molecular formula C11H24 B14564142 4-Ethyl-2,2,3-trimethylhexane CAS No. 61868-73-3

4-Ethyl-2,2,3-trimethylhexane

Cat. No.: B14564142
CAS No.: 61868-73-3
M. Wt: 156.31 g/mol
InChI Key: ZSUMTZIXJNZKBI-UHFFFAOYSA-N
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Description

4-Ethyl-2,2,3-trimethylhexane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-73-3

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-ethyl-2,2,3-trimethylhexane

InChI

InChI=1S/C11H24/c1-7-10(8-2)9(3)11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

ZSUMTZIXJNZKBI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for the highly branched alkane, 4-Ethyl-2,2,3-trimethylhexane. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details a strategic three-stage approach. The synthesis commences with the formation of a sterically hindered ketone, 2,2,4-trimethyl-3-hexanone, via a Weinreb amide to ensure high selectivity and prevent over-addition. Subsequently, a Grignard reaction is employed to construct the carbon skeleton of the target molecule by forming the tertiary alcohol, 4-ethyl-2,2,3-trimethylhexan-3-ol. The final stage involves the efficient deoxygenation of this tertiary alcohol to yield the desired alkane, this compound. This guide emphasizes the rationale behind the methodological choices, provides detailed step-by-step protocols, and includes visualizations of the reaction pathways and workflows to ensure clarity and reproducibility.

Introduction and Synthetic Strategy

Highly branched alkanes are of significant interest in various fields, including as components of high-octane fuels and as inert scaffolds in medicinal chemistry. The synthesis of a specific, structurally complex alkane like this compound requires a carefully designed pathway to control regioselectivity and achieve a high yield. Direct alkylation methods are often fraught with challenges such as rearrangements and polyalkylation. Therefore, a more controlled, multi-step approach is warranted.

This guide outlines a convergent synthesis strategy that builds the carbon framework through sequential nucleophilic additions to carbonyl groups, followed by a final reduction. The key to this strategy is the controlled formation of a sterically hindered ketone intermediate, which is then elaborated to the final product. This approach offers a high degree of control and is adaptable for the synthesis of other complex branched alkanes.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy. The final alkane can be obtained from the corresponding tertiary alcohol, 4-ethyl-2,2,3-trimethylhexan-3-ol, through a deoxygenation reaction. This tertiary alcohol can, in turn, be synthesized via a Grignard reaction between a suitable ketone and an organomagnesium halide. Two primary disconnections are possible for the tertiary alcohol, as illustrated below.

Retrosynthesis cluster_disconnections Disconnections target This compound alcohol 4-Ethyl-2,2,3-trimethylhexan-3-ol target->alcohol Deoxygenation ketone1 2,2,4-Trimethyl-3-hexanone alcohol->ketone1 Grignard Reaction (Route A) grignard1 Ethylmagnesium bromide alcohol->grignard1 Grignard Reaction (Route A) ketone2 3,3-Dimethyl-2-pentanone alcohol->ketone2 Grignard Reaction (Route B) grignard2 sec-Butylmagnesium bromide alcohol->grignard2 Grignard Reaction (Route B)

Figure 1: Retrosynthetic analysis of this compound.

Route A, involving the reaction of 2,2,4-trimethyl-3-hexanone with ethylmagnesium bromide, is selected as the more strategic approach. The synthesis of the sterically hindered ketone, 2,2,4-trimethyl-3-hexanone, can be reliably achieved using a Weinreb amide, which is known to prevent the common issue of over-addition in Grignard reactions with acyl chlorides.

Experimental Section

This section provides detailed protocols for the three-stage synthesis of this compound. All reactions involving organometallic reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Stage 1: Synthesis of 2,2,4-Trimethyl-3-hexanone via Weinreb Amide

The synthesis of the key ketone intermediate is achieved in two steps: first, the preparation of the N-methoxy-N-methylamide of pivalic acid (Weinreb amide), followed by its reaction with sec-butylmagnesium bromide.

This step involves the acylation of N,O-dimethylhydroxylamine with pivaloyl chloride.

Reaction: (CH₃)₃CCOCl + CH₃(OCH₃)NH·HCl + 2 eq. Base → (CH₃)₃CCON(CH₃)OCH₃ + Base·HCl + H₂O

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Pivaloyl chloride120.5812.06 g (12.2 mL)0.10
N,O-Dimethylhydroxylamine HCl97.5610.73 g0.11
Dichloromethane (DCM)-200 mL-
Pyridine79.1017.4 g (17.8 mL)0.22
1 M HCl (aq)-As needed-
Saturated NaHCO₃ (aq)-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Protocol:

  • Suspend N,O-dimethylhydroxylamine hydrochloride (10.73 g, 0.11 mol) in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (17.4 g, 0.22 mol) to the stirred suspension.

  • In a separate beaker, dissolve pivaloyl chloride (12.06 g, 0.10 mol) in 50 mL of dichloromethane.

  • Add the pivaloyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction by slowly adding 100 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated aqueous NaHCO₃, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • Purify the product by vacuum distillation to obtain N-methoxy-N-methyl-2,2-dimethylpropanamide as a colorless oil.

This step utilizes the prepared Weinreb amide and a Grignard reagent to form the target ketone. The Weinreb amide's ability to form a stable chelated intermediate prevents over-addition of the Grignard reagent.[1][2]

Reaction: (CH₃)₃CCON(CH₃)OCH₃ + CH₃CH₂CH(CH₃)MgBr → (CH₃)₃CCOC(CH₃)CH₂CH₃

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium turnings24.312.92 g0.12
2-Bromobutane137.0215.07 g (12.4 mL)0.11
Anhydrous Diethyl Ether-100 mL-
N-methoxy-N-methyl-2,2-dimethylpropanamide145.2014.52 g0.10
Saturated NH₄Cl (aq)-As needed-
Diethyl Ether-As needed-
Anhydrous MgSO₄-As needed-

Protocol:

  • Assemble a flame-dried 250 mL three-necked flask with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere.

  • Place the magnesium turnings (2.92 g, 0.12 mol) in the flask.

  • Dissolve 2-bromobutane (15.07 g, 0.11 mol) in 50 mL of anhydrous diethyl ether and place it in the addition funnel.

  • Add a small portion of the 2-bromobutane solution to the magnesium to initiate the reaction. The solution will become cloudy and begin to reflux.

  • Once the reaction has started, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the sec-butylmagnesium bromide.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve N-methoxy-N-methyl-2,2-dimethylpropanamide (14.52 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and quench by slowly adding 100 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 2,2,4-trimethyl-3-hexanone.

Ketone_Synthesis cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Ketone Formation pivaloyl_chloride Pivaloyl Chloride weinreb_amide N-Methoxy-N-methyl- 2,2-dimethylpropanamide pivaloyl_chloride->weinreb_amide Acylation hydroxylamine N,O-Dimethylhydroxylamine HCl hydroxylamine->weinreb_amide ketone 2,2,4-Trimethyl-3-hexanone weinreb_amide->ketone Grignard Reaction grignard sec-Butylmagnesium Bromide grignard->ketone

Figure 2: Workflow for the synthesis of 2,2,4-Trimethyl-3-hexanone.

Stage 2: Synthesis of 4-Ethyl-2,2,3-trimethylhexan-3-ol

The prepared ketone is reacted with ethylmagnesium bromide to form the tertiary alcohol precursor.

Reaction: (CH₃)₃CCOC(CH₃)CH₂CH₃ + CH₃CH₂MgBr → (CH₃)₃CC(OH)(CH₂CH₃)C(CH₃)CH₂CH₃

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,2,4-Trimethyl-3-hexanone142.2414.22 g0.10
Magnesium turnings24.312.92 g0.12
Bromoethane108.9712.0 g (8.1 mL)0.11
Anhydrous Diethyl Ether-100 mL-
Saturated NH₄Cl (aq)-As needed-
Diethyl Ether-As needed-
Anhydrous MgSO₄-As needed-

Protocol:

  • Prepare ethylmagnesium bromide from magnesium turnings (2.92 g, 0.12 mol) and bromoethane (12.0 g, 0.11 mol) in 50 mL of anhydrous diethyl ether, following the procedure described in section 2.1.2.

  • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve 2,2,4-trimethyl-3-hexanone (14.22 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent.[3]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and quench by the slow addition of 100 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude tertiary alcohol can be purified by vacuum distillation.

Stage 3: Deoxygenation to this compound

The final step is the reduction of the tertiary alcohol to the target alkane. Ionic hydrogenation using triethylsilane and a strong acid like trifluoroacetic acid is an effective method for the deoxygenation of tertiary alcohols.[4]

Reaction: (CH₃)₃CC(OH)(CH₂CH₃)C(CH₃)CH₂CH₃ + Et₃SiH --(CF₃COOH)--> (CH₃)₃CCH(C(CH₃)CH₂CH₃)CH₂CH₃ + Et₃SiOH

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Ethyl-2,2,3-trimethylhexan-3-ol172.3117.23 g0.10
Dichloromethane (DCM)-100 mL-
Triethylsilane (Et₃SiH)116.2817.44 g (23.8 mL)0.15
Trifluoroacetic Acid (TFA)114.0222.8 g (15.4 mL)0.20
Saturated NaHCO₃ (aq)-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Protocol:

  • Dissolve 4-ethyl-2,2,3-trimethylhexan-3-ol (17.23 g, 0.10 mol) in 100 mL of dichloromethane in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Add triethylsilane (17.44 g, 0.15 mol) to the solution.

  • Slowly add trifluoroacetic acid (22.8 g, 0.20 mol) dropwise to the stirred solution at 0 °C.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.

Overall_Synthesis start Pivaloyl Chloride & N,O-Dimethylhydroxylamine HCl weinreb Weinreb Amide start->weinreb Acylation ketone 2,2,4-Trimethyl-3-hexanone weinreb->ketone + sec-BuMgBr alcohol 4-Ethyl-2,2,3-trimethylhexan-3-ol ketone->alcohol + EtMgBr alkane This compound alcohol->alkane Deoxygenation (Et3SiH, TFA)

Figure 3: Overall synthetic pathway to this compound.

Characterization Data

The following table summarizes the expected physical and spectroscopic data for the target compound and key intermediates.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Spectroscopic Data
N-Methoxy-N-methyl-2,2-dimethylpropanamideC₇H₁₅NO₂145.20-¹H NMR: Characteristic singlets for N-CH₃ and O-CH₃ around 3.2 and 3.7 ppm, and a singlet for the t-butyl group around 1.2 ppm. IR: Strong C=O stretch around 1660 cm⁻¹.
2,2,4-Trimethyl-3-hexanoneC₉H₁₈O142.24-¹H NMR: Complex aliphatic signals. ¹³C NMR: Carbonyl carbon signal around 215 ppm. IR: Strong C=O stretch around 1710 cm⁻¹.[5]
4-Ethyl-2,2,3-trimethylhexan-3-olC₁₁H₂₄O172.31-¹H NMR: Absence of aldehydic/ketonic protons. Presence of a broad singlet for the -OH proton. IR: Broad O-H stretch around 3400 cm⁻¹, absence of C=O stretch.
This compoundC₁₁H₂₄156.31177.6[6]¹H & ¹³C NMR: Complex aliphatic signals consistent with the highly branched structure. MS: Molecular ion peak at m/z = 156, with fragmentation patterns typical of branched alkanes. IR: C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1365-1470 cm⁻¹ regions.

Conclusion

This technical guide has detailed a reliable and high-yield synthetic route for the preparation of the highly branched alkane, this compound. The strategic use of a Weinreb amide to synthesize the sterically hindered ketone intermediate is a key feature of this pathway, effectively preventing over-addition during the initial Grignard reaction. The subsequent Grignard reaction to form the tertiary alcohol and the final deoxygenation step are robust and well-established transformations. The provided step-by-step protocols, along with the supporting chemical data and reaction diagrams, offer a comprehensive resource for researchers and scientists in the field of organic synthesis. This methodology can be adapted for the synthesis of a variety of other complex, non-commercially available branched alkanes, highlighting its utility in both academic and industrial research settings.

References

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  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Wicha, J. (n.d.). The replacement of a hydroxy group by a hydrogen atom (deoxygenation of an alcohol) is an important operation, particul. Science of Synthesis, 48.1, 166.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure, 10.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
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  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • ResearchG
  • ResearchGate. (n.d.).
  • Gelest. (n.d.). Silane Reduction of... - Technical Library.
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  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • KoreaScience. (n.d.).
  • ResearchGate. (2015, August 27).
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  • Organic Syntheses. (n.d.). Organic Syntheses Procedure, 3.
  • Wikipedia. (n.d.). Reductions with hydrosilanes.
  • PubMed Central. (2023, March 22).
  • ChemSynthesis. (2025, May 20). 2,2,4-trimethyl-3-hexanone.
  • PubChem. (n.d.). 4-Ethyl-2,3,3-trimethylhexane.
  • PubChem. (n.d.). N-Methoxy-N,2-dimethylpropanamide.
  • Oriental Journal of Chemistry. (2020, April 22).
  • Adichemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • NIST. (n.d.). 3-Hexanone, 2-methyl-.
  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.
  • PubChem. (n.d.). 4-Ethyl-2,2,3-trimethylheptane.
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  • Google Patents. (n.d.). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.
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  • Wired Chemist. (n.d.). 2-methyl-3-hexanone Carbon-13 Full Spectrum.
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Sources

Structural analysis of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 4-Ethyl-2,2,3-trimethylhexane

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No. 61868-73-3), a complex, highly-branched alkane.[1][2] Aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond standard protocols to explain the causal reasoning behind the application of a multi-technique analytical approach. We will detail the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each section provides not only step-by-step methodologies but also the underlying scientific principles that validate the experimental choices, ensuring a robust and unambiguous structural determination.

Introduction: The Challenge of Isomeric Complexity

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol .[1] While seemingly simple, its structure represents a significant analytical challenge due to the existence of 159 possible constitutional isomers for C₁₁H₂₄.[3] Many of these isomers possess very similar physical properties, such as boiling points, making their separation and individual identification non-trivial.

The accurate determination of such a structure is paramount in fields from petrochemical analysis to metabolomics, where the specific arrangement of atoms dictates the molecule's physical, chemical, and biological properties. This guide presents an integrated workflow designed to systematically and conclusively identify this compound, differentiating it from its numerous isomers.

Foundational Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: For a volatile, non-polar compound like this compound, GC-MS is the analytical tool of choice for initial separation and identification. The gas chromatography component separates compounds based on their boiling points and interactions with the stationary phase. A non-polar stationary phase is the industry standard for analyzing non-polar analytes like alkanes, where elution is primarily governed by boiling point.[4] The mass spectrometry detector then fragments the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint.

Predicted Mass Spectrometry Fragmentation

The fragmentation of branched alkanes in an MS detector is not random; it is governed by the formation of the most stable carbocations.[5] Cleavage is favored at the branching points, and the loss of the largest alkyl radical is typically the most favorable pathway.[5] For this compound, the molecular ion (M⁺) peak is expected at m/z = 156. Due to the molecule's highly branched nature, this peak may be weak or entirely absent.[5]

Key fragmentation pathways involve cleavage at the C3-C4 and C4-C5 bonds, leading to the formation of stable tertiary and secondary carbocations.

Mandatory Visualization: Predicted MS Fragmentation Pathway

fragmentation cluster_frags Primary Fragments parent This compound (m/z = 156) frag1 [M - C4H9]+ m/z = 99 parent->frag1 Loss of tert-butyl radical frag2 [M - C2H5]+ m/z = 127 parent->frag2 Loss of ethyl radical frag3 [M - C5H11]+ m/z = 85 parent->frag3 Loss of sec-pentyl radical

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system. The inclusion of an alkane standard allows for the determination of retention indices, providing an additional layer of confirmation beyond mass spectral matching.

  • Instrumentation: Agilent 7890A Gas Chromatograph with 5975C Mass Selective Detector (or equivalent).[4]

  • Column Selection: A 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column (e.g., HP-5ms, DB-1) is chosen for its excellent resolving power for non-polar hydrocarbons.[4]

  • Injector Setup: Set to 250 °C with a split ratio of 50:1 to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Detector Parameters:

    • Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: Scan from m/z 40 to 200.

  • Sample Preparation: Prepare a 100 ppm solution of the sample in high-purity hexane.

  • Data Analysis: Compare the obtained mass spectrum against a reference library (e.g., NIST). The fragmentation pattern, especially the base peak and the relative abundance of key fragments, should be consistent with the predicted pathways.

Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While GC-MS provides a likely identity, NMR spectroscopy offers definitive, atom-by-atom structural confirmation. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of unique carbon atoms in the molecule. For a complex structure with multiple chiral centers like this compound (chiral centers at C3 and C4), NMR is indispensable.

Predicted ¹³C and ¹H NMR Spectra

The structure of this compound is CH₃¹-C²(CH₃)₂-C³H(CH₃)-C⁴H(CH₂CH₃)-C⁵H₂-C⁶H₃. Due to the presence of two chiral centers (C3 and C4), all 11 carbon atoms are chemically non-equivalent (diastereotopic environments for the C2-methyls). Therefore, the ¹³C NMR spectrum is predicted to show 11 distinct signals.

The ¹H NMR spectrum will be complex and crowded in the typical alkane region (0.7-1.5 ppm).[7] Signal overlap is expected, but key structural information can be derived from chemical shifts, integration (proton count), and splitting patterns (n+1 rule).

Mandatory Visualization: Labeled Molecular Structure

Caption: Structure of this compound with backbone carbons labeled.

Predicted NMR Data Summary
Atom AssignmentPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity¹H Integration
C6-H₃~10-15~0.8-0.9Triplet (t)3H
C5-H₂~20-30~1.1-1.3Multiplet (m)2H
C4-H~40-50~1.3-1.5Multiplet (m)1H
Ethyl CH₂ (on C4)~25-35~1.2-1.4Multiplet (m)2H
Ethyl CH₃ (on C4)~10-15~0.8-0.9Triplet (t)3H
C3-H~35-45~1.4-1.6Multiplet (m)1H
Methyl CH₃ (on C3)~15-25~0.8-1.0Doublet (d)3H
C2~30-40 (Quaternary)N/AN/AN/A
Methyls on C2~25-35~0.9-1.1Two Singlets (s)6H (3H each)
C1-H₃~20-30~0.9-1.1Singlet (s)3H

Note: Predicted shifts are based on general alkane chemical shift ranges.[7][8] Actual values may vary. The two methyls on C2 are diastereotopic and should appear as two distinct singlets.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for non-polar compounds and its distinct solvent signal.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance). Higher field strengths are crucial for resolving the overlapping signals in the ¹H spectrum of complex alkanes.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio, especially for the quaternary carbon at C2.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Set the spectral width to cover the range from -1 to 10 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (centered at 77.16 ppm).

Functional Group Confirmation: Infrared (IR) Spectroscopy

Expertise & Rationale: For a saturated alkane, the utility of IR spectroscopy is primarily confirmatory. Its value lies in what it doesn't show. A clean IR spectrum confirms the absence of functional groups such as hydroxyls (-OH), carbonyls (C=O), or carbon-carbon double/triple bonds, which is critical for validating the proposed alkane structure. The presence of only C-H and C-C bonds results in a simple and characteristic spectrum.[9]

Expected IR Absorptions

The IR spectrum of an alkane is characterized by a few strong bands corresponding to C-H stretching and bending vibrations.[10][11]

Wavenumber (cm⁻¹)Vibration TypeIntensityCausality
2850-2960C-H Stretch (sp³ C-H)StrongThe fundamental stretching vibration of all methyl (CH₃) and methylene (CH₂) groups.[12]
1450-1470C-H Bend (Scissoring)MediumBending vibration characteristic of CH₂ groups.[11]
1370-1385C-H Bend (Rocking)Medium-WeakCharacteristic bending from methyl (CH₃) groups. A doublet may appear around 1380 cm⁻¹ due to the gem-dimethyl group at C2.
~720C-H Bend (Rocking)WeakSometimes seen in alkanes with chains of four or more carbons.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal). ATR is chosen as it requires minimal sample preparation for liquids.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be compared with the expected absorptions. The key is to confirm the strong sp³ C-H stretches just below 3000 cm⁻¹ and the absence of significant peaks in other regions.[10]

Integrated Analysis and Workflow

Trustworthiness: No single technique can unambiguously identify a complex branched alkane from all its isomers. The trustworthiness of the final structure is built upon the convergence of evidence from orthogonal analytical methods. The GC-MS provides molecular weight and a fragmentation fingerprint, the NMR provides the definitive carbon-hydrogen framework, and the IR confirms the absence of other functional groups.

Mandatory Visualization: Integrated Structural Elucidation Workflow

workflow cluster_results Data Interpretation start Unknown Sample (Purified Liquid) gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir res_gcms Retention Time MW = 156 Fragmentation Pattern gcms->res_gcms res_nmr 11 Unique Carbons ¹H-¹H Connectivity Integration Values nmr->res_nmr res_ir Only sp³ C-H Bonds No Functional Groups ir->res_ir conclusion Conclusive Structure: This compound res_gcms->conclusion res_nmr->conclusion res_ir->conclusion

Caption: Logical workflow for the integrated structural analysis of branched alkanes.

Conclusion

References

  • BenchChem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • Scribd. (n.d.). Infrared Analysis of Alkanes, Alkenes and Alkynes.
  • YouTube. (2023). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Journal of Chromatographic Science. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes.
  • PubChem. (n.d.). This compound.
  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Branched Olefins.
  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
  • NIST. (n.d.). hexane, 4-ethyl-2,2,3-trimethyl-.
  • OpenOChem Learn. (n.d.). Alkanes.
  • Stenutz. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • Wikipedia. (n.d.). Alkane.

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An In-depth Technical Guide to 4-Ethyl-2,2,3-trimethylhexane: Properties, Synthesis, and Application Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Ethyl-2,2,3-trimethylhexane, a highly branched C11 alkane. While seemingly a simple hydrocarbon, its structural complexity and physicochemical properties offer a valuable case study for researchers, particularly those in drug development, for understanding the role of saturated carbocyclic fragments in medicinal chemistry. This document delves into its fundamental properties, outlines plausible synthetic routes, and discusses its potential relevance as a lipophilic scaffold in fragment-based drug design.

Core Molecular Attributes and Physicochemical Properties

This compound is a saturated acyclic hydrocarbon.[1] Its structure is characterized by a hexane backbone with significant branching. The International Union of Pure and Applied Chemistry (IUPAC) name precisely defines this structure, and its Chemical Abstracts Service (CAS) Registry Number is 61868-73-3 .[2]

  • Molecular Formula: C₁₁H₂₄[2]

  • Molecular Weight: 156.31 g/mol [2]

  • IUPAC Name: this compound[2]

  • CAS Number: 61868-73-3[2]

  • Canonical SMILES: CCC(CC)C(C)C(C)(C)C[2]

  • InChIKey: ZSUMTZIXJNZKBI-UHFFFAOYSA-N[2]

The structure features a chiral center at the C3 and C4 positions, meaning stereoisomers of this compound exist. However, for the purposes of this guide, it will be discussed as a racemic mixture unless otherwise specified.

graph "4_Ethyl_2_2_3_trimethylhexane" {
  layout=neato;
  node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];
  edge [color="#5F6368"];

// Carbon backbone C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0.5!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0.5!"]; C6 [label="C", pos="5,0!"];

// Methyl groups on C2 C2_Me1 [label="C", pos="1.5,-0.8!"]; C2_Me2 [label="C", pos="0.5,-0.8!"];

// Methyl group on C3 C3_Me [label="C", pos="2.5,1.3!"];

// Ethyl group on C4 C4_Et1 [label="C", pos="3.5,-0.8!"]; C4_Et2 [label="C", pos="4.5,-1.2!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C2 -- C2_Me1; C2 -- C2_Me2; C3 -- C3_Me; C4 -- C4_Et1; C4_Et1 -- C4_Et2; }

Caption: Proposed three-step synthesis of this compound.

Protocol 1: Synthesis of 4-Ethyl-2,3,3-trimethylhexan-2-ol via Grignard Reaction

  • System Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The glassware must be flame-dried to ensure anhydrous conditions.

  • Reagent Addition: Magnesium turnings and anhydrous diethyl ether or THF are added to the flask. A solution of ethyl bromide in the same solvent is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, ethylmagnesium bromide.

  • Ketone Addition: Once the Grignard reagent formation is complete, a solution of 3,4,4-trimethylpentan-2-one in anhydrous ether/THF is added dropwise at 0 °C to control the exothermic reaction.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature until the ketone is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Dehydration and Hydrogenation

  • Dehydration: The crude tertiary alcohol is heated with a strong acid catalyst, such as concentrated sulfuric or phosphoric acid. [3]The resulting alkene mixture is distilled from the reaction flask. This reaction likely produces a mixture of alkene isomers through E1 elimination.

  • Hydrogenation: The collected alkene mixture is dissolved in a suitable solvent like ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. [4]The mixture is then subjected to a hydrogen atmosphere (e.g., via a balloon or Parr hydrogenator) and stirred vigorously until the reaction is complete.

  • Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude alkane is purified by fractional distillation to yield pure this compound.

The structural elucidation of the final product relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be complex due to the high degree of branching and diastereotopicity. However, distinct signals for the ethyl and multiple methyl groups would be expected in the upfield region (typically 0.8-1.5 ppm). The overlapping multiplets for the methine and methylene protons would require advanced techniques like 2D-COSY for full assignment. [5] * ¹³C NMR: The carbon NMR spectrum would show 11 distinct signals (assuming diastereomers are not resolved), confirming the number of carbon atoms. The chemical shifts would be characteristic of sp³ hybridized carbons in an alkane environment. [6]

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) mass spectrometry would likely show a very weak or absent molecular ion peak (m/z 156) due to the high stability of carbocations formed upon fragmentation. [7] * The fragmentation pattern is diagnostic for branched alkanes. Preferential cleavage occurs at the branching points to form the most stable carbocations. [7]Expected major fragments would arise from the loss of ethyl (M-29), propyl (M-43), and other alkyl radicals.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be simple and characteristic of an alkane, showing strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations for methyl and methylene groups around 1450 cm⁻¹ and 1375 cm⁻¹. [1]

Reactivity and Chemical Stability

Alkanes are renowned for their chemical inertness, a property stemming from the strength and non-polar nature of their C-C and C-H single bonds. [8]They are often referred to as paraffins, from the Latin parum affinis, meaning "little affinity". [9] The primary reactions of this compound, like other alkanes, are:

  • Combustion: In the presence of sufficient oxygen, it will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. [10] C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O

  • Free-Radical Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical chain reaction. [11]This reaction is generally unselective for chlorination but highly selective for bromination, which preferentially occurs at the most substituted carbon (tertiary C-H bonds) to form the most stable radical intermediate. [8] Due to its inertness, this compound is stable under typical laboratory conditions and would be an excellent candidate for use as a non-polar, non-reactive solvent for specific applications.

Relevance in Drug Discovery and Development

While not a therapeutic agent itself, the structural motif of this compound is highly relevant in the context of fragment-based drug discovery (FBDD). [12]In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. [13]These hits are then optimized and "grown" into more potent lead compounds. [12]

  • Probing Hydrophobic Pockets: Saturated hydrocarbon fragments are ideal for mapping and occupying deep, greasy, or hydrophobic pockets within a protein's active site. The specific three-dimensional arrangement of the ethyl and methyl groups in this compound can provide valuable Structure-Activity Relationship (SAR) data by exploring steric and conformational requirements of such pockets.

  • Modulating Physicochemical Properties: Lipophilicity is a double-edged sword in drug design. While essential for membrane permeation, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. [14][15]Incorporating a well-defined, branched alkyl fragment allows for the fine-tuning of a lead molecule's overall LogP. The rigid, branched nature of this fragment can increase metabolic stability compared to a linear alkyl chain.

FBDD_Concept cluster_target Biological Target cluster_ligand Ligand Design Target Protein Active Site Pocket Hydrophobic Pocket Fragment This compound (Lipophilic Fragment) Lead Lead Compound Fragment->Lead Occupies Pocket PolarHead Polar/Binding Group (e.g., Amine, Alcohol) PolarHead->Lead Binds to Polar Region Lead->Target Binds with High Affinity

Caption: Role of a lipophilic fragment in fragment-based drug design.

Safety and Handling

No specific toxicity data for this compound is readily available. Therefore, safety precautions must be based on the general properties of branched liquid alkanes of similar molecular weight.

  • Health Hazards:

    • Branched alkanes in this class are generally considered to have low acute oral and dermal toxicity. [16] * Aspiration Hazard: Like other low-viscosity hydrocarbons, it may be fatal if swallowed and enters the airways. [16] * Inhalation: High vapor concentrations may cause drowsiness, dizziness, and respiratory tract irritation. [17] * Skin/Eye Contact: May cause slight skin and eye irritation upon prolonged contact. [16]

  • Physical Hazards:

    • Flammability: As a C11 hydrocarbon, it is a flammable liquid. Keep away from heat, sparks, and open flames. [16]Vapors are heavier than air and may travel to an ignition source.

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Conclusion

This compound serves as an exemplary model for a highly branched, lipophilic alkane. While its direct applications are limited, its synthesis, characterization, and physicochemical properties provide a foundational understanding that is directly applicable to medicinal chemistry and materials science. For drug development professionals, the core lesson is the strategic use of such saturated hydrocarbon fragments to probe hydrophobic protein environments and modulate the lipophilicity of lead compounds, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. The principles outlined in this guide for its synthesis and analysis are broadly applicable to other complex alkanes, making it a valuable reference for researchers in organic and medicinal chemistry.

References

  • Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531. [Link]
  • Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523–531. [Link]
  • Mascal, M., & Dutta, S. (2019). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF. [Link]
  • Warton, B., et al. (1997). Synthesis of H-branch alkanes. PEARL. [Link]
  • Maltsev, D., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central. [Link]
  • Wikipedia. (n.d.). Alkane. [Link]
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  • Whitman College. (n.d.). GCMS Section 6.9.
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  • Gill, C. O., & Ratu, T. (1977). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts.
  • Australian Government Department of Health. (2023).
  • PubChem. (n.d.). 2,2,4-Trimethylhexane.
  • Michigan State University. (n.d.). Alkane Reactivity. Department of Chemistry. [Link]
  • Purdue University. (n.d.). The Reactions of Alkanes, Alkenes, and Alkynes. Department of Chemistry. [Link]
  • Chemistry LibreTexts. (2020). 4.2: Physical Properties of Alkanes. [Link]
  • Reddit. (2011). Are there any alkanes/alkenes/alkynes that have any acute toxicity? r/askscience. [Link]
  • Chemistry LibreTexts. (2023). Physical Properties of Alkanes. [Link]
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • PubMed. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. [Link]
  • PubChem. (n.d.). 2,2,5-Trimethylhexane.
  • ResearchGate. (2002). THEORETICAL AND SPECTROSCOPIC STUDIES OF BRANCHED ALKANES FLEXIBILITY. [Link]
  • American Society for Pharmacology and Experimental Therapeutics. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. [Link]
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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethyl-2,2,3-trimethylhexane

Introduction

This compound is a saturated, branched-chain alkane. As a C11 hydrocarbon, its structural complexity presents a valuable case study for the application of modern spectroscopic techniques. While it is not as widely studied as other commodity chemicals, understanding its spectroscopic signature is crucial for its unambiguous identification in complex mixtures, such as fuels, lubricants, or as a potential impurity in chemical synthesis. The absence of chromophores or diverse functional groups makes its analysis reliant on subtle differences in the hydrocarbon backbone, demanding high-resolution analytical methods.

This guide provides a comprehensive analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data expected for this compound. In the absence of extensive, publicly available experimental spectra, this document leverages established principles of spectroscopy and predictive models to present a robust, data-driven characterization. The methodologies and interpretations herein are designed to equip researchers, quality control scientists, and drug development professionals with the expertise to identify and characterize this molecule.

Molecular Structure and Isomeric Considerations

The structure of this compound is foundational to interpreting its spectra. The molecule features a hexane main chain with multiple alkyl substituents, leading to a compact, highly branched structure. A key feature is the presence of a chiral center at position C3, meaning the molecule can exist as (R) and (S) enantiomers. While most spectroscopic techniques discussed here will not differentiate between these enantiomers, this is a critical consideration for chiroptical methods.

The connectivity of the molecule is as follows:

  • A six-carbon (hexane) backbone.

  • Two methyl groups at position C2.

  • One methyl group at position C3.

  • An ethyl group at position C4.

This arrangement results in several quaternary, tertiary, secondary, and primary carbon atoms, each contributing uniquely to the NMR spectra. The high degree of branching heavily influences the fragmentation patterns observed in mass spectrometry.

Figure 1: Molecular graph of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry of alkanes, particularly under Electron Ionization (EI), is characterized by extensive fragmentation. The molecular ion (M⁺) peak for saturated alkanes is often weak or entirely absent due to the ease with which C-C bonds cleave upon ionization. The fragmentation patterns are, however, highly diagnostic of the branching structure.

Predicted Fragmentation Pathway

The molecular weight of this compound (C₁₁H₂₄) is 156.31 g/mol . The most probable fragmentation events involve the cleavage of C-C bonds to form the most stable carbocations (tertiary > secondary > primary).

  • α-Cleavage: The most significant fragmentation will occur at the most substituted carbon atoms (C2, C3, and C4), leading to the loss of large alkyl radicals and the formation of stable carbocations.

  • Major Fragments:

    • Loss of an isobutyl radical (•C₄H₉): Cleavage between C3 and C4 is highly probable, resulting in the loss of a 57 amu radical (the ethyl and C5-C6 portion) or a C4H9 radical from the other side. A prominent peak is expected at m/z 99 .

    • Loss of a propyl radical (•C₃H₇): Cleavage at the C4-C5 bond would lead to the loss of a propyl radical (43 amu), but this is less favored than cleavage at more branched sites.

    • Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group at C4 is a classic fragmentation route, leading to the loss of 29 amu and a potential fragment at m/z 127 .

    • Loss of a methyl radical (•CH₃): Loss of one of the many methyl groups (15 amu) would yield a fragment at m/z 141 . This is a common but less structurally informative fragmentation.

  • Base Peak: The base peak in branched alkanes is typically a small, stable carbocation. Fragments at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺, the tert-butyl cation) are expected to be very abundant. Given the structure, the formation of a tert-butyl cation or a related C₄ fragment is highly likely.

Fragmentation M [C11H24]˙⁺ m/z = 156 F141 [C10H21]⁺ m/z = 141 M->F141 - •CH3 F127 [C9H19]⁺ m/z = 127 M->F127 - •C2H5 F99 [C7H15]⁺ m/z = 99 M->F99 - •C4H9 F57 [C4H9]⁺ m/z = 57 (Base Peak) F99->F57 - C3H6

Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.

Predicted Mass Spectrum Data
m/zPredicted Relative IntensityAssignment
156< 1%Molecular Ion [M]⁺
141Low[M - CH₃]⁺
127Moderate[M - C₂H₅]⁺
99High[M - C₄H₉]⁺
85Moderate[C₆H₁₃]⁺
71Moderate[C₅H₁₁]⁺
57100% (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺ (isopropyl cation)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile, inert solvent such as hexane or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).

    • Ion Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 35-200.

  • Injection: Inject 1 µL of the prepared sample into the Gas Chromatograph (GC) inlet for separation and introduction into the MS. Use a standard non-polar GC column (e.g., DB-5ms).

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the base peak and major fragment ions. Compare the fragmentation pattern to spectral libraries (e.g., NIST, Wiley) and the predicted pathways to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show several distinct signals in the upfield region (typically 0.8-1.8 ppm), characteristic of saturated alkanes. The chemical shift of each proton is influenced by its local electronic environment and spatial proximity to other groups.

Predicted ¹H NMR Data (at 400 MHz, in CDCl₃)

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a9H~0.85Singlet (s)9H
b3H~0.90Triplet (t)3H
c3H~0.92Doublet (d)3H
d3H~0.88Triplet (t)3H
e2H~1.25Quartet (q)2H
f2H~1.35Multiplet (m)2H
g1H~1.60Multiplet (m)1H
h1H~1.75Multiplet (m)1H

Note on Assignments: Precise assignment without experimental data is challenging due to spectral overlap. The 'a' protons correspond to the two geminal methyl groups on C2 and the methyl on C1 (tert-butyl group). 'b' and 'e' are the ethyl group at C4. 'c' is the methyl on C3. 'd' and 'f' are the terminal ethyl group of the main chain. 'g' and 'h' are the methine protons at C3 and C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Due to symmetry and branching, a specific number of signals is expected. By analyzing the structure, we can identify 10 unique carbon atoms.

Predicted ¹³C NMR Data (at 100 MHz, in CDCl₃)

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~11.5Primary (CH₃)C6
~14.5Primary (CH₃)C4'' (Ethyl CH₃)
~16.0Primary (CH₃)C3'
~25.0Primary (CH₃)C1
~28.5Primary (CH₃)C2', C2'' (gem-dimethyl)
~29.0Secondary (CH₂)C5
~32.0Secondary (CH₂)C4' (Ethyl CH₂)
~35.0Quaternary (C)C2
~42.0Tertiary (CH)C3
~48.0Tertiary (CH)C4
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the instrument is not calibrated.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Pulse Program: zg30.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Pulse Program: zgpg30 (power-gated decoupling).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference both spectra to TMS.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of this compound is expected to be relatively simple and dominated by C-H bond vibrations. It is a powerful tool for confirming the absence of functional groups like C=O, O-H, or C=C.

Predicted IR Absorption Bands

The key diagnostic peaks will be in two main regions:

  • C-H Stretching Region (2850-3000 cm⁻¹):

    • Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

    • Asymmetric and symmetric stretching of CH₃ and CH₂ groups will appear here. Expect a strong, sharp multiplet structure.

  • C-H Bending (Deformation) Region (1350-1480 cm⁻¹):

    • A distinct peak around 1465 cm⁻¹ corresponds to the scissoring/bending vibrations of CH₂ and CH₃ groups.

    • The presence of a tert-butyl group (at C2) often gives rise to a characteristic doublet around 1365-1370 cm⁻¹ and 1380-1395 cm⁻¹ . The peak around 1365 cm⁻¹ is often sharp and intense.

Predicted IR Data Summary

Wavenumber (cm⁻¹)IntensityVibration Type
2960-2975StrongC-H Asymmetric Stretch (CH₃)
2920-2930StrongC-H Asymmetric Stretch (CH₂)
2870-2880MediumC-H Symmetric Stretch (CH₃)
2850-2860MediumC-H Symmetric Stretch (CH₂)
1465-1475MediumC-H Bending (CH₂ and CH₃)
1380-1395Medium-StrongC-H Bending (gem-dimethyl split)
1365-1370Strong, SharpC-H Bending (tert-butyl umbrella mode)
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the sample is pure and free of water.

  • Instrument Setup:

    • Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Accessory: ATR crystal (typically diamond or zinc selenide).

  • Data Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a single drop of this compound onto the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks.

Conclusion

The comprehensive spectroscopic analysis of this compound, while predictive, is grounded in the fundamental principles that govern molecular behavior under various analytical conditions. Mass spectrometry reveals a characteristic fragmentation pattern dominated by the formation of stable carbocations like m/z 57. NMR spectroscopy provides a detailed map of the C-H framework, with distinct signals for the numerous methyl, methylene, and methine environments. Finally, IR spectroscopy serves as a rapid and effective method to confirm its identity as a saturated alkane, notable for its strong C-H stretching and characteristic bending vibrations. The protocols and data presented in this guide provide a robust framework for the empirical identification and characterization of this complex alkane.

References

  • Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL:[Link]
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  • Title: Organic Chemistry Source: Book by Paula Yurkanis Bruice URL:[Link]

Physical properties of 4-Ethyl-2,2,3-trimethylhexane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2,2,3-trimethylhexane and its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of hydrocarbon chemistry, the subtle art of isomerism dictates a profound diversity in physical properties, even among molecules sharing the same chemical formula. This guide delves into the physicochemical landscape of undecane (C₁₁H₂₄) isomers, with a specific focus on this compound and its structural counterparts.[1][2] As nonpolar hydrocarbons, the 159 structural isomers of undecane exhibit a spectrum of physical behaviors primarily governed by the degree and nature of their branching.[1][2] While often considered chemically inert, their roles as solvents, components of complex fuel mixtures, and reference materials in analytical chemistry underscore the importance of a detailed understanding of their physical properties.[3] This document provides a comprehensive exploration of these properties, the underlying molecular principles, and the methodologies for their determination and prediction.

The Influence of Molecular Architecture: Structure-Property Relationships

The physical properties of alkane isomers are intricately linked to their molecular structure. The extent of branching, molecular symmetry, and overall compactness play crucial roles in determining the strength of intermolecular van der Waals forces, which in turn dictate properties such as boiling point, melting point, density, and viscosity.

Boiling Point: For a given carbon number, a higher degree of branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and resulting in a lower boiling point compared to their linear or less branched counterparts.[4][5] Straight-chain alkanes, with their larger surface area, can engage in more extensive intermolecular interactions, requiring more energy to transition into the gaseous phase.

Melting Point: The melting point of alkanes is influenced not only by the strength of intermolecular forces but also by the efficiency with which the molecules can pack into a crystal lattice. Highly symmetrical molecules tend to have higher melting points because they can pack more readily into an ordered solid structure, even if their intermolecular forces are weaker than those of their linear isomers.

Density: The density of alkane isomers also tends to decrease with increased branching. The more compact structure of branched isomers leads to a less efficient packing in the liquid state compared to the more ordered arrangement of linear alkanes.

Viscosity: The viscosity of smaller alkanes generally decreases with branching due to the reduction in intermolecular forces.[6] However, for larger and more highly branched alkanes, viscosity can sometimes increase due to a greater potential for molecular entanglement.

Comparative Analysis of Undecane Isomer Physical Properties

Isomer NameCAS NumberBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (at 20°C)
n-Undecane1120-21-41960.7401.417
This compound61868-73-3177.6 - 1780.7701.431
2,2,4,6-Tetramethylheptane162.20.72981.4101
4-Propyloctane17302-13-51870.7447Not Available
3,3-Diethylheptane17302-17-9186.75Not AvailableNot Available
2,2,4,4-Tetramethylheptane18711092Not AvailableNot AvailableNot Available
3-Ethyl-2,2-dimethylheptane61869-03-2Not AvailableNot AvailableNot Available

Note: The availability of comprehensive experimental data for all isomers is limited. Some data points are from single sources and may not be fully corroborated.

Methodologies for Physicochemical Characterization

The accurate determination of the physical properties of undecane isomers relies on a suite of well-established experimental techniques. The choice of method is dictated by the property of interest and the physical state of the sample.

Workflow for Isomer Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physical Property Determination synthesis Isomer Synthesis purification Fractional Distillation synthesis->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy gcms->nmr bp Boiling Point (Capillary Method) nmr->bp mp Melting Point (Capillary Method) nmr->mp density Density (Pycnometer) nmr->density viscosity Viscosity (Rotational Viscometer) nmr->viscosity ri Refractive Index (Abbe Refractometer) nmr->ri

Caption: A generalized workflow for the synthesis, purification, and characterization of undecane isomers.

Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Purity Assessment [7]

Principle: GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, acting as a molecular fingerprint.[7] Kovats retention indices, which normalize retention times to those of n-alkanes, can further aid in the identification of specific isomers.[8]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the undecane isomer mixture in a volatile solvent (e.g., hexane).

  • GC Column Selection: Utilize a long, non-polar capillary column (e.g., 50-100 m) for optimal separation of isomers.

  • GC Oven Program: Start at a low temperature (e.g., 50°C) and gradually ramp up to a high temperature (e.g., 250°C) to elute all isomers.

  • Mass Spectrometer Settings: Use electron ionization (EI) at 70 eV to generate reproducible mass spectra.

  • Data Analysis: Identify individual isomers by comparing their mass spectra and retention indices to libraries of known compounds. Assess purity by calculating the relative peak areas.

2. Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The capillary method is a micro-scale technique suitable for small sample volumes.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the liquid isomer into a small test tube.

  • Apparatus Setup: Place a capillary tube, sealed at one end, open-end down into the test tube. Attach the test tube to a thermometer.

  • Heating: Heat the assembly in a controlled manner using a heating block or oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Slowly cool the apparatus. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

3. Determination of Density (Pycnometer Method)

Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume used to determine the density of liquids.

Step-by-Step Protocol:

  • Pycnometer Calibration: Clean, dry, and weigh an empty pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again to determine the exact volume.

  • Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with the undecane isomer at the same temperature and weigh it.

  • Calculation: Calculate the mass of the isomer and divide it by the known volume of the pycnometer to obtain the density.

4. Determination of Viscosity (Rotational Viscometer) [9][10]

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[9] The resistance to this rotation is a measure of the fluid's viscosity.

Step-by-Step Protocol:

  • Instrument Setup and Calibration: Select the appropriate spindle and rotational speed for the expected viscosity range. Calibrate the instrument using a standard fluid of known viscosity.[10]

  • Sample Preparation: Bring the sample to the desired and controlled temperature, as viscosity is highly temperature-dependent.[11]

  • Measurement: Immerse the rotating spindle into the sample to the correct depth. Start the rotation and allow the reading to stabilize.

  • Data Recording: Record the stable viscosity reading.

5. Determination of Refractive Index (Abbe Refractometer) [4][12]

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. An Abbe refractometer measures the critical angle of a liquid placed between two prisms to determine its refractive index.[12]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of the undecane isomer onto the prism surface.

  • Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: Read the refractive index from the instrument's scale. Ensure the temperature is controlled and recorded, as the refractive index is temperature-dependent.

Computational Prediction of Physical Properties

Given the vast number of undecane isomers, experimental characterization of each one is a formidable task. Computational chemistry offers a powerful alternative for predicting their physical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical equations that correlate the chemical structure of molecules with their physical properties.[2][11] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like boiling point, density, and viscosity.

Molecular Dynamics Simulations and Machine Learning

Molecular dynamics simulations can model the behavior of molecules over time, providing insights into their bulk properties. When combined with machine learning algorithms, such as neural networks, these simulations can be trained on existing experimental data to predict the properties of uncharacterized isomers with a high degree of accuracy.[7][9][10][13]

Logical Flow for Predictive Modeling

G cluster_data Data Collection cluster_model Model Development cluster_prediction Property Prediction exp_data Experimental Data training Model Training (e.g., Neural Network) exp_data->training mol_struc Molecular Structures descriptors Descriptor Calculation mol_struc->descriptors descriptors->training validation Model Validation training->validation prediction Predicted Physical Properties validation->prediction new_isomers New Isomer Structures new_isomers->prediction

Caption: A schematic representing the workflow for developing and utilizing computational models to predict the physical properties of alkane isomers.

Conclusion

The physical properties of this compound and its fellow undecane isomers are a direct consequence of their molecular architecture. While general trends can be established, the precise prediction and determination of these properties require a combination of rigorous experimental techniques and sophisticated computational modeling. This guide has provided an overview of the key physical properties, the underlying principles governing their variation among isomers, and detailed methodologies for their characterization. As research and development in fields such as fuel formulation and drug delivery continue to advance, a comprehensive understanding of the physicochemical landscape of these fundamental hydrocarbon structures will remain of paramount importance.

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A Technical Guide to the Discovery and History of Branched Nonane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of alkane isomers has been a cornerstone in the development of organic chemistry, providing fundamental insights into the relationship between molecular structure and physical properties. Nonane (C₉H₂₀), with its 35 constitutional isomers, serves as an exemplary case study in the challenges and triumphs of isolating, identifying, and synthesizing specific branched hydrocarbon structures.[1][2] This in-depth technical guide provides a comprehensive overview of the historical context, synthetic methodologies, and analytical techniques that have shaped our understanding of branched nonane isomers. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides detailed protocols for the synthesis and analysis of these complex molecules.

The Dawn of Isomerism and the Rise of Structural Theory

The concept of isomerism, where molecules possess the same molecular formula but exhibit different atomic arrangements and, consequently, distinct physical and chemical properties, was first recognized in the early 19th century.[3] Swedish chemist Jöns Jacob Berzelius, in 1831, coined the term "isomers" (from the Greek "isomeros," meaning "composed of the same parts") to describe this phenomenon.[3] This discovery was a pivotal moment, challenging the prevailing notion that a chemical formula uniquely defined a substance.

The early days of organic chemistry were marked by the struggle to comprehend how atoms were connected within a molecule. The development of structural theory in the mid-19th century provided the framework necessary to understand the existence of isomers. For alkanes, this meant recognizing that carbon atoms could be arranged in a linear chain or in a branched fashion.[4][5] While methane, ethane, and propane have only one possible arrangement of atoms, butane (C₄H₁₀) was the first alkane to exhibit constitutional isomerism, existing as both n-butane and isobutane.[5][6] As the number of carbon atoms increases, the number of possible isomers grows rapidly, with nonane having 35 distinct constitutional isomers.[1][2]

The initial challenge for chemists was not just theoretical but also practical: how to separate and identify these closely related compounds, which were often found together in complex mixtures like petroleum.[7]

Navigating the Labyrinth: Early Separation and Identification Techniques

The separation of hydrocarbon isomers, particularly from crude oil, was a formidable task for early organic chemists. Traditional distillation methods, which separate compounds based on differences in their boiling points, proved to be only partially effective for isomers with very similar boiling points.[7][8] The more highly branched an alkane is, the more compact its structure, leading to weaker intermolecular forces and generally a lower boiling point compared to its straight-chain counterpart.[1][5]

The advent of gas chromatography (GC) in the mid-20th century revolutionized the separation of volatile and semi-volatile compounds, including alkane isomers.[9] This technique allows for the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, narrow column.[9] For nonane isomers, the choice of the GC column's stationary phase and the precise control of the column temperature are critical for achieving successful separation.[10]

Once separated, the identification of individual isomers required the development of sophisticated spectroscopic techniques. Mass spectrometry (MS) has been particularly instrumental. In a mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" for a particular molecule. Branched alkanes exhibit characteristic fragmentation patterns, often showing preferential cleavage at the branching points, which results in the formation of more stable carbocations.[11] This allows for the confident identification of the specific isomeric structure.[11]

Infrared (IR) spectroscopy provides complementary information by identifying the types of chemical bonds present in a molecule. While the IR spectra of different alkane isomers are often similar, subtle differences in the C-H stretching and bending vibrations can aid in their differentiation.[12]

Workflow for Isomer Separation and Identification

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Identification cluster_3 Data Analysis A Mixture of Nonane Isomers B Gas Chromatography (GC) A->B Injection C Mass Spectrometry (MS) B->C Eluted Isomers D Infrared (IR) Spectroscopy B->D Eluted Isomers E Structure Elucidation C->E D->E

Caption: Workflow for the separation and identification of nonane isomers.

Experimental Protocol: Gas Chromatographic Separation of Nonane Isomers

Objective: To separate a mixture of nonane isomers using gas chromatography.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Capillary column (e.g., 5% phenyl-95% dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Helium carrier gas.

  • Syringe for sample injection.

  • Mixture of nonane isomers in a volatile solvent (e.g., hexane).

Procedure:

  • Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the detector temperature to 250 °C.

    • Set the carrier gas flow rate (Helium) to 1 mL/min.

  • Temperature Program:

    • Set the initial oven temperature to 40 °C and hold for 5 minutes.

    • Ramp the temperature at a rate of 2 °C/min to 150 °C.[10]

    • Hold the final temperature for 10 minutes.

  • Sample Injection:

    • Draw 1 µL of the nonane isomer mixture into the syringe.

    • Inject the sample into the GC injector port.

  • Data Acquisition:

    • Start the data acquisition software simultaneously with the injection.

    • Record the chromatogram, which will show a series of peaks corresponding to the separated isomers.

  • Analysis:

    • Identify the individual isomers based on their retention times by comparing them to known standards.

    • The elution order is generally related to the boiling points of the isomers, with lower boiling point isomers eluting first.[9]

The Art of Synthesis: Constructing Highly Branched Nonanes

While branched alkanes are present in petroleum, their isolation in a pure form can be challenging. Therefore, the targeted synthesis of specific isomers is crucial for studying their properties and for various applications. The synthesis of highly branched alkanes, however, presents its own set of difficulties, often requiring multi-step procedures and careful control of reaction conditions to avoid rearrangements and side reactions.[13][14]

A notable example is the synthesis of 2,2,4,4-tetramethylpentane , a highly branched nonane isomer. One documented method involves the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[15] This synthesis highlights the use of organometallic reagents to form new carbon-carbon bonds, a fundamental strategy in organic synthesis.

Another challenging target is 2,3,3,4-tetramethylpentane . Its synthesis has been undertaken to accurately determine its physical constants and to explore scalable synthetic routes.[16] One approach involves the hydrogenation of the corresponding alkene, 2,3,3,4-tetramethyl-1-pentene.[16]

Synthetic Pathway for 2,2,4,4-Tetramethylpentane

G A Diisobutylene B 2,2,4-Trimethyl-4-chloropentane A->B + HCl D 2,2,4,4-Tetramethylpentane B->D + (CH3)2Zn C Dimethyl Zinc C->D

Caption: A simplified synthetic pathway for 2,2,4,4-tetramethylpentane.

Experimental Protocol: Synthesis of 2,2,4,4-Tetramethylpentane (Adapted from Whitmore and Southgate)[15]

Objective: To synthesize 2,2,4,4-tetramethylpentane.

Materials:

  • Diisobutylene

  • Hydrogen chloride (HCl)

  • Zinc-copper couple

  • Methyl iodide (CH₃I)

  • Anhydrous ether

  • Round-bottom flasks, condensers, dropping funnels, and other standard glassware.

Procedure:

Part 1: Preparation of 2,2,4-Trimethyl-4-chloropentane

  • Cool diisobutylene in a flask to -15 °C.

  • Bubble dry HCl gas through the cooled diisobutylene with stirring until the theoretical amount of HCl has been absorbed.

  • Allow the mixture to stand at a low temperature to complete the reaction.

  • Wash the resulting crude 2,2,4-trimethyl-4-chloropentane with ice water, followed by a cold sodium bicarbonate solution, and then again with ice water.

  • Dry the product over anhydrous calcium chloride.

Part 2: Preparation of Dimethyl Zinc

  • Prepare a zinc-copper couple by treating zinc dust with a copper sulfate solution.

  • In a flask equipped with a reflux condenser, react the zinc-copper couple with methyl iodide in the presence of a catalyst (e.g., iodine) to form methyl zinc iodide.

  • Heat the methyl zinc iodide to distill the dimethyl zinc. Caution: Dimethyl zinc is highly pyrophoric and must be handled under an inert atmosphere.

Part 3: Synthesis of 2,2,4,4-Tetramethylpentane

  • In a reaction flask under an inert atmosphere, dissolve the 2,2,4-trimethyl-4-chloropentane in a suitable solvent (e.g., anhydrous ether).

  • Slowly add the prepared dimethyl zinc to the solution with cooling and stirring.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Carefully decompose the reaction mixture by the slow addition of ice-cold water.

  • Separate the organic layer, wash it with dilute acid and then with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the crude 2,2,4,4-tetramethylpentane by fractional distillation.

Physicochemical Properties and Applications

The degree of branching in nonane isomers has a significant impact on their physical properties.

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Nonane151[1][2]-53[1][2]0.718[1]
2-Methyloctane143.3-0.713
3-Methyloctane144[1]-107.6[1]0.72[1]
2,2,5-Trimethylhexane122[1]--
2,2,3,3-Tetramethylpentane140.412.50.765
2,2,4,4-Tetramethylpentane122.3-0.743

Data compiled from various sources. Exact values may vary slightly depending on the source.

The primary application of highly branched alkanes is in the formulation of gasoline. The octane rating of a fuel is a measure of its resistance to knocking or premature detonation in an internal combustion engine. Highly branched alkanes have higher octane ratings than their straight-chain counterparts. This is because they are more resistant to auto-ignition under compression. For this reason, processes like catalytic cracking and reforming are used in the petroleum industry to convert straight-chain alkanes into more valuable branched isomers.[7]

Beyond their use as fuels, specific branched nonane isomers can be used as non-polar, inert solvents in chemical reactions, particularly those involving highly reactive reagents where solvent participation is undesirable.[17]

Conclusion and Future Perspectives

The journey of understanding branched nonane isomers mirrors the broader evolution of organic chemistry. From the initial abstract concept of isomerism, the field has progressed to the point where specific, highly complex isomers can be synthesized with precision and their structures unequivocally determined. The interplay between the development of new synthetic methods and advanced analytical techniques has been, and continues to be, a driving force in this field.

Future research in this area may focus on the development of more efficient and environmentally benign synthetic routes to highly branched alkanes, potentially leveraging catalysis to achieve greater control over isomer selectivity.[13][18] Furthermore, advancements in analytical instrumentation will undoubtedly enable the separation and identification of even more complex isomeric mixtures, furthering our understanding of the intricate world of hydrocarbon chemistry.

References

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An In-depth Technical Guide to the Molecular Geometry of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Analysis Based on Steric Hindrance, Conformational Isomerism, and Computational Chemistry

Abstract

Introduction: The Structural Significance of Branched Alkanes

Alkanes, the simplest class of organic compounds, are composed solely of carbon and hydrogen atoms with single covalent bonds.[1] While linear alkanes exhibit relatively straightforward conformational preferences, the introduction of branching creates significant steric challenges that profoundly influence molecular shape and properties. 4-Ethyl-2,2,3-trimethylhexane (C₁₁H₂₄) serves as an exemplary case study in the conformational complexity of heavily substituted alkanes.[2] Its structure, featuring a hexane backbone with an ethyl group at the C4 position and three methyl groups at the C2 and C3 positions, creates a sterically crowded environment. Understanding the precise three-dimensional arrangement of atoms in such molecules is crucial, as molecular geometry directly impacts physical properties like boiling point and density, as well as reactivity and intermolecular interactions—key considerations in fields ranging from materials science to medicinal chemistry.[3][4]

The fundamental principle governing the geometry of alkanes is the sp³ hybridization of carbon atoms, which predisposes them to a tetrahedral arrangement with ideal bond angles of 109.5°.[5][6] However, in sterically hindered molecules like this compound, significant deviations from these ideal angles are expected to accommodate the spatial bulk of the substituent groups.[1] This guide will explore these deviations and the resulting conformational preferences.

Theoretical Framework for the Molecular Geometry of this compound

The molecular geometry of this compound is primarily dictated by the minimization of steric strain, which arises from repulsive forces between non-bonded atoms in close proximity. This strain can be dissected into two main components: torsional strain (eclipsing interactions) and van der Waals strain (steric hindrance).[7]

The Hexane Backbone and Substituent Effects

The longest continuous carbon chain in the molecule is a hexane backbone. The substituents are:

  • Two methyl groups on C2 (a gem-dimethyl group)

  • One methyl group on C3

  • An ethyl group on C4

The presence of the bulky tert-butyl-like fragment (C2,2,3-trimethyl) introduces severe steric hindrance. This crowding influences the rotational barriers around the C-C single bonds and dictates the preferred dihedral angles to minimize repulsive interactions between the bulky substituent groups.[8] It is well-established that branched alkanes are thermodynamically more stable than their linear isomers, a phenomenon attributed to a combination of electrostatic and correlation energy effects.[9][10]

Predicted Conformational Preferences

To minimize steric strain, the carbon backbone of this compound will adopt a staggered conformation. The most significant steric interactions to consider are:

  • Gauche interactions: Repulsive interactions between substituents on adjacent carbons that are 60° apart in a Newman projection.

  • 1,3-diaxial-like interactions: Repulsive interactions between substituents that are in close proximity due to the folding of the carbon chain.

Given the high degree of substitution, it is anticipated that the molecule will adopt a conformation that places the largest groups (the ethyl group and the collection of methyl groups) as far apart as possible, analogous to an anti-conformation in simpler alkanes like butane.[7] However, the sheer number of substituents will likely force some gauche interactions, leading to a complex potential energy surface with multiple local minima. The most stable conformer will be the one that achieves the best compromise in minimizing all these repulsive forces.

Expected Deviations from Ideal Geometry

The intense steric crowding, particularly around the C2, C3, and C4 atoms, will inevitably lead to deviations from the ideal tetrahedral bond angle of 109.5°.[1] We can predict the following:

  • Bond Angle Expansion: The C2-C3-C4 and C3-C4-C5 bond angles are expected to be larger than 109.5° to increase the distance between the bulky substituents.

  • Bond Length Elongation: The C-C bonds within the most sterically hindered region (C2-C3 and C3-C4) may be slightly elongated to alleviate strain.

These structural distortions are a direct consequence of minimizing the overall energy of the molecule.

Methodologies for Structural Elucidation

While no specific structural data for this compound is currently published, its geometry can be determined with high confidence using a combination of computational modeling and advanced spectroscopic techniques.

Computational Chemistry Workflow

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the molecular geometry and relative energies of different conformers.[9] A robust workflow for this purpose is outlined below.

Protocol for a DFT-Based Conformational Analysis:

  • Initial Structure Generation: Construct the 2D structure of this compound. Use a molecular mechanics force field (e.g., MMFF94) to perform an initial conformational search to identify a set of low-energy starting geometries.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a DFT method. A suitable level of theory would be the M06-2X functional with a 6-311+G(d,p) basis set, which has been shown to perform well for noncovalent interactions in organic molecules.[11]

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory for each optimized structure. The absence of imaginary frequencies will confirm that each structure is a true energy minimum. These calculations also provide the zero-point vibrational energy and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the relative Gibbs free energies of all stable conformers to identify the global minimum and determine the Boltzmann population of each conformer at a given temperature.

  • Analysis of Geometric Parameters: Extract the bond lengths, bond angles, and dihedral angles from the optimized structure of the global minimum conformer to obtain a detailed picture of the molecule's geometry.

The following diagram illustrates this computational workflow:

computational_workflow cluster_input Input cluster_computation Computational Steps cluster_output Output start 2D Structure of this compound conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT: M06-2X/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_analysis Energy Analysis (Identify Global Minimum) freq_calc->energy_analysis geom_params Geometric Parameters (Bond Lengths, Angles, Dihedrals) energy_analysis->geom_params populations Conformer Populations (Boltzmann Distribution) energy_analysis->populations

Caption: A typical workflow for the computational determination of molecular geometry using DFT.

Experimental Verification via Advanced NMR Spectroscopy

Advanced NMR techniques can provide detailed information about the through-bond and through-space connectivity of atoms, allowing for the experimental determination of the molecule's dominant conformation in solution.

Conceptual Protocol for NMR-Based Structural Elucidation:

  • Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to identify the number and types of proton and carbon environments.[12]

  • 2D NMR for Connectivity:

    • COSY (Correlation Spectroscopy): Establish ¹H-¹H coupling networks to trace the proton connectivity along the carbon backbone and within the ethyl and methyl groups.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with its directly attached carbon atom.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the substituent groups to the main hexane chain and for identifying quaternary carbons.[14]

  • 2D NMR for Spatial Proximity:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of their bonding connectivity. These correlations are direct evidence of the molecule's three-dimensional folding and can be used to distinguish between different conformers.[13][15]

  • Data Interpretation: Integrate the data from all NMR experiments to build a complete picture of the molecule's structure. The observed NOE/ROE correlations can be compared with the interatomic distances predicted by the computational models to validate the predicted lowest-energy conformation.

The following diagram illustrates the logic of using various NMR techniques for structural elucidation:

nmr_workflow cluster_1d 1D NMR cluster_2d_connectivity 2D NMR: Connectivity cluster_2d_spatial 2D NMR: Spatial Proximity cluster_output Final Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->COSY C13_NMR->HSQC C13_NMR->HMBC NOESY NOESY/ROESY (Through-Space Correlations) COSY->NOESY HSQC->NOESY HMBC->NOESY Structure 3D Molecular Geometry (Dominant Conformation) NOESY->Structure

Caption: Logical flow of an NMR-based strategy for determining molecular structure.

Predicted Molecular Geometry and Data Summary

Based on the theoretical principles outlined above, the predicted lowest-energy conformation of this compound is depicted below. The key feature is the arrangement of the carbon backbone and substituents to minimize steric clash.

Caption: Predicted structure of this compound highlighting the sterically crowded region.

Table 1: Predicted Geometric Parameters (Qualitative)

ParameterLocationPredicted Value/TrendRationale
Bond Angle C2-C3-C4> 109.5°To accommodate the bulky gem-dimethyl, methyl, and ethyl groups.
Bond Angle C3-C4-C5> 109.5°To reduce steric repulsion between the ethyl group and the C3 substituents.
Bond Length C2-C3Slightly elongatedTo alleviate severe steric hindrance between substituents on C2 and C3.
Bond Length C3-C4Slightly elongatedTo reduce steric strain between the ethyl group and the C3 methyl group.
Dihedral Angle C2-C3-C4-C5Staggered (approaching anti)To place the bulky groups as far apart as possible.

Conclusion

The molecular geometry of this compound presents a compelling case study in the conformational analysis of highly branched alkanes. While direct experimental data is lacking, a robust understanding of its three-dimensional structure can be achieved through the application of established stereochemical principles and validated by powerful computational and spectroscopic methods. The severe steric hindrance induced by the multiple alkyl substituents is predicted to cause significant deviations from ideal tetrahedral geometry, including expanded bond angles and elongated bond lengths in the core of the molecule. The detailed computational and experimental protocols provided in this guide offer a clear pathway for the definitive elucidation and verification of the molecular geometry of this compound and other similarly complex molecules.

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A Technical Guide to the IUPAC Nomenclature and Identification of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical structures is fundamental to scientific communication, ensuring reproducibility and accuracy in research and development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the branched alkane, 4-Ethyl-2,2,3-trimethylhexane. We will systematically deconstruct its name to validate the structure, explore the rigorous logic behind the IUPAC naming conventions, and present a comprehensive list of its chemical identifiers and physicochemical properties. This document serves as a technical reference for professionals requiring a granular understanding of systematic nomenclature.

Structural Elucidation and Visualization

The name "this compound" describes a saturated hydrocarbon with a core structure of hexane substituted with four alkyl groups. The chemical formula for this compound is C₁₁H₂₄.[1][2] The arrangement of these substituents on the hexane backbone is specific and defines its unique chemical identity.

To facilitate a clear analysis, the skeletal structure is visualized below. This diagram serves as the basis for the systematic validation of its IUPAC name.

Caption: Skeletal structure of this compound.

Systematic IUPAC Name Derivation: A Step-by-Step Protocol

The validity of an IUPAC name is confirmed by applying a hierarchical set of rules. This process is not merely a labeling exercise; it is a logical protocol that ensures any chemist can reconstruct the exact same molecule from the name alone.

Step 2.1: Identification of the Principal Carbon Chain

The foundation of the name is the longest continuous chain of carbon atoms, known as the parent chain.[3][4][5]

  • Rule: Identify the longest possible continuous sequence of carbon atoms. If two or more chains have the same maximum length, the principal chain is the one with the greatest number of substituents.[6][7]

  • Application:

    • Horizontal Chain: Tracing the carbon backbone from left to right (C1 to C6) yields a chain of 6 carbons (a hexane). This chain has four substituents: two methyl groups at C2, one methyl group at C3, and one ethyl group at C4.

    • Alternative Chains: Other potential paths are traced. For example, a chain starting from one of the C2 methyl groups and extending to C6 is also 6 carbons long. A chain that incorporates the ethyl group at C4 is also 6 carbons long.

    • Tie-Breaker: In this specific structure, all potential longest chains are 6 carbons long, and they all bear 4 substituents. This tie means we can proceed with any of these chains, and the final correct name will be determined by the subsequent numbering rule. For simplicity, we select the straight, horizontal chain as our candidate parent chain.

Step 2.2: Numbering the Parent Chain

Once the parent chain is identified, it must be numbered to assign a locant (address) to each substituent.

  • Rule: Number the parent chain starting from the end that gives the lowest locant to the first substituent. If there is a tie, the set of locants that has the lowest number at the first point of difference is chosen.[3][4]

  • Application:

    • Numbering Left-to-Right:

      • First substituent is at C2 .

      • The complete set of locants is {2,2,3,4 }.

    • Numbering Right-to-Left:

      • First substituent is at C3 .

      • The complete set of locants is {3,4,5,5 }.

Step 2.3: Assembling the Final IUPAC Name

The final name is constructed by listing the substituents alphabetically, preceded by their locants, and followed by the name of the parent chain.

  • Rule:

    • Name each substituent alkyl group (e.g., -CH₃ is methyl, -CH₂CH₃ is ethyl).

    • Use prefixes (di-, tri-, tetra-) for multiple identical substituents. These prefixes are ignored for alphabetization.[6][7]

    • List the substituents in alphabetical order.[3][6]

    • Combine the parts into a single word, using commas to separate numbers and hyphens to separate numbers from letters.

  • Application:

    • Substituents: We have one e thyl group at position 4 and three m ethyl groups at positions 2, 2, and 3.

    • Grouping: The three methyl groups are combined to "2,2,3-trimethyl".

    • Alphabetization: E thyl comes before m ethyl.

    • Assembly: 4-Ethyl + 2,2,3-trimethyl + hexane

  • Validated IUPAC Name: This compound [1]

The following workflow diagram illustrates the decision-making process based on IUPAC rules.

G start Start with Chemical Structure find_chain Step 1: Find Longest Carbon Chain(s) start->find_chain chain_result Result: Multiple 6-Carbon Chains (Hexane) find_chain->chain_result count_sub Step 1a: Apply Tie-Breaker (Count Substituents on Each Chain) chain_result->count_sub sub_result Result: All 6-Carbon Chains Have 4 Substituents (Tie) count_sub->sub_result number_chain Step 2: Number the Selected Chain From Both Ends to Assign Locants sub_result->number_chain num_lr num_lr number_chain->num_lr num_rl num_rl number_chain->num_rl compare_locants Step 2a: Apply Lowest Locant Rule (First Point of Difference) num_lr->compare_locants num_rl->compare_locants correct_num Decision: {2,2,3,4} is lower. L->R numbering is correct. compare_locants->correct_num assemble Step 3: Assemble Name (Alphabetize & Combine) correct_num->assemble final_name Final IUPAC Name: This compound assemble->final_name

Caption: IUPAC nomenclature workflow for this compound.

Chemical Identifiers and Synonyms

For database searching, regulatory submissions, and procurement, it is crucial to use standardized chemical identifiers. While the compound has only one correct IUPAC name, it is indexed under several unique codes. No common synonyms are widely recognized for this structure; however, an alternative systematic name "2,2,3-trimethyl-4-ethylhexane" may be encountered, which is simply a different but acceptable ordering of the same substituents.[8]

Identifier TypeValue
IUPAC Name This compound[1]
CAS Registry Number 61868-73-3[1][2]
PubChem CID 53428647[1]
Molecular Formula C₁₁H₂₄[1][2]
Canonical SMILES CCC(CC)C(C)C(C)(C)C[1]
InChI InChI=1S/C11H24/c1-7-10(8-2)9(3)11(4,5)6/h9-10H,7-8H2,1-6H3[1][2]
InChIKey ZSUMTZIXJNZKBI-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The following table summarizes key computed and experimental properties of this compound. Such data is vital for experimental design, safety assessments, and computational modeling.

PropertyValueSource
Molecular Weight 156.31 g/mol PubChem[1]
Boiling Point 177.6 °CFerris S.W. Handbook[9]
Density ~0.770 g/mLStenutz[8]
XLogP3 5.2PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]

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A Technical Guide to the Stereochemical Complexity of Highly Branched Alkanes: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemistry of highly branched alkanes presents a formidable challenge in modern chemistry, with profound implications for fields ranging from materials science to pharmacology. Unlike their linear counterparts, these molecules often possess multiple stereocenters and can exhibit complex chiral phenomena, including diastereomerism and atropisomerism, arising from severe steric hindrance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, advanced methodologies, and practical insights required to navigate this complex stereochemical landscape. We will dissect the origins of chirality in these saturated hydrocarbons, detail robust strategies for their stereoselective synthesis and separation, and present a validated workflow for their unambiguous characterization. The causality behind experimental choices is emphasized throughout, ensuring that the described protocols serve as self-validating systems for achieving stereochemical purity and definitive structural assignment.

Chapter 1: The Foundations of Chirality in Acyclic Systems

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] In the realm of alkanes, stereoisomerism arises primarily from the presence of stereocenters. A carbon atom becomes a stereocenter when it is bonded to four different substituents.[2] For a simple linear alkane like 3-methylhexane, the third carbon atom is a stereocenter, giving rise to a pair of non-superimposable mirror images known as enantiomers.[3]

However, in highly branched alkanes, the complexity escalates dramatically. The substituents on a potential stereocenter are often other alkyl groups, and determining their priority for nomenclature purposes requires a systematic approach. The Cahn-Ingold-Prelog (CIP) priority rules are the cornerstone of this process.[4][5]

The Cahn-Ingold-Prelog (CIP) System: A Brief Primer

Developed by Robert Cahn, Christopher Ingold, and Vladimir Prelog, the CIP rules provide an unambiguous method for assigning the absolute configuration of a stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[4][5][6]

Core CIP Rules for Assigning Priority:

  • Atomic Number: Atoms directly attached to the stereocenter are ranked by their atomic number. The higher the atomic number, the higher the priority.[2]

  • First Point of Difference: If two attached atoms are the same (e.g., two carbon atoms), one moves outward along each chain until the first point of difference is encountered. The group with the higher atomic number atom at this point receives higher priority.[5][6]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

For a highly branched alkane, applying the "first point of difference" rule is critical. A seemingly subtle difference in branching several carbons away can change the priority of a substituent and thus the R/S designation of the stereocenter. The proliferation of stereocenters in a highly branched structure leads to a combinatorial increase in the number of possible stereoisomers, which can include both enantiomers and diastereomers (stereoisomers that are not mirror images of each other).[1]

Chapter 2: The Stereochemical Consequences of High Branching

The dense packing of alkyl groups in highly branched alkanes introduces two significant stereochemical consequences: the generation of multiple diastereomers and the potential for atropisomerism .

Diastereomeric Complexity

A molecule with n stereocenters can have up to 2n stereoisomers. For a highly branched alkane with three stereocenters, there can be up to eight stereoisomers. These will exist as four pairs of enantiomers, but the relationship between any non-enantiomeric pair (e.g., the R,R,S and R,S,S isomers) is diastereomeric. Unlike enantiomers, diastereomers have different physical properties, such as boiling points, solubilities, and chromatographic retention times, which is a key principle exploited in their separation.[7]

Atropisomerism: Chirality from Hindered Rotation

Atropisomerism is a unique form of stereoisomerism that arises from severely hindered rotation around a single bond.[8][9] The term, derived from the Greek a (not) and tropos (turn), describes conformers that can be isolated as distinct stereoisomers because the energy barrier to rotation is sufficiently high.[9] In highly branched alkanes, bulky substituents (like tert-butyl groups) on adjacent carbons can sterically clash, creating a high rotational barrier around the C-C bond. This restricted rotation can lock the molecule into a chiral conformation, creating what is known as axial chirality, even in the absence of traditional tetrahedral stereocenters.[10]

Atropisomerism is a critical consideration in drug design, as many pharmaceutically relevant scaffolds can exhibit this property.[11][12] The stability of atropisomers can vary widely; some interconvert rapidly at room temperature, while others are configurationally locked for years.[11] Understanding and controlling this phenomenon is paramount.

Chapter 3: Strategic Synthesis of Chiral Branched Alkanes

The synthesis of enantiomerically pure branched alkanes is a significant challenge due to the chemical inertness of C-C and C-H bonds.[13] Two primary strategies are employed: direct asymmetric synthesis to build the chiral framework, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis

This is the most elegant approach, aiming to create a single desired stereoisomer from the outset.

  • Asymmetric Hydrogenation: This well-established method uses a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium) to deliver hydrogen across a prochiral alkene in a stereocontrolled manner, yielding a chiral alkane.[13][14] The choice of chiral ligand is critical for inducing high enantioselectivity.

  • Radical Polar Crossover Reactions: This modern technique allows for the construction of chiral C-C bonds. For example, vinyl boron ate complexes derived from enantioenriched boronic esters can undergo stereospecific 1,2-migration when reacted with alkyl iodides, leading to the formation of chiral alkanes with excellent enantiopurity.[15][16]

Chiral Resolution of Racemates

When asymmetric synthesis is not feasible, a racemic mixture (a 50:50 mixture of enantiomers) can be synthesized and then separated. This process is known as chiral resolution.[17][18]

  • Crystallization of Diastereomeric Salts: This classical method is highly effective. The racemic mixture (e.g., a carboxylic acid, though less common for pure alkanes) is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like brucine or tartaric acid).[17][18] This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they often exhibit different solubilities, allowing one to be selectively crystallized and separated.[7][19] The resolving agent is then chemically removed to yield the pure enantiomer.[17]

Chapter 4: High-Resolution Separation and Purification

For drug development professionals, ensuring stereochemical purity is non-negotiable, as different stereoisomers can have vastly different biological activities and toxicities.[20][21] Modern chromatography is the cornerstone of both analytical and preparative separation of the stereoisomers of highly branched alkanes.

Chiral Chromatography: HPLC and SFC

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques for separating enantiomers and diastereomers.[22] These methods rely on a Chiral Stationary Phase (CSP) , which is a solid support that has been modified with a chiral molecule. The stereoisomers in the mixture interact differently with the CSP, leading to different retention times and thus, separation.

Supercritical Fluid Chromatography (SFC) has emerged as a particularly powerful tool for chiral separations.[23] It uses supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and lower pressure drops compared to HPLC.[23][24] This makes SFC highly efficient and a "greener" alternative due to reduced organic solvent consumption.[25]

Protocol: Chiral Method Development Workflow

A systematic approach is essential for efficiently developing a separation method for a novel highly branched alkane.

Step 1: Column and Solvent Screening

  • Select a diverse set of 4-6 chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).

  • Screen these columns with a standard set of mobile phases. For SFC, this typically involves CO2 modified with alcohols like methanol, ethanol, or isopropanol.[22]

  • Automated column and solvent switching systems can dramatically accelerate this screening process.[22]

Step 2: Optimization

  • Once initial "hits" (partial or full separation) are identified, optimize the conditions.

  • Fine-tune the mobile phase composition (the percentage of the alcohol co-solvent).

  • Adjust back pressure and temperature to improve resolution and peak shape.

Step 3: Validation and Scale-Up

  • Confirm the purity of the separated peaks using mass spectrometry or other detectors.

  • For preparative work, the optimized analytical method can be scaled up to larger column diameters to isolate gram quantities of each stereoisomer.

Table 1: Common Chiral Stationary Phases (CSPs) for SFC/HPLC

CSP TypeCommon Trade NamesTypical Applications
Polysaccharide (Cellulose-based)Chiralcel OD, OJBroad applicability for a wide range of chiral compounds.
Polysaccharide (Amylose-based)Chiralpak AD, ASComplementary selectivity to cellulose-based phases.
Protein-basedUltron ES-OVMUseful for separating chiral acids, bases, and amino acids.[26]
Pirkle-type (Brush-type)Whelk-O1Effective for π-acidic or π-basic analytes.

}

Workflow for chiral separation method development.

Chapter 5: Spectroscopic and Crystallographic Characterization

Once stereoisomers are synthesized and separated, their structures and, most importantly, their absolute configurations must be unambiguously determined. A combination of techniques is often required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structure elucidation.[27][28] For diastereomers, 1H and 13C NMR spectra will be distinct, as the corresponding nuclei are in different chemical environments.[29] However, for enantiomers, NMR spectra in a standard achiral solvent are identical. To distinguish enantiomers, a chiral auxiliary is needed:

  • Chiral Derivatizing Agents: Reacting a mixture of enantiomers with a chiral agent (like Mosher's acid) creates a mixture of diastereomers, which will exhibit distinct NMR signals.[30]

  • Chiral Solvating Agents: Using a chiral solvent can induce small differences in the chemical shifts of the enantiomers.

  • Chiral Lanthanide Shift Reagents: These reagents can also be used to separate the signals of enantiomers.[30]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is an increasingly important technique for determining the absolute configuration of chiral molecules in solution.[31][32] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[32] The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R enantiomer). A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration without the need for crystallization.[33][34]


}

Process for assigning absolute configuration using VCD.

X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for determining molecular structure and absolute configuration.[35][36] It provides a precise three-dimensional picture of the arrangement of atoms in a crystal.[36] However, obtaining high-quality crystals of highly branched alkanes can be challenging due to their non-polar nature and often flexible conformations. For molecules composed only of light atoms (C, H, O, N), determining the absolute configuration requires the use of specific X-ray wavelengths (e.g., from a copper source) to observe anomalous dispersion effects.[35][37] In some cases, co-crystallization with a heavy-atom-containing chaperone molecule can facilitate both crystallization and absolute structure determination.[38]

Chapter 6: The Critical Role in Drug Development

The three-dimensional shape of a molecule is paramount to its biological function.[20] Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with the various stereoisomers of a drug molecule.[21] One enantiomer might be a potent therapeutic agent (the eutomer), while the other could be inactive, less active, or even cause harmful side effects (the distomer).[39]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drug candidates early in development.[40][41] For a highly branched alkane that is part of a drug scaffold, its stereochemical configuration can drastically alter how the molecule fits into a protein's binding pocket, influencing its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[21] Therefore, the synthesis, separation, and rigorous characterization of every stereoisomer are not merely academic exercises; they are essential, federally regulated components of modern drug discovery and development.[39][41]

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A Comprehensive Technical Guide to the Quantum Chemical Analysis of Trimethylhexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a robust, first-principles computational workflow for the comprehensive analysis of trimethylhexane isomers. Tailored for researchers, computational chemists, and professionals in drug development and materials science, this document provides a self-validating protocol for determining the relative thermodynamic stabilities and key electronic properties of these branched-chain alkanes. Moving beyond a simple recitation of steps, this guide elucidates the critical reasoning behind methodological choices, from the selection of density functionals and basis sets to the multi-tiered strategy of conformational searching and geometry optimization. By integrating field-proven insights with rigorous quantum chemical theory, this whitepaper serves as both a practical manual and an educational resource for accurately modeling flexible aliphatic systems.

Introduction: The Challenge of Aliphatic Isomerism

Hydrocarbons are foundational to organic chemistry and industrial applications, from fuel technologies to polymer science. The C9H20 isomers, a class that includes the various forms of trimethylhexane, present a classic challenge in molecular characterization.[1] While sharing the same molecular formula, their structural and conformational isomers exhibit distinct physicochemical properties stemming from subtle differences in their three-dimensional arrangements.[2] These differences, governed by intramolecular non-covalent interactions, dictate properties such as boiling points, densities, and reactivity.

Experimental characterization of every conformer of each isomer is often impractical. Quantum chemical calculations provide a powerful, predictive alternative, allowing for the in-silico determination of structures, energies, and other molecular properties with high fidelity.[3] This guide outlines a systematic, multi-step computational protocol designed to navigate the complex potential energy surface of trimethylhexane isomers, ensuring scientific rigor and yielding trustworthy, actionable data.

Pillar 1: Theoretical Foundations & Method Selection

The reliability of any computational study rests upon the judicious selection of a theoretical model. For systems like trimethylhexane, where the interplay of steric hindrance and weak dispersion forces is paramount, this choice is not arbitrary.

The Method of Choice: Justifying Density Functional Theory (DFT)

While various computational methods exist, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy for medium-sized organic molecules.[4][5] It is more rigorous than classical molecular mechanics and significantly less demanding than high-level wavefunction-based methods like Coupled Cluster (CCSD(T)), making it the workhorse for isomer and conformer studies.[5][6]

Expertise in Practice: Selecting the Right Functional and Basis Set

The Functional: The Critical Role of Dispersion Correction

The choice of the DFT functional is the single most important parameter in these calculations. For alkanes, where electron correlation effects manifest as London dispersion forces, standard functionals like the popular B3LYP can be inadequate.[7][8] B3LYP notoriously fails to capture the long-range electron correlation that gives rise to attractive van der Waals forces, which are crucial for correctly describing the subtle energy differences between conformers.[9][10]

To rectify this, modern functionals incorporating empirical dispersion corrections (e.g., Grimme's D3 or D4 corrections) or those designed to account for long-range interactions are essential.[11]

  • Recommendation: Functionals such as ωB97X-D , M06-2X , or B3LYP-D3(BJ) are strongly recommended. The inclusion of dispersion correction is non-negotiable for achieving chemically accurate results for hydrocarbon isomers.[11][12]

The Basis Set: Providing Sufficient Flexibility

A basis set is the set of mathematical functions used to construct the molecular orbitals.[13][14] An inadequate basis set can prevent the electron density from arranging itself correctly, leading to inaccurate energies and geometries.

  • Minimal Basis Sets (e.g., STO-3G): Too small and inflexible for quantitative predictions.

  • Pople-style Split-Valence Basis Sets (e.g., 6-31G(d)): A reasonable starting point, where '(d)' indicates the addition of polarization functions on heavy atoms, allowing for non-spherical electron density distribution, which is crucial for describing chemical bonds.[15]

  • Recommendation: For reliable results, a triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended. The "+G" adds diffuse functions, which are important for accurately describing the "tail" of the wavefunction, essential for non-covalent interactions. The "(d,p)" adds polarization functions to both heavy atoms and hydrogens, respectively.[14][15]

The combination of a dispersion-corrected functional and a flexible, triple-zeta basis set forms a "model chemistry" that is robust and well-suited for the study of hydrocarbon isomers.

Pillar 2: The Computational Workflow: A Validating Step-by-Step Protocol

A successful computational analysis of flexible molecules requires a multi-step approach. A high-level overview of this workflow is presented below.

Computational_Workflow cluster_prep Step 1: Pre-Optimization cluster_qm Step 2: Quantum Mechanics cluster_analysis Step 3: Analysis Build Build Initial 3D Structure (e.g., 2,3,4-Trimethylhexane) ConfSearch Conformational Search (Low-level: MMFF94 or GFN2-xTB) Build->ConfSearch Filter Filter Unique Conformers (Energy window: e.g., 5 kcal/mol) ConfSearch->Filter Opt Geometry Optimization (e.g., ωB97X-D/6-311+G(d,p)) Filter->Opt Freq Frequency Calculation (Same level of theory) Opt->Freq Validate Validation Check (Confirm no imaginary frequencies) Freq->Validate Analysis Thermochemical Analysis (Extract ZPVE, H, G) Validate->Analysis Boltzmann Calculate Relative Stabilities & Boltzmann Populations Analysis->Boltzmann Interpretation_Logic start Frequency Calculation Output check_freq Check for Imaginary Frequencies start->check_freq is_minimum Structure is a True Minimum (0 Imaginary Frequencies) check_freq->is_minimum = 0 is_ts Structure is a Transition State (1 Imaginary Frequency) check_freq->is_ts = 1 extract_g Extract Gibbs Free Energy (G) is_minimum->extract_g calc_delta_g Calculate Relative Energy (ΔG) vs. Global Minimum extract_g->calc_delta_g analyze_pop Calculate Boltzmann Population calc_delta_g->analyze_pop correlate Correlate Stability with Steric Interactions analyze_pop->correlate

Caption: Decision tree for validating and interpreting results.

Conclusion

The quantum chemical protocol detailed in this guide provides a scientifically sound and verifiable framework for investigating the isomers of trimethylhexane. By emphasizing a multi-tiered approach—from a broad, low-level conformational search to high-level DFT refinement and rigorous validation—researchers can confidently determine the relative stabilities and properties of complex aliphatic systems. The key to success lies not just in executing the steps, but in understanding the underlying principles: the necessity of dispersion-corrected functionals, the role of adequate basis sets, and the critical importance of frequency calculations for validating the results. This methodology empowers scientists to generate reliable in-silico data, accelerating research and providing deep molecular insights where experimental approaches may be challenging.

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An In-Depth Technical Guide to the Thermochemical Data of C11H24 Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermochemical data for undecane (C11H24) and its isomers, tailored for researchers, scientists, and professionals in drug development. It delves into the experimental and computational methodologies for data acquisition, presents a compilation of available data, and discusses the significance of these properties in scientific applications.

The Significance of Thermochemical Data for C11H24 Alkanes

Undecane, an 11-carbon alkane, and its 159 structural isomers are fundamental components of various hydrocarbon mixtures and serve as important model compounds in diverse scientific disciplines.[1] Their thermochemical properties, including enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are critical for:

  • Combustion and Fuel Science: Accurate thermochemical data are paramount for modeling combustion processes, predicting energy release, and designing more efficient and cleaner-burning fuels.

  • Chemical Process Design and Optimization: In the chemical industry, these data are essential for reactor design, process simulation, and safety analysis, particularly in refining and petrochemical operations.

  • Drug Discovery and Development: The hydrophobic character of alkane-like moieties significantly influences drug-receptor interactions. Understanding the thermodynamics of these interactions, which are governed by enthalpic and entropic contributions, is crucial for rational drug design and lead optimization.[2][3][4] The partitioning of a drug candidate between aqueous and lipid environments, a key factor in its pharmacokinetic profile, is also dictated by these fundamental thermodynamic properties.

Isomerism in C11H24 and its Impact on Thermochemical Properties

The 159 structural isomers of C11H24 exhibit a wide range of molecular architectures, from the linear n-undecane to highly branched structures. This structural diversity has a profound impact on their thermochemical properties. Generally, increased branching leads to greater thermodynamic stability. For instance, branched alkanes tend to have more negative enthalpies of formation compared to their linear counterparts.[1] This increased stability is a key factor in processes like catalytic reforming in the petroleum industry.

Compilation of Thermochemical Data for Selected C11H24 Isomers

The following table summarizes available experimental and computational thermochemical data for n-undecane and a selection of its branched isomers at 298.15 K. It is important to note that experimental data for many of the more complex isomers are scarce, highlighting the critical role of computational methods in filling these knowledge gaps.

Isomer NameCAS NumberΔfH° (gas, kJ/mol)S° (gas, J/mol·K)Cp (gas, J/mol·K)Reference
n-Undecane1120-21-4-270.3 ± 1.3583.58244.39[5]
2-Methyldecane6975-98-0-275.65 (calc.)[6]
3-Methyldecane13151-34-3
4-Methyldecane2847-72-5
5-Methyldecane13151-35-4
2,2,5,5-Tetramethylheptane61868-47-1-351 (liquid)[7]
3,3,5,5-Tetramethylheptane61868-61-9[8][9]
5-Ethylnonane17302-12-4[10]
4-Propyloctane17302-13-5[11][12]

Note: The table is populated with available data from the search results. Blank cells indicate that reliable data was not found in the provided sources. "calc." denotes a calculated value.

Methodologies for Determining Thermochemical Data

The acquisition of reliable thermochemical data relies on a combination of meticulous experimental measurements and sophisticated computational modeling. This section provides an overview of the key methodologies.

Experimental Determination: The Power of Calorimetry

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions, allowing for the determination of enthalpies of combustion and, subsequently, enthalpies of formation.[13][14]

Bomb Calorimetry for Enthalpy of Combustion

A bomb calorimeter is a constant-volume device used to measure the heat of combustion of a substance.[15][16] The data obtained can be used to calculate the standard enthalpy of formation.

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_pressurization Pressurization cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep_sample 1. Prepare a pellet of the C11H24 isomer of known mass. weigh_wire 2. Weigh a 10 cm ignition wire. prep_sample->weigh_wire place_sample 3. Place the sample pellet in the crucible inside the bomb. attach_wire 4. Attach the ignition wire to the electrodes, ensuring contact with the sample. place_sample->attach_wire seal_bomb 5. Seal the bomb. attach_wire->seal_bomb pressurize 6. Pressurize the bomb with pure oxygen to ~30 atm. seal_bomb->pressurize place_in_calorimeter 7. Place the bomb in the calorimeter bucket containing a known mass of water. pressurize->place_in_calorimeter equilibrate 8. Allow the system to reach thermal equilibrium and record the initial temperature. place_in_calorimeter->equilibrate ignite 9. Ignite the sample. equilibrate->ignite record_temp 10. Record the temperature at regular intervals until a maximum is reached and it begins to cool. ignite->record_temp calc_q 11. Calculate the heat released (q_reaction) after correcting for the heat of combustion of the wire. record_temp->calc_q calc_delta_u 12. Determine the change in internal energy (ΔU_comb). calc_q->calc_delta_u calc_delta_h 13. Calculate the enthalpy of combustion (ΔH_comb). calc_delta_u->calc_delta_h calc_delta_f 14. Use Hess's Law and known enthalpies of formation of CO2 and H2O to calculate the enthalpy of formation (ΔfH°) of the isomer. calc_delta_h->calc_delta_f

Caption: A stepwise workflow for determining the enthalpy of combustion and formation of a C11H24 isomer using bomb calorimetry.

Computational Thermochemistry: A Powerful Predictive Tool

Due to the vast number of isomers and the challenges associated with experimental measurements for each, computational chemistry has become an indispensable tool for predicting thermochemical properties.[17][18] High-level quantum mechanical methods can provide data with "chemical accuracy" (typically within 4 kJ/mol or 1 kcal/mol of experimental values).

Key Computational Methods:

  • Gaussian-n (Gn) Theories: These are composite methods, such as G3 and G4, that approximate a very high-level calculation by a series of lower-level calculations. They are known for their high accuracy in predicting enthalpies of formation.[19]

  • Complete Basis Set (CBS) Methods: Methods like CBS-QB3 extrapolate to the complete basis set limit to achieve high accuracy.[12]

  • Density Functional Theory (DFT): While computationally less expensive than Gn or CBS methods, the accuracy of DFT for thermochemical predictions can be functional-dependent. However, it is widely used for geometry optimizations and frequency calculations.

Computational Workflow: Calculating Thermochemical Properties

G cluster_geom_opt Geometry Optimization cluster_freq_calc Frequency Calculation cluster_energy_calc Single-Point Energy Calculation cluster_thermo_calc Thermochemical Property Calculation build_mol 1. Build the 3D structure of the C11H24 isomer. geom_opt 2. Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)). build_mol->geom_opt freq_calc 3. Perform a frequency calculation at the same level of theory to confirm a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections. geom_opt->freq_calc energy_calc 4. Perform a high-level single-point energy calculation (e.g., G3, CBS-QB3) on the optimized geometry. freq_calc->energy_calc calc_h 5. Combine the high-level electronic energy with the ZPVE and thermal corrections from the frequency calculation to obtain the enthalpy. energy_calc->calc_h calc_s_cp 6. Use the vibrational frequencies and other molecular parameters to calculate entropy and heat capacity. calc_h->calc_s_cp

Caption: A generalized workflow for the computational determination of thermochemical properties of C11H24 isomers using quantum chemistry software like Gaussian.[20][21][22][23]

Data Validation and Trustworthiness

Ensuring the reliability of thermochemical data is paramount. A self-validating system for thermochemical protocols involves a multi-pronged approach:

  • Experimental Validation:

    • Calibration: Calorimeters must be calibrated using a standard substance with a well-known heat of combustion, such as benzoic acid.[16]

    • Reproducibility: Multiple measurements should be performed to ensure the precision of the results.

  • Computational Validation:

    • Benchmarking: Computational methods should be benchmarked against reliable experimental data for a set of related molecules to assess their accuracy.[24][25][26]

    • Consistency Checks: Calculated thermochemical data should be checked for internal consistency, for example, by comparing the enthalpies of formation of a series of isomers.

  • Cross-Validation:

    • Whenever possible, computational results should be compared with available experimental data, and vice versa. Discrepancies may indicate errors in either the experimental setup or the computational model.

The National Institute of Standards and Technology (NIST) provides extensive, critically evaluated thermochemical data that serves as a gold standard for validation.[5][14][27][28][29][30][31][32]

Applications in Drug Discovery and Development

While seemingly simple molecules, the principles governing the thermochemistry of alkanes are directly relevant to the complex environment of drug-receptor interactions. The hydrophobic effect, a major driving force in the binding of many drugs to their protein targets, is fundamentally a thermodynamic phenomenon.[3]

  • Understanding Binding Affinity: The binding of a ligand (drug) to a receptor is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (TΔS) contributions. The hydrophobic core of many binding pockets favors the association of nonpolar moieties, such as alkyl chains, from the drug molecule. This association is often driven by a favorable entropic change resulting from the release of ordered water molecules from the binding site.[33]

  • Lead Optimization: By understanding the thermodynamic signature of a drug-target interaction, medicinal chemists can rationally modify a lead compound to enhance its binding affinity. For example, extending an alkyl chain to fill a hydrophobic pocket can lead to a more favorable ΔG of binding.[4]

  • Predicting Pharmacokinetics: The lipophilicity of a drug, which is related to the thermodynamics of its partitioning between aqueous and lipid environments, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Thermochemical data for relevant functional groups can inform the design of drugs with improved pharmacokinetic profiles.

Logical Relationship: Thermochemistry to Drug Efficacy

G cluster_thermo Fundamental Thermochemistry cluster_interactions Molecular Interactions cluster_drug_design Drug Design & Development cluster_outcome Therapeutic Outcome thermo_data Thermochemical Data of C11H24 Isomers (ΔfH°, S°, Cp) hydrophobic_effect Understanding Hydrophobic Effect (ΔG = ΔH - TΔS) thermo_data->hydrophobic_effect binding_affinity Predicting Drug-Receptor Binding Affinity hydrophobic_effect->binding_affinity adme Optimizing ADME Properties (Lipophilicity) hydrophobic_effect->adme efficacy Improved Drug Efficacy and Safety binding_affinity->efficacy adme->efficacy

Caption: The logical progression from fundamental thermochemical data of alkanes to the design of more effective and safer pharmaceuticals.

Conclusion

The thermochemical data of C11H24 alkanes, while seemingly specific, provide a foundational understanding of the energetic principles that govern the behavior of larger, more complex molecules. For researchers in combustion, chemical engineering, and drug discovery, a firm grasp of these properties and the methodologies used to obtain them is essential for innovation and progress. The continued synergy between experimental calorimetry and high-level computational chemistry will be crucial for expanding our knowledge base and enabling more accurate predictions for the vast chemical space of organic molecules.

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The Architecture of Three-Dimensionality: A Literature Review of Polysubstituted Alkanes in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polysubstituted alkanes, once considered the mundane backbone of organic chemistry, have emerged as critical motifs in modern drug discovery and materials science. Their three-dimensional arrangements of substituents offer a powerful tool to navigate the complexities of biological targets and fine-tune material properties. However, the seemingly simple sp³-hybridized framework presents formidable synthetic challenges, particularly concerning the precise control of multiple stereocenters. This technical guide provides a comprehensive literature review of the core strategies for the stereoselective synthesis of polysubstituted alkanes. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental insights, and explore the cutting-edge characterization and computational techniques that empower researchers to confidently build and define these complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of polysubstituted alkanes.

Introduction: The Resurgence of the Alkane Scaffold in Medicinal Chemistry

For decades, the focus of drug discovery has often centered on aromatic and other planar, sp²-rich scaffolds. While successful, this has led to an exploration of a relatively flat chemical space. There is a growing recognition that molecules with a higher fraction of sp³-hybridized carbons, and thus a more defined three-dimensional structure, offer significant advantages in drug design.[1] Polysubstituted alkanes, with their capacity to present functional groups in precise spatial orientations, can lead to improved potency, selectivity, and pharmacokinetic properties.[2][3] The strategic incorporation of alkyl groups can influence a molecule's lipophilicity, solubility, and metabolic stability, all critical parameters in drug development.[2]

The fundamental challenge, however, lies in their synthesis. The inert nature of C-C and C-H bonds, coupled with the conformational flexibility of acyclic systems, makes the stereocontrolled introduction of multiple substituents a non-trivial task.[4] This guide will navigate the landscape of modern synthetic methodologies that have risen to meet this challenge.

Core Synthetic Strategies for the Construction of Polysubstituted Alkanes

The modern synthetic chemist's toolkit for assembling polysubstituted alkanes is diverse and powerful. Strategies have evolved from classical methods to highly sophisticated catalytic processes that offer unprecedented levels of control.

Asymmetric Hydrogenation: A Pillar of Stereoselective Alkane Synthesis

Asymmetric hydrogenation of prochiral alkenes stands as a cornerstone for the synthesis of chiral alkanes.[5] This method utilizes chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen across a double bond in a highly stereocontrolled manner.[6]

One of the most celebrated examples is the Noyori asymmetric hydrogenation, which often employs Ru(II)-BINAP catalysts for the enantioselective reduction of functionalized ketones and alkenes.[7][8] The C2-symmetric chiral BINAP ligand creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition.[7]

Objective: To synthesize a chiral secondary alcohol via the enantioselective reduction of a ketone.

Materials:

  • RuCl₂[(R)-BINAP] (0.1 mol%)

  • Substrate (e.g., acetylacetone, 1.0 eq)

  • Ethanol (solvent)

  • Hydrogen gas (high pressure)

  • Schlenk flask

  • Parr hydrogenation apparatus

Procedure:

  • A Schlenk flask is charged with the ketone substrate (1.0 eq) and ethanol. The solution is degassed by sparging with nitrogen for 1 hour.[7]

  • In a nitrogen-filled glovebox, the RuCl₂[(R)-BINAP] catalyst (0.1 mol%) is added to the substrate solution.[7]

  • The reaction mixture is transferred to a glass liner within a Parr hydrogenation apparatus. The apparatus is sealed and purged with hydrogen gas.[7]

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 1100 psi) and heated to the appropriate temperature (e.g., 30 °C).[7]

  • The reaction is stirred for the required time (can be several days) until completion is observed (monitored by TLC or GC-MS).[7]

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the enantiomerically enriched alcohol.[7]

Causality of Experimental Choices: The use of a chiral BINAP ligand is crucial for inducing enantioselectivity. The choice of solvent can influence catalyst solubility and activity. High pressure of hydrogen is often necessary to drive the reaction to completion, especially for less reactive substrates.

Nickel-Catalyzed Cross-Coupling Reactions: Forging C(sp³)–C(sp³) Bonds

The formation of C(sp³)–C(sp³) bonds is a formidable challenge in organic synthesis. Nickel catalysis has emerged as a powerful tool to address this, particularly in combination with photoredox catalysis.[9] These methods allow for the coupling of a wide range of alkyl fragments, often under mild conditions.[2]

Nickel/photoredox dual catalysis enables the generation of alkyl radicals from readily available precursors, which are then captured by a nickel complex to forge the new C-C bond.[10] This approach has been successfully applied to enantioselective alkyl-alkyl cross-coupling reactions.[2][11]

G cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Radical_Gen Alkyl Radical Generation PC_star->Radical_Gen SET Radical_Gen->PC Regeneration NiII Ni(II) Intermediate Radical_Gen->NiII Radical Transfer Ni0 Ni(0) Ni0->NiII Oxidative Addition (Alkyl Halide) NiIII Ni(III) Intermediate NiII->NiIII Alkyl Radical Capture Product Coupled Product NiIII->Product Reductive Elimination Product->Ni0 Regeneration

Caption: A simplified workflow of Nickel/Photoredox dual catalysis.

Stereodivergent Synthesis: Accessing All Stereoisomers

A significant challenge in synthesizing molecules with multiple stereocenters is the ability to access all possible stereoisomers. Stereodivergent synthesis aims to address this by allowing for the selective formation of any given diastereomer from a common starting material, typically by changing the catalyst or reaction conditions.[12][13] This is particularly powerful for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[14]

Recent advances in the stereodivergent functionalization of alkynes have provided powerful tools for the synthesis of stereochemically defined alkenes, which can then be hydrogenated to the corresponding polysubstituted alkanes.[12][13] By selecting the appropriate catalyst system, either the E- or Z-alkene can be obtained with high selectivity, leading to the desired diastereomer of the final alkane.[13]

Advanced Characterization and Purification

The synthesis of polysubstituted alkanes is only half the battle; their unambiguous characterization and purification are equally critical.

Advanced NMR Techniques for Stereochemical Assignment

While standard ¹H and ¹³C NMR are indispensable, complex polysubstituted alkanes often require more advanced techniques to elucidate their stereochemistry. Two-dimensional NMR experiments are particularly powerful in this regard.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the relative stereochemistry of acyclic and cyclic systems.[3][15] They detect through-space interactions between protons that are close in proximity (< 5 Å), providing direct evidence for their spatial relationships.[16] For small molecules, NOESY cross-peaks are typically opposite in phase to the diagonal peaks, while for larger molecules, they have the same phase.[17] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[17]

  • Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments establish correlations between protons and carbons. HSQC shows direct one-bond C-H correlations, while HMBC reveals two- and three-bond correlations, which is invaluable for piecing together the carbon skeleton.

Observation Interpretation
Strong NOE/ROE cross-peak between Hₐ and HₓProtons Hₐ and Hₓ are spatially close.
Absence of NOE/ROE cross-peak between Hₐ and HᵧProtons Hₐ and Hᵧ are spatially distant.
Comparison of NOE/ROE patterns between diastereomersAllows for the assignment of relative stereochemistry.
Computational NMR Prediction: A Powerful Corroborative Tool

In recent years, computational chemistry has become an invaluable tool for assigning the structure of complex molecules.[5][18] By calculating the theoretical NMR spectra for all possible diastereomers and comparing them to the experimental data, the correct structure can often be identified with a high degree of confidence.[19][20] The DP4 method is a statistical approach that provides a probability for each candidate structure being the correct one based on the agreement between the calculated and experimental chemical shifts.[19]

G A Propose Possible Diastereomers B Perform Conformational Search (e.g., MMFF) A->B C Optimize Low-Energy Conformers (e.g., DFT B3LYP/6-31G(d)) B->C D Calculate NMR Chemical Shifts (e.g., GIAO mPW1PW91/6-31G(d,p)) C->D E Boltzmann-average Shifts D->E F Compare with Experimental Data (e.g., DP4 Analysis) E->F G Assign Structure F->G

Caption: A typical workflow for assigning stereochemistry using computational NMR prediction.

Purification and Separation of Stereoisomers

The separation of stereoisomers, particularly enantiomers, is a critical step in both analytical and preparative chemistry.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for separating enantiomers.[10][21] Polysaccharide-based CSPs are widely used in HPLC and can separate a broad range of chiral compounds.[22] Method development often involves screening different CSPs and mobile phase compositions to achieve optimal separation.[22] For preparative separations, scaling up an analytical method is a common strategy.[23]

Case Study: The Role of Stereochemistry in Drug Action

The biological activity of a drug is intimately linked to its three-dimensional structure. Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.[14][24] For example, for the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, only the (S)-enantiomer possesses the desired anti-inflammatory activity, while the (R)-enantiomer is inactive.[14] This underscores the critical importance of stereoselective synthesis and the preparation of single-enantiomer drugs.

Future Outlook

The field of polysubstituted alkane synthesis is continually evolving. The development of new catalytic systems that offer even greater control over stereoselectivity, particularly for the construction of multiple contiguous stereocenters, remains a key area of research.[9] Furthermore, the integration of computational tools and machine learning into reaction design and optimization is poised to accelerate the discovery of novel synthetic routes.[3] As our ability to construct these complex three-dimensional molecules with precision grows, so too will their impact on medicinal chemistry and materials science.

References

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A Researcher's Guide to 4-Ethyl-2,2,3-trimethylhexane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Highly Branched Alkanes

In the landscape of organic chemistry, alkanes represent the foundational saturated hydrocarbons.[1][2] While simple in their composition of carbon and hydrogen, their structural diversity through isomerism gives rise to a vast array of physical and chemical properties.[2] Highly branched alkanes, a subset of these isomers, are of particular interest to researchers in fuel science, materials science, and specialty chemicals. Their molecular architecture, characterized by numerous side chains, leads to unique properties such as lower melting and boiling points compared to their linear counterparts, and superior thermodynamic stability.[1][2][3] This guide focuses on a specific, yet commercially elusive C11 isomer: 4-Ethyl-2,2,3-trimethylhexane. Due to its current lack of commercial availability, this document serves as a technical resource for researchers and drug development professionals, outlining its theoretical properties, potential synthesis pathways, and prospective applications, thereby providing a roadmap for its investigation and utilization.

Physicochemical and Structural Properties

This compound is a saturated acyclic hydrocarbon with the chemical formula C11H24.[4][5] Its structure features a hexane backbone with an ethyl group at the fourth carbon position and three methyl groups at the second and third positions.

Structural and Chemical Data
PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 61868-73-3PubChem[5]
Molecular Formula C11H24PubChem[5]
Molecular Weight 156.31 g/mol PubChem[5]
Boiling Point 177.6 °Cchemister.ru[4]
Canonical SMILES CCC(CC)C(C)C(C)(C)CPubChem[5]
InChI Key ZSUMTZIXJNZKBI-UHFFFAOYSA-NPubChem[5]

The intricate branching of this compound influences its physical properties. The presence of multiple methyl and ethyl groups creates a more compact molecular structure compared to its linear isomer, n-undecane. This increased branching generally leads to a lower boiling point than straight-chain alkanes of similar molecular weight, as it hinders the efficiency of intermolecular van der Waals forces.[1]

Commercial Availability: A Research and Development Compound

Potential Synthesis Methodologies

The synthesis of highly branched alkanes can be approached through several established organic chemistry pathways. For a specific, non-commercial isomer like this compound, laboratory-scale methods offering high purity are most relevant.

Grignard Reagent-Based Synthesis

A versatile method for creating new carbon-carbon bonds involves the use of Grignard reagents.[6] This approach typically involves the reaction of a Grignard reagent with a ketone or ester, followed by dehydration and hydrogenation to yield the target alkane.

Experimental Protocol:

  • Grignard Reagent Formation: Prepare the appropriate Grignard reagent (e.g., ethylmagnesium bromide) by reacting an ethyl halide with magnesium turnings in an anhydrous ether solvent.

  • Carbonyl Addition: React the Grignard reagent with a suitable ketone (e.g., 3,4,4-trimethyl-2-pentanone) to form a tertiary alcohol. This step creates the core carbon skeleton of the target molecule.

  • Dehydration: Dehydrate the resulting tertiary alcohol to a mixture of alkenes. This is typically achieved using a dehydrating agent like phosphoric acid or by heating with a catalytic amount of iodine.[7]

  • Hydrogenation: The alkene mixture is then hydrogenated to the final alkane. This is commonly done using a catalyst such as 10% palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7]

Logical Workflow for Grignard-Based Synthesis

G A Grignard Reagent (e.g., Ethylmagnesium Bromide) C Tertiary Alcohol Intermediate A->C B Ketone (e.g., 3,4,4-trimethyl-2-pentanone) B->C D Dehydration (e.g., H3PO4, heat) C->D E Alkene Mixture D->E F Hydrogenation (H2, Pd/C) E->F G This compound F->G

Caption: Grignard synthesis workflow for this compound.

Dithiane-Based Synthesis

An alternative route for constructing complex alkanes involves the alkylation of dithianes.[8][9] This method provides a robust way to form carbon-carbon bonds and can be adapted for the synthesis of asymmetrically substituted alkanes.

Experimental Protocol:

  • Dithiane Formation: Prepare a 1,3-dithiane derivative from a suitable aldehyde.

  • Deprotonation and Alkylation: Deprotonate the dithiane with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This is followed by alkylation with an appropriate alkyl halide. This step can be performed sequentially with different alkyl halides to build the desired carbon framework.

  • Desulfurization: Remove the dithiane group to yield the final alkane. This is typically accomplished using Raney nickel.[8]

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented due to its rarity, its properties as a highly branched alkane allow for informed speculation on its potential uses.

High-Performance Fuels and Lubricants

Highly branched alkanes are prized components of high-octane gasoline and jet fuel due to their clean-burning characteristics and resistance to knocking.[7] The structural isomer 3-Ethyl-2,4,5-trimethylhexane has been noted for its potential as a performance modifier in high-energy-density fuel formulations.[10] It is plausible that this compound would exhibit similar beneficial properties, making it a candidate for research in advanced fuel and lubricant development.

Specialty Solvent and Inert Medium

The nonpolar and inert nature of alkanes makes them suitable as solvents in a variety of chemical reactions.[1][11] Highly branched alkanes, with their unique packing properties, can influence reaction kinetics and selectivity. For drug development professionals, such an inert and specialized solvent could be valuable in the synthesis and purification of sensitive pharmaceutical intermediates where solvent reactivity is a concern.

Potential Application Areas

G A This compound B High-Octane Fuel Component A->B C Jet Fuel Additive A->C D Specialty Lubricant A->D E Inert Solvent for Synthesis A->E F Medium for Polymerization Reactions A->F G Component in Reference Fuel Blends A->G

Caption: Potential research applications of this compound.

Safety and Handling Considerations

As no specific safety data sheet (SDS) exists for this compound, precautions for handling should be based on chemically similar, commercially available branched alkanes. These compounds are generally flammable and may cause skin and eye irritation. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

This compound represents an unexplored corner of the vast landscape of alkane isomers. Its current lack of commercial availability presents a barrier to its widespread study but also an opportunity for novel research. The synthesis routes outlined in this guide provide a foundation for its production at a laboratory scale. Future research into its precise physical properties and performance characteristics in applications such as advanced fuels and as a specialty solvent could reveal it to be a valuable compound for both industrial and pharmaceutical applications. The exploration of such unique molecular architectures is crucial for advancing our understanding of structure-property relationships and for the development of next-generation chemical technologies.

References

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Methodological & Application

Application Note: 4-Ethyl-2,2,3-trimethylhexane as a Branched Alkane Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of analytical chemistry, particularly within chromatographic and spectroscopic applications, the use of well-characterized standards is paramount for achieving accurate and reproducible results. This application note details the utility of 4-Ethyl-2,2,3-trimethylhexane as a branched alkane standard. We present its physicochemical properties, comprehensive protocols for its use in gas chromatography (GC), and a discussion on the principles of data validation that underscore the trustworthiness of this standard in research, quality control, and drug development settings. The methodologies provided herein are designed to be self-validating, ensuring a high degree of confidence in the analytical outcomes.

Introduction: The Need for Specialized Branched Alkane Standards

Branched alkanes are ubiquitous in various matrices, from petroleum products to biological samples. Their structural diversity, with numerous isomers for a given carbon number, presents a significant analytical challenge.[1] The accurate identification and quantification of these compounds are crucial in fields such as petrochemical analysis, environmental monitoring, and metabolomics.

While straight-chain alkanes are commonly used for retention index calculations, complex mixtures often necessitate the use of branched alkane standards for positive identification and to understand the chromatographic behavior of non-linear hydrocarbons.[2][3] this compound (C11H24) serves as an excellent, yet specific, example of a highly branched alkane that can be used to challenge and validate chromatographic systems. Its unique structure provides a distinct retention time and mass spectrum, making it a valuable tool for method development and system suitability testing.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a standard is fundamental to its correct application. This compound is a saturated hydrocarbon with a complex branching structure.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 61868-73-3NIST[6]
Molecular Weight 156.31 g/mol PubChem[4]
Boiling Point 177.6 °CChemSpider[7]
Density 0.770 g/cm³Stenutz[5]
SMILES CCC(CC)C(C)C(C)(C)CPubChem[4]
InChIKey ZSUMTZIXJNZKBI-UHFFFAOYSA-NNIST[6]

The structural complexity of this compound results in a characteristic mass spectrum upon electron ionization, which is crucial for its identification in mass spectrometry (MS). The fragmentation pattern is dominated by cleavages at the branching points, leading to the formation of stable carbocations.

Experimental Protocols

The following protocols are designed to be robust and self-validating. The inclusion of system suitability checks and quality control samples ensures the integrity of the generated data.

Preparation of a Standard Stock Solution

Objective: To prepare a precise and accurate stock solution of this compound for use as a calibration or reference standard.

Materials:

  • This compound (≥99% purity)

  • High-purity n-hexane or other suitable non-polar solvent (GC grade)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Gravimetric Preparation: Accurately weigh approximately 100 mg of this compound into a clean, dry weighing boat.

  • Dissolution: Quantitatively transfer the weighed compound into a 100 mL volumetric flask.

  • Solubilization: Add a small amount of n-hexane to the flask and swirl gently to dissolve the compound completely.

  • Dilution to Volume: Once dissolved, dilute to the mark with n-hexane. Cap the flask and invert it several times to ensure homogeneity. This creates a stock solution of approximately 1 mg/mL.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for your specific application.

Causality and Trustworthiness: The use of gravimetric preparation with calibrated equipment minimizes measurement errors. The high purity of the standard and solvent ensures that the resulting solution is well-characterized.

Gas Chromatography (GC) Analysis Protocol

Objective: To establish a reliable GC method for the analysis of this compound, suitable for retention time confirmation and system suitability testing.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

  • Column: A non-polar column, such as a 100% polydimethylsiloxane (PDMS) stationary phase (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended for separating non-polar analytes based on their boiling points.[8]

  • Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector:

    • FID: 250 °C with hydrogen, air, and nitrogen makeup gas.[8]

    • MS: Transfer line at 280 °C, ion source at 230 °C, electron ionization at 70 eV.

Procedure:

  • System Preparation: Ensure the GC system is leak-free and the carrier gas flow is stable.

  • Equilibration: Equilibrate the column at the initial oven temperature until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared standard solution.

  • Data Acquisition: Acquire the chromatogram and/or mass spectrum.

  • Data Analysis: Determine the retention time and peak area/height. If using MS, analyze the fragmentation pattern.

Self-Validation: The protocol's trustworthiness is established by running a blank (solvent only) to check for contamination and a known concentration of the standard to verify system performance (system suitability). The retention time and peak shape should be consistent across multiple injections.

Data Interpretation and Validation

Retention Index Calculation

To further enhance the confidence in compound identification, the Kovats Retention Index (RI) can be calculated. This is achieved by analyzing a mixture of n-alkanes (e.g., C8-C20) under the same chromatographic conditions.[2] The RI of this compound can then be compared to literature values or an in-house generated library.

Mass Spectral Interpretation

The electron ionization (EI) mass spectrum of this compound provides a molecular fingerprint. Characteristic fragments resulting from the cleavage at branched points should be identified and compared against a reference spectrum from a trusted database like NIST.[2]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for utilizing this compound as a branched alkane standard.

G cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_validation Data Validation & Interpretation A Weigh Standard B Dissolve in Solvent A->B C Dilute to Volume B->C D System Suitability Check C->D Prepared Standard E Inject Standard D->E F Data Acquisition E->F G Retention Time Confirmation F->G H Retention Index Calculation F->H I Mass Spectrum Analysis F->I J Compare to Reference Data G->J H->J I->J

Caption: Workflow for the use of this compound as a standard.

Conclusion

This compound is a valuable and highly specific standard for applications requiring the identification and characterization of branched alkanes. Its well-defined physicochemical properties and distinct chromatographic behavior make it an excellent choice for method development, system suitability testing, and as a component in complex reference mixtures. The protocols outlined in this application note provide a robust framework for its use, emphasizing self-validating principles to ensure data integrity and trustworthiness.

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Investigative Protocols for 4-Ethyl-2,2,3-trimethylhexane as a Novel High-Performance Fuel Component

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE

Audience: Fuel Research Scientists, Combustion Engineers, and Chemical Analysts

Abstract: This document outlines a series of detailed application notes and protocols for the comprehensive evaluation of 4-Ethyl-2,2,3-trimethylhexane, a highly branched C11 alkane, as a potential high-octane component for advanced spark-ignition fuels. Due to its unique molecular structure, this compound is hypothesized to exhibit superior anti-knock properties and distinct combustion characteristics. The following protocols are designed to quantify its performance metrics, including octane rating, combustion efficiency, and emissions profile, using industry-standard methodologies.

Introduction and Rationale

The performance of spark-ignition engine fuels is largely dictated by the molecular structure of their hydrocarbon components. Highly branched alkanes are known to be more stable and resistant to premature combustion (engine knock) than their straight-chain counterparts.[1][2] This principle is the foundation of the octane scale, where 2,2,4-trimethylpentane (iso-octane), a highly branched C8 alkane, is the primary reference fuel with a rating of 100.[3]

This compound is a C11 isomer with a complex, sterically hindered structure.[4] This high degree of branching suggests a strong potential for a very high octane number, possibly exceeding that of many conventional gasoline components. A systematic investigation is warranted to characterize this molecule and determine its viability as a blending component for high-performance or renewable gasoline formulations.[5]

Physicochemical Profile (Predicted)

A thorough understanding of the compound's physical properties is essential for handling, blending, and modeling its behavior. Based on available data for the compound and its isomers, the following properties are noted.[6][7]

PropertyValueUnitSource
Molecular FormulaC₁₁H₂₄-[4]
Molar Mass156.31 g/mol [4]
Boiling Point177-178°C[6][7]
Density0.770g/cm³[7]

Core Research Workflow

The evaluation of this compound will proceed through a standardized workflow to ensure comprehensive data collection and comparability with existing fuel components.

G cluster_0 Phase 1: Procurement & Purity cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis Procure Synthesis or Procurement Purity Purity Analysis (GC-MS) Procure->Purity Octane Octane Number Determination (RON & MON) Purity->Octane Combustion Combustion Analysis (Constant Volume Chamber) Octane->Combustion Emissions Emissions Profiling (Engine Dynamometer) Combustion->Emissions Analysis Data Synthesis & Performance Modeling Emissions->Analysis G cluster_0 CFR Engine Setup cluster_1 Testing Procedure Calibrate Calibrate Engine with PRFs SetCond Set ASTM Conditions (RON or MON) Calibrate->SetCond RunSample Run Sample Fuel SetCond->RunSample AdjustCR Adjust Compression Ratio to Standard Knock RunSample->AdjustCR Bracket Bracket with two PRF Blends AdjustCR->Bracket Interpolate Interpolate Result Bracket->Interpolate Result Result Interpolate->Result

Caption: Workflow for Octane Number (RON/MON) determination.

Protocol 2: Combustion Analysis

Objective: To analyze the fundamental combustion characteristics of the fuel, such as ignition delay and rate of combustion.

Rationale: Understanding how a fuel burns is critical to predicting its performance and efficiency in an engine. [8]Combustion analysis provides data on flame speed and energy release, which are influenced by molecular structure. [9] Apparatus: A constant volume combustion chamber or a motored engine equipped with in-cylinder pressure transducers and optical access (for flame imaging).

Step-by-Step Methodology:

  • Chamber Preparation: Pressurize the combustion chamber with a mixture of air and vaporized fuel to simulate engine compression conditions.

  • Ignition: Initiate combustion using a centrally located spark plug.

  • Data Acquisition:

    • Record the pressure rise within the chamber at a high sampling rate ( >10 kHz).

    • If equipped, use high-speed imaging to capture flame propagation.

  • Analysis:

    • Calculate the rate of heat release from the pressure data.

    • Determine the ignition delay (time from spark to onset of rapid combustion).

    • Measure the laminar burning velocity from the flame images.

  • Comparison: Benchmark the results against standard fuels like iso-octane and indolene.

Protocol 3: Emissions Profiling

Objective: To characterize and quantify the exhaust emissions produced by the combustion of this compound.

Rationale: Fuel composition directly impacts exhaust emissions. [10]Regulatory bodies mandate strict limits on pollutants such as unburned hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx). [11][12][13]This protocol outlines a procedure to measure these key emissions.

Apparatus: A multi-cylinder test engine mounted on a dynamometer, coupled with a raw exhaust gas analyzer or a constant volume sampler (CVS) tunnel.

Step-by-Step Methodology:

  • Engine Setup: Install the test engine on a dynamometer to control speed and load precisely.

  • Fuel System: Run the engine on a base fuel (e.g., indolene) to establish a baseline emissions profile.

  • Test Fuel Run: Switch the fuel supply to the test sample (either pure or a blend) and allow the engine to stabilize.

  • Test Cycle: Operate the engine over a standardized test cycle (e.g., a steady-state condition or a transient cycle like the Federal Test Procedure).

  • Emissions Measurement:

    • Continuously draw an exhaust sample into the emissions analyzer bench.

    • Measure concentrations (in ppm or %) of HC, CO, CO₂, and NOx. [14]6. Data Analysis: Compare the emissions profile of the test fuel to the baseline fuel under identical operating conditions to determine its environmental impact.

Expected Outcomes and Significance

This series of protocols will provide a comprehensive performance profile for this compound. Due to its highly branched structure, it is anticipated that the compound will exhibit:

  • A very high Research Octane Number (RON) , making it a potent anti-knock agent.

  • Controlled combustion characteristics , potentially leading to higher engine efficiency. [8]* An emissions profile comparable to other paraffinic hydrocarbons , characterized by clean combustion.

The data generated will be invaluable for fuel blenders, refinery process engineers, and researchers developing next-generation, high-efficiency, and cleaner-burning fuels.

References

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Application Notes and Protocols for 4-Ethyl-2,2,3-trimethylhexane as a High-Boiling Point Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the application of 4-Ethyl-2,2,3-trimethylhexane as a high-boiling point, nonpolar solvent in organic synthesis. While specific literature on this highly branched alkane is sparse, its inherent properties—chemical inertness, thermal stability, and high boiling point—make it an excellent candidate for a variety of reactions requiring elevated temperatures and a non-reactive medium. These notes offer a detailed exploration of its physicochemical properties, potential applications with illustrative protocols, and best practices for its use and removal.

Introduction: The Case for Highly Branched Alkane Solvents

In the landscape of organic synthesis, the choice of solvent is paramount, often dictating reaction outcomes, rates, and feasibility. While common low-boiling point alkanes like hexane and heptane are staples, high-temperature reactions necessitate solvents with greater thermal stability. This compound, a C11 branched alkane, emerges as a valuable, albeit underexplored, option in this domain.

Branched alkanes, or isoparaffins, are noted for their high purity, low odor, and enhanced thermal and oxidative stability compared to their linear counterparts.[1] This stability is attributed to their molecular structure, which influences their physical and chemical behavior.[2] Their nonpolar and aprotic nature renders them inert to many reactive species, making them ideal for reactions involving strong bases, organometallics, or free radicals.[3][4]

This guide will extrapolate from the known characteristics of high-boiling isoparaffins to provide a practical framework for the utilization of this compound in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical properties is critical for its effective application, from reaction setup to product workup.

PropertyValueSource
Molecular Formula C₁₁H₂₄[5]
Molecular Weight 156.31 g/mol [5]
Boiling Point ~177.6 °C
Density ~0.770 g/cm³
Appearance Colorless liquidGeneral alkane property
Polarity Nonpolar[6]
Solubility Insoluble in water; soluble in nonpolar organic solventsGeneral alkane property

The high boiling point of this compound allows for a wide operational temperature range, enabling reactions that require significant thermal energy to overcome activation barriers. Its nonpolar character dictates its utility in dissolving nonpolar reactants and its immiscibility with water facilitates straightforward aqueous workups.

Advantages and Strategic Applications

The use of this compound as a solvent offers several strategic advantages in organic synthesis:

  • High-Temperature Reactions: Its high boiling point is conducive to reactions requiring sustained heating, such as certain rearrangements, eliminations, and metal-catalyzed cross-couplings.

  • Chemical Inertness: As a saturated hydrocarbon, it is unreactive towards a wide range of reagents, including strong acids, bases, and organometallics, ensuring that the solvent does not interfere with the desired transformation.

  • Free-Radical Reactions: The absence of easily abstractable protons (relative to other organic solvents) and its inertness make it an excellent medium for free-radical chain reactions, such as halogenations.[7] The rate of free-radical reactions is often independent of solvent polarity, making nonpolar solvents a suitable choice.[3]

  • Organometallic Chemistry: While ethers are the conventional solvents for Grignard reagents to ensure stabilization, organolithium reactions can be performed in alkane solvents.[4][8] The inertness of this compound would be advantageous in reactions involving highly reactive organometallic species, preventing solvent-derived side products.

  • Polymerization: Isoparaffins are utilized as reaction carriers and co-solvents in plastic polymerization processes.[9] The well-defined thermal properties and inertness of this compound could offer precise control over polymerization kinetics.

G cluster_advantages Advantages of this compound cluster_applications Potential Applications High Boiling Point High Boiling Point High-Temperature Synthesis High-Temperature Synthesis High Boiling Point->High-Temperature Synthesis Chemical Inertness Chemical Inertness Free-Radical Reactions Free-Radical Reactions Chemical Inertness->Free-Radical Reactions Organometallic Chemistry Organometallic Chemistry Chemical Inertness->Organometallic Chemistry Nonpolar Nature Nonpolar Nature Nonpolar Nature->Organometallic Chemistry Thermal Stability Thermal Stability Polymerization Reactions Polymerization Reactions Thermal Stability->Polymerization Reactions

Caption: Logical relationships between the advantages of this compound and its potential applications.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific requirements of the reaction.

General Handling and Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[10][11]

  • Ventilation: Handle the solvent in a well-ventilated fume hood to avoid the accumulation of flammable vapors.[10]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use heating mantles or oil baths for heating, not open flames.[12][13]

  • Storage: Store in a tightly sealed, approved container in a designated flammable liquids cabinet.[13]

  • Spills: In case of a spill, use absorbent materials and follow institutional safety protocols for flammable liquid spills.[11]

Protocol: High-Temperature Free-Radical Bromination of an Alkane

This protocol describes a representative application where a high-boiling, inert solvent is advantageous. The free-radical halogenation of alkanes is often initiated by heat or UV light and proceeds via a chain mechanism.[7][14]

Reaction Scheme:

R-H + Br₂ --(heat/light)--> R-Br + HBr

Materials:

  • Substrate (e.g., adamantane)

  • Bromine (Br₂)

  • This compound (solvent)

  • Radical initiator (e.g., AIBN, optional)

  • Nitrogen or Argon for inert atmosphere

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Assemble the glassware and ensure it is dry. Charge the round-bottom flask with the alkane substrate and this compound. The typical concentration is 0.1-0.5 M.

  • Inert Atmosphere: Purge the system with nitrogen or argon.

  • Heating: Heat the solution to reflux (approximately 178 °C) with vigorous stirring.

  • Reagent Addition: Slowly add a solution of bromine in this compound from the dropping funnel over a period of 1-2 hours. If using a radical initiator, it can be added portion-wise during the bromine addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Product Isolation: Isolate the product from the high-boiling point solvent as described in Section 5.

G A Reaction Setup B Inert Atmosphere A->B C Heating to Reflux B->C D Slow Addition of Bromine C->D E Reaction Monitoring (TLC/GC) D->E F Cooling to Room Temperature E->F G Quenching Excess Bromine F->G H Aqueous Workup G->H I Product Isolation from Solvent H->I

Caption: Experimental workflow for free-radical bromination in this compound.

Product Isolation from a High-Boiling Point Nonpolar Solvent

The removal of a high-boiling point solvent like this compound is a critical step. Standard rotary evaporation at atmospheric pressure is ineffective.

Vacuum Distillation

For thermally stable products, simple or fractional distillation under reduced pressure is the most direct method.[15]

  • Apparatus: A standard distillation setup equipped with a vacuum pump and a cold trap.

  • Procedure:

    • Transfer the dried organic solution to a round-bottom flask.

    • Assemble the distillation apparatus.

    • Apply vacuum and gently heat the flask.

    • The this compound will distill at a lower temperature under reduced pressure, leaving the less volatile product behind.

    • The collected solvent can be purified and reused.

Azeotropic Distillation

For products that are sensitive to high temperatures even under vacuum, azeotropic distillation can be employed.[16] This involves adding a lower-boiling point solvent (an "entrainer") that forms an azeotrope with the high-boiling solvent, which then distills at a lower temperature.

  • Entrainer Selection: A low-boiling point solvent that is immiscible with the product but forms an azeotrope with the high-boiling alkane is chosen. For a nonpolar product, a polar entrainer that can be removed by an aqueous wash might be suitable.

  • Procedure:

    • Add the entrainer to the product mixture.

    • Perform a distillation. The azeotrope will distill first at a temperature lower than the boiling point of either component.

    • Once the azeotrope is removed, the product can be isolated.

Liquid-Liquid Extraction

If the product has some polarity, it may be possible to extract it from the nonpolar solvent using a polar, immiscible solvent.[17]

Chromatography

Direct loading of the reaction mixture onto a silica or alumina column may be feasible. The nonpolar this compound will elute quickly with a nonpolar mobile phase, allowing for separation from more polar products.[18]

Conclusion

This compound represents a promising yet underutilized solvent for high-temperature organic synthesis. Its combination of a high boiling point, chemical inertness, and nonpolar character makes it a suitable medium for a range of challenging reactions. While its high boiling point requires special considerations for product isolation, techniques such as vacuum distillation provide effective solutions. As the demand for specialized solvents in process chemistry and materials science grows, the exploration of highly branched alkanes like this compound is warranted.

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Application Note: High-Resolution Analytical Methods for the Detection of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethyl-2,2,3-trimethylhexane (C₁₁H₂₄) is a highly branched alkane whose detection and quantification are pertinent in various fields, including petrochemical analysis, environmental monitoring, and as a potential impurity or metabolite in drug development processes.[1][2] Its structural complexity, being one of many C₁₁H₂₄ isomers, presents a significant analytical challenge, necessitating robust and highly selective methods to distinguish it from other structurally similar compounds.[1] This application note provides a detailed protocol for the analysis of this compound, leveraging Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.

The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require a reliable and validated approach for the trace-level analysis of this volatile organic compound (VOC). We will delve into the causality behind experimental choices, from SPME fiber selection to the interpretation of mass spectral data, to provide a self-validating and scientifically sound protocol.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₁H₂₄1], 2]
Molecular Weight 156.31 g/mol 1], 2]
CAS Number 61868-73-31], 2]
Boiling Point 177.6 °C3]

Analytical Workflow Overview

The overall analytical process is a multi-stage procedure designed to ensure sensitivity, selectivity, and reproducibility. The workflow begins with sample extraction and concentration using HS-SPME, followed by separation and detection via GC-MS, and concludes with data analysis and interpretation, including the use of Kovats Retention Indices for unambiguous identification.

Analytical Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix (e.g., aqueous, solid) Vial Headspace Vial Sealing & Equilibration Sample->Vial Incubation SPME HS-SPME Extraction Vial->SPME Fiber Exposure Desorption Thermal Desorption in GC Injector SPME->Desorption Transfer to GC Separation GC Separation on Capillary Column Desorption->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (Full Scan / SIM) Ionization->Detection TIC Total Ion Chromatogram (TIC) Analysis Detection->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Kovats Kovats Retention Index Calculation MassSpec->Kovats Quant Quantification Kovats->Quant Final Confirmation

Caption: Figure 1: Overall Analytical Workflow for this compound detection.

Part 1: Sample Preparation - Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and easily automated sample preparation technique ideal for extracting volatile and semi-volatile compounds from various matrices.[4] The choice of SPME fiber and extraction parameters are critical for achieving optimal recovery of this compound.

Expert Rationale for SPME Parameter Selection
  • Fiber Coating: For a non-polar compound like this compound, a non-polar or a combination fiber is most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This composite fiber provides a wide range of porosity, making it suitable for a broad range of volatile compounds, from small to moderately large molecules (C3-C20), ensuring efficient trapping of our C11 target analyte.[4]

  • Extraction Temperature: The extraction temperature influences the vapor pressure of the analyte in the headspace. A temperature of 60 °C is chosen as an optimal balance.[4] It is high enough to promote the partitioning of this compound into the headspace from an aqueous or solid matrix without causing thermal degradation.

  • Extraction Time: An extraction time of 20-30 minutes is generally sufficient to allow the analyte concentration to approach equilibrium between the sample headspace and the SPME fiber.[4]

HS-SPME Protocol
  • Sample Aliquoting: Place 1-5 mL (for liquid samples) or 0.5-2 g (for solid samples) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, add NaCl to a final concentration of 20-30% (w/v) to increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of the non-polar analyte and promotes its partitioning into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.

  • Equilibration: Place the vial in a heating block or water bath at 60 °C for 15 minutes to allow the sample to reach thermal equilibrium.

  • Extraction: Introduce the DVB/CAR/PDMS SPME fiber into the headspace of the vial (do not immerse in the sample) and expose it for 20 minutes at 60 °C.

  • Fiber Retraction: After extraction, retract the fiber into the needle and immediately proceed to GC-MS analysis.

Part 2: GC-MS Analysis Protocol

The GC-MS system provides the necessary separation power and detection specificity for the analysis of complex mixtures of isomers.

Expert Rationale for GC-MS Parameter Selection
  • GC Column: A non-polar stationary phase is essential for separating alkanes. A DB-5ms or HP-5ms (5% Phenyl / 95% Dimethylpolysiloxane) column is an excellent choice due to its robustness and extensive characterization for hydrocarbon analysis.[5] A 30 m x 0.25 mm ID x 0.25 µm film thickness column provides a good balance of resolution and analysis time.[6]

  • Temperature Program: A temperature program is necessary to ensure good peak shape for volatile compounds while also allowing for the elution of any less volatile matrix components. The program starts at a low temperature to trap volatile analytes at the head of the column, followed by a ramp to elute the compounds based on their boiling points.[7]

  • Mass Spectrometer Settings: Standard electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be compared to mass spectral libraries.[6] A scan range of m/z 40-300 is appropriate to capture the molecular ion (if present) and all significant fragment ions of this compound.

Detailed GC-MS Protocol
ParameterSettingRationale
GC System Agilent 8890 GC or equivalent---
Mass Spectrometer Agilent 5977B MSD or equivalent---
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmExcellent for non-polar compound separation.[5]
Injector Split/Splitless---
Injector Temperature 250 °CEnsures rapid and complete desorption from the SPME fiber.
Injection Mode Splitless for 1 minuteMaximizes transfer of analyte to the column for trace analysis.
Carrier Gas Helium (99.999% purity)Inert carrier gas.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program Initial: 40 °C, hold for 3 minTraps volatile compounds at the head of the column.
Ramp 1: 8 °C/min to 200 °CSeparates C11 alkanes and related compounds.
Ramp 2: 20 °C/min to 280 °C, hold 5 minCleans the column of less volatile components.
MS Source Temp. 230 °CStandard temperature for good ionization.[6]
MS Quad Temp. 150 °CStandard temperature for good mass filtering.[6]
Ionization Mode Electron Ionization (EI)---
Electron Energy 70 eVProduces reproducible fragmentation.
Scan Range m/z 40 - 300Covers expected molecular and fragment ions.
Solvent Delay 3 minutesPrevents the solvent front from damaging the filament.

Part 3: Data Interpretation and Validation

Accurate identification of this compound requires a multi-faceted approach, combining retention time, mass spectral fragmentation patterns, and the Kovats Retention Index.

Kovats Retention Index (RI) for Unambiguous Identification

The Kovats Retention Index is a system-independent value that normalizes retention times to those of a series of n-alkanes.[8] This is particularly crucial for distinguishing between isomers, which may have very similar mass spectra.

  • Procedure:

    • Analyze a mixture of n-alkanes (e.g., C8 to C20) under the exact same GC conditions as the sample.

    • Record the retention times (t_R) of the n-alkanes.

    • Calculate the Kovats RI for the analyte peak using the following formula for a temperature-programmed run: RI = 100n + 100 * [(t_R(analyte) - t_R(n)) / (t_R(n+1) - t_R(n))] Where n is the carbon number of the n-alkane eluting just before the analyte, and n+1 is the carbon number of the n-alkane eluting just after.[9]

Mass Spectral Fragmentation Analysis

The mass spectrum of a branched alkane is characterized by fragmentation that leads to the formation of the most stable carbocations. For this compound, the molecular ion (m/z 156) is expected to be of very low abundance or absent.

Caption: Figure 2: Predicted Fragmentation of this compound.

  • Predicted Fragmentation Pattern:

    • m/z 57: This is predicted to be the base peak . It corresponds to the highly stable tert-butyl cation, [(CH₃)₃C]⁺, formed by cleavage at the C2-C3 bond.

    • m/z 127: Loss of an ethyl radical (•C₂H₅) from the C4 position.

    • m/z 99: Loss of a tert-butyl radical (•C₄H₉) from the C2 position.

    • m/z 71, 85: These are part of the characteristic alkane fragmentation series, corresponding to C₅H₁₁⁺ and C₆H₁₃⁺ ions, formed through various cleavage and rearrangement pathways.

Method Validation

To ensure the trustworthiness of the analytical method, a single-laboratory validation should be performed. Key parameters to assess include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity & Range The range over which the detector response is directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably distinguished from background noise.Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%
Accuracy The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations.Recovery of 85-115%
Specificity The ability of the method to unequivocally assess the analyte in the presence of other components.Baseline resolution from interfering peaks and unique mass spectrum.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the detection and identification of this compound. By combining the selectivity of HS-SPME with the high-resolution separation and detection capabilities of GC-MS, this method offers the robustness required for complex sample matrices. The integration of Kovats Retention Indices and a thorough understanding of mass spectral fragmentation patterns ensures the highest level of confidence in analytical results, meeting the rigorous demands of research and industrial applications.

References

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. (2021).
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  • Plots of Kováts retention indexes determined on DB-5 stationary phase...
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Unraveling the Complexity: A Guide to NMR Spectroscopy for the Characterization of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Branched Alkanes

Branched alkanes, fundamental components of petroleum, lubricants, and various chemical feedstocks, present a significant analytical challenge due to their intricate and often isomeric structures. The degree and position of branching profoundly influence their physical and chemical properties, making detailed structural elucidation paramount for quality control, process optimization, and the development of new materials. While mass spectrometry and chromatography provide valuable information on molecular weight and isomeric distribution, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the complete covalent structure of these complex molecules.[1]

The primary obstacle in the NMR analysis of branched alkanes is the severe overlap of proton (¹H) signals in the upfield region (typically 0.5–2.0 ppm), arising from the small dispersion of chemical shifts for methyl (CH₃), methylene (CH₂), and methine (CH) groups in a saturated hydrocarbon environment.[2] This guide provides a comprehensive overview of a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques, coupled with detailed experimental protocols, designed to overcome these challenges and enable the precise characterization of highly branched alkanes for researchers, scientists, and drug development professionals.

Pillar 1: Foundational 1D NMR Techniques

The starting point for any structural elucidation is a set of high-quality 1D NMR spectra. These experiments provide the initial, fundamental pieces of the structural puzzle.

¹H NMR: A First Look at the Proton Environment

The ¹H NMR spectrum offers a quantitative count of the different types of protons in a molecule. However, for branched alkanes, the high degree of signal overlap often makes direct interpretation challenging.[2] Despite this, it provides crucial information on the ratio of different proton environments through integration.

¹³C NMR: Resolving the Carbon Skeleton

The ¹³C NMR spectrum is often more informative than the ¹H spectrum for alkanes due to the wider chemical shift range, which reduces signal overlap.[3] Each unique carbon atom in the molecule typically gives rise to a distinct signal, allowing for a direct count of the non-equivalent carbons.

DEPT: Differentiating Carbon Multiplicities

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable technique for determining the number of protons attached to each carbon atom.[4] By running a series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), one can unequivocally distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[5]

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

  • DEPT-90: Shows only methine (CH) carbons as positive signals.[6]

  • DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals and methylene (CH₂) carbons as negative signals.[6][7]

Quaternary carbons are identified by their presence in the ¹³C NMR spectrum but absence in all DEPT spectra.[4]

Experiment CH₃ CH₂ CH Quaternary (C)
¹³C NMR PositivePositivePositivePositive
DEPT-90 No SignalNo SignalPositiveNo Signal
DEPT-135 PositiveNegativePositiveNo Signal

Pillar 2: Unraveling Connectivity with 2D NMR

Two-dimensional NMR experiments are the key to deciphering the complex structures of branched alkanes by spreading the spectral information into a second dimension, resolving overlapped signals and revealing through-bond correlations.

COSY: Mapping ¹H-¹H Correlations

Correlation Spectroscopy (COSY) is a homonuclear 2D experiment that identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[8] In a COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of proton connectivity throughout the carbon skeleton. For highly overlapped regions in the ¹H NMR of branched alkanes, techniques like Double-Quantum Filtered COSY (DQF-COSY) can be particularly effective in enhancing resolution and discriminating between different spin systems.[9][10]

HSQC: Direct ¹H-¹³C One-Bond Correlations

Heteronuclear Single Quantum Coherence (HSQC) is a powerful 2D experiment that correlates the chemical shift of each proton with the carbon to which it is directly attached.[11][12] This provides unambiguous one-bond ¹H-¹³C connectivities, allowing for the direct assignment of protonated carbons. An edited HSQC can further provide multiplicity information, similar to a DEPT-135 experiment, but with much higher sensitivity.[13]

HMBC: Probing Long-Range ¹H-¹³C Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is arguably one of the most crucial experiments for determining the carbon skeleton of a complex molecule.[12] It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), allowing for the connection of different spin systems and the placement of quaternary carbons within the molecular framework.[11][14] Optimization of the long-range coupling delay is critical for observing these correlations in alkanes.[2]

Pillar 3: Advanced and Quantitative Methodologies

For particularly challenging structures or for determining isomeric ratios, more advanced and quantitative NMR techniques are required.

Advanced 2D Techniques for Overcoming Severe Overlap
  • TOCSY (Total Correlation Spectroscopy): While COSY shows direct correlations, TOCSY can reveal correlations between a proton and all other protons within the same spin system, even if they are not directly coupled.[11] The one-dimensional version, 1D TOCSY , is a powerful tool for selectively exciting a single resonance in a crowded spectrum and observing all other protons in its spin system, effectively de-convoluting the overlapped signals.[15][16]

  • HSQC-TOCSY: This experiment combines the features of HSQC and TOCSY to provide a 2D map correlating a carbon signal with all the proton signals within its attached proton's spin system.[17] This is extremely useful for linking together different parts of a branched alkane.

Quantitative NMR (qNMR) for Isomer Analysis

Quantitative NMR (qNMR) is a powerful method for determining the absolute or relative concentrations of different components in a mixture without the need for identical reference standards.[18][19] For branched alkanes, qNMR can be used to determine the ratio of different isomers in a sample by carefully selecting non-overlapping signals and using a certified internal standard.[20]

Experimental Protocols

The following protocols are designed to provide a robust workflow for the characterization of branched alkanes.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[21]

  • Sample Weighing: Accurately weigh 5-25 mg of the branched alkane sample for ¹H NMR and 50-100 mg for ¹³C-based experiments.[22]

  • Solvent Selection: Choose a deuterated solvent in which the alkane is highly soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar compounds.[22]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[14]

  • For Volatile Alkanes: If the sample is volatile, prepare the sample at a low temperature and consider using a sealed NMR tube (e.g., a J-Young tube) to prevent evaporation.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.[14]

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT)

These foundational experiments provide the initial spectral data.

  • Instrument Setup: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 4-5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T1) is crucial.

    • Number of Scans: 8-16 scans, adjust for sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128-1024 scans, depending on concentration.

  • DEPT Acquisition:

    • Pulse Programs: Standard DEPT-90 and DEPT-135 pulse programs.

    • Parameters: Use the same spectral width and acquisition time as the standard ¹³C experiment.

    • Number of Scans: Typically requires 64-512 scans per experiment.

  • Data Processing: For all 1D spectra, apply Fourier transformation, automatic phase correction, and baseline correction. Calibrate the ¹H spectrum to a reference signal (e.g., residual CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

These experiments reveal the connectivity of the molecular framework.

  • COSY Data Acquisition:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfphpp').

    • Spectral Width: Set F2 and F1 dimensions to match the ¹H spectral width.

    • Data Points: 2048 points in F2, 256-512 increments in F1.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Number of Scans per Increment: 2-8.

  • HSQC Data Acquisition:

    • Pulse Program: Standard gradient-selected, phase-sensitive HSQC (e.g., 'hsqcedetgpsisp2.2').

    • Spectral Width: F2 (¹H dimension) should match the ¹H spectrum. F1 (¹³C dimension) should cover the expected carbon chemical shift range for alkanes (e.g., 0-60 ppm).

    • Coupling Constant: Set the one-bond ¹J(CH) to an average value of ~145 Hz.

    • Data Points: 1024 points in F2, 256 increments in F1.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Number of Scans per Increment: 4-16.

  • HMBC Data Acquisition:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width: Set F2 (¹H) and F1 (¹³C) dimensions as in the HSQC experiment.

    • Long-Range Coupling: The optimization for the long-range coupling constant is critical. A value of 8-10 Hz is a good starting point for alkanes.[2]

    • Data Points: 2048 points in F2, 256-512 increments in F1.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Number of Scans per Increment: 8-64 (HMBC is less sensitive and often requires more scans).

  • Data Processing: For all 2D spectra, apply Fourier transformation, phase correction, and baseline correction in both dimensions.

Protocol 4: Quantitative NMR (qNMR) for Isomer Ratio Determination

This protocol outlines the steps for determining the relative amounts of different branched alkane isomers in a mixture.

  • Internal Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum (ideally a singlet) with a chemical shift that does not overlap with any of the analyte signals. The standard must be soluble in the same deuterated solvent as the sample and should not react with the sample.[18]

  • Sample Preparation:

    • Accurately weigh a known amount of the branched alkane mixture into a vial.

    • Accurately weigh a known amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a quantitative pulse program.

    • Crucial Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure full relaxation.

      • Number of Scans: Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[2]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the selected non-overlapping signals for each isomer and the internal standard.

  • Calculation of Isomer Ratio: The molar ratio of two isomers (A and B) can be calculated using the following formula:

    (Mole A / Mole B) = [(Integral A / Number of Protons A) / (Integral B / Number of Protons B)]

    Where "Integral" is the integrated area of the signal for each isomer and "Number of Protons" is the number of protons giving rise to that signal.

Data Interpretation and Visualization

A systematic approach to data interpretation is essential for successful structure elucidation.

Workflow for Structure Elucidation

Caption: A typical workflow for NMR-based structure elucidation of branched alkanes.

Logical Relationships of 2D NMR Correlations

Caption: Logical relationships of correlations provided by 2D NMR experiments.

Conclusion

The comprehensive suite of NMR techniques detailed in this guide provides a powerful and robust methodology for the complete structural characterization of branched alkanes. By systematically applying 1D and 2D NMR experiments, from foundational ¹H and ¹³C spectra to advanced techniques like TOCSY and qNMR, researchers can overcome the inherent challenges of signal overlap and structural complexity. The provided protocols offer a validated framework for obtaining high-quality data, while the outlined interpretation strategies enable the confident elucidation of even highly complex branched alkane structures. This level of detailed structural understanding is critical for advancing research and development in the fields of petrochemistry, materials science, and drug development.

References

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Application Note & Protocol: High-Throughput Screening of Alkane Isomer Libraries for Biological Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alkane isomers, the simplest of organic molecules, are often overlooked in drug discovery and chemical biology screening campaigns due to their inherent chemical inertness and poor aqueous solubility. However, their diverse three-dimensional structures and lipophilicity present a unique opportunity to probe hydrophobic pockets in proteins, modulate lipid bilayer properties, and serve as foundational fragments for novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for alkane isomer libraries. We address the significant technical challenges, provide detailed, field-proven protocols for library preparation, solubilization, and cellular and biochemical screening, and offer insights into data analysis and hit validation.

Introduction: The Untapped Potential of Alkanes in Biological Screening

Alkanes and their isomers are fundamental constituents of many biological systems, from the lipid tails of membrane phospholipids to their roles as signaling molecules and metabolic substrates. While traditionally viewed as simple hydrophobic entities, the subtle variations in the branching and stereochemistry of alkane isomers can lead to profound differences in their biological activity.[1][2] For instance, the degree of branching can influence how an alkane partitions into and perturbs a lipid bilayer, potentially modulating the function of membrane-bound proteins.[3][4][5] Furthermore, alkanes can act as substrates or inhibitors for enzymes such as cytochrome P450s, which are critical in drug metabolism.[6]

Fragment-Based Drug Discovery (FBDD) has highlighted the power of small, low-complexity molecules in identifying novel binding sites on protein targets.[7] Alkane isomers, as the ultimate hydrophobic fragments, can serve as valuable probes for identifying and characterizing these "greasy" pockets that are often challenging to target with more complex, polar molecules.

This application note provides the technical guidance to overcome the primary hurdle in screening alkanes—their hydrophobicity—and unlock their potential in identifying novel biological modulators.

Designing and Preparing an Alkane Isomer Library

A well-curated library is the cornerstone of any successful HTS campaign. While pre-plated, diverse alkane isomer libraries are not commonly available from commercial suppliers, custom libraries can be readily assembled from individual high-purity alkane isomers.

Sourcing Alkane Isomers

A multitude of chemical suppliers offer a wide range of linear and branched alkane isomers (typically C5 to C16) at high purity (>98%). When selecting isomers for a screening library, consider the following:

  • Structural Diversity: Include a variety of linear, mono-branched, and multi-branched isomers to maximize the exploration of different three-dimensional shapes.

  • Chain Length: Shorter-chain alkanes (C5-C10) are generally more soluble and easier to handle, while longer-chain alkanes (C11-C16) may have more pronounced effects on lipid membranes.

  • Purity: Ensure high purity to avoid artifacts from contaminants. Request a Certificate of Analysis (CoA) for each compound.

Protocol: Preparation of an Alkane Isomer Library in 96-Well Format

This protocol describes the preparation of a 10 mM stock solution plate of alkane isomers in 100% dimethyl sulfoxide (DMSO).

Materials:

  • High-purity alkane isomers

  • Anhydrous, sterile-filtered DMSO

  • 96-well polypropylene plates (V-bottom or U-bottom)

  • Automated liquid handler or calibrated multichannel pipette

  • Plate sealer

Procedure:

  • Plate Mapping: Design a plate map to track the identity of each alkane isomer in each well. Include empty wells for controls.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of each solid or liquid alkane isomer.

    • In a separate vial, dissolve each isomer in the appropriate volume of 100% DMSO to create a 10 mM stock solution. Gentle vortexing or sonication may be required.

  • Plating: Using an automated liquid handler or a calibrated multichannel pipette, dispense the desired volume (e.g., 100 µL) of each 10 mM stock solution into the corresponding wells of the 96-well plate according to your plate map.

  • Sealing and Storage: Securely seal the plate with an appropriate plate sealer to prevent evaporation and contamination. Store the library at -20°C or -80°C.

Quality Control:

  • Purity: Confirm the purity of a subset of the source compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Concentration: Verify the concentration of a few wells using a suitable analytical method, although this can be challenging for alkanes. Consistency in preparation is key.

  • Solubility: Visually inspect the stock plates after thawing for any signs of precipitation.

The Critical Challenge: Solubilization for Aqueous Assays

The extremely low aqueous solubility of alkanes is the primary technical barrier to their use in HTS.[4] Simply diluting a DMSO stock into an aqueous buffer will often lead to precipitation, resulting in inaccurate concentration and potential for false-positive or false-negative results. The following protocol provides a robust method for solubilizing alkane isomers for HTS.

Protocol: Solubilization of Alkane Isomers for HTS Assays

This protocol utilizes a combination of a co-solvent (DMSO) and a non-ionic surfactant (e.g., Tween-20 or Polysorbate 80) to create a stable dispersion of the alkane isomers in the final assay buffer.

Materials:

  • 10 mM alkane isomer stock plate in 100% DMSO

  • Aqueous assay buffer (specific to your assay)

  • Non-ionic surfactant (e.g., Tween-20 or Polysorbate 80)

  • Intermediate dilution plates (96- or 384-well)

  • Final assay plates (e.g., 384-well, black, clear-bottom for cell-based assays)

Procedure:

  • Thaw Stock Plate: Thaw the 10 mM alkane isomer stock plate at room temperature.

  • Intermediate Dilution:

    • Prepare an intermediate dilution of the alkane isomers in 100% DMSO. For a final screening concentration of 10 µM, a 1:10 dilution to 1 mM in DMSO is a good starting point.

    • Pipette the required volume of DMSO into the intermediate plate, then add the corresponding volume of the 10 mM stock. Mix well.

  • Final Dilution into Assay Buffer:

    • Prepare the final assay buffer containing the desired concentration of surfactant. A final concentration of 0.01% to 0.1% (v/v) Tween-20 is a common starting point.[8][9]

    • Dispense the assay buffer containing surfactant into the final assay plate.

    • Transfer a small volume of the intermediate DMSO stock (e.g., 1 µL of a 1 mM stock for a 100 µL final volume to achieve 10 µM) into the assay plate wells.

    • Immediately mix the contents of the wells thoroughly using an orbital shaker or by pipetting. The final DMSO concentration should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity in cell-based assays.[10][11]

Solubilization Optimization: It is crucial to empirically determine the optimal surfactant concentration and final DMSO concentration for your specific assay and alkane isomer library. This can be done by preparing serial dilutions of a representative alkane and observing for precipitation or light scattering.

HTS Assay Formats for Alkane Isomer Libraries

Given their chemical nature, assays designed to measure direct binding events can be challenging for alkanes. Therefore, functional and phenotypic assays are often more suitable. Below are two detailed protocols for HTS assays that can be adapted for screening alkane isomer libraries.

Application 1: Cell-Based Assay for Membrane Integrity and Cytotoxicity

Rationale: Alkanes can partition into the cell membrane, altering its fluidity and integrity, which can lead to cytotoxicity.[3][5][12] This assay identifies alkane isomers that are toxic to cells, which can be a starting point for developing antimicrobial agents or for understanding the toxicological properties of these compounds.

Protocol: High-Throughput Cell Viability Assay (MTS Assay)

This protocol is adapted for a 384-well format.

Materials:

  • Human cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, black, clear-bottom tissue culture-treated plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Positive control for cytotoxicity (e.g., 10% DMSO)

  • Negative control (vehicle: assay medium with the same final concentration of DMSO and surfactant as the test wells)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells to the desired seeding density (e.g., 2,500 cells per well in 40 µL of medium).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare the alkane isomer dilutions in assay medium containing surfactant as described in Protocol 3.1.

    • Add 10 µL of the diluted compounds to the corresponding wells. Also add positive and negative controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Add 10 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Read the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Calculate the percent cell viability for each well relative to the negative controls.

  • Determine the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent.[11][13]

  • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).

Application 2: Biochemical Assay for Enzyme Inhibition

Rationale: Alkanes can bind to hydrophobic pockets in enzymes, potentially acting as competitive or allosteric inhibitors. Cytochrome P450 enzymes, which have hydrophobic active sites and are involved in the metabolism of a wide range of compounds, are excellent targets for screening alkane isomers.[6][13][14]

Protocol: High-Throughput Cytochrome P450 Inhibition Assay (Fluorescent)

This protocol describes a fluorescent assay for CYP3A4 inhibition in a 384-well format.[15][16][17]

Materials:

  • Recombinant human CYP3A4 enzyme and NADPH reductase

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Fluorescent substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system

  • Positive control inhibitor (e.g., Ketoconazole)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the CYP3A4 enzyme and substrate (BFC) in potassium phosphate buffer.

    • Prepare the alkane isomer dilutions in the same buffer containing surfactant as described in Protocol 3.1.

  • Assay Plate Preparation:

    • Dispense the diluted alkane isomers and controls (positive and negative) into the wells of the 384-well plate.

    • Add the enzyme/substrate mixture to all wells.

    • Incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Add the NADPH regenerating system to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction & Read Plate:

    • Add a stop solution (e.g., acetonitrile).

    • Read the fluorescence (e.g., excitation 405 nm, emission 535 nm) on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each well relative to the controls.

  • Determine the Z'-factor for each plate.

  • Identify "hits" as compounds that inhibit the enzyme activity above a certain threshold (e.g., >50%).

  • For promising hits, perform dose-response experiments to determine the IC₅₀ value.

Data Presentation and Interpretation

A crucial aspect of HTS is the clear and concise presentation of large datasets.

Illustrative Data: Hypothetical Screen for Cell Viability

The following table presents sample data from a primary screen of a small alkane isomer library against a cancer cell line.

IsomerStructure% Cell ViabilityZ'-FactorHit (Viability < 50%)
n-OctaneLinear85.20.78No
2-MethylheptaneMono-branched72.50.78No
2,2-DimethylhexaneDi-branched45.10.78Yes
2,2,4-TrimethylpentaneTri-branched38.90.78Yes
CyclooctaneCyclic91.30.78No

This data suggests that highly branched C8 isomers exhibit greater cytotoxicity than their linear or mono-branched counterparts.

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex experimental workflows and biological concepts.

HTS_Workflow cluster_prep Library Preparation cluster_screen HTS Assay cluster_analysis Data Analysis lib_prep 1. Prepare 10 mM Alkane Isomer Stocks in 100% DMSO solubilize 2. Solubilize in Assay Buffer with Surfactant lib_prep->solubilize Intermediate Dilution assay_plate 3. Dispense Compounds & Controls into Assay Plate solubilize->assay_plate add_reagents 4. Add Cells or Enzyme & Substrate assay_plate->add_reagents incubate 5. Incubate add_reagents->incubate read_plate 6. Read Plate (Absorbance/Fluorescence) incubate->read_plate qc 7. Quality Control (Z'-Factor) read_plate->qc hit_id 8. Hit Identification (% Inhibition/Viability) qc->hit_id dose_response 9. Dose-Response & IC50 Determination hit_id->dose_response

Caption: High-throughput screening workflow for alkane isomer libraries.

Membrane_Interaction cluster_membrane Cell Membrane Lipid\nBilayer Lipid Bilayer alkane Alkane Isomer disruption Membrane Disruption alkane->disruption Partitions into Bilayer permeability Increased Permeability disruption->permeability cytotoxicity Cytotoxicity permeability->cytotoxicity

Caption: Proposed mechanism of alkane-induced cytotoxicity.

Conclusion and Future Directions

High-throughput screening of alkane isomer libraries, while technically demanding, offers a novel avenue for the discovery of bioactive molecules. By addressing the critical challenge of solubility and employing appropriate assay formats, researchers can begin to explore this untapped area of chemical space. The protocols and strategies outlined in this application note provide a solid foundation for initiating such screening campaigns.

Future efforts could focus on developing more sophisticated delivery systems for these hydrophobic molecules, such as encapsulation in nanoparticles or cyclodextrins, to further improve their bioavailability in HTS assays. Additionally, the screening of alkane isomers against a broader range of biological targets, including ion channels and G-protein coupled receptors, holds significant promise for uncovering new therapeutic leads.

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Application Note: Evaluating 4-Ethyl-2,2,3-trimethylhexane as a Novel Synthetic Base Oil for High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Isoparaffin

The quest for lubricants with improved thermal stability, superior low-temperature fluidity, and enhanced wear protection is continuous. Synthetic base oils, particularly isoparaffins (highly branched alkanes), form the cornerstone of many advanced formulations. Their molecular structure—devoid of the aromatic and naphthenic compounds found in many mineral oils—imparts a high Viscosity Index (VI) and excellent resistance to oxidation.[1][2][3] Highly branched alkanes are known to be more thermodynamically stable than their straight-chain counterparts, a quality that is paramount for lubricant longevity.[4][5][6][7]

This document outlines a comprehensive testing protocol to evaluate 4-Ethyl-2,2,3-trimethylhexane (C₁₁H₂₄)[8][9], a highly branched isoparaffin, as a potential next-generation synthetic base oil. While direct lubrication data for this specific molecule is not present in existing literature, its structure is analogous to the types of molecules that provide the most desirable characteristics for lubricant base stocks.[1][2] The protocols described herein are based on established ASTM International standards and are designed to rigorously assess its viability against benchmark synthetic base oils (e.g., Polyalphaolefins - PAOs).

Foundational Properties and Rationale

The molecular structure of this compound suggests several potential advantages:

  • High Branching: The ethyl and multiple methyl groups create a compact, non-linear structure. This branching disrupts the molecular packing that leads to crystallization at low temperatures, predicting a very low pour point.[3][10]

  • Saturated Structure: As a fully saturated alkane, it is expected to exhibit high thermal and oxidative stability, as there are no double bonds to serve as initiation sites for oxidation.[3]

  • Molecular Weight: With a molecular weight of 156.31 g/mol [8], it falls into a range suitable for light to medium viscosity base oils, making it a candidate for applications like hydraulic fluids, compressor oils, or as a blending stock in engine oils.

The following protocols will systematically quantify these predicted attributes.

Experimental Evaluation Workflow

A tiered approach is essential for a cost-effective and scientifically sound evaluation. The workflow begins with fundamental physicochemical properties and progresses to more demanding tribological and stability tests.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis & Decision P1_Visc Viscometric Analysis (ASTM D445, D2270) P1_Pour Low-Temperature Fluidity (ASTM D97) P1_Visc->P1_Pour Fundamental Properties P2_Ox Oxidation Stability (ASTM D2272 RPVOT) P1_Pour->P2_Ox Proceed if properties are promising P2_Wear Anti-Wear Properties (ASTM D4172 Four-Ball) P3_Data Data Compilation & Benchmarking P2_Wear->P3_Data Proceed to final analysis P3_Go Go/No-Go Decision (Formulation Studies) P3_Data->P3_Go

Caption: Overall workflow for evaluating a novel base oil candidate.

Detailed Protocols

For all protocols, this compound (referred to as "candidate fluid") should be tested in parallel with a well-characterized Group IV PAO base oil of a similar viscosity grade (e.g., PAO 4) to serve as a benchmark for performance.

Objective: To determine the fluid's resistance to flow at different temperatures and its thermal viscosity stability. Accurate viscosity is essential for predicting film thickness and lubricant performance.[11]

  • 4.1.1: Kinematic Viscosity (ASTM D445)

    • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.[12][13]

    • Procedure: a. Set the temperature bath to 40.0°C and allow it to stabilize (±0.02°C).[14] b. Charge the viscometer with the candidate fluid, ensuring no air bubbles are present. c. Place the charged viscometer in the bath and allow for thermal equilibrium (typically 30 minutes).[14] d. Using suction, draw the fluid up through the capillary to a point above the upper timing mark. e. Measure the time required for the fluid meniscus to pass between the upper and lower timing marks.[12] f. Repeat the measurement until at least two timings agree within the specified tolerance. g. Calculate the kinematic viscosity (in cSt or mm²/s) by multiplying the average flow time by the viscometer's calibration constant.[13][15] h. Repeat the entire procedure at 100.0°C.

    • Self-Validation: The viscometer's calibration must be current. Run a certified viscosity reference standard before testing to verify the system's accuracy.

  • 4.1.2: Viscosity Index Calculation (ASTM D2270)

    • Objective: To calculate a dimensionless number representing the effect of temperature change on viscosity. A higher VI indicates greater stability.[16]

    • Procedure: a. Using the kinematic viscosity values obtained at 40°C (KV40) and 100°C (KV100) from Protocol 4.1.1. b. Apply the formulas provided in the ASTM D2270 standard practice to calculate the Viscosity Index (VI).[16][17] These formulas compare the sample's viscosity change to that of two reference oil series.[17]

Objective: To determine the lowest temperature at which the oil will still flow, which is critical for cold-start lubrication.[18][19]

  • Pour Point Test (ASTM D97)

    • Apparatus: Test jar, thermometer, cooling bath(s).[20]

    • Procedure: a. Heat the sample to at least 45°C to dissolve any wax crystals.[20][21] b. Pour the sample into the test jar to the marked level. c. Cool the sample at a specified rate in a cooling bath.[20][21] d. At each 3°C interval, remove the jar and tilt it to see if the oil surface moves. e. The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds. f. The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[20][21]

    • Self-Validation: The cooling rate must be strictly controlled as per the standard. A reference fluid with a known pour point should be run periodically to ensure consistent technique and apparatus performance.

Objective: To evaluate the fluid's ability to protect against wear under sliding contact conditions.

  • Four-Ball Wear Test (ASTM D4172)

    • Apparatus: Four-Ball Wear Test Machine.[22]

    • Procedure: a. Three 12.7 mm steel balls are clamped into a pot, and the pot is filled with the candidate fluid. A fourth ball is placed on top.[23][24] b. The assembly is brought to the test temperature (e.g., 75°C). c. A specified load is applied (e.g., 40 kgf), and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[23][24] d. After the test, the three lower balls are cleaned, and the diameter of the wear scars produced is measured using a microscope.[23] e. The average wear scar diameter (in mm) is reported. A smaller scar indicates better anti-wear performance.[23]

    • Self-Validation: The test balls must be from the same batch and meet the standard's specifications. The machine's load, speed, and temperature controllers must be calibrated. Comparing results to the PAO benchmark is the primary validation metric.

Objective: To assess the fluid's resistance to oxidation under accelerated conditions, which predicts its useful service life.[25][26]

  • Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

    • Apparatus: RPVOT pressure vessel, oxygen supply, constant temperature bath (150°C), pressure recorder.[27][28]

    • Procedure: a. A 50g sample of the candidate fluid is placed in the vessel with 5g of water and a copper catalyst coil.[25][26] b. The vessel is sealed, pressurized with pure oxygen to 90 psi, and placed in a 150°C bath.[25][26][27] c. The vessel is rotated at 100 rpm.[26][27] d. As the oil oxidizes, it consumes oxygen, causing the internal pressure to drop.[26] e. The test duration is the time in minutes required for the pressure to drop by a specified amount (e.g., 25 psi) from the maximum pressure.[25][26][27] A longer time indicates higher oxidation stability.

    • Self-Validation: The test endpoint is a distinct pressure drop. The result is compared against the new oil baseline (the PAO benchmark) to determine its relative stability.[25][27]

Data Presentation and Benchmarking

Results should be compiled and compared directly against the PAO benchmark. This allows for a clear, quantitative assessment of the candidate fluid's potential.

PropertyTest MethodTarget PerformanceHypothetical PAO 4Hypothetical Candidate Fluid
Kinematic Viscosity @ 40°C (cSt)ASTM D445~1817.918.5
Kinematic Viscosity @ 100°C (cSt)ASTM D445~44.14.3
Viscosity IndexASTM D2270>130135142
Pour Point (°C)ASTM D97< -50°C-57°C-63°C
Four-Ball Wear Scar (mm)ASTM D4172< 0.50 mm0.45 mm0.42 mm
RPVOT Life (minutes)ASTM D2272> 400 min450 min520 min
Conclusion and Next Steps

The successful completion of these protocols will provide a robust dataset to determine if this compound possesses the necessary characteristics to function as a high-performance synthetic base oil. If the data meets or exceeds the performance of the PAO benchmark, particularly in Viscosity Index, Pour Point, and RPVOT life, the next logical step would be to proceed with formulation studies. These studies would involve blending the candidate fluid with additive packages (e.g., anti-wear additives, antioxidants, detergents) and re-running key performance tests to assess additive response and synergistic effects.

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Application Note: A Detailed Protocol for Measuring the Octane Number of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octane number is a critical metric that quantifies the anti-knock characteristics of a fuel for spark-ignition internal combustion engines. This application note provides a comprehensive protocol for the determination of the Research Octane Number (RON) and Motor Octane Number (MON) of branched alkanes. It is designed for researchers, scientists, and professionals in the fields of fuel technology and drug development who require a detailed understanding of this standardized methodology. This document delves into the fundamental principles of octane rating, the significance of alkane branching, the intricacies of the Cooperative Fuel Research (CFR) engine, and step-by-step procedures based on ASTM D2699 and ASTM D2700 standards.

Introduction: The Significance of Octane Number and Alkane Structure

The octane rating of a fuel is a standard measure of its ability to resist auto-ignition, or "knocking," in an internal combustion engine.[1][2] Knocking occurs when a portion of the air-fuel mixture ignites spontaneously before the flame front from the spark plug reaches it, leading to a rapid pressure rise that can cause engine damage and reduce efficiency.[3][4] The octane number scale is defined by two primary reference fuels: iso-octane (2,2,4-trimethylpentane), a highly branched alkane with excellent anti-knock properties, is assigned an octane number of 100, while n-heptane, a straight-chain alkane that knocks readily, is assigned an octane number of 0.[1][5]

The molecular structure of alkanes plays a pivotal role in their octane rating. Highly branched alkanes, such as iso-octane, exhibit higher octane numbers compared to their linear isomers.[3][6][7] This is because the combustion of linear alkanes produces highly reactive primary radicals, leading to rapid, uncontrolled reactions.[3] In contrast, the combustion of branched alkanes forms more stable tertiary radicals, which slows down the reaction rate and prevents premature detonation.[3] Consequently, fuels with a higher degree of branching can withstand greater compression in an engine before igniting, allowing for higher engine performance.[1]

This protocol will detail the standardized methods for quantifying these anti-knock properties: the Research Octane Number (RON) and the Motor Octane Number (MON).

Principle of Octane Number Measurement

The determination of a fuel's octane number is achieved by comparing its knocking intensity to that of primary reference fuel (PRF) blends under standardized conditions in a Cooperative Fuel Research (CFR) engine.[2][8][9] The CFR engine is a single-cylinder, four-stroke engine with a variable compression ratio, which allows for precise control over the combustion conditions.[10][11][12]

The core principle involves operating the CFR engine with the test fuel and adjusting the compression ratio until a standard level of knock intensity is achieved.[13] This knock intensity is measured by a detonation pickup sensor that detects the high-frequency pressure oscillations characteristic of knocking combustion.[8] The test fuel is then bracketed by two PRF blends—one with a slightly higher and one with a slightly lower octane number—to determine the precise octane rating through interpolation.[14]

Apparatus and Materials

  • Cooperative Fuel Research (CFR) F1/F2 Engine: A specialized single-cylinder engine with a variable compression ratio.[10][11]

  • Detonation Meter and Knock Sensor: An electronic system to measure the intensity of engine knock.[8]

  • Primary Reference Fuels (PRF):

    • Iso-octane (2,2,4-trimethylpentane) of certified purity (≥99.75%).[5]

    • n-heptane of certified purity (≥99.75%).[5]

  • Toluene Standardization Fuels (TSF): Blends of toluene, iso-octane, and n-heptane used for engine calibration.[15][16]

  • Sample Fuel: The branched alkane or fuel blend to be tested.

  • Fuel Handling System: Carburetor with multiple fuel bowls and a system for precise fuel-air ratio adjustment.

  • Temperature and Humidity Control: Equipment to maintain specified intake air and mixture temperatures.

  • Data Acquisition System: To record engine parameters and knock intensity.

Standardized Test Methods: RON vs. MON

Two primary methods are used to evaluate a fuel's octane rating, each simulating different driving conditions: Research Octane Number (RON) and Motor Octane Number (MON).[13][17] The Anti-Knock Index (AKI), often displayed at fuel pumps in North America, is the average of RON and MON, calculated as (RON + MON)/2.[17][18][19]

  • Research Octane Number (ASTM D2699): This method simulates low-speed, mild driving conditions, such as city driving.[20][21]

  • Motor Octane Number (ASTM D2700): This method represents more severe, high-speed, and high-load conditions, like highway driving.[22][23]

The key operational differences between the two methods are summarized in the table below:

ParameterResearch Octane Number (RON) - ASTM D2699Motor Octane Number (MON) - ASTM D2700
Engine Speed 600 rpm[9][24]900 rpm[17][18][24]
Intake Air Temperature Varies with barometric pressure (e.g., 52°C)[13]38°C[24]
Intake Mixture Temperature Not directly controlled149°C[13][24]
Spark Timing Fixed at 13° before top dead center (BTDC)[12][24]Varies with compression ratio

Experimental Protocols

The following protocols outline the step-by-step procedures for determining the RON and MON of a branched alkane sample.

Engine Preparation and Calibration
  • Engine Warm-up: Start the CFR engine using a warm-up fuel and allow it to run for approximately one hour to achieve thermal equilibrium.[24][25][26]

  • Standardization: Calibrate the engine using the appropriate Toluene Standardization Fuel (TSF) blend for the expected octane range of the sample.[25][26] This ensures the engine is operating according to the standard and is fit for use.

  • Knock Meter Calibration: Calibrate the detonation meter to a standard knock intensity using a Primary Reference Fuel (PRF) blend.[24]

Research Octane Number (RON) Determination (ASTM D2699)

Experimental Workflow for RON Determination

RON_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_bracket Bracketing cluster_calc Calculation A Engine Warm-up & Calibration B Prepare Sample & Reference Fuels A->B C Introduce Sample Fuel B->C D Adjust Fuel-Air Ratio for Max Knock C->D E Adjust Compression Ratio for Standard Knock D->E F Record Compression Ratio E->F G Run High & Low PRF Blends F->G Compare J Interpolate Sample RON F->J H Adjust Compression Ratio for Standard Knock G->H I Record Compression Ratios H->I I->J

Caption: Workflow for RON determination.

Step-by-Step Protocol:

  • Set Operating Conditions: Ensure the engine is operating at the standard RON conditions: 600 rpm engine speed, fixed spark timing at 13° BTDC, and the correct intake air temperature based on the barometric pressure.[9][12][24]

  • Introduce Sample Fuel: Switch the fuel supply to the branched alkane sample.

  • Find Maximum Knock: Adjust the fuel-air ratio to find the setting that produces the maximum knock intensity.

  • Set Standard Knock: While maintaining the maximum knock fuel-air ratio, adjust the engine's compression ratio until the knockmeter reads the standard knock intensity (typically 50-55 units). Record the compression ratio reading.

  • Bracketing with PRFs:

    • Select two PRF blends that are expected to bracket the sample's octane number (one higher, one lower).

    • Run each PRF blend in the engine, find the maximum knock fuel-air ratio, and adjust the compression ratio to achieve the standard knock intensity. Record the compression ratio for each PRF.

  • Calculate RON: The Research Octane Number of the sample is calculated by linear interpolation based on the compression ratio readings of the sample and the two bracketing PRF blends.

Motor Octane Number (MON) Determination (ASTM D2700)

Experimental Workflow for MON Determination

MON_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_bracket Bracketing cluster_calc Calculation A Engine Warm-up & Calibration B Prepare Sample & Reference Fuels A->B C Introduce Sample Fuel B->C D Adjust Fuel-Air Ratio for Max Knock C->D E Adjust Compression Ratio for Standard Knock D->E F Record Compression Ratio E->F G Run High & Low PRF Blends F->G Compare J Interpolate Sample MON F->J H Adjust Compression Ratio for Standard Knock G->H I Record Compression Ratios H->I I->J

Caption: Workflow for MON determination.

Step-by-Step Protocol:

  • Set Operating Conditions: Adjust the engine to the standard MON conditions: 900 rpm engine speed, 149°C intake mixture temperature, and variable spark timing that is dependent on the compression ratio.[13][17][18][24]

  • Introduce Sample Fuel: Switch the fuel supply to the branched alkane sample.

  • Find Maximum Knock: Adjust the fuel-air ratio to achieve maximum knock intensity.

  • Set Standard Knock: While at the maximum knock fuel-air ratio, adjust the compression ratio to obtain the standard knock intensity reading. Record this compression ratio.

  • Bracketing with PRFs:

    • As with the RON test, select two appropriate PRF blends to bracket the sample.

    • For each PRF, determine and record the compression ratio that produces the standard knock intensity at the maximum knock fuel-air ratio.

  • Calculate MON: The Motor Octane Number is calculated by linear interpolation using the compression ratio readings of the sample and the two bracketing PRF blends.

Data Analysis and Interpretation

The final octane number is reported as a whole number or to one decimal place, as specified by the ASTM method. The difference between the RON and MON values is known as the Fuel Sensitivity (Sensitivity = RON - MON). A higher sensitivity indicates a greater difference in the fuel's anti-knock performance between mild and severe operating conditions. Branched alkanes generally have low sensitivity, meaning their performance is consistent across a range of engine conditions.

Logical Relationship: Alkane Structure and Octane Number

Alkane_Structure_Octane cluster_structure Molecular Structure cluster_combustion Combustion Characteristics cluster_performance Engine Performance A Linear Alkane (e.g., n-heptane) C Forms Reactive Primary Radicals A->C B Branched Alkane (e.g., iso-octane) D Forms Stable Tertiary Radicals B->D E Rapid, Uncontrolled Reaction C->E F Slower, Controlled Reaction D->F G High Tendency to Knock E->G H Low Tendency to Knock F->H I Low Octane Number G->I J High Octane Number H->J

Caption: Impact of alkane branching on octane.

Conclusion

The precise measurement of the octane number of branched alkanes is fundamental to understanding and developing high-performance fuels. The standardized ASTM D2699 (RON) and ASTM D2700 (MON) methods, utilizing the Cooperative Fuel Research engine, provide a robust and repeatable framework for this analysis. By carefully controlling engine parameters and comparing the test sample to primary reference fuels, researchers can accurately quantify the anti-knock properties that are directly linked to molecular structure. This detailed protocol serves as an essential guide for obtaining reliable and accurate octane ratings in a laboratory setting.

References

  • A Fundamentally Based Correlation Between Alkane Structure and Octane Number. (n.d.). Combustion Science and Technology, 55(4-6).
  • Why do branched alkanes have a higher octane number compared to normal alkanes? (2018, April 15). Quora.
  • How do the cfr engines measure knock intensity? (n.d.). SINPAR.
  • Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? (2018, July 12). Chemistry Stack Exchange.
  • Octane Number Determination Methods. (n.d.). SINPAR.
  • ASTM D2699. (n.d.). eralytics.
  • Octane rating. (n.d.). Wikipedia.
  • ASTM D2700 MON Test Method. (n.d.). SINPAR.
  • Cooperative Fuel Research engine (CFR engine) | Dictionary. (n.d.). Kubota Engine Discovery.
  • ASTM D2699 Method for Octane Number. (n.d.). Ayalytical.
  • ASTM D2700 MON Octane Engine Calibration/Standardization. (n.d.). SINPAR.
  • Combustion characteristics of various fuels during research octane number testing on an instrumented CFR F1/F2 engine. (2017, November 1). SAE International.
  • ASTM D2700. (n.d.). eralytics.
  • Octane number | Fuel Efficiency, Performance & Quality. (2025, December 12). Britannica.
  • ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel US Lab. (2025, June 22). MaTestLab.
  • Octane Cetane Reference Fuel Blending by Volume or Weight. (n.d.). SINPAR.
  • Decrease of ON with the size of n-alkanes. (n.d.). ResearchGate.
  • Octane Measurement Methods. (n.d.). BONZI Sports Inc.
  • Gasoline explained - octane in depth. (n.d.). U.S. Energy Information Administration (EIA).
  • Combustion characteristics of various fuels during research octane number testing on an instrumented CFR F1/F2 engine. (2017, November 1). SAE International.
  • CFR Engines Inc., USA – official distributor. (n.d.). SocTrade.
  • ASTM D2699 RON Test Method. (n.d.). SINPAR.
  • Why Are RON and MON Important? (n.d.). Koehler Instrument Company.
  • CFR Knock Test Engine-How to Test Octane Number. (n.d.). SINPAR.
  • HIGH OCTANE AND OXYGENATED TEST SETUP FOR CFR OCTANE ENGINE. (n.d.). CORE.
  • ASTM D2699 RON Octane Engine Calibration/Standardization. (n.d.). SINPAR.
  • Development of a Virtual CFR Engine Model for Knocking Combustion Analysis. (n.d.). OSTI.GOV.
  • ASTM Reference Fuels for Octane Knock Test Engine. (n.d.). SINPAR.
  • Effects of Knock Intensity Measurement Technique and Fuel - Chemical Composition on the Research Octane Number. (n.d.). OSTI.
  • RON ASTM D2699 & MON ASTM D2700. (2022, November 17). YouTube.
  • Gasoline Octane Number and Octane Engine Measurement Method. (n.d.). SINPAR.
  • Octane Reference Fuels. (n.d.). Potentia Engineering.
  • Testing of high-octane fuels in the single-cylinder airplane engine. (n.d.). NASA Technical Reports Server (NTRS).

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Application Note: 4-Ethyl-2,2,3-trimethylhexane as a High-Performance Reference Compound for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern analytical chemistry, the precision and reliability of mass spectrometry data are paramount. This necessitates the use of well-characterized reference compounds for instrument tuning, calibration, and performance verification. Highly branched alkanes are particularly well-suited for these applications in Gas Chromatography-Mass Spectrometry (GC-MS) due to their predictable fragmentation patterns and chemical inertness. This application note details the utility of 4-Ethyl-2,2,3-trimethylhexane (C₁₁H₂₄, MW: 156.31 g/mol ) as a robust reference compound for researchers, scientists, and professionals in drug development and other analytical fields.[1][2]

This compound is a saturated acyclic hydrocarbon that, upon electron ionization (EI), undergoes characteristic fragmentation. The fragmentation of branched alkanes is primarily governed by the formation of the most stable carbocations, leading to a reproducible and informative mass spectrum.[3][4] This compound's structure offers multiple branching points, providing a rich array of fragment ions across a useful mass range for tuning and calibration.

This document provides a comprehensive guide to the theoretical fragmentation of this compound, detailed protocols for its application in mass spectrometer tuning and GC-MS system performance verification, and its use as a retention index marker.

Predicted Mass Spectral Fragmentation of this compound

Due to the high degree of branching in this compound, the molecular ion peak (M⁺˙ at m/z 156) is expected to be of very low abundance or entirely absent in a standard 70 eV electron ionization mass spectrum.[3] The fragmentation process is dominated by cleavage at the carbon-carbon bonds, particularly at the branching points, to yield more stable secondary and tertiary carbocations. The general principle is that the largest alkyl group at a branch point is preferentially lost as a radical.[5]

The structure of this compound is:

Based on the principles of carbocation stability (tertiary > secondary > primary), we can predict the major fragmentation pathways. Cleavage at the C4-C5 bond, with the loss of a tert-butyl radical, would lead to a highly stable secondary carbocation. Similarly, cleavage at the C3-C4 bond can result in the loss of an ethyl or larger fragment, also forming stable carbocations.

Predicted Fragmentation Pathway Diagram

fragmentation_pathway M This compound (M, m/z 156) frag1 Loss of C₄H₉• (tert-butyl radical) M->frag1 - 57 Da frag2 Loss of C₂H₅• (ethyl radical) M->frag2 - 29 Da frag4 Loss of C₃H₇• (propyl radical) M->frag4 - 43 Da ion1 [C₇H₁₅]⁺ m/z 99 frag1->ion1 ion2 [C₉H₁₉]⁺ m/z 127 frag2->ion2 frag3 Loss of C₅H₁₁• ion2->frag3 - 71 Da ion3 [C₆H₁₃]⁺ m/z 85 frag3->ion3 ion4 [C₈H₁₇]⁺ m/z 113 frag4->ion4

Caption: Predicted major fragmentation pathways of this compound.

Table of Predicted Major Fragment Ions

The following table summarizes the predicted prominent fragment ions in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the resulting carbocation and the neutral radical lost.

m/zProposed Fragment StructureCorresponding Neutral LossPredicted Relative Abundance
127[C₉H₁₉]⁺C₂H₅• (Ethyl radical)High
113[C₈H₁₇]⁺C₃H₇• (Propyl radical)Medium
99[C₇H₁₅]⁺C₄H₉• (sec-Butyl radical)High
85[C₆H₁₃]⁺C₅H₁₁• (Pentyl radical)High
71[C₅H₁₁]⁺C₆H₁₃• (Hexyl radical)Very High (likely base peak)
57[C₄H₉]⁺C₇H₁₅• (Heptyl radical)Very High
43[C₃H₇]⁺C₈H₁₇• (Octyl radical)High
29[C₂H₅]⁺C₉H₁₉• (Nonyl radical)Medium

Experimental Protocols

The following protocols are designed for the use of this compound as a reference compound in GC-MS applications.

Protocol 1: GC-MS System Performance Verification

This protocol outlines the procedure for verifying the performance of a GC-MS system, including chromatographic resolution and spectral integrity, using this compound.

1. Preparation of the Reference Standard Solution:

  • Prepare a 100 ppm stock solution of this compound in high-purity hexane or dichloromethane.
  • From the stock solution, prepare a working standard of 1 ppm by serial dilution in the same solvent.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
  • Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-200.
  • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

  • Inject the 1 ppm working standard and acquire the data using the parameters above.
  • Performance Metrics:
  • Peak Shape: The chromatographic peak for this compound should be symmetrical with a tailing factor between 0.9 and 1.2.
  • Signal-to-Noise Ratio (S/N): The S/N for the base peak (predicted at m/z 71 or 57) should be >100.
  • Spectral Integrity: The acquired mass spectrum should be compared against a reference spectrum (if available) or the predicted fragmentation pattern. The relative abundances of the key fragment ions should be consistent.
Protocol 2: Mass Spectrometer Tuning and Calibration

This protocol describes the use of this compound for the tuning and mass calibration of a quadrupole mass spectrometer. The goal of tuning is to optimize instrument parameters to achieve standard spectral performance, ensuring sensitivity and resolution.[6]

1. Introduction of the Tuning Compound:

  • Introduce a constant, low-pressure flow of this compound vapor into the ion source. This can be achieved via a direct insertion probe with a heated capillary or by placing a vial with a small amount of the compound in a calibration gas inlet.

2. Tuning Procedure:

  • Utilize the instrument's auto-tune or manual tuning software.
  • The software will adjust lens voltages, ion source parameters, and detector gain to achieve a target mass spectrum for the reference compound.
  • Tuning Goals:
  • Mass Assignment: The software will calibrate the mass axis by assigning the correct m/z values to the known fragment ions of this compound.
  • Peak Width: Adjust for a consistent peak width (e.g., 0.5-0.7 amu at full width half maximum) across the mass range.
  • Relative Abundances: The relative abundances of key ions (e.g., m/z 57, 71, 85) should be adjusted to match a predefined ratio, ensuring consistent fragmentation and detection.

3. Calibration Verification:

  • After tuning, acquire a scan of the this compound spectrum.
  • Verify that the mass assignments are accurate to within the manufacturer's specifications (typically ± 0.1 amu for a quadrupole).
  • Confirm that the relative ion abundances meet the criteria set in the tuning file.
Workflow for Utilizing this compound as a Reference Compound

workflow cluster_prep Preparation cluster_ms Mass Spectrometer cluster_gcms GC-MS Analysis cluster_ri Retention Index Determination prep_std Prepare Standard Solution (1 ppm in Hexane) tune_cal Tune and Calibrate MS (Protocol 2) prep_std->tune_cal inject_std Inject Standard (Protocol 1) tune_cal->inject_std acquire_data Acquire Data inject_std->acquire_data analyze_data Analyze Performance Metrics (Peak Shape, S/N, Spectrum) acquire_data->analyze_data inject_alkanes Inject n-Alkane Mix analyze_data->inject_alkanes calc_ri Calculate Kovats RI inject_alkanes->calc_ri

Caption: Overall workflow for the application of this compound.

Kovats Retention Index

For unambiguous peak identification in complex mixtures, the Kovats Retention Index (RI) is a valuable tool.[7][8] The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. By determining the RI of this compound on a specific GC column, it can serve as a reference point for the identification of other branched alkanes in a sample. The experimental determination of its RI would involve co-injecting it with a series of n-alkanes and applying the Kovats formula.

Conclusion

This compound is a valuable and versatile reference compound for mass spectrometry. Its predictable fragmentation pattern, characterized by the formation of stable carbocations, provides a rich set of ions for tuning and calibration across a relevant mass range. The detailed protocols in this application note provide a framework for its use in routine GC-MS performance verification and instrument optimization. The incorporation of this compound into standard laboratory procedures can enhance the quality, consistency, and reliability of mass spectrometry data.

References

  • PubChem. (n.d.). This compound.
  • Chem-Service. (n.d.). Branched chain alkanes.
  • University of Arizona. (n.d.). Alkanes.
  • Kiper, R. A. (n.d.). This compound.
  • LCGC International. (2019). The Importance of Tuning and Calibration in Liquid Chromatography–Mass Spectrometry (LC–MS).
  • PubChem. (n.d.). 4-Ethyl-2,3-dimethylhexane.
  • Lotus Consulting. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns.

Sources

Application of Computational Chemistry to Predict Alkane Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Predictive Power of Computational Chemistry for Alkanes

Alkanes, the simplest hydrocarbons, form the backbone of organic chemistry and are fundamental components of fuels, lubricants, and chemical feedstocks.[1] A thorough understanding of their physical and chemical properties is paramount for applications ranging from optimizing combustion processes to designing novel materials. Traditionally, the characterization of these properties has relied on extensive and often costly experimental measurements. However, the advent of powerful computational chemistry methods has revolutionized this landscape, offering a rapid, cost-effective, and insightful alternative for predicting a wide array of alkane properties with remarkable accuracy.[2]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging computational chemistry to predict the properties of alkanes. We will delve into the theoretical underpinnings of key computational methods, provide detailed, field-proven protocols for their application, and demonstrate how to interpret the resulting data to gain valuable insights into alkane behavior.

Theoretical Foundations: A Glimpse into the Computational Toolbox

The prediction of alkane properties through computational chemistry is primarily achieved through three powerful theoretical frameworks: Molecular Mechanics (MM), Quantum Mechanics (QM), and Molecular Dynamics (MD). The choice of method depends on the desired property and the required level of accuracy.

Molecular Mechanics (MM): A Classical Approach for Conformational Analysis

Molecular Mechanics treats molecules as a collection of atoms held together by springs, representing chemical bonds.[3] The energy of a molecule is calculated using a "force field," a set of empirical potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).[4]

MM methods are computationally inexpensive, making them ideal for studying large systems and performing conformational searches to identify the most stable geometries of alkanes. A key output of MM calculations is the steric energy, which is related to the molecule's internal energy and can be used to calculate properties like the standard enthalpy of formation.[2][3] Popular force fields for alkane simulations include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and GROMOS (Groningen Molecular Simulation).[5][6]

Quantum Mechanics (QM): Unraveling Electronic Structure and Reactivity

Quantum Mechanics provides a much more detailed and accurate description of molecular systems by solving the Schrödinger equation.[7] For practical applications in computational chemistry, Density Functional Theory (DFT) has emerged as the workhorse method due to its excellent balance of accuracy and computational cost.[8][9] DFT calculates the electron density of a molecule to determine its energy and other properties.

QM methods are indispensable for predicting thermochemical properties such as enthalpy of formation, bond dissociation energies (BDEs), and for studying chemical reactions.[10][11] The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is crucial for obtaining reliable results.[8][10] Software packages like Gaussian are widely used for performing these types of calculations.[12][13]

Molecular Dynamics (MD): Simulating the Dance of Molecules

Molecular Dynamics simulations track the movement of atoms and molecules over time by solving Newton's equations of motion.[14] The forces between atoms are typically calculated using a molecular mechanics force field. MD simulations provide a dynamic picture of the system, allowing for the prediction of transport properties like viscosity and diffusion coefficients, as well as thermodynamic properties like density.[15][16]

Nonequilibrium Molecular Dynamics (NEMD) is a specific MD technique used to simulate transport properties by applying an external perturbation, such as a shear force for viscosity calculations.[17][18] GROMACS is a popular and highly efficient software package for performing MD simulations.[19][20]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed workflows for predicting key alkane properties using widely accessible computational chemistry software.

Protocol 1: Calculation of Enthalpy of Formation and C-C Bond Dissociation Energy of n-Butane using DFT (Gaussian)

This protocol outlines the steps to calculate the standard enthalpy of formation (ΔHf°) and the central C-C bond dissociation energy (BDE) of n-butane using the Gaussian software package.[12][13][21][22]

1. Geometry Optimization and Frequency Calculation of n-Butane:

  • Step 1.1: Input File Creation. Create an input file (e.g., butane_opt_freq.com) with the initial coordinates of n-butane.

  • Step 1.2: Route Section. Specify the calculation method, basis set, and job type in the route section: #p B3LYP/6-31G(d) Opt Freq.

    • B3LYP: The chosen DFT functional.

    • 6-31G(d): The basis set.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to obtain thermochemical data and confirm the optimized structure is a true minimum (no imaginary frequencies).

  • Step 1.3: Molecule Specification. Provide the charge (0) and spin multiplicity (1) of the molecule, followed by the atomic coordinates.

  • Step 1.4: Execution. Run the calculation using Gaussian.

  • Step 1.5: Analysis. From the output file (.log or .out), extract the optimized geometry and the thermochemical data, including the enthalpy.

2. Calculation of the Ethyl Radical Fragments:

  • Step 2.1: Input File Creation. Create an input file for the ethyl radical (CH3CH2·).

  • Step 2.2: Route Section and Molecule Specification. Use the same level of theory (#p B3LYP/6-31G(d) Opt Freq). Set the charge to 0 and the spin multiplicity to 2 (for the unpaired electron).

  • Step 2.3: Execution and Analysis. Run the calculation and extract the enthalpy of the ethyl radical.

3. Calculation of Enthalpy of Formation (ΔHf°):

  • The enthalpy of formation is calculated using an isodesmic reaction, which helps in error cancellation.[23] A suitable reaction is: n-butane + 2methane -> 2ethane + propane

  • Step 3.1: Calculate Enthalpies. Perform geometry optimization and frequency calculations for methane, ethane, and propane at the same level of theory (B3LYP/6-31G(d)).

  • Step 3.2: Calculate the Enthalpy of Reaction (ΔH_rxn). ΔH_rxn = [2H(ethane) + H(propane)] - [H(n-butane) + 2H(methane)]

  • Step 3.3: Calculate ΔHf° of n-butane. ΔHf°(n-butane) = [2ΔHf°(ethane, exp) + ΔHf°(propane, exp)] - [2ΔHf°(methane, exp) + ΔH_rxn] Use experimental values for the enthalpies of formation of ethane, propane, and methane.

4. Calculation of the C-C Bond Dissociation Energy (BDE):

  • The BDE is the enthalpy change for the homolytic cleavage of the bond.[24][25][26] CH3CH2-CH2CH3 -> 2 * CH3CH2·

  • Step 4.1: Use Calculated Enthalpies. Use the calculated enthalpies for n-butane and the ethyl radical from the previous steps.

  • Step 4.2: Calculate the BDE. [27] BDE = [2 * H(ethyl radical)] - H(n-butane)

Visualization of the DFT Workflow:

dft_workflow cluster_butane n-Butane Calculation cluster_radical Ethyl Radical Calculation cluster_analysis Property Calculation butane_input Input File (butane_opt_freq.com) butane_g16 Gaussian 16 B3LYP/6-31G(d) Opt Freq butane_input->butane_g16 butane_output Output File (Optimized Geometry, Enthalpy) butane_g16->butane_output bde_calc BDE Calculation BDE = 2*H(radical) - H(butane) butane_output->bde_calc H(butane) radical_input Input File (ethyl_radical_opt_freq.com) radical_g16 Gaussian 16 B3LYP/6-31G(d) Opt Freq radical_input->radical_g16 radical_output Output File (Optimized Geometry, Enthalpy) radical_g16->radical_output radical_output->bde_calc H(radical)

Caption: Workflow for calculating the C-C BDE of n-butane using DFT.

Protocol 2: Prediction of n-Pentane Viscosity using Molecular Dynamics (GROMACS)

This protocol details the simulation of liquid n-pentane to predict its viscosity using the GROMACS software package.[19][20][28]

1. System Preparation:

  • Step 1.1: Obtain Molecular Topology. Use a force field like OPLS-AA to generate the topology file (.itp and .top) for n-pentane.

  • Step 1.2: Create a Simulation Box. Create a cubic simulation box and fill it with a sufficient number of n-pentane molecules (e.g., 512 molecules) to represent the liquid phase.

  • Step 1.3: Solvation (if necessary). For this pure liquid simulation, solvation is not required.

2. Energy Minimization:

  • Step 2.1: Prepare the Input File. Create a GROMACS parameter file (.mdp) for energy minimization to remove any steric clashes in the initial configuration.

  • Step 2.2: Run Energy Minimization. Use the grompp and mdrun commands in GROMACS to perform the energy minimization.

3. Equilibration:

  • Step 3.1: NVT Equilibration. Perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.

  • Step 3.2: NPT Equilibration. Follow with a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system to reach the correct density.

4. Production Run (NEMD):

  • Step 4.1: Prepare the NEMD Input File. Create an .mdp file for the production run. Specify the NEMD algorithm to apply a shear rate to the system.

  • Step 4.2: Execute the Production Run. Run the simulation for a sufficient length of time to obtain good statistics.

5. Data Analysis:

  • Step 5.1: Extract Pressure Tensor. Use GROMACS analysis tools to extract the components of the pressure tensor from the simulation trajectory.

  • Step 5.2: Calculate Viscosity. The viscosity (η) is calculated from the off-diagonal elements of the pressure tensor and the applied shear rate.

Visualization of the MD Workflow:

md_workflow start Initial Configuration (n-pentane molecules in a box) em Energy Minimization start->em nvt NVT Equilibration (Constant Temperature) em->nvt npt NPT Equilibration (Constant Pressure & Temperature) nvt->npt nemd NEMD Production Run (Apply Shear) npt->nemd analysis Analysis (Calculate Viscosity) nemd->analysis

Caption: Workflow for predicting alkane viscosity using Molecular Dynamics.

Data Presentation and Interpretation

The output from computational chemistry software is rich with data. It is crucial to extract and present this information in a clear and concise manner.

Table 1: Calculated Thermochemical Properties of n-Butane

PropertyCalculated Value (B3LYP/6-31G(d))Experimental Value
Enthalpy of Formation (kJ/mol)Value from calculation-125.6
C-C Bond Dissociation Energy (kJ/mol)Value from calculation367

Note: The calculated values are illustrative and will depend on the exact level of theory and software version used.

Table 2: Simulation Parameters for n-Pentane Viscosity Calculation

ParameterValue
Force FieldOPLS-AA
Number of Molecules512
Temperature298 K
Pressure1 atm
Simulation Time10 ns
Shear Rate1.0e+10 s^-1

Interpreting the results requires a comparison with experimental data where available, and an understanding of the limitations of the computational methods employed. For instance, DFT calculations of thermochemical properties are generally accurate to within a few kcal/mol.[8] The accuracy of MD simulations of viscosity depends heavily on the quality of the force field used.[15][17]

Conclusion: The Future is Computational

Computational chemistry offers a powerful and versatile toolkit for predicting the properties of alkanes, providing valuable insights that complement and can even guide experimental work. By understanding the theoretical principles and following robust protocols, researchers can unlock the predictive power of these methods to accelerate discovery and innovation in a wide range of scientific and industrial applications.

References

  • The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs.
  • Predicting the viscosity of alkanes using nonequilibrium molecular dynamics: Evaluation of intermolecular potential models. The Journal of Chemical Physics.
  • Predicting the viscosity of alkanes using nonequilibrium molecular dynamics: Evaluation of intermolecular potential models. BYU ScholarsArchive.
  • Predicting the viscosity of n-alkane liquid mixtures based on molecular description. Spiral.
  • Enhancing NEMD to model viscosity and density in alkanes. Intellegens.
  • Prediction of fluid viscosity of alkanes by reverse non-equilibrium molecular dynamics simulation.
  • MD Simulation of Alkanes – Molecular Mechanics Tools.
  • The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs. American Chemical Society.
  • Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. ChemRxiv.
  • The calculation of standard enthalpies of formation of alkanes: Illustrating molecular mechanics and spreadsheet programs. ProQuest.
  • Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. ChemRxiv.
  • Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C–H Bond Dissociation Energies and Effects of Branching. The Journal of Physical Chemistry A.
  • Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes. PMC.
  • Heats of Formation of Alkanes Calculated by Density Functional Theory. American Chemical Society.
  • Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solv
  • Optimization of the OPLS-AA Force Field for Long Hydrocarbons.
  • 6.
  • Gaussian – Molecular Modeling in Comput
  • Alkane. Wikipedia.
  • Gaussian (software). Wikipedia.
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  • Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Comput
  • GROMACS Tutorials. GROMACS Tutorials.
  • GROMACS. Alliance Doc.
  • Quantum chemistry. Wikipedia.
  • How to get an enthalpy of formation from ab initio calculations.
  • Bond-Dissoci
  • Gaussian 16. Gaussian.
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Application Note: High-Efficiency Separation of C11H24 Isomers by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Undecane (C11H24) is an alkane with 159 structural isomers, many of which exhibit closely related physical properties, particularly boiling points.[1][2][3] This similarity presents a significant challenge for their separation, which is a critical step in various fields including petrochemical analysis, reference fuel formulation, and high-purity solvent production. Fractional distillation is a fundamental and powerful technique for separating liquid mixtures based on differences in component volatilities.[4][5][6] When the boiling points of the components are very close, as is the case with many undecane isomers, high-efficiency fractional distillation is required.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of separating C11H24 isomers. It details the theoretical underpinnings, apparatus setup, a step-by-step protocol, and methods for verifying separation purity.

Theoretical Principles of Fractional Distillation

The efficacy of fractional distillation hinges on the establishment of a continuous series of vapor-liquid equilibria along the length of a distillation column.[7][8] For a successful separation of close-boiling isomers, a firm grasp of the following concepts is essential.

  • Theoretical Plates: A "theoretical plate" is a hypothetical stage where the liquid and vapor phases are in perfect equilibrium.[8][11][12] Each time a vapor-condensation-revaporization cycle occurs in the column, the vapor becomes progressively more enriched in the lower-boiling point component.[12][13] Separating components with very close boiling points requires a column with a high number of theoretical plates.[12][14]

  • Height Equivalent to a Theoretical Plate (HETP): HETP is a measure of a column's efficiency. It is the length of the column packing required to achieve one theoretical plate.[15] A lower HETP value indicates higher column efficiency. For separating C11H24 isomers, a column with a very low HETP is paramount.

  • Reflux Ratio: The reflux ratio is the ratio of the amount of condensed vapor (distillate) returned to the column to the amount of distillate collected as product. A high reflux ratio increases the number of vapor-liquid equilibria, thereby improving separation, but it also increases the time required for the distillation.

Physicochemical Properties of Selected Undecane Isomers

The primary challenge in separating C11H24 isomers is the small difference in their boiling points. As branching increases, the van der Waals forces between molecules are disrupted, generally leading to lower boiling points compared to the linear n-undecane.[1] The table below highlights the boiling points of n-undecane and several of its isomers, illustrating the difficulty of the task.

Isomer NameCAS NumberBoiling Point (°C)
n-Undecane1120-21-4196[2][16][17]
2-Methyldecane6975-98-0189.3[1]
3-Methyldecane13151-34-3188.1 - 189.1[1]
4-Methyldecane2847-72-5188.7[1]
5-Methyldecane13151-35-4186.1[1]
2,3-Dimethylnonane2884-06-2186[1]
3,3-Diethylheptane-186.7[1]
2,3,4-Trimethyloctane62016-31-3180[1]

Data sourced from BenchChem and other chemical property databases. Note the close boiling points, often differing by only a fraction of a degree to a few degrees.[1]

Experimental Apparatus

A high-efficiency fractional distillation setup is required. The choice of components is critical for achieving the necessary number of theoretical plates.

  • Heating Mantle with Stirrer: Provides uniform heating to the distillation flask and prevents bumping.

  • Distillation Flask: A round-bottom flask of appropriate size to hold the initial isomer mixture (should be 50-60% full).

  • Fractionating Column: The core of the apparatus. For this application, a high-efficiency packed column is recommended over a Vigreux column.

    • Packing Material: Structured packing or high-efficiency random packing (e.g., Pro-Pak®, Raschig rings) made of stainless steel or other inert materials should be used.[18][19][20] These packings provide a large surface area for vapor-liquid contact, resulting in a low HETP.[18][20]

  • Distillation Head: Equipped with a thermometer or temperature probe to accurately measure the vapor temperature at the top of the column. A head that allows for precise control of the reflux ratio is essential.

  • Condenser: A Liebig or Allihn condenser to efficiently cool the vapor back into a liquid.

  • Receiving Flask(s): Used to collect the separated fractions. A fraction collector or a set of multiple flasks is needed.

  • Insulation: The entire column and distillation head must be well-insulated (e.g., with glass wool or vacuum jacketing) to maintain the temperature gradient and prevent heat loss.

Detailed Protocol for Fractional Distillation

This protocol outlines the procedure for separating a mixture of undecane isomers.

5.1. Pre-Run Preparations

  • Clean and Dry Glassware: Ensure all glassware is meticulously cleaned and dried to prevent contamination.

  • Pack the Column: Carefully pack the fractionating column with the chosen packing material to ensure uniformity and avoid channeling. The packing density should be consistent throughout the column.

  • Assemble the Apparatus: Assemble the distillation apparatus securely in a fume hood. Ensure all joints are properly sealed. Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

5.2. Distillation Procedure

  • Charge the Flask: Fill the distillation flask with the C11H24 isomer mixture to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Initiate Heating: Begin heating the flask gently with the heating mantle. Turn on the stirring if using a stir bar.

  • Establish Total Reflux: As the mixture begins to boil, the vapor will rise into the column. Adjust the heating rate so that the vapor front moves slowly up the column. Allow the system to operate at total reflux (no distillate is collected) for at least one hour after the vapor has reached the top of the column. This allows the vapor-liquid equilibrium to be established throughout the column, creating the necessary concentration gradient.

  • Begin Distillate Collection: After the equilibration period, begin collecting the distillate at a very low rate. A high reflux ratio (e.g., 20:1 or higher, meaning for every 21 drops that condense, 20 are returned to the column and 1 is collected) is crucial for separating close-boiling isomers.

  • Monitor Temperature: Constantly monitor the temperature at the distillation head. A stable temperature indicates that a pure component is distilling over. Record the temperature for each fraction collected.

  • Collect Fractions: Collect the first fraction, which will be enriched in the lowest-boiling isomer. When the temperature at the head begins to rise, switch to a new receiving flask. This intermediate fraction will be a mixture of components. Once the temperature stabilizes again at a higher point, a new, purer fraction (the next isomer in terms of boiling point) is distilling.

  • Shutdown: Once the desired separation is complete or the volume in the distillation flask is low, turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Workflow for Isomer Separation

The following diagram illustrates the key stages of the fractional distillation process for separating C11H24 isomers.

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_analysis Analysis & Validation prep1 Assemble High-Efficiency Fractionating Column prep2 Charge Flask with C11H24 Isomer Mixture prep1->prep2 dist1 Heat and Establish Total Reflux (Equilibration) prep2->dist1 dist2 Set High Reflux Ratio (e.g., 20:1) dist1->dist2 dist4 Monitor Head Temperature dist2->dist4 dist3 Collect First Fraction (Lowest Boiling Isomer) at Stable Temp T1 dist3->dist4 dist4->dist3 Temp Stable dist5 Collect Intermediate Fraction as Temperature Rises dist4->dist5 Temp Rises dist6 Collect Second Fraction (Higher Boiling Isomer) at Stable Temp T2 dist4->dist6 Temp Stabilizes dist5->dist4 an1 Analyze Fractions via Gas Chromatography (GC) dist6->an1 an2 Confirm Purity and Identify Isomers an1->an2

Caption: Experimental workflow for the fractional distillation and analysis of C11H24 isomers.

Process Optimization and Troubleshooting

  • Improving Separation: To enhance separation, increase the column length (increases the number of theoretical plates) or use a more efficient packing material (decreases HETP). Increasing the reflux ratio will also improve purity at the cost of time.

  • Flooding: If the heating rate is too high, the column can flood (fill with liquid), which disrupts the equilibrium. If this occurs, reduce the heat input until the liquid drains back into the flask, then slowly increase the heat again.

  • Bumping: Uneven boiling can be prevented by using boiling chips or a magnetic stirrer in the distillation flask.

Analysis of Fractions

The purity of the collected fractions must be verified analytically.

  • Gas Chromatography (GC): GC is the ideal method for analyzing the composition of the fractions.[21] A high-resolution capillary column (e.g., with a non-polar stationary phase) should be used.

    • Procedure: Inject a small sample of each collected fraction into the GC.

    • Interpretation: Compare the retention times of the peaks in the fractions to those of pure isomer standards.[2][3] A pure fraction should show a single, sharp peak. The relative area of the peaks can be used to determine the percentage composition of each fraction.[22][23]

Conclusion

The separation of C11H24 isomers by fractional distillation is a challenging but achievable task that demands careful attention to both theory and technique. Success relies on using a high-efficiency fractionating column, maintaining a high reflux ratio, and ensuring the system reaches equilibrium before collection begins. By following the detailed protocol and principles outlined in this application note, researchers can effectively isolate undecane isomers for further study and application. Post-distillation analysis by gas chromatography is a mandatory step to validate the purity of the separated components.

References

  • WebQC.Org. Undecane (C11H24) properties.
  • Pope Scientific, Inc. Fractional Distillation Equipment.
  • LCGC International. Chromatography Fundamentals, Part IV: Origin of Theoretical Plates—Fractional Distillation and Countercurrent Distribution Extractions.
  • Quora. What is a theoretical plate in fractional distillation?.
  • Wikipedia. Theoretical plate.
  • Journal of Chemical Education. Simple method for determining number of theoretical plates.
  • Pope Scientific, Inc. Fractionating Column Packing.
  • Ambani Metal. Fractionating Distillation Column Manufacturer & Supplier.
  • Goel Impex. High-Quality Industrial Distillation Column.
  • ResearchGate. Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory.
  • LCGC International. Chromatography Fundamentals, Part V: Theoretical Plates: Significance, Properties, and Uses.
  • Wikipedia. Undecane.
  • ResearchGate. Isobaric vapor–liquid equilibrium for binary systems of n-undecane+p-, o-, m-xylene at 10kPa.
  • Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • KLM Technology Group. Distillation Column Packing Hydraulics.
  • ACS Publications. Experimental Vapor-Liquid Equilibrium (p, T, x) Data for Binary Systems of Propane (1) in n-Decane, n-Undecane, n-Dodecane, and n-Tridecane (2).
  • TradeIndia. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai.
  • Chemistry LibreTexts. 12.4: Gas Chromatography.
  • PubMed. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis.
  • Study Mind. Obtaining Alkanes (A-Level Chemistry).
  • Quora. How to separate two close boiling isomers other than the distillation method at a low cost.
  • Wikipedia. Fractional distillation.
  • AQA A-Level Chemistry. Fractional Distillation of Crude Oil.
  • Chemistry LibreTexts. 5.3: Fractional Distillation.
  • UMass Lowell. Gas Chromatography: Analysis of a Hydrocarbon Mixture.
  • PubChem - NIH. Undecane | C11H24 | CID 14257.

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Application and Protocol for the Chiral Separation of 4-Ethyl-2,2,3-trimethylhexane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the analytical-scale chiral separation of 4-Ethyl-2,2,3-trimethylhexane enantiomers. As non-functionalized saturated hydrocarbons, the enantioselective resolution of such molecules presents a significant analytical challenge due to the absence of polar functional groups that typically facilitate chiral recognition. This document outlines robust methodologies using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a primary focus on GC with modified cyclodextrin-based chiral stationary phases, which has proven effective for this class of compounds. We delve into the underlying principles of chiral recognition for alkanes, provide step-by-step experimental protocols, and offer guidance on method validation and data interpretation. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries engaged in stereoisomer analysis and purification.

Introduction: The Challenge of Alkane Enantioseparation

Chirality is a fundamental property in chemistry and pharmacology, as enantiomers of a molecule can exhibit markedly different biological activities.[1] While the pharmaceutical industry has well-established protocols for the separation of chiral molecules containing functional groups, saturated hydrocarbons like this compound represent a unique challenge. The chiral center in this molecule (C4) is surrounded by alkyl groups (ethyl, methyl, tert-butyl, and a secondary butyl group), and the molecule lacks any heteroatoms or π-systems that could serve as strong interaction points for chiral recognition.

The successful separation of such non-polar enantiomers hinges on a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes based on subtle differences in molecular shape and van der Waals forces.[2] The principle of "chiral recognition" in chromatography requires a sufficiently close and selective interaction between the analyte and the chiral selector. For this to occur, a minimum of three simultaneous interactions is generally required, often referred to as the "three-point interaction model".[3] In the case of alkanes, this is achieved not through traditional hydrogen bonds or π-π stacking, but through a precise size-and-shape fit, primarily via inclusion complexation.[4][5]

This guide will focus on the most successful technique for this application: Gas Chromatography (GC) utilizing cyclodextrin-based CSPs. We will also present a High-Performance Liquid Chromatography (HPLC) method as an alternative or complementary approach.

Chiral Recognition Mechanism for Alkanes

The primary mechanism for the chiral separation of alkanes on a cyclodextrin-based CSP is inclusion complexation .[4][6] Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[7]

The separation is governed by how well each enantiomer fits into the chiral cavity of the cyclodextrin. The enantiomer that forms a more stable inclusion complex with the CSP will be retained longer on the column, thus enabling separation.[8] The key factors influencing the stability of this complex and, therefore, the degree of separation are:

  • Steric Effects: The three-dimensional arrangement of the alkyl groups around the chiral center dictates the "snugness" of the fit within the cyclodextrin cavity. Even minor differences in the spatial arrangement between the (R)- and (S)-enantiomers can lead to a significant difference in interaction energy.

  • Thermodynamics: The transfer of the non-polar alkane from the gas phase (in GC) into the hydrophobic cyclodextrin cavity is an enthalpically driven process. The subtle differences in how each enantiomer fits and interacts within the cavity lead to different changes in enthalpy (ΔH) and entropy (ΔS), resulting in different retention times.[4]

The diagram below illustrates this principle, where one enantiomer achieves a more favorable interaction with the chiral stationary phase.

Diagram 1: Principle of Chiral Recognition via Inclusion Complexation cluster_0 Chiral Stationary Phase (Cyclodextrin) cluster_1 Racemic Mixture of this compound CSP Hydrophobic Cavity Chiral Environment Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP:f0 Stronger Fit (More Stable Complex) Longer Retention Time Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP:f0 Weaker Fit (Less Stable Complex) Shorter Retention Time

Diagram 1: Principle of Chiral Recognition via Inclusion Complexation.

Recommended Protocol: Chiral Gas Chromatography (GC)

Gas chromatography is the preferred method for the separation of volatile, non-functionalized hydrocarbons due to its high efficiency.[9] The choice of the chiral stationary phase is the most critical factor.[10] For alkanes like this compound, derivatized cyclodextrin phases are highly effective.[2]

Materials and Instrumentation
Item Specification
Gas Chromatograph Equipped with a Flame Ionization Detector (FID) and electronic pressure control.
Chiral GC Column Primary Recommendation: Fused silica capillary column coated with a derivatized γ-cyclodextrin phase. The larger cavity of the γ-cyclodextrin is often suitable for bulkier alkanes.[10] A common phase is octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin.
Column Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.
Carrier Gas Hydrogen or Helium, high purity (99.999%).
Sample Racemic this compound, diluted in a volatile solvent (e.g., pentane or hexane).
Syringe 10 µL GC syringe for manual injection or autosampler vials.
Experimental Protocol

The following workflow outlines the steps for developing the chiral GC separation method.

Diagram 2: GC Method Development Workflow A 1. Sample Preparation Dilute racemic mixture (e.g., 1% in pentane) B 2. GC System Setup Install chiral column Set initial parameters A->B C 3. Initial Injection Inject 1 µL of the sample B->C D 4. Evaluate Chromatogram Assess peak shape and resolution C->D E 5. Optimization Adjust temperature program and flow rate D->E F 6. Method Validation Confirm specificity, precision, and robustness E->F G 7. Final Method Document optimized parameters F->G

Sources

Theoretical Applications and Scientific Considerations for 4-Ethyl-2,2,3-trimethylhexane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Clarification: Direct, documented applications of the specific branched alkane isomer, 4-Ethyl-2,2,3-trimethylhexane, in materials science are not present in the current scientific literature. This document, therefore, serves as a theoretical exploration based on the known properties of this molecule and analogous applications of other highly branched alkanes. The protocols and applications described herein are predictive and intended to guide future research.

Introduction: The Role of Molecular Architecture in Material Properties

Alkanes, the simplest class of hydrocarbons, are often considered chemically inert. However, their physical properties—governed by molecular weight, chain length, and importantly, branching—make them valuable in various material applications.[1][2] Highly branched alkanes, in particular, exhibit unique characteristics such as low freezing points, specific viscosity profiles, and high stability due to their molecular architecture.[3]

This compound is a specific structural isomer of undecane (C11H24) with a significant degree of branching.[4][5] While this specific molecule has not been a focus of materials research, its structure suggests potential utility in areas where the properties of branched alkanes are advantageous. This note will explore these potential applications, drawing parallels from established uses of similar compounds.

Physicochemical Properties of this compound

Understanding the potential of a molecule begins with its fundamental properties. The characteristics of this compound provide a basis for predicting its behavior in material systems.

PropertyValueSource
Molecular FormulaC11H24[4][5][6]
Molecular Weight156.31 g/mol [4]
Boiling Point177.6 - 178 °C[6][7]
Density0.770 g/mL[7]
Refractive Index1.431[7]

The branching in the molecule's structure significantly influences its physical properties. Compared to their straight-chain isomers, branched alkanes generally have lower boiling points because the branching reduces the molecule's surface area, which in turn weakens the intermolecular London Dispersion Forces.

Potential Applications in Materials Science: A Theoretical Framework

Based on the properties of this compound and the known applications of other highly branched alkanes, we can hypothesize its utility in several areas.

As a Component in Phase Change Materials (PCMs)

Organic PCMs are materials that absorb and release large amounts of thermal energy during melting and freezing.[8][9] Alkanes and paraffin waxes are common organic PCMs used for thermal energy storage.[10][11]

Scientific Rationale: The melting and freezing point of an alkane is highly dependent on its structure. While linear alkanes have a well-defined melting point that increases with chain length, branched isomers typically have lower melting points. The intricate structure of this compound would likely result in a low melting point and a distinct enthalpy of fusion. This could make it a candidate for low-temperature thermal energy storage applications.[8]

Experimental Protocol: Characterization as a PCM

Objective: To determine the phase change characteristics of this compound.

Methodology:

  • Sample Preparation: Obtain high-purity (>99%) this compound.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Cool the sample to a temperature well below its expected melting point (e.g., -100 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its boiling point (e.g., 200 °C) to observe all phase transitions.

    • Cool the sample back to the starting temperature at the same controlled rate.

    • Repeat the heating/cooling cycle for 3-5 cycles to ensure reproducibility.

  • Data Analysis:

    • Determine the onset and peak temperatures of melting and freezing from the DSC thermograms.

    • Calculate the latent heat of fusion (enthalpy) by integrating the area under the melting/freezing peaks.

    • Assess the degree of supercooling by comparing the onset temperatures of melting and freezing.

Diagram: DSC Workflow for PCM Characterization

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Obtain High-Purity Sample weigh Weigh 5-10 mg start->weigh seal Seal in DSC Pan weigh->seal load Load Sample & Reference seal->load cool Cool to -100 °C load->cool heat Heat at 10 °C/min cool->heat re_cool Cool at 10 °C/min heat->re_cool cycle Repeat Cycle re_cool->cycle thermogram Generate Thermogram cycle->thermogram get_temps Determine Tm, Tc thermogram->get_temps get_enthalpy Calculate ΔHfus thermogram->get_enthalpy get_supercooling Assess Supercooling get_temps->get_supercooling

Caption: Workflow for characterizing a potential phase change material using DSC.

As a High-Performance Lubricant or Solvent

Branched-chain alkanes are used in lubricating oils due to their viscosity properties and thermal stability. Their non-polar nature also makes them suitable as solvents in specialized chemical reactions.[12]

Scientific Rationale: The complex branching of this compound would likely prevent efficient packing of the molecules, leading to a low freezing point and maintaining liquidity over a wide temperature range. This is a desirable characteristic for lubricants operating in extreme conditions. As a solvent, its inertness and high boiling point could be advantageous for reactions requiring high temperatures where the solvent should not participate.

Experimental Protocol: Viscosity and Thermal Stability Analysis

Objective: To evaluate the potential of this compound as a lubricant base oil.

Methodology:

  • Viscometry:

    • Measure the kinematic viscosity at 40 °C and 100 °C using a calibrated glass capillary viscometer according to ASTM D445.

    • Calculate the Viscosity Index (VI) using the measured viscosities. A higher VI indicates a smaller change in viscosity with temperature.

  • Thermal Gravimetric Analysis (TGA):

    • Place a sample (10-20 mg) in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature to determine the onset of thermal decomposition.

Diagram: Lubricant Property Evaluation

Lubricant_Evaluation cluster_viscosity Viscosity Analysis cluster_stability Thermal Stability Analysis start This compound Sample visc_40 Measure Viscosity at 40 °C start->visc_40 tga_run Perform TGA Scan start->tga_run calc_vi Calculate Viscosity Index (VI) visc_40->calc_vi visc_100 Measure Viscosity at 100 °C visc_100->calc_vi result Performance Profile calc_vi->result get_decomposition Determine Onset of Decomposition tga_run->get_decomposition get_decomposition->result

Caption: Logical flow for evaluating the key performance metrics of a lubricant.

Synthesis Considerations

The lack of literature on this compound in materials science may be due to its synthetic accessibility. Highly branched alkanes are typically produced on a large scale through petroleum refining processes like alkylation and isomerization.[3] The targeted synthesis of a specific, complex isomer like this one for laboratory research would require multi-step organic synthesis, potentially increasing its cost and limiting its availability for broad materials screening.

Conclusion and Future Outlook

While this compound is not a commonly used chemical in materials science, its molecular structure suggests it could possess properties beneficial for applications as a phase change material or a specialty lubricant/solvent. The primary barrier to its use is likely its lack of commercial availability and the absence of research into its specific material properties.

The protocols outlined in this document provide a foundational framework for researchers to investigate the potential of this and other highly branched alkanes. Such exploratory work is crucial for discovering new materials with tailored properties for advanced applications. Further research should focus on a systematic characterization of its thermophysical properties to validate these theoretical considerations.

References

  • Branched Chain Alkanes. (n.d.). Rio Mais Seguro.
  • Fallahi, A., et al. (2021). Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. PMC - NIH.
  • Więckowski, M., et al. (2023). Alkane-based eutectic phase change materials doped with carbon nanomaterials. RSC.
  • Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review. (n.d.). MDPI.
  • This compound. (n.d.). PubChem.
  • n-Alkanes Phase Change Materials and Their Microencapsulation for Thermal Energy Storage: A Critical Review. (n.d.). ResearchGate.
  • Alkane Incorporation in High-Performance Materials. (n.d.). Patsnap Eureka.
  • Phase-change material. (n.d.). Wikipedia.
  • This compound. (n.d.). ChemDB.
  • This compound. (n.d.). Stenutz.
  • hexane, 4-ethyl-2,2,3-trimethyl-. (n.d.). NIST WebBook.
  • A Technical Guide to the Synthesis of Highly Branched Alkanes. (n.d.). Benchchem.
  • Alkane. (n.d.). Wikipedia.
  • 3-Ethyl-2,4,5-trimethylhexane. (n.d.). Smolecule.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Ethyl-2,2,3-trimethylhexane. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating specific branched-chain alkanes from isomeric mixtures. The separation of alkane isomers is a significant challenge due to their similar physicochemical properties.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your purification strategy.

Introduction: The Isomer Challenge

This compound is one of 159 structural isomers of undecane (C₁₁H₂₄).[3][4] These isomers often possess very close boiling points and similar polarities, making their separation by standard laboratory techniques a non-trivial task. The primary challenge lies in the subtle differences in their molecular structures, which influence the intermolecular van der Waals forces that govern their physical properties.[3] Achieving high purity of a target isomer like this compound requires a carefully selected and optimized purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty in separating this compound from its isomers?

A1: The main obstacle is the similarity in boiling points among the C₁₁H₂₄ isomers.[1] Fractional distillation, a common method for separating liquids, relies on boiling point differences.[5] When these differences are minimal, as is the case with many branched alkane isomers, achieving baseline separation becomes difficult, requiring highly efficient distillation columns or alternative techniques. Increased branching generally lowers the boiling point compared to linear alkanes, but the specific arrangement of branches creates a spectrum of boiling points that can be very close to one another.[3]

Q2: What are the main purification methods to consider for this separation?

A2: The three primary methods applicable to this challenge, depending on the required scale and purity, are:

  • High-Efficiency Fractional Distillation: Best suited for larger quantities where isomers have a boiling point difference of at least a few degrees Celsius.[6]

  • Preparative Gas Chromatography (pGC): The gold standard for achieving very high purity on a small to medium scale, especially when boiling points are nearly identical.[7]

  • Adductive or Extractive Crystallization: A specialized technique that can be employed when distillation and chromatography are ineffective, often by using an agent (like urea or thiourea) that selectively forms a crystalline adduct with one type of isomer (e.g., linear vs. branched).[8]

Q3: How do I choose the right method for my experiment?

A3: The choice depends on your specific goals regarding sample volume, required purity, and available equipment. The following workflow provides a general decision-making framework.

G start Crude Isomeric Mixture of C11H24 scale_purity Define Scale and Purity Requirement start->scale_purity large_scale Large Scale (>10 g) Moderate Purity (95-98%) scale_purity->large_scale Large Volume small_scale Small-Medium Scale (<10 g) High Purity (>99%) scale_purity->small_scale High Purity bp_check Boiling Point Difference? large_scale->bp_check prep_gc Preparative Gas Chromatography (pGC) small_scale->prep_gc distillation High-Efficiency Fractional Distillation bp_check->distillation > 2-5 °C adv_methods Consider Advanced Methods (e.g., Adductive Crystallization) bp_check->adv_methods < 2 °C or Azeotrope

Caption: Decision workflow for selecting a purification method.

Physicochemical Data: Boiling Point Comparison

To underscore the separation challenge, the table below lists the boiling points of this compound and some of its C₁₁H₂₄ isomers. The small differences highlight the need for high-resolution techniques.

Isomer NameBoiling Point (°C)Source
This compound 177.6 [9]
4-Ethyl-2,3,5-trimethylhexane180.9[10]
3-Methyldecane188.1 - 189.1[3]
2-Methyldecane189.3[3]
n-Undecane196.0[3][11]

Troubleshooting Guide: Fractional Distillation

Fractional distillation separates components based on boiling point differences by utilizing a column that provides a large surface area for repeated vaporization-condensation cycles.[12][13]

cluster_0 Process Flow column Cooler Top (Low BP Vapors) Temperature Gradient Trays / Packing Material Hotter Bottom (High BP Liquid) collection Condenser & Collection (Purified Low BP Fraction) column:f0->collection Vapor Exits still_pot Heating Mantle (Crude Mixture Vaporizes) still_pot->column:f3 Vapor Enters

Caption: Principle of a fractional distillation column.

Q: My distillate is only slightly enriched in the target compound. How can I improve separation efficiency?

A: Insufficient separation is typically due to a low number of theoretical plates or an incorrect reflux ratio. Here’s how to troubleshoot:

  • Problem: The column is not efficient enough for the small boiling point difference.

    • Causality: The "number of theoretical plates" is a measure of a distillation column's efficiency. More plates mean more vaporization-condensation cycles and better separation.[6] For closely boiling isomers, a high number of theoretical plates is essential.

    • Solution:

      • Increase Column Length: A longer column inherently increases the number of theoretical plates.

      • Use More Efficient Packing: Switch from less efficient packing like Raschig rings to a more efficient structured packing or a spinning band distillation apparatus. Vigreux columns offer intermediate efficiency.

      • Ensure Proper Insulation: Wrap the column securely with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation.[13]

  • Problem: The reflux ratio is too low.

    • Causality: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio increases the number of equilibrium stages, enhancing separation at the cost of longer distillation time.

    • Solution: Adjust the distillation head to return more condensate to the column. For difficult separations, start with a high reflux ratio (e.g., 10:1 or 20:1) and slowly decrease it as the separation proceeds.

Q: The distillation is proceeding too quickly and the thermometer reading is unstable. What does this mean?

A: This indicates "channeling" or "flooding" and an unstable temperature gradient, which destroys separation efficiency.

  • Causality: Overly vigorous heating causes the vapor to rush through the column without achieving equilibrium on the packing material.[14] An unstable thermometer reading means that vapor of mixed composition is reaching the top of the column.

  • Solution:

    • Reduce the Heating Rate: Decrease the power to the heating mantle to ensure a slow, steady boil-up rate. The goal is to see a distinct condensation ring rise slowly up the column.

    • Check for Column Flooding: If liquid is being pushed up the column by the vapor flow, you are heating too strongly. Immediately reduce the heat until the flooding subsides, then resume at a lower rate.

Troubleshooting Guide: Preparative Gas Chromatography (pGC)

Preparative GC operates on the same principles as analytical GC but uses larger columns and collection systems to isolate pure compounds.[7] It offers extremely high resolution for isomers with nearly identical boiling points.[1]

cluster_0 Key Optimization Parameters Column Stationary Phase (e.g., non-polar) Temp Temperature Program (Rate of heating) Flow Carrier Gas Flow Rate (e.g., He, N2) Injection Injection Volume (Avoids overload) Goal Achieve Baseline Separation of Isomers Goal->Column Goal->Temp Goal->Flow Goal->Injection

Caption: Key parameters for optimizing isomer separation in pGC.

Q: My target compound is co-eluting with an isomeric impurity. How can I improve the resolution?

A: Co-elution means the column and conditions are not sufficient to resolve the two compounds.[1] Focus on enhancing the differential partitioning of the isomers.

  • Problem: The stationary phase is not selective enough.

    • Causality: Separation of alkanes is primarily based on boiling point and molecular shape on standard non-polar columns (e.g., those with dimethylpolysiloxane phases).[1] While effective, subtle structural differences may require a stationary phase that offers different interaction mechanisms.

    • Solution:

      • Select a Non-Polar Column: For general alkane separation, a non-polar capillary column is the best starting point.[1]

      • Consider a Liquid Crystalline Stationary Phase: For particularly challenging separations, liquid crystalline phases can provide exceptional selectivity based on the molecule's length-to-breadth ratio, offering a unique mechanism to separate isomers based on shape.[15]

  • Problem: The temperature program is not optimized.

    • Causality: A steep temperature ramp can cause compounds to elute too quickly, without sufficient interaction with the stationary phase. A slow ramp enhances resolution but increases run time.

    • Solution:

      • Lower the Initial Temperature: Start the oven at a temperature below the boiling point of the most volatile isomer.

      • Use a Slower Ramp Rate: Decrease the heating rate (e.g., from 10 °C/min to 2-3 °C/min) during the range where your target isomers elute. This increases the time they spend interacting with the column, improving separation.

      • Incorporate an Isothermal Hold: Program the GC to hold the temperature steady for several minutes as the isomers of interest are eluting to maximize resolution in that specific window.

Q: My collected fractions show significant peak tailing and are not as pure as expected. What is the cause?

A: Peak tailing indicates non-ideal chromatographic behavior, often caused by column overload or active sites.

  • Problem: Column Overload.

    • Causality: Injecting too much sample onto the column saturates the stationary phase, leading to a non-Gaussian peak shape and poor separation. Preparative columns have higher capacity than analytical ones, but they still have limits.

    • Solution:

      • Reduce Injection Volume: Perform a series of injections with decreasing volumes to find the maximum load that maintains a symmetrical peak shape.

      • Use a Column with a Thicker Film: A thicker stationary phase film increases the column's sample capacity.

  • Problem: Active Sites in the System.

    • Causality: Although alkanes are non-polar, active sites (e.g., exposed silanol groups) in the injector liner or at the head of the column can cause unwanted interactions, leading to peak tailing.[1]

    • Solution:

      • Use a Deactivated Injector Liner: Ensure you are using a high-quality, deactivated liner specifically designed for trace analysis.

      • Trim the Column: If the front end of the column is contaminated, carefully trim the first 5-10 cm according to the manufacturer's instructions to expose a fresh, inert surface.[1]

By systematically addressing these common issues, you can significantly improve the efficiency and success of purifying this compound from its complex isomeric mixture.

References

  • American Chemical Society. (n.d.). Exploiting entropy to separate alkane isomers.
  • BenchChem. (2025). Technical Support Center: Resolving C11H24 Isomers in Gas Chromatography.
  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties.
  • Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
  • Stenutz. (n.d.). This compound.
  • Wikipedia. (n.d.). Fractional distillation.
  • Google Patents. (n.d.). US6500973B2 - Extractive solution crystallization of chemical compounds.
  • Homework.Study.com. (n.d.). How is the mixture of alkanes separated by fractional distillation?
  • Chem-Station. (n.d.). Undecane (C11H24) properties.
  • Chem-DB. (n.d.). This compound.
  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • IndiaMART. (n.d.). Undecane (C11H24) High Purity 99%.
  • Chem-DB. (n.d.). 4-ethyl-2,3,5-trimethylhexane.
  • ResearchGate. (2011). Preparative Gas Chromatography and Its Applications.
  • TSFX. (n.d.). FRACTIONAL DISTILLATION AND CRACKING.
  • ResearchGate. (n.d.). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • Save My Exams. (2024). Fractional distillation.

Sources

Technical Support Center: Grignard Synthesis of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the challenging synthesis of highly substituted alkanes. We will focus on the Grignard reaction-based approach to synthesizing 4-Ethyl-2,2,3-trimethylhexane, a sterically demanding target. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Core Challenge: Overcoming Steric Hindrance

The synthesis of this compound via a standard Grignard pathway presents a significant challenge primarily due to severe steric hindrance.[1][2] The most logical retrosynthetic disconnection points to the reaction between a bulky ketone and a bulky Grignard reagent. This steric congestion can dramatically lower reaction rates, favor undesirable side reactions, or prevent the reaction entirely.[1] This guide is structured to address these specific issues head-on.

Proposed Synthetic Route

The target alkane is best approached by first synthesizing its corresponding tertiary alcohol, 4-Ethyl-2,2,3-trimethylhexan-3-ol , via a Grignard reaction, followed by a deoxygenation step. The key C-C bond formation is between C3 and C4.

  • Retrosynthetic Analysis:

    • Target: this compound

    • Intermediate: 4-Ethyl-2,2,3-trimethylhexan-3-ol

    • Reactants: 3,3-Dimethyl-2-butanone (Pinacolone) + sec-Butylmagnesium Bromide

G alkane This compound alcohol 4-Ethyl-2,2,3-trimethylhexan-3-ol alkane->alcohol Deoxygenation reactants Reactants3,3-Dimethyl-2-butanone+sec-Butylmagnesium Bromide alcohol->reactants Grignard Reaction

Caption: Retrosynthetic pathway for the target molecule.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis of the intermediate alcohol, 4-Ethyl-2,2,3-trimethylhexan-3-ol.

Question 1: My Grignard reaction fails to initiate or starts very sluggishly. What are the common causes and how can I fix this?

Answer: Failure to initiate is a frequent hurdle in Grignard synthesis, often related to the magnesium surface or the presence of impurities.[3]

  • Cause 1: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[4][5]

    • Solution: Magnesium Activation. The MgO layer must be removed to expose a fresh, reactive metal surface.[6] Several methods can be employed:

      • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod against the side of the flask.

      • Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[4] The 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene gas, providing a visual cue of successful activation.[4]

      • Initiator: Adding a small amount of pre-formed Grignard reagent can often kick-start the reaction.[4]

  • Cause 2: Presence of Moisture. Grignard reagents are potent bases and are instantly quenched by protic sources, especially water.[7][8] This will prevent the reagent from forming.

    • Solution: Rigorous Anhydrous Conditions.

      • Glassware: All glassware must be meticulously dried, either by oven-drying (>120°C overnight) or by flame-drying under vacuum and cooling under a stream of dry inert gas (Argon or Nitrogen).[3][7]

      • Solvent: Use anhydrous grade ether or THF. If the solvent has been opened, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Reagents: Ensure the sec-butyl bromide is anhydrous.

Question 2: The reaction seems to run, but I get very low conversion and recover most of my starting ketone (Pinacolone). Why is this happening?

Answer: This is the most probable outcome for this specific reaction under standard conditions and is a direct consequence of steric hindrance. The bulky t-butyl group on the ketone and the secondary nature of the Grignard reagent physically block the nucleophilic attack.[1][9] This high activation energy barrier allows competing, non-productive pathways to dominate.

  • Cause 1: Enolization. The sterically hindered Grignard reagent acts as a base rather than a nucleophile, abstracting an acidic α-proton from the pinacolone to form a magnesium enolate.[10] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[10]

  • Cause 2: Reduction. The sec-butylmagnesium bromide has β-hydrogens. It can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state (Meerwein-Ponndorf-Verley type reduction), reducing the ketone to 3,3-dimethyl-2-butanol.[10] This is a common side reaction for bulky Grignard reagents.[10]

G start Reactants (Ketone + Grignard) add_prod Desired Addition (Tertiary Alcohol) start->add_prod Nucleophilic Attack enol_prod Enolization (Ketone Recovery) start->enol_prod Proton Abstraction red_prod Reduction (Secondary Alcohol) start->red_prod Hydride Transfer

Caption: Competing pathways in a sterically hindered Grignard reaction.

Question 3: How can I suppress enolization and reduction to improve the yield of the desired tertiary alcohol?

Answer: To favor nucleophilic addition, you must modify the reaction conditions to either increase the electrophilicity of the carbonyl carbon or decrease the basicity of the Grignard reagent without hampering its nucleophilicity.

  • Solution 1: Use a Lewis Acid Additive (Luche Reaction Conditions). The addition of a Lewis acid, particularly cerium(III) chloride (CeCl₃), is highly effective.[9]

    • Mechanism of Action: CeCl₃ is a hard Lewis acid that coordinates strongly with the hard oxygen atom of the ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it a much better target for nucleophilic attack. The organocerium species formed in situ is less basic than the Grignard reagent, which significantly suppresses the enolization pathway.[9]

    • Procedure: Anhydrous CeCl₃ is stirred with THF for several hours to form a slurry. The ketone is added, followed by the dropwise addition of the Grignard reagent at low temperature (-78 °C).

  • Solution 2: Lower the Reaction Temperature. Performing the addition at very low temperatures (e.g., -78 °C to -40 °C) can favor the desired 1,2-addition.[11] Side reactions like enolization and reduction often have a higher activation energy, so cooling the reaction can slow these pathways more than the desired nucleophilic attack.[11][12]

  • Solution 3: Consider an Alternative Reagent. If yields remain low, using a more reactive organometallic reagent, such as an organolithium compound (sec-butyllithium), may be necessary.[9] Organolithiums are generally more nucleophilic and less prone to reduction than their Grignard counterparts. However, they are also stronger bases, so low temperatures are critical.

Question 4: I've isolated a high-boiling impurity that contains no oxygen. What is it likely to be?

Answer: This is likely a hydrocarbon byproduct from a Wurtz-type coupling reaction.

  • Cause: Wurtz Coupling. The Grignard reagent can react with the unreacted sec-butyl bromide starting material. This is more prevalent if the concentration of the alkyl halide becomes too high locally, which can happen with rapid addition.[5][13]

    • Reaction: R-MgX + R-X → R-R + MgX₂

    • Product: In this case, the product would be 3,4-dimethylhexane.

  • Solution: Slow Addition. Add the alkyl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[3] This ensures the alkyl halide reacts with the magnesium as it is added, keeping its concentration low and minimizing the coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: Why are sec-butylmagnesium bromide and 3,3-dimethyl-2-butanone the chosen reactants? A1: This combination directly assembles the carbon skeleton of the target tertiary alcohol. While both components are sterically hindered, this route is one of the most direct C-C bond-forming strategies to achieve the specific branching pattern of this compound.

Q2: How critical are anhydrous conditions, really? A2: Absolutely critical. Grignard reagents are extremely strong bases.[8] Any trace of water or other protic contaminants will protonate and destroy the reagent, rendering it non-nucleophilic and halting the reaction.[7][14] One equivalent of water will destroy one equivalent of the Grignard reagent.

Q3: Can I use a solvent other than diethyl ether or THF? A3: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents because they are aprotic and their lone pair electrons on oxygen solvate and stabilize the Grignard reagent.[15] While other ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) can be used and sometimes offer advantages in suppressing side reactions, non-ethereal solvents are generally unsuitable as they do not adequately stabilize the organomagnesium species.[13]

Q4: Once I have the tertiary alcohol, how do I get to the final alkane product? A4: The conversion of the tertiary alcohol (4-Ethyl-2,2,3-trimethylhexan-3-ol) to the alkane (this compound) requires a deoxygenation reaction. Common methods include:

  • Dehydration followed by Hydrogenation: Treat the alcohol with a strong acid (e.g., H₂SO₄) to eliminate water and form a mixture of alkenes. Then, hydrogenate the alkene mixture over a catalyst (e.g., Pd/C) to yield the saturated alkane.

  • Barton-McCombie Deoxygenation: A multi-step radical-based method that is effective for sterically hindered alcohols.

Data Summary: Optimizing Reaction Conditions

The following table summarizes the expected outcomes based on different reaction conditions for the addition of sec-butylmagnesium bromide to 3,3-dimethyl-2-butanone.

ConditionTemperatureKey FeatureExpected Outcome
Standard Grignard RefluxNo additivesVery Low Yield (<10%). Dominated by recovery of starting ketone (enolization) and some reduction product.[10]
Low-Temperature Addition -78 °CSlow, controlled additionImproved Yield (15-30%). Reduced rate of side reactions, but steric hindrance remains a major barrier.[11]
Luche Conditions (CeCl₃ mediated) -78 °CActivation of ketone, less basic reagentSignificantly Improved Yield (50-70%+). Favors nucleophilic addition by suppressing enolization.[9]

Optimized Experimental Protocol (Luche Conditions)

This protocol describes the cerium(III) chloride-mediated synthesis of 4-Ethyl-2,2,3-trimethylhexan-3-ol.

1. Preparation and Setup:

  • All glassware must be oven-dried overnight at 150°C and assembled hot under a positive pressure of dry argon.

  • Prepare two reaction flasks:

    • Flask A (Grignard Formation): A three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

    • Flask B (Addition Reaction): A three-necked flask equipped with a low-temperature thermometer, a rubber septum for cannula transfer, and a magnetic stirrer.

  • Charge Flask A with magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Charge Flask B with anhydrous cerium(III) chloride (1.1 eq.) and anhydrous THF. Stir vigorously at room temperature for at least 2 hours. The suspension should appear as a fine, milky slurry.

2. Grignard Reagent Formation:

  • Add anhydrous diethyl ether or THF to Flask A containing the magnesium.

  • Dissolve sec-butyl bromide (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask.[3]

  • Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate sufficient to maintain a steady reflux.

  • After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for 1 hour to ensure complete formation.

3. Cerium-Mediated Addition:

  • Cool Flask B (CeCl₃ slurry) to -78 °C using a dry ice/acetone bath.

  • Add 3,3-dimethyl-2-butanone (1.0 eq.) to Flask B via syringe. Stir for 15 minutes.

  • Using a cannula, slowly transfer the prepared Grignard reagent from Flask A into the cold slurry in Flask B over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.[16]

4. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the pure 4-Ethyl-2,2,3-trimethylhexan-3-ol.

G start Low Yield / High Ketone Recovery? check_anhydrous Are conditions rigorously anhydrous? start->check_anhydrous dry_reagents Dry all solvents/reagents. Flame-dry glassware. check_anhydrous->dry_reagents No check_sterics Is steric hindrance the issue? check_anhydrous->check_sterics Yes dry_reagents->start Re-run use_cecl3 Implement Luche Conditions: Add anhydrous CeCl3. check_sterics->use_cecl3 Yes (Likely) lower_temp Lower reaction temp to -78 °C. use_cecl3->lower_temp check_yield Yield improved? lower_temp->check_yield success Success check_yield->success Yes failure Consider organolithium reagent check_yield->failure No

Sources

Common side reactions in the synthesis of branched alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Branched Alkane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing branched alkanes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic procedures.

Introduction

The synthesis of branched alkanes is a cornerstone of organic chemistry, with critical applications in fuel production, polymer science, and as building blocks in pharmaceutical development. However, the construction of specific, highly-branched architectures is often plagued by a variety of side reactions that can significantly lower yields and complicate purification. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and overcome these synthetic hurdles.

Section 1: Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classical and widely used method for introducing alkyl groups to an aromatic ring, which can then be further modified to produce branched alkanes. However, the reaction is notoriously susceptible to several side reactions.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts alkylation is producing a mixture of isomers, with the major product not being the one I expected from my primary alkyl halide. What is happening?

A1: This is a classic case of carbocation rearrangement . The Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a carbocation from the alkyl halide. Primary carbocations are highly unstable and will readily rearrange to more stable secondary or tertiary carbocations via a hydride or alkyl shift before alkylating the aromatic ring. For instance, the reaction of benzene with 1-chloropropane will yield isopropylbenzene as the major product, not n-propylbenzene.

Troubleshooting Protocol: Avoiding Carbocation Rearrangements

The most reliable method to prevent carbocation rearrangements is to use Friedel-Crafts acylation followed by reduction . The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.

Experimental Protocol: Acylation-Reduction Route to n-Propylbenzene

Part A: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride to the suspension.

  • Add benzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Purify the resulting propiophenone by distillation or chromatography.

Part B: Clemmensen Reduction

  • To a flask containing amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), add concentrated hydrochloric acid.

  • Add the propiophenone from Part A to the flask.

  • Heat the mixture under reflux for several hours. Add more concentrated HCl periodically.

  • After completion, cool the mixture, separate the organic layer, and wash with water and sodium bicarbonate solution.

  • Dry the organic layer and purify the n-propylbenzene by distillation.

Q2: I am observing the formation of di- and tri-alkylated products in my Friedel-Crafts alkylation, even when using a 1:1 stoichiometry. How can I favor mono-alkylation?

A2: This side reaction is known as polyalkylation . The alkyl group introduced onto the aromatic ring is an electron-donating group, which activates the ring, making the mono-alkylated product more nucleophilic and reactive than the starting material. Consequently, it can undergo further alkylation.

Troubleshooting Strategies for Polyalkylation

StrategyPrincipleTypical Implementation
Use a Large Excess of the Aromatic Substrate Statistically favors the reaction of the electrophile with the starting material over the more reactive mono-alkylated product.Molar ratios of benzene to alkylating agent can be as high as 30:1 to 50:1 in industrial settings.
Control Reaction Temperature Lowering the temperature can reduce the rate of subsequent alkylation reactions.Run the reaction at 0 °C or lower, if feasible for the specific substrates.
Modify the Catalyst Milder Lewis acids or solid acid catalysts can offer better selectivity for mono-alkylation.Consider using catalysts like FeCl₃ or zeolites instead of the highly active AlCl₃.
Friedel-Crafts Acylation Followed by Reduction The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further acylation.This is often the most effective method to ensure mono-substitution.

Section 2: Grignard Reactions for Tertiary Alcohol Synthesis

The reaction of Grignard reagents with ketones is a fundamental method for constructing tertiary alcohols, which are key precursors to highly branched alkanes via deoxygenation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a sterically hindered ketone is giving me a significant amount of a secondary alcohol corresponding to the reduction of the ketone, instead of the expected tertiary alcohol. What is the cause?

A1: This is a common side reaction when using sterically hindered ketones and Grignard reagents with β-hydrogens. Instead of acting as a nucleophile, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon via a cyclic six-membered transition state.

Q2: I am recovering a large amount of my starting ketone after my Grignard reaction, even with a stoichiometric amount of Grignard reagent. What could be the issue?

A2: This is likely due to the Grignard reagent acting as a base and deprotonating the α-carbon of the ketone to form an enolate. This is particularly problematic with sterically hindered ketones where the nucleophilic attack is slow. The enolate is unreactive towards the Grignard reagent and upon aqueous workup, it is protonated back to the starting ketone.

Troubleshooting Workflow for Grignard Reactions with Ketones

Grignard_Troubleshooting Start Low Yield of Tertiary Alcohol Check_Products Analyze Byproducts: - Secondary Alcohol? - Starting Ketone? Start->Check_Products Reduction Side Reaction: Reduction Check_Products->Reduction Secondary Alcohol Enolization Side Reaction: Enolization Check_Products->Enolization Starting Ketone Solution_Reduction Solution: - Use Grignard without β-hydrogens (e.g., MeMgBr) - Use organolithium reagents Reduction->Solution_Reduction Solution_Enolization Solution: - Use a more reactive organometallic (organolithium) - Use cerium(III) chloride (Luche reduction conditions) - Lower reaction temperature Enolization->Solution_Enolization

Caption: Troubleshooting workflow for common Grignard reaction side products.

Section 3: Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a higher alkane. While historically significant, it is often plagued by low yields and side reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Wurtz reaction with a secondary or tertiary alkyl halide and observing a significant amount of alkene as a byproduct. Why is this happening?

A1: The Wurtz reaction can proceed through a free radical or an organometallic intermediate. With secondary and especially tertiary alkyl halides, elimination reactions become competitive with the desired coupling. The sodium metal can act as a strong base, promoting the elimination of HX to form an alkene. Steric hindrance in more substituted alkyl halides also disfavors the SN2-like coupling step, making elimination more likely.

Q2: Can I use the Wurtz reaction to synthesize an unsymmetrical alkane from two different alkyl halides?

A2: This is generally not a practical approach. If two different alkyl halides (R-X and R'-X) are used, a mixture of three products will be formed: R-R, R'-R', and the desired R-R'. Separating this mixture is often difficult, leading to low yields of the target unsymmetrical alkane.

Improving Wurtz-type Couplings

While the classical Wurtz reaction has limitations, modern variations using other metals or metal complexes can provide better yields and suppress side reactions. For instance, the use of copper (in Gilman-type couplings) or manganese complexes has been shown to be more effective for certain substrates.

Section 4: Catalytic Isomerization and Cracking

In industrial settings and for certain research applications, branched alkanes are produced by the catalytic isomerization of linear alkanes. These processes, however, are not without their challenges.

Frequently Asked questions (FAQs)

Q1: During the catalytic isomerization of n-alkanes, I am observing the formation of lower molecular weight alkanes and alkenes. What is this side reaction?

A1: This undesired side reaction is known as cracking . The carbenium ion intermediates that are crucial for the desired skeletal isomerization can also undergo β-scission, which breaks C-C bonds and leads to the formation of smaller hydrocarbon fragments. Catalysts with very high acidity are particularly prone to promoting cracking over isomerization.

Q2: My catalyst is deactivating over time during hydroisomerization. What is the likely cause?

A2: Catalyst deactivation is often due to coke formation . At the high temperatures used for isomerization, side reactions such as dehydrogenation can lead to the formation of highly unsaturated species that polymerize on the catalyst surface, blocking active sites.

Strategies to Minimize Cracking and Coking

StrategyPrincipleImplementation
Optimize Temperature Isomerization is favored at lower temperatures, while cracking and coking are more prevalent at higher temperatures.Find the optimal temperature that balances reaction rate and selectivity.
Use of Hydrogen In hydroisomerization, a high partial pressure of hydrogen suppresses the formation of coke precursors.The process is typically run under a hydrogen atmosphere.
Catalyst Design The balance between the metal (for hydrogenation/dehydrogenation) and acid functions of the catalyst is crucial for selectivity.Zeolite catalysts with optimized pore structures and acidity are often used.

Reaction Scheme: Isomerization vs. Cracking

Isomerization_vs_Cracking n_Alkane n-Alkane Alkene Alkene Intermediate (on metal site) n_Alkane->Alkene -H₂ Carbocation Carbocation (on acid site) Alkene->Carbocation +H⁺ Isomerization Skeletal Isomerization Carbocation->Isomerization Cracking β-Scission (Cracking) Carbocation->Cracking iso_Alkane Branched Alkane (Desired Product) Cracked_Products Cracked Products (Side Reaction) Isomerization->iso_Alkane +H⁻ Cracking->Cracked_Products

Caption: Competing pathways of isomerization and cracking of n-alkanes on a bifunctional catalyst.

References

  • n-Alkane isomerization by catalysis—a method of industrial importance: An overview. (2018). Taylor & Francis Online. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
  • Friedel-Crafts Alkyl
  • Grignard Reaction. Organic Chemistry Portal. [Link]
  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
  • Polyalkylation Definition - Organic Chemistry Key Term. Fiveable. [Link]
  • Low-Carbon Alkane Skeletal Isomerization.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
  • Wurtz Reaction. (2025). GeeksforGeeks. [Link]
  • Why does alkene form during the Wurtz reaction for prepar
  • When is an alkene formed in a Wurtz reaction?. (2016). Chemistry Stack Exchange. [Link]
  • n-Alkane isomerization by catalysis—a method of industrial importance. (2018). Taylor & Francis Online. [Link]
  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]
  • Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. Journal of Petroleum & Environmental Biotechnology. [Link]
  • Chemistry Wurtz Reaction.
  • Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. (2018). MDPI. [Link]
  • Wurtz reaction. Wikipedia. [Link]
  • Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]
  • What are the limitations of Fridel-Craft Alkyl
  • Explain the

Technical Support Center: Navigating the Complex NMR Spectra of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation of complex molecules. Here, we address the specific intricacies of interpreting the NMR spectra of 4-Ethyl-2,2,3-trimethylhexane, a highly branched alkane that serves as an excellent case study for troubleshooting complex aliphatic spectra.

The inherent structural complexity of this compound, with its numerous methyl, methylene, and methine groups in close proximity, often leads to ¹H NMR spectra with severe signal overlap and complex coupling patterns, making unambiguous assignment a significant hurdle. This guide provides a series of troubleshooting steps and advanced analytical strategies in a practical question-and-answer format to help you resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of this compound shows a large, unresolved cluster of peaks between 0.8 and 1.5 ppm. How can I begin to resolve these signals?

A1: This is the most common challenge with branched alkanes due to the similar electronic environments of the numerous alkyl protons.[1] The small differences in chemical shifts lead to significant signal overlap, making direct analysis of coupling patterns and integration difficult.[2] Here’s a systematic approach to tackle this issue:

Initial Steps:

  • Optimize Acquisition Parameters: Ensure you are using a high-field spectrometer (≥500 MHz) to maximize chemical shift dispersion. Increase the acquisition time and the number of scans to improve the signal-to-noise ratio and digital resolution.

  • Solvent-Induced Shifts: Changing the deuterated solvent can alter the chemical shifts of your compound.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons, an effect known as Aromatic Solvent-Induced Shift (ASIS).[4] This can often resolve overlapping signals. It is advisable to try a range of solvents with different polarities and magnetic susceptibilities.

Advanced Strategy: Temperature Variation

The conformation of a flexible molecule like this compound can change with temperature.[5] This can affect the average chemical shift of protons. Acquiring spectra at different temperatures (e.g., from 25°C up to 60°C or down to 0°C) can sometimes separate overlapping signals by altering the populations of different conformers.[6]

Q2: I am still unable to distinguish between the different methyl and methylene signals. What is the next logical step?

A2: When simple 1D techniques are insufficient, 2D NMR spectroscopy is the most powerful tool for resolving signal overlap and establishing connectivity.[4][7] For a molecule like this compound, the following two experiments are essential:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] In the COSY spectrum, off-diagonal cross-peaks connect signals from coupled protons, allowing you to trace out the spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[9] Since the ¹³C spectrum has a much wider chemical shift range, even protons that overlap in the ¹H spectrum can often be resolved in the second dimension based on the chemical shift of their attached carbon.[10]

By combining the information from COSY and HSQC, you can start to piece together the fragments of the molecule.

Experimental Protocols

Protocol 1: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 10-20 mg/mL.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • COSY Experiment Parameters (Typical for a 500 MHz spectrometer):

    • Pulse sequence: cosygpqf (gradient-selected, phase-sensitive with presaturation).

    • Spectral width (F2 and F1): Set to cover the entire proton chemical shift range (e.g., 0 to 2 ppm).

    • Number of scans (NS): 2 to 4.

    • Number of increments in F1 (TD1): 256 to 512.

    • Acquisition time (AQ): ~0.2 s.

    • Relaxation delay (D1): 1.5 s.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum to reduce artifacts.

Q3: I have run COSY and HSQC experiments, but I am having trouble identifying the quaternary carbons and connecting the different spin systems. What should I do?

A3: This is where the HMBC (Heteronuclear Multiple Bond Correlation) experiment becomes invaluable. HMBC detects correlations between protons and carbons that are two or three bonds away.[11] This is crucial for:

  • Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not show up in an HSQC spectrum. However, they will show cross-peaks in an HMBC spectrum to nearby protons.

  • Connecting Spin Systems: HMBC can show correlations between protons in one spin system and carbons in another, allowing you to link the molecular fragments you identified from your COSY and HSQC data.

For example, the protons of the methyl group at position 3 will show an HMBC correlation to the quaternary carbon at position 2.

Data Presentation

Expected Chemical Shift Ranges for this compound
Position Group Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
1, 5, 6CH₃ (primary)0.8 - 1.010 - 20
2'CH₃ (primary)0.8 - 1.010 - 20
3'CH₃ (primary)0.8 - 1.010 - 20
1'CH₂ (secondary)1.2 - 1.520 - 30
3CH (tertiary)1.4 - 1.730 - 45
4CH (tertiary)1.4 - 1.735 - 50
2C (quaternary)-30 - 40

Note: These are approximate ranges for alkanes and can vary based on solvent and temperature.[12]

Visualization

Troubleshooting Workflow for Complex NMR Spectra

Troubleshooting_Workflow A Complex/Overlapping 1D ¹H NMR Spectrum B Optimize Acquisition: - Higher Field - More Scans A->B C Change Solvent (e.g., CDCl₃ to C₆D₆) B->C D Vary Temperature C->D E Is Spectrum Resolved? D->E F Acquire 2D NMR: - ¹H-¹H COSY - ¹H-¹³C HSQC E->F No J Full Structure Elucidation E->J Yes G Assign Spin Systems and C-H Correlations F->G H Acquire ¹H-¹³C HMBC G->H I Identify Quaternary Carbons and Connect Fragments H->I I->J K No L Yes

Caption: A logical workflow for troubleshooting complex NMR spectra.

References

  • Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25.
  • Williams, A. J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC.
  • Zheng, Q., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central.
  • Netzel, D. A., et al. (2013). Additional insights from very-high-resolution C-13 NMR spectra of long-chain n-alkanes. Magnetic Resonance in Chemistry, 51(8), 453-9.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Hollerton, J. (2020). How can I interpret a NMR with so much noises and peak overlaps?
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). hexane, 4-ethyl-2,2,3-trimethyl-.
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Tantillo, D. J. (2018). Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.
  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • ACS Publications. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry.
  • Netzel, D. A., et al. (2013). Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. Magnetic Resonance in Chemistry.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906).
  • Hans Reich. (n.d.). 1H NMR Coupling Constants. University of Wisconsin.
  • PubChem. (n.d.). 4-Ethyl-2,2,3-trimethylheptane.
  • PubChem. (n.d.). 4-Ethyl-2,3,3-trimethylhexane.
  • PubChem. (n.d.). 4-Ethyl-2,3,4-trimethylhexane.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Giraudeau, P. (2016). Challenges and perspectives in quantitative NMR.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?
  • Spyros, A., & Demopoulos, V. J. (2014).
  • PubChem. (n.d.). 4-Ethyl-2,2,3-trimethyloctane.
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations.

Sources

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing sterically congested carbon-carbon bonds. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the yield and efficiency of your synthetic routes.

Introduction

The construction of C-C bonds to form sterically hindered alkanes, which feature quaternary carbons or bulky substituents in close proximity, presents a significant challenge in organic synthesis. These structural motifs are prevalent in many pharmaceuticals, natural products, and advanced materials. Standard synthetic methods often fail or provide disappointingly low yields due to severe steric repulsion, which can impede catalyst access, slow down reaction rates, and favor undesired side reactions such as elimination.

This guide provides an in-depth analysis of common issues and their solutions, focusing on the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when synthesizing sterically hindered alkanes.

Q1: My standard cross-coupling reaction (e.g., Suzuki, Heck) is failing with a sterically hindered substrate. What is the likely cause?

A1: Steric hindrance around the reaction center is the most probable cause for the failure of standard cross-coupling reactions. The bulky substituents can impede the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] This steric clash makes it difficult for the metal catalyst to approach and insert into the carbon-halide bond. Additionally, bulky substrates can disfavor the formation of the necessary transition states for subsequent steps like transmetalation and reductive elimination.

Q2: I'm observing significant amounts of elimination byproducts. How can I favor the desired substitution/coupling reaction?

A2: Elimination reactions are often in competition with substitution and coupling reactions, especially with sterically hindered substrates and at elevated temperatures.[2] To minimize elimination, consider the following strategies:

  • Lower the Reaction Temperature: Elimination reactions are generally favored entropically and thus become more prevalent at higher temperatures.[2] Running the reaction at a lower temperature can significantly improve the ratio of substitution to coupling product.

  • Choose a Less Bulky Base: The choice of base is critical. A large, bulky base is more likely to act as a base, abstracting a proton and leading to elimination.[3] A less sterically demanding base may favor the desired nucleophilic substitution or coupling pathway.

  • Optimize Your Solvent: The solvent can influence the reaction pathway. Polar aprotic solvents generally favor SN2 reactions over E2.

Q3: Can I use Grignard reagents to synthesize highly branched alkanes?

A3: Yes, Grignard reagents are a powerful tool for creating sterically hindered tertiary alcohols, which can then be deoxygenated to the corresponding alkanes.[4] The reaction of a Grignard reagent with a ketone is a classic method for forming a C-C bond and a tertiary alcohol.[5] However, with highly hindered ketones or bulky Grignard reagents, enolization of the ketone can become a significant side reaction, reducing the yield of the desired alcohol.[5][6]

Q4: What are "neopentyl-type" halides, and why are they so unreactive in SN2 reactions?

A4: Neopentyl-type halides have a bulky tert-butyl group attached to the carbon adjacent to the carbon bearing the halogen. This extreme steric hindrance effectively blocks the backside attack required for an SN2 reaction, rendering them practically inert to this pathway.[7] While an SN1 reaction might seem possible, it would necessitate the formation of a highly unstable primary carbocation, which is energetically unfavorable.[7]

Troubleshooting Guides

This section provides a more detailed approach to resolving specific experimental challenges.

Issue 1: Low Yield in Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

Symptoms:

  • Low conversion of starting materials.

  • Formation of homocoupling products.

  • Decomposition of the catalyst.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Oxidative Addition The palladium catalyst cannot efficiently access the sterically shielded C-X bond.[8]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the active Pd(0) species and promote oxidative addition.[8] 2. Catalyst Choice: Use a pre-formed, air-stable palladium precatalyst to ensure the generation of the active catalytic species.
Slow Transmetalation The transfer of the organic group from the boron atom to the palladium center is sterically impeded.1. Base Selection: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[9] 2. Solvent Effects: Toluene or dioxane are common solvents, but in some cases, a more polar solvent like DMF can accelerate the reaction.
Competing β-Hydride Elimination For substrates with β-hydrogens, elimination can be a major side reaction, especially at higher temperatures.[10]1. Ligand Design: Use ligands like AntPhos that can inhibit the β-hydride elimination pathway.[10] 2. Temperature Control: Run the reaction at the lowest effective temperature.
Issue 2: Grignard Reaction with a Bulky Ketone Yields Primarily Starting Material

Symptoms:

  • After workup, the primary product isolated is the starting ketone.

  • Low yield of the desired tertiary alcohol.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Enolization of the Ketone The Grignard reagent, especially if it is bulky, can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[5][6] This enolate is unreactive towards further nucleophilic attack and is protonated back to the ketone during the acidic workup.1. Use a Less Hindered Grignard Reagent: If the synthetic route allows, using a less bulky Grignard reagent can favor nucleophilic addition over enolization. 2. Low-Temperature Addition: Add the Grignard reagent to the ketone solution at a low temperature (e.g., -78 °C or 0 °C) to disfavor the kinetically slower deprotonation.[6] 3. Change the Cation: The addition of cerium(III) chloride (CeCl₃) to the Grignard reagent before adding the ketone can generate a more nucleophilic and less basic organocerium reagent (Luche reaction), which can suppress enolization.
Inactive Grignard Reagent The Grignard reagent may have decomposed due to the presence of water or other protic impurities in the solvent or on the glassware.[5]1. Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are rigorously dried.[5] 2. Titrate the Grignard Reagent: Determine the exact concentration of the Grignard reagent by titration before use to ensure accurate stoichiometry.[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Di-ortho-Substituted Aryl Bromide

This protocol is adapted for challenging couplings where steric hindrance is a major factor.[10]

Materials:

  • Di-ortho-substituted aryl bromide (1.0 equiv)

  • Secondary alkylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • AntPhos ligand (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the di-ortho-substituted aryl bromide, secondary alkylboronic acid, Pd(OAc)₂, AntPhos ligand, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with a Sterically Hindered Aryl Halide

This protocol is designed to minimize the common side reaction of alkyne homocoupling (Glaser coupling) by omitting the copper co-catalyst.[1]

Materials:

  • Sterically hindered aryl halide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl halide, the palladium precatalyst, and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the substrates and catalyst system).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Troubleshooting Logic for Low-Yielding Cross-Coupling Reactions

Low_Yield_Troubleshooting Start Low Yield in Cross-Coupling Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Activity/Concentration Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_SM->Optimize_Conditions Check_Reagents->Optimize_Conditions Change_Catalyst Change Catalyst System (Ligand/Precatalyst) Optimize_Conditions->Change_Catalyst No Improvement Change_Method Consider Alternative Synthetic Route Optimize_Conditions->Change_Method Still Low Yield Change_Catalyst->Optimize_Conditions Re-optimize

Caption: A flowchart for troubleshooting low-yielding cross-coupling reactions.

Competition Between Substitution and Elimination

SN2_vs_E2 cluster_conditions Reaction Conditions Substrate Sterically Hindered Alkyl Halide SN2_Product Substitution Product (Desired Alkane) Substrate->SN2_Product SN2 Pathway E2_Product Elimination Product (Alkene byproduct) Substrate->E2_Product E2 Pathway Base Base/Nucleophile Base->SN2_Product SN2 Pathway Base->E2_Product E2 Pathway Low_Temp Low Temperature Low_Temp->SN2_Product Favors Less_Bulky_Base Less Bulky Base Less_Bulky_Base->SN2_Product Favors High_Temp High Temperature High_Temp->E2_Product Favors Bulky_Base Bulky Base Bulky_Base->E2_Product Favors

Caption: Factors influencing the competition between SN2 and E2 pathways.

References

  • Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
  • Bulky Bases in Elimination Reactions - Master Organic Chemistry.

Sources

Technical Support Center: Overcoming Solubility Issues of Nonpolar Compounds in Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of nonpolar compounds during analytical experiments. Here, we provide practical, in-depth solutions and troubleshooting strategies in a direct question-and-answer format to help you navigate these common but often complex issues.

Section 1: Foundational FAQs - Understanding the "Why"

Before troubleshooting, it's crucial to understand the principles governing solubility. This section addresses the fundamental concepts that underpin every experimental choice.

Q1: What defines a compound as "nonpolar," and why is it inherently difficult to dissolve in common analytical solvents like water?

A: The principle "like dissolves like" is the cornerstone of solubility.[1][2][3][4] A compound is considered nonpolar when its constituent atoms share electrons evenly, resulting in no significant electrical charge separation (dipole moment) across the molecule.[2] Solvents are also classified by their polarity.

  • Polar Solvents: Water is the quintessential polar solvent. Its oxygen atom holds a partial negative charge, and its hydrogen atoms hold partial positive charges. This polarity allows water to form strong hydrogen bonds and effectively surround and dissolve other polar molecules and ionic compounds.

  • Nonpolar Solvents: These solvents, such as hexane or toluene, lack significant partial charges and interact primarily through weaker van der Waals forces (specifically, London dispersion forces).[5]

The difficulty arises when you try to dissolve a nonpolar compound in a polar solvent. The strong cohesive forces between the polar solvent molecules (e.g., the hydrogen bonding network in water) are energetically much more favorable than the weak interactions they could form with a nonpolar molecule. The polar solvent molecules effectively "exclude" the nonpolar compound, leading to poor solubility or precipitation.[5]

Q2: My compound is from a DMSO stock plate. What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my assay?

A: This is a critical distinction, especially in drug discovery. The values are often different, and misunderstanding them can lead to misleading results.[6][7]

  • Kinetic Solubility: This is typically measured in high-throughput screening settings. It involves dissolving a compound first in a strong organic solvent like dimethyl sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer.[8][9] The resulting measurement is the concentration at which the compound precipitates out of this supersaturated solution.[6][7][10] Kinetic solubility is therefore a measure of how readily a compound precipitates from a metastable state and is highly dependent on the specific protocol (e.g., incubation time, temperature).[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent (without pre-dissolving in DMSO) under equilibrium conditions, where the rate of dissolution equals the rate of precipitation.[8] This measurement is usually performed using methods like the shake-flask technique, which requires longer incubation times to ensure equilibrium is reached.[9]

Why it matters: Kinetic solubility values are often higher than thermodynamic solubility values because they describe a supersaturated state.[6][7][10] A compound might appear soluble in a rapid kinetic assay but will crash out of solution over the longer incubation times typical of cell-based assays or other downstream experiments. Relying solely on kinetic data can lead to the selection of problematic compounds for further development.[8]

Section 2: Troubleshooting Common Analytical Platforms

Solubility problems manifest differently across various analytical techniques. This section provides platform-specific advice.

Q3: My nonpolar analyte is precipitating in my HPLC system. How do I diagnose and fix this?

A: Analyte precipitation is a common and frustrating issue in High-Performance Liquid Chromatography (HPLC), often leading to high backpressure, column clogging, and distorted peaks.[11][12] The primary cause is that the sample diluent (the solvent your sample is dissolved in) is significantly "stronger" (less polar in reverse-phase) than the mobile phase starting conditions.

Diagnostic Steps & Solutions:

  • Check Sample Solvent vs. Mobile Phase Compatibility: The most common culprit is injecting a sample dissolved in a strong, nonpolar solvent (like 100% Acetonitrile or DMSO) into a highly aqueous mobile phase (e.g., 95% water).[13] The sudden change in solvent environment causes the nonpolar analyte to crash out.

    • Solution: Ideally, dissolve your sample in the initial mobile phase itself.[11] If solubility is too low, use the weakest (most polar) solvent possible that still dissolves the compound, and inject the smallest volume feasible.[11]

  • The DMSO Dilemma: DMSO is an excellent solvent for a wide range of compounds, but it is very strong and can cause precipitation when it meets a weaker mobile phase.[13] It can also cause peak distortion (fronting or splitting) and, in some systems, may be incompatible with PEEK tubing.[13][14]

    • Solution: Keep the injection volume of DMSO as low as possible (typically <10 µL). If larger injections are needed, consider diluting the DMSO stock with a weaker, miscible solvent like acetonitrile or methanol before injection.[14] Advanced techniques like "at-column dilution" can also be employed on some systems.[15]

  • Mobile Phase pH: For ionizable nonpolar compounds, the pH of the mobile phase is critical. An acidic or basic compound's charge state can change with pH, drastically altering its polarity and solubility.[16][17][18]

    • Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the compound's pKa to ensure it remains in a single, un-ionized (and generally less polar) form.[11] This provides more consistent retention and prevents solubility issues related to pH shifts.

  • Column Overload: Injecting too much mass of the compound can lead to on-column precipitation, even if it appears soluble in the vial.[11]

    • Solution: Reduce the sample concentration or injection volume.

Workflow: Diagnosing HPLC Precipitation

Here is a logical workflow to troubleshoot precipitation issues in your reverse-phase HPLC method.

HPLC_Troubleshooting Start High Backpressure or Distorted Peaks Observed CheckSolvent Is sample solvent stronger than initial mobile phase? Start->CheckSolvent DissolveInMP SUCCESS: Dissolve sample in mobile phase or weakest possible solvent. CheckSolvent->DissolveInMP Yes CheckIonizable Is the analyte ionizable (acidic/basic)? CheckSolvent->CheckIonizable No ReduceVolume ACTION: Reduce injection volume. (e.g., <10 µL for DMSO) DissolveInMP->ReduceVolume AdjustpH ACTION: Adjust mobile phase pH >1 unit away from pKa. CheckIonizable->AdjustpH Yes CheckConcentration Is sample concentration high? CheckIonizable->CheckConcentration No AdjustpH->CheckConcentration DiluteSample ACTION: Dilute sample or reduce injection volume. CheckConcentration->DiluteSample Yes ConsiderColumn PERSISTENT ISSUE: Investigate column fouling or hardware issues. CheckConcentration->ConsiderColumn No DiluteSample->ConsiderColumn

Caption: A decision tree for troubleshooting HPLC sample precipitation.

Section 3: Advanced Solubilization Strategies

When simple solvent selection fails, more advanced techniques are required. These methods modify the sample environment to make it more hospitable for nonpolar analytes.

Q4: I've tried several organic solvents, but my compound's solubility is still too low for my analysis. What are my next steps?

A: When a single solvent isn't sufficient, you must modify the formulation. Here are several powerful strategies, ordered from simplest to most complex.

1. Co-Solvent Systems: This is often the first and most effective next step. A co-solvent is a water-miscible organic solvent used to increase the solubility of a nonpolar compound in an aqueous solution.[19][20] By adding a co-solvent like ethanol, propylene glycol, or PEG 400, you effectively reduce the overall polarity of the solvent system, making it a more favorable environment for the nonpolar analyte.[20][21]

2. pH Adjustment: As mentioned for HPLC, controlling the ionization state of a molecule is a powerful tool. For weakly acidic or basic nonpolar compounds, adjusting the solution's pH can dramatically increase solubility.

  • Weakly Acidic Drugs: Increasing the pH deprotonates the acid, forming a more soluble salt.[22]

  • Weakly Basic Drugs: Decreasing the pH protonates the base, also forming a more soluble salt.[22]

  • Caution: This is not effective for neutral nonpolar compounds.[16]

3. Use of Surfactants (Micellization): Surfactants are amphiphilic molecules with a polar "head" and a nonpolar "tail." Above a certain concentration (the Critical Micelle Concentration, or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a nonpolar core, which can encapsulate nonpolar drug molecules, effectively dissolving them in the bulk aqueous solution.[23]

  • Common Examples: Tween 80, Sodium Dodecyl Sulfate (SDS).

4. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[23] The nonpolar analyte can become trapped within the hydrophobic cavity, forming an "inclusion complex."[21] This complex has a water-soluble exterior, dramatically enhancing the apparent solubility of the nonpolar guest molecule.[23][24] They are widely used in pharmaceutical formulations to improve drug solubility and stability.[23]

Data Summary: Comparison of Solubilization Techniques
TechniqueMechanismBest ForKey Considerations
Co-solvents Reduces overall solvent polarity.[21]Lipophilic compounds with some solubility in organic solvents.Simple and effective, but high concentrations may be needed.[19]
pH Adjustment Converts the compound to a more soluble ionized salt form.[22]Ionizable compounds (weak acids/bases).[16]Ineffective for neutral compounds; requires buffer.[16]
Surfactants Encapsulation of the analyte within a hydrophobic micelle core.[23]Highly nonpolar ("greasy") compounds.Must be used above the CMC; can interfere with some assays.
Cyclodextrins Formation of a water-soluble inclusion complex.[23]Compounds whose size and shape fit the cyclodextrin cavity.Stoichiometry of complexation is important; can be expensive.

Section 4: Protocols and Workflows

This section provides actionable, step-by-step guides for implementing the strategies discussed.

Experimental Protocol: Preparing a Sample with a Co-Solvent System

Objective: To dissolve a poorly water-soluble nonpolar compound for analysis in an aqueous-based assay (e.g., UV-Vis spectroscopy, cell-based assay).

Materials:

  • Nonpolar compound (solid)

  • Primary organic solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Calibrated pipettes, vortex mixer, centrifuge

Procedure:

  • Determine Maximum Organic Solvent Tolerance: Before starting, confirm the maximum percentage of the primary organic solvent your analytical method or assay can tolerate without adverse effects (e.g., <1% DMSO for many cell lines).

  • Prepare a Concentrated Stock Solution: Dissolve the nonpolar compound in the pure primary organic solvent to create a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.

  • Perform Serial Dilution (Co-Solvent Addition): a. Pipette the required volume of the concentrated stock solution into a clean tube. b. Slowly add the aqueous buffer drop-by-drop while continuously vortexing or stirring. This gradual addition is critical to prevent the compound from "crashing out" or precipitating due to rapid solvent change. c. Continue adding the buffer until you reach the final desired concentration and the percentage of organic solvent is within the tolerance limit identified in Step 1.

  • Visual Inspection and Clarification: a. After dilution, visually inspect the solution against a bright light for any signs of precipitation or cloudiness. b. If the solution is hazy, it may contain fine precipitates. Centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material.

  • Final Sample Collection: Carefully pipette the clear supernatant for your analysis, avoiding the pellet at the bottom of the tube. This ensures you are analyzing a truly dissolved sample.

Experimental Protocol: Sample Preparation via Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate of a highly crystalline, poorly soluble drug by dispersing it in a hydrophilic carrier. This is a pre-analysis sample preparation technique.[25]

Materials:

  • Hydrophobic drug

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))[26]

  • Volatile organic solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Co-dissolution: Accurately weigh the hydrophobic drug and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components completely in a minimal amount of the selected volatile organic solvent in a round-bottom flask.[25] The result should be a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. Gentle heating may be applied, but the temperature must remain well below the melting points of the drug and carrier. Continue until a thin, solid film is formed on the flask wall.[25]

  • Final Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for several hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask. Grind the resulting solid mass into a fine powder using a mortar and pestle.[26]

  • Analysis: The resulting powder contains the drug molecularly dispersed within the water-soluble carrier.[26] When this powder is introduced to an aqueous medium for analysis, the carrier will dissolve rapidly, releasing the drug as very fine particles with a greatly increased surface area, thus enhancing its dissolution rate and apparent solubility.[27]

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • Waters. (n.d.). Common solvent properties.
  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
  • PharmaGuru. (n.d.). HPLC Solvents: Definition, Types, Characteristics, Selection and 3+ FAQs. [Link]
  • Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. [Link]
  • Advent Chembio. (n.d.). Choosing the Right Solvent for HPLC. [Link]
  • Maxi Scientific. (2024). Considerations When Choosing Your HPLC Solvents. [Link]
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. [Link]
  • Impactfactor. (2024). Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes. [Link]
  • Waters. (n.d.). Is it safe to inject DMSO on an HPLC column?.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2026). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. [Link]
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
  • Chemistry Stack Exchange. (n.d.). DMSO and water insoluble white solid after reverse phase. [Link]
  • Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]
  • askIITians. (n.d.). How does pH affect solubility?. [Link]
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]
  • Sci-Hub. (2020).
  • Chromatography Forum. (2010). Can I use DMSO as RP HPLC solvent?. [Link]
  • NIH. (n.d.).
  • Teledyne ISCO. (n.d.). On-Column Dilution: A Technique to Load Samples Dissolved in DMSO. [Link]
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
  • SciSpace. (n.d.).
  • StudySmarter. (2022).
  • Erowid. (n.d.). Common Organic Solvents: Table of Properties. [Link]
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
  • Scribd. (n.d.). Solvent Properties Table. [Link]
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]
  • ResearchGate. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]
  • NIH. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC. [Link]
  • University of Rhode Island. (n.d.). HPLC Troubleshooting Guide. [Link]
  • ResearchGate. (2014). (PDF)
  • NIH. (n.d.). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. PMC. [Link]
  • Chemistry For Everyone. (n.d.). Why Are Covalent Compounds Soluble In Organic Solvents?. [Link]
  • ALLIANCE OF AUSIA. (n.d.).
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures. [Link]
  • YouTube. (2024). Solubility in Nonpolar Solvents. [Link]
  • Chemistry LibreTexts. (2024). 4.11: Applications and Solubility of Covalent Compounds. [Link]

Sources

Technical Support Center: Minimizing Alkane Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkane analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with excessive fragmentation during the mass spectrometry of alkanes. Here, we will explore the underlying reasons for this phenomenon and provide practical, in-depth troubleshooting guides to help you preserve the molecular ion and obtain clear, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak for my alkane sample weak or completely absent in my EI-MS spectrum?

This is a common and expected observation. Alkanes, especially linear and highly branched ones, are notorious for producing weak or absent molecular ion (M+•) peaks under standard Electron Ionization (EI) conditions (70 eV).[1][2][3] The reason is twofold:

  • High Ionization Energy: Alkanes consist solely of strong C-C and C-H sigma (σ) bonds, which require significant energy to ionize.[4]

  • Extensive Fragmentation: The 70 eV of energy supplied by a standard EI source vastly exceeds the amount needed for ionization. This excess energy is absorbed by the molecule, causing rapid and extensive cleavage of the C-C backbone.[1][5] Fragmentation is so favorable because it leads to the formation of stable secondary and tertiary carbocations, especially at branch points.[2][3][6]

The result is a spectrum dominated by a "picket fence" pattern of fragment ions (e.g., at m/z 43, 57, 71) separated by 14 Da (a CH₂ group), with little to no M+• peak remaining.[7][8][9]

Q2: What is a "soft ionization" technique, and why is it recommended for alkanes?

Soft ionization is a category of mass spectrometry techniques that imparts minimal excess energy to an analyte molecule during the ionization process.[10][11][12] This gentle approach reduces or prevents fragmentation, making it ideal for fragile molecules like long-chain alkanes that readily fall apart under the high-energy conditions of standard EI.[13]

The primary goal of using a soft ionization technique for alkanes is to increase the abundance of the molecular ion or to generate a closely related, high-mass "pseudomolecular ion" (like [M+H]⁺ or [M-H]⁺).[1][14] This is critical for confidently determining the molecular weight of an unknown compound.[15] Common soft ionization methods for GC-MS compatible alkanes include:

  • Low-Energy Electron Ionization (Soft EI)

  • Chemical Ionization (CI)

  • Field Ionization (FI)

Q3: Can I just use a library search to identify my alkane if the molecular ion is missing?

While library matching is a powerful tool, relying on it alone without a visible molecular ion can be risky. The fragmentation patterns of alkane isomers can be very similar, making definitive identification difficult. Furthermore, the mass spectra of long-chain alkanes show repeating fragment clusters that can be ambiguous.[7] Observing the molecular ion provides a crucial piece of evidence to confirm the molecular weight, significantly increasing the confidence of your library match and structural elucidation.

Troubleshooting Guide 1: Preserving the Molecular Ion in Electron Ionization (EI)

Issue: My alkane spectrum is dominated by fragments, and I need to see the molecular ion using my existing EI source.

The most direct approach is to reduce the energy of the electron beam. This technique is often called Low-Energy EI or "Soft EI".

Core Principle: Energy Control

The standard 70 eV is used to ensure reproducible fragmentation for library matching. However, it is often overkill for simple ionization. By reducing the electron energy to a level just above the alkane's ionization potential (typically 10-15 eV), you can often generate the molecular ion with significantly less fragmentation.[1][15][16]

Step-by-Step Protocol: Low-Energy EI Analysis
  • Confirm Instrument Capability: Check your mass spectrometer's software to ensure it allows for variable electron voltage (VeV) or low-energy EI operation.[15]

  • Acquire a Standard 70 eV Spectrum: First, run your sample using the standard 70 eV method. This provides a baseline spectrum and confirms the presence of the characteristic alkane fragment ions.

  • Set Up a Low-Energy Method: Create a new acquisition method. In the ion source parameters, reduce the electron energy. A good starting point is 15 eV .

  • Acquire Data at Low Energy: Inject the same sample and acquire the spectrum using the new low-energy method.

  • Analyze and Optimize:

    • Compare the 70 eV and 15 eV spectra. You should observe a significant increase in the relative abundance of the molecular ion and other high-mass fragments.

    • If the molecular ion is still too weak or sensitivity is poor, try acquiring data at slightly different energies (e.g., 12 eV, 18 eV, 20 eV) to find the optimal balance between ionization efficiency and fragmentation.[1]

    • Note: Be aware that absolute signal intensity may decrease at lower energies on some instruments, but the signal-to-noise ratio for the molecular ion should improve.[17]

ParameterStandard EILow-Energy EI (Typical)Rationale
Electron Energy 70 eV12 - 20 eVReduces excess energy imparted to the molecule, minimizing fragmentation.[1][16]
Expected M+• Weak or absentEnhanced, often clearly visibleLess fragmentation means more intact molecular ions reach the detector.[17][18]
Library Match High (for fragments)Potentially lower (M+• not in library)The goal is M.W. confirmation, not library matching.

Troubleshooting Guide 2: Optimizing Chemical Ionization (CI) for Intact Alkanes

Chemical Ionization (CI) is the next logical step. It is a much "softer" technique than EI and is excellent for confirming molecular weight.[11][12][19]

Core Principle: Indirect Ionization

In CI, the analyte is not ionized by direct electron bombardment. Instead, a reagent gas (like methane or isobutane) is introduced into the ion source at a high pressure.[11][20] This gas is ionized by the electron beam, creating reagent ions (e.g., CH₅⁺ from methane).[14][19] These reagent ions then transfer a proton to the analyte molecules in a gentle, low-energy reaction, forming a protonated molecule, [M+H]⁺, which is detected.[11][19] This process imparts very little excess energy, resulting in minimal fragmentation.[12][20]

Workflow: Choosing the Right Ionization Technique

G start Start: Analyze Alkane Sample ei Acquire Spectrum with Standard 70 eV EI start->ei check_m_ion Is Molecular Ion (M+•) Clearly Visible? ei->check_m_ion success Success: Molecular Weight Confirmed check_m_ion->success Yes low_ev_ei Troubleshoot: Reduce Electron Energy (12-20 eV) check_m_ion->low_ev_ei No check_m_ion_2 Is M+• Abundance Now Sufficient? low_ev_ei->check_m_ion_2 check_m_ion_2->success Yes ci Switch to Soft Ionization: Use Chemical Ionization (CI) check_m_ion_2->ci No check_mh_ion Is Pseudomolecular Ion ([M+H]⁺ or [M-H]⁺) Visible? ci->check_mh_ion check_mh_ion->success Yes fi Consider Advanced Technique: Field Ionization (FI) check_mh_ion->fi No / Need Less Fragmentation

Caption: Decision workflow for alkane mass spectrometry analysis.

Step-by-Step Protocol: Methane CI Analysis
  • Instrument Configuration: Ensure your GC-MS is equipped with a CI-capable ion source and that the appropriate reagent gas (e.g., high-purity methane) is plumbed to the instrument.

  • Method Setup:

    • In your acquisition method, select "CI" as the ionization mode.

    • Set the reagent gas flow. A typical starting pressure in the source is around 0.1 Torr, but consult your instrument manual for optimal settings.[11][19]

    • The electron energy in CI is typically higher than in low-energy EI (e.g., 20-40 eV) to efficiently ionize the reagent gas, not the analyte.[14]

  • Verify Reagent Ions: Before injecting your sample, acquire a spectrum with only the reagent gas flowing. For methane, you should see prominent peaks for the reagent ions, primarily CH₅⁺ (m/z 17) and C₂H₅⁺ (m/z 29). This step validates that the source is operating correctly.

  • Inject Sample: Inject your alkane sample.

  • Interpret the Spectrum:

    • Look for a prominent peak at [M+1]⁺ , which corresponds to the protonated molecule [M+H]⁺. This is your pseudomolecular ion.

    • You may also see adduct ions, such as [M+29]⁺ ([M+C₂H₅]⁺) and [M+41]⁺ ([M+C₃H₅]⁺).

    • A peak at [M-1]⁺ can also appear due to hydride abstraction by the reagent ions.

    • Fragmentation will be drastically reduced compared to the EI spectrum.

Reagent GasKey Reagent IonsPrimary Analyte IonIonization "Softness"
Methane CH₅⁺, C₂H₅⁺[M+H]⁺Strong Proton Donor (less soft)
Isobutane C₄H₉⁺[M+H]⁺Weaker Proton Donor (softer)
Ammonia NH₄⁺[M+H]⁺, [M+NH₄]⁺Weakest Proton Donor (very soft)[11]

Advanced Technique: Field Ionization (FI)

For extremely labile compounds or when even CI produces some unwanted fragmentation, Field Ionization (FI) is an exceptionally soft technique.[13][21][22] FI uses a very strong electric field (around 10⁸ V/cm) generated at the tips of carbon "whiskers" on an emitter wire to ionize molecules via quantum mechanical tunneling.[21][22] This process transfers minimal energy to the molecule, typically yielding a dominant molecular ion (M+•) with almost no fragmentation.[18][21][22] While less common and less sensitive than EI or CI, it is a powerful tool for confirming molecular weight when other methods fail.[13][22]

References

  • University of Bristol. (n.d.). Alkanes.
  • JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation.
  • Davis, H. F. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube.
  • Burdová, H., et al. (2023). Application of low-energy-capable electron ionization with high-resolution mass spectrometer for characterization of pyrolysis oils from plastics. Journal of Chromatography A.
  • JoVE. (2024). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation.
  • Various Authors. (2015). In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immediately?. Quora.
  • Scientific Instrument Services. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Whitman College. (n.d.). MS Section 5.2.1.2b - Chemical Ionization (CI).
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Beckey, H. D. (1969). Field ionization mass spectrometry. Research/Development Magazine.
  • Chemistry LibreTexts. (2022). 3.2: Chemical Ionization.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Wikipedia. (n.d.). Chemical ionization.
  • Röllgen, F. W., & Bramer-Weger, E. (2021). From the discovery of field ionization to field desorption and liquid injection field desorption/ionization-mass spectrometry—A journey from principles and applications to a glimpse into the future. Mass Spectrometry Reviews.
  • Lias, S. G., et al. (1988). Ionization of Normal Alkanes: Enthalpy, Entropy, Structural, and Isotope Effects. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Alkane.
  • Thermo Fisher Scientific. (n.d.). Increasing Molecular Ion Production for Unknown Formula Elucidation with Chemical Ionization and Low Energy-Electron Ionization on Orbitrap GC/MS.
  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.
  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.
  • ResearchGate. (2025). Chemical ionization mass spectrometry.
  • Noble Research Institute. (n.d.). Chemical Ionization (CI).
  • University of Illinois. (n.d.). Field Ionization. School of Chemical Sciences.
  • Whitman College. (n.d.). GCMS Section 6.9.1 - Fragmentation of Straight Chain Alkanes.
  • Spectroscopy Online. (2014). A New Outlook on Soft Ionization for GC–MS.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008).
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
  • LCGC. (2020). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).

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Technical Support Center: Enhancing Resolution in GC for Closely Boiling Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of separating closely boiling isomers in Gas Chromatography (GC).

Introduction: The Challenge of Separating Closely Boiling Isomers

Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit very similar physicochemical properties, including boiling points. This makes their separation by GC a significant analytical challenge.[1] Inadequate resolution of isomeric pairs can lead to inaccurate quantification and misidentification, compromising the integrity of research and development in fields ranging from pharmaceuticals to environmental analysis.[2][3] This guide provides a systematic approach to method development and troubleshooting to achieve baseline separation of your most challenging isomeric mixtures.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when facing the co-elution of closely boiling isomers.

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect multiple isomers. How do I confirm co-elution?

A1: Visual inspection of the peak shape is the first indicator. Co-eluting peaks often appear as shoulders on a larger peak or result in broader, asymmetric peaks.[2][4] If you are using a mass spectrometer (MS) detector, you can delve deeper:

  • Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (the beginning, apex, and end) of the chromatographic peak. If the mass spectra or the ion ratios change, it confirms the presence of more than one compound.[2][3]

  • Use Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for characteristic ions of each potential isomer can reveal the presence of multiple, slightly offset peaks hidden under a single chromatographic peak.[2]

Q2: What is the very first parameter I should investigate to improve the separation of my isomers?

A2: Before adjusting any method parameters, the most critical factor to evaluate is your GC column's stationary phase .[5][6] The principle of "like dissolves like" is paramount.[5][6][7] The stationary phase chemistry dictates the selectivity (α), which is the ability of the column to differentiate between sample components based on their chemical and physical properties.[5][6][8] Changing the stationary phase is the most powerful way to alter selectivity in a GC analysis.[8]

Q3: Can a simple adjustment to the oven temperature program resolve my closely boiling isomers?

A3: Yes, optimizing the temperature program can significantly enhance resolution, especially for isomers with slightly different volatilities. A slower temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can improve separation.[9] Lowering the initial oven temperature can also improve the resolution of early-eluting peaks.[10][11]

Q4: When should I consider changing my carrier gas or its flow rate?

A4: The choice of carrier gas and its linear velocity affects column efficiency (N).[8][12] According to the van Deemter equation, there is an optimal flow rate for a given carrier gas that minimizes peak broadening and maximizes efficiency.[13][14][15] If your peaks are broader than expected, it's worth ensuring you are operating at the optimal linear velocity for your carrier gas (typically around 20-22 cm/sec for helium and 40-45 cm/sec for hydrogen).[16][17] Hydrogen often provides better efficiency at higher linear velocities, leading to faster analysis times without a significant loss in resolution.[17]

Q5: My isomers are enantiomers. Will standard GC columns work?

A5: No, standard (achiral) GC columns cannot separate enantiomers.[18] Enantiomers have identical physical and chemical properties in an achiral environment.[18] To separate them, you must use a chiral stationary phase .[18][19][20] These phases are typically based on derivatized cyclodextrins and create a chiral environment within the column, allowing for differential interactions with each enantiomer, leading to their separation.[19][21][22]

Troubleshooting Guides: A Systematic Approach

When faced with co-eluting isomers, a logical, step-by-step approach to troubleshooting is essential. The following guides are designed to walk you through the process of optimizing your GC method for enhanced resolution.

Guide 1: Positional Isomers (e.g., Xylenes, Cresols)

Positional isomers often have very close boiling points but differ in the position of functional groups, leading to subtle differences in polarity and shape.

Step 1: Stationary Phase Selection - The Key to Selectivity

The primary reason for the co-elution of positional isomers is often a lack of stationary phase selectivity.[3]

  • Principle: Separation is based on the differential interactions between the isomers and the stationary phase. These interactions can include dispersive forces, dipole-dipole interactions, and hydrogen bonding.[7]

  • Action:

    • For non-polar isomers like xylenes, a non-polar phase (e.g., 5% phenyl-substituted methylpolysiloxane) is a common starting point.[23]

    • However, to enhance separation, consider a more polar stationary phase. For aromatic isomers, a stationary phase with a higher percentage of phenyl groups (e.g., 50% phenyl) can increase π-π interactions, leading to better separation.[7][23]

    • For more polar isomers like cresols, a polyethylene glycol (WAX) type column is often a good choice due to its ability to engage in hydrogen bonding.[7][17]

    • Specialty phases, such as those based on liquid crystals or ionic liquids, can offer unique selectivities for challenging isomer separations.[23][24]

Step 2: Optimizing the Oven Temperature Program

Once you have an appropriate stationary phase, fine-tuning the temperature program is the next step.[25]

  • Principle: Temperature affects analyte volatility and retention. A slower ramp rate increases the time analytes spend interacting with the stationary phase, providing more opportunities for separation to occur.[25][26]

  • Action:

    • Start with a Scouting Gradient: Begin with a generic temperature program, such as a ramp of 10 °C/min, to elute all components.[10]

    • Lower the Initial Temperature: To improve the resolution of early-eluting isomers, decrease the initial oven temperature.[10][11]

    • Decrease the Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) across the elution range of the target isomers can significantly improve their separation.[9] The optimal ramp rate can be approximated as 10 °C per column hold-up time.[11]

Step 3: Adjusting Carrier Gas and Flow Rate

Optimizing column efficiency can sharpen peaks and improve resolution.

  • Principle: The van Deemter equation describes the relationship between carrier gas linear velocity and column efficiency (plate height).[14][15] An optimal linear velocity will result in the sharpest peaks.

  • Action: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type. For most applications, hydrogen provides faster separations than helium without a significant loss of efficiency.[17]

Step 4: Modifying Column Dimensions

If the above steps do not provide adequate resolution, consider changing the column dimensions.

  • Principle: Resolution is influenced by column length, internal diameter (ID), and film thickness.[8][27]

  • Action:

    • Length: Doubling the column length increases resolution by a factor of approximately 1.4, but it also doubles the analysis time.[7][27]

    • Internal Diameter (ID): Decreasing the column ID (e.g., from 0.32 mm to 0.25 mm) increases efficiency and can improve resolution.[7][27][28]

    • Film Thickness: For volatile isomers, a thicker film increases retention and may improve resolution. For less volatile isomers, a thinner film can lead to sharper peaks and better separation.[27][29]

Visual Workflow for Troubleshooting Positional Isomer Co-elution

G start Co-eluting Positional Isomers Detected check_phase Step 1: Evaluate Stationary Phase Selectivity Is the phase appropriate for the isomers' polarity? start->check_phase change_phase Select a more appropriate stationary phase (e.g., increase polarity). check_phase->change_phase No optimize_temp Step 2: Optimize Oven Temperature Program Are ramp rates and initial temperatures optimized? check_phase->optimize_temp Yes change_phase->optimize_temp adjust_temp Lower initial temperature and/or decrease ramp rate. optimize_temp->adjust_temp No optimize_flow Step 3: Check Carrier Gas Flow Rate Is the linear velocity optimal? optimize_temp->optimize_flow Yes adjust_temp->optimize_flow adjust_flow Adjust flow to optimal linear velocity for the carrier gas. optimize_flow->adjust_flow No modify_dimensions Step 4: Consider Column Dimensions Is resolution still insufficient? optimize_flow->modify_dimensions Yes adjust_flow->modify_dimensions change_dimensions Increase column length, decrease ID, or optimize film thickness. modify_dimensions->change_dimensions Yes end Resolution Achieved modify_dimensions->end No change_dimensions->end end_fail Resolution Not Achieved (Consider advanced techniques, e.g., GCxGC) change_dimensions->end_fail

Caption: A systematic workflow for troubleshooting the co-elution of positional isomers.

Guide 2: Stereoisomers (Enantiomers and Diastereomers)

The separation of stereoisomers requires a different approach, as their physical properties are often identical or nearly identical.

Step 1: Chiral Stationary Phase is Mandatory for Enantiomers

  • Principle: Enantiomers can only be separated in a chiral environment. Chiral GC columns contain a chiral selector (often a cyclodextrin derivative) dissolved in a polysiloxane stationary phase.[19][21][22] This creates transient diastereomeric complexes with the enantiomers, which have different stabilities and thus different retention times.[21]

  • Action: Select a chiral column with a stationary phase known to be effective for your class of compounds. There are various cyclodextrin derivatives (e.g., beta-DEX, gamma-DEX) with different selectivities.[19][20]

Step 2: Method Optimization for Chiral Separations

  • Principle: Chiral separations are often highly sensitive to temperature. Lower temperatures generally favor the thermodynamic differences between the diastereomeric complexes, leading to better resolution.

  • Action:

    • Lower the Oven Temperature: Start with a low initial oven temperature and use a very slow ramp rate (e.g., 1-2 °C/min). Isothermal analysis at a low temperature can also be very effective.[9]

    • Optimize Carrier Gas Flow: As with achiral separations, ensure the carrier gas linear velocity is optimized for maximum efficiency.

Step 3: Derivatization

  • Principle: If the target isomers are not volatile enough or do not interact strongly with the chiral stationary phase, derivatization can be employed. This involves chemically modifying the isomers to increase their volatility and potential for chiral recognition.

  • Action: Consider derivatization with an achiral reagent to improve the chromatographic properties of the isomers before analysis on a chiral column.

Data Summary Tables

Table 1: Impact of GC Column Dimensions on Isomer Separation

ParameterEffect of IncreasePrimary Impact OnRecommendation for Closely Boiling Isomers
Length Increases resolution, analysis time, and cost.[7][27]Efficiency (N)Use a longer column (e.g., 60 m) when other method optimizations fail to provide sufficient resolution.[7]
Internal Diameter (ID) Decreases efficiency, increases sample capacity.[7][27][28]Efficiency (N)Use a smaller ID column (e.g., 0.25 mm or 0.18 mm) for higher efficiency and better resolution.[7][27][28]
Film Thickness Increases retention, sample capacity, and bleed.[27][29]Retention (k) & CapacityOptimize based on isomer volatility. Thicker films for volatile isomers, thinner films for less volatile isomers.[27][29]

Table 2: Stationary Phase Selection Guide for Isomer Types

Isomer TypeExampleRecommended Stationary PhasePrinciple of Separation
Positional Aromatic o-, m-, p-XyleneMid- to high-polarity (e.g., 50% Phenyl Polysiloxane, WAX)Enhanced π-π interactions or dipole-dipole interactions.[7][30]
Geometric (cis/trans) FAMEsHigh-polarity (e.g., Biscyanopropyl Polysiloxane)Strong dipole-dipole and dipole-induced dipole interactions.[7][31]
Enantiomers Limonene, Chiral AlcoholsChiral (e.g., Derivatized Cyclodextrin)Formation of transient diastereomeric complexes.[19][21][22]

Experimental Protocol: Optimizing a Temperature Program for Xylene Isomers

This protocol outlines a systematic approach to developing a temperature program for the separation of o-, m-, and p-xylene on a mid-polarity column.

  • Column: 50% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at an optimal linear velocity of ~30 cm/sec.

  • Injector: 250 °C, Split ratio 100:1.

  • Detector (FID): 280 °C.

  • Initial Scouting Run:

    • Start at an initial temperature of 40 °C.

    • Ramp the temperature at 10 °C/min to 200 °C.

    • Hold for 2 minutes.

    • Expected Outcome: Co-elution or poor resolution of m- and p-xylene.

  • Optimization Step 1: Lower Initial Temperature

    • Keep the ramp rate at 10 °C/min.

    • Lower the initial temperature to 35 °C and re-run.

    • Rationale: A lower starting temperature can improve the separation of these early-eluting compounds.[10]

  • Optimization Step 2: Reduce Ramp Rate

    • Using the optimized initial temperature from the previous step.

    • Reduce the temperature ramp rate to 5 °C/min.

    • Re-run the analysis.

    • Rationale: A slower ramp rate increases the interaction time with the stationary phase, allowing for better differentiation between the isomers.[9]

  • Optimization Step 3: Further Reduction of Ramp Rate

    • If resolution is still not optimal, reduce the ramp rate further to 2 °C/min.

    • Rationale: This provides the maximum opportunity for the stationary phase to resolve the closely boiling isomers.

  • Final Method: Based on the results of these iterative steps, select the temperature program that provides baseline resolution with the shortest possible analysis time.

Logical Relationships in GC Resolution

G cluster_params Primary GC Parameters cluster_resolution_factors Fundamental Resolution Factors cluster_outcome Desired Outcome stationary_phase Stationary Phase Chemistry selectivity Selectivity (α) stationary_phase->selectivity Strongly Influences temperature Oven Temperature temperature->selectivity Influences retention Retention Factor (k) temperature->retention Strongly Influences flow_rate Carrier Gas Flow Rate efficiency Efficiency (N) flow_rate->efficiency Influences resolution Enhanced Peak Resolution selectivity->resolution efficiency->resolution retention->resolution

Caption: The relationship between GC parameters and the factors governing chromatographic resolution.

References

  • GC Tech Tip: GC Column Selection by Dimension. (n.d.). Phenomenex.
  • Van Deemter Equation. (n.d.). Slideshare.
  • What Role Does Column Length Play in Optimizing GC Peak Separation? (n.d.). pgeneral.com.
  • Pragmatic Rules for GC Column Selection. (2015, February 1). LCGC International.
  • van Deemter Equation For Chromatography. (2025, June 18). Phenomenex.
  • Optimising Gas Chromatography using Column Dimensions. (n.d.). Element Lab Solutions.
  • van Deemter equation. (n.d.). Wikipedia.
  • Chiral separations by gas chromatography. (2023, October 31). Oxford Academic.
  • Lecture 3: General Chromatography Theory. (n.d.). UNT Chemistry.
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. (n.d.). Benchchem.
  • Impact of GC Parameters on The Separation. (n.d.). Sepscience.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International.
  • Principles of Gas Chromatography. (2022, September 5). Chemistry LibreTexts.
  • Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. (n.d.). Scribd.
  • Go With the Flow: Thinking About Carrier Gas Flow in GC. (2020, March 1). LCGC International.
  • Troubleshooting co-elution of DDE isomers in gas chromatography. (n.d.). Benchchem.
  • Chromatographic Band Broadening and the van Deemter Equation. (n.d.). MAC-MOD Analytical.
  • 8.17 Chromatographic separations and analysis: chiral gas chromatography. (n.d.). Glasgow Caledonian University.
  • Basic Principles of Gas Chromatography. (2025, April 1). Phenomenex.
  • What do I need to do for a better separation of isomers co-eluting in GC-MS? (2013, March 6). ResearchGate.
  • The Secrets of Successful Temperature Programming. (2017, August 1). LCGC International.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
  • GC Column Selection Guide. (n.d.). Sigma-Aldrich.
  • Principle and Working of Gas Chromatography. (2025, April 17). Pharmaguideline.
  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. (2017, January 10). PMC - NIH.
  • Working Principle of GC | Gas Chromatography Explained. (2025, April 12). YouTube.
  • Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography. (2020, March 1). LCGC International.
  • Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers. (n.d.). Benchchem.
  • Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. (2024, May 6). Microbe Notes.
  • GC Column Selection Guide. (n.d.). MilliporeSigma.
  • ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. (2023, January 1). IRIS.
  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek.
  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
  • Stationary Phase Selectivity: The Chemistry Behind the Separation. (n.d.). LCGC International.
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025, August 7). ResearchGate.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Stationary Phase Selectivity: The Chemistry Behind the Separation. (2018, November 1). LCGC International.
  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex.
  • Effects of carrier gas flow rate on peak parameters from the CR sensors... (n.d.). ResearchGate.
  • Separation of close-boiling isomers by gas chromatography. (1986, July 1). ETDEWEB.
  • Effect of flow rate and temperature on peak resolution in gas chromatography. (2023, November 2). Reddit.
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). LCGC International.
  • GC Temperature Program Development. (n.d.). Element Lab Solutions.
  • Introduction to GC Method Development. (2023, November 6). YouTube.
  • GC Method Developement. (n.d.). Agilent.
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Preventing contamination in trace analysis of hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trace Hydrocarbon Analysis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying and eliminating sources of contamination. Our goal is to ensure the accuracy, reliability, and integrity of your experimental results through a self-validating system of protocols and troubleshooting logic.

This center is structured to address your challenges in a direct, question-and-answer format, moving from foundational knowledge in our FAQs to specific problem-solving in the Troubleshooting Guides.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the foundational principles of contamination control in trace hydrocarbon analysis.

Q1: What are the primary sources of hydrocarbon contamination in a typical analytical laboratory?

A1: Hydrocarbon contamination is a pervasive issue that can originate from multiple, often overlooked, sources within the laboratory.[1] A systematic awareness is the first step toward prevention. The primary sources can be categorized as follows:

  • Laboratory Environment: The air itself can be a significant source of contamination. Volatile organic compounds (VOCs) can emanate from cleaning products, lubricants in vacuum pumps and other equipment, floor wax, and even cosmetics or lotions worn by personnel.[1][2] Fine particles settling from the air can also introduce hydrocarbons.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of hydrocarbons or become contaminated during handling and storage.[1][3] The water used for cleaning and preparing solutions is also critical; using a grade below ASTM Type I can introduce organic impurities.[4][5]

  • Glassware and Equipment: Improperly cleaned glassware is a major contributor. Residues from previous analyses, detergents, or improper storage can leach hydrocarbons into your sample.[1] Similarly, any equipment in the sample path, from transfer lines to injection ports, can harbor contaminants.

  • Consumables and Sample Handling: Plastic consumables, such as pipette tips, vials, and caps, are a notorious source of leachable contaminants like plasticizers (e.g., phthalates) and other organic compounds.[1][6][7] Septa from autosampler vials can also introduce "ghost peaks," especially after multiple punctures.[1][8] Direct sample contact with contaminated gloves or tools is a direct route for contamination.[9][10]

Q2: How do I select the right purity of water for my experiments and cleaning protocols?

A2: The quality of reagent water is paramount for achieving accurate and reliable results in trace analysis.[5] The American Society for Testing and Materials (ASTM) provides standards, primarily ASTM D1193, that categorize reagent water into types based on its purity.[11][12] For trace hydrocarbon analysis, you should exclusively use ASTM Type I water.

The causality is clear: Type I water has the most stringent specifications for organic contaminants, measured as Total Organic Carbon (TOC). Using lower grades, like Type III (which can have a TOC up to 200 µg/L), for final rinses or standard preparation will almost certainly introduce background hydrocarbon contamination, compromising your results.[4][13]

Table 1: Comparison of ASTM D1193 Reagent Water Types
ParameterType IType IIType III
Resistivity, min, MΩ·cm at 25°C 18.01.04.0
Conductivity, max, µS/cm at 25°C 0.0561.00.25
Total Organic Carbon (TOC), max, µg/L 5050200
Sodium, max, µg/L 1510
Chlorides, max, µg/L 1510
Total Silica, max, µg/L 33500
Source: Synthesized from ASTM D1193 standards.[12][13]
Q3: Can plastic containers be used for sample collection and storage?

A3: It is strongly advised to avoid plastic materials for sampling and storage in trace hydrocarbon analysis.[14] Plastics, especially soft plastics like those containing PVC, can leach chemical additives such as phthalates, which act as plasticizers.[7][15] These compounds are hydrocarbons and will interfere with your analysis.[16][17] Furthermore, hydrocarbons from the sample can adsorb onto the surface of plastic containers, leading to inaccurate quantification.[14]

The most reliable choice is amber glass bottles with Teflon-lined caps.[18] The amber glass protects light-sensitive compounds like polycyclic aromatic hydrocarbons (PAHs) from photodegradation, while the Teflon liner provides an inert barrier, preventing contamination from the cap material.[14][18]

Q4: What are the best practices for personal hygiene and gowning to prevent contamination?

A4: The analyst is often the most significant source of contamination in a clean environment.[19] Adhering to strict personal protocols is not optional; it is essential for data integrity.

  • Hand Hygiene: Wash hands thoroughly before entering the lab and especially before handling samples or clean equipment.[10][20] Always wear powder-free nitrile gloves, as powder and latex can be sources of contamination.[9] Change gloves frequently, especially after touching any surface not certified as clean (e.g., your face, a computer keyboard, a door handle).[10]

  • Gowning: Wear a clean lab coat to minimize shedding of fibers and skin particles.[10] For highly sensitive analyses, more extensive gowning, including hairnets and shoe covers, may be necessary, following cleanroom protocols.[20][21]

  • Avoid Cosmetics: Do not wear cosmetics, perfumes, or lotions in the laboratory.[1][22] These products contain a complex mixture of organic compounds that can easily become airborne and contaminate samples.

Troubleshooting Guides

This section provides logical frameworks and step-by-step protocols to diagnose and resolve specific issues encountered during analysis.

Issue 1: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs.

Diagnosis: Ghost peaks are signals in a chromatogram that do not originate from the injected sample.[23] They are a classic sign of contamination within the analytical system, carryover from previous injections, or impurities in the gases or solvents.[8]

Logical Troubleshooting Workflow for Ghost Peaks

The following diagram illustrates a systematic approach to identifying the source of ghost peaks.

Ghost_Peak_Troubleshooting A Ghost Peak Detected B Run Blank Solvent Injection (No Sample) A->B C Peak Still Present? B->C D Peak Absent C->D No G Contamination is from System or Solvent C->G Yes E Contamination is in Sample Prep / Handling D->E N Check for Carryover from Previous Samples E->N F Check Carrier Gas Purity & Gas Lines/Filters H Run Blank Method (No Injection) G->H I Peak Still Present? H->I J Contamination is in Solvent or Vial/Cap I->J No K Contamination is in GC System I->K Yes L Inspect & Clean Inlet: Replace Septum & Liner K->L M Condition Column (Bake-out) L->M M->F

Caption: A logical workflow for troubleshooting ghost peaks.

Explanation of Steps:

  • Isolate the Problem: The first step is to determine if the contamination is coming from your sample preparation or the analytical system itself. A blank solvent injection is the key diagnostic.[8] If the peak disappears, the source is likely in your sample handling, glassware, or reagents used for sample prep.[24]

  • System vs. Solvent: If the peak persists with a solvent blank, the contamination is in the system or the solvent itself.[24] Running a "no injection" blank (a method run without any injection) can help differentiate. If the peak appears, it suggests contamination from the carrier gas or something within the oven/detector.[25] If it's absent, the source is likely the solvent, vial, cap, or syringe.[25]

  • Inlet Contamination: The most common culprit for system contamination is the GC inlet. Septum bleed (degradation of the septum at high temperatures) and residue buildup in the inlet liner are frequent sources of ghost peaks. Regularly replacing these components is crucial preventative maintenance.

  • Carryover: If you are analyzing samples with a wide range of concentrations, remnants from a high-concentration sample can appear in subsequent runs.[26] This can be addressed by running solvent blanks between samples and ensuring the oven temperature program is sufficient to elute all compounds.[26]

Issue 2: My analytical blanks show baseline hydrocarbon contamination, but I can't find the source.

Diagnosis: A noisy or elevated baseline in a blank analysis points to a persistent, low-level source of contamination. This often requires a holistic review of your entire workflow, from glassware cleaning to the laboratory environment itself.

Protocol: Rigorous Glassware Cleaning for Trace Hydrocarbon Analysis

This protocol is a self-validating system. If followed precisely, it will eliminate glassware as a source of contamination. If contamination persists after implementing this, you can confidently rule out glassware and focus on other sources.

Objective: To eliminate organic carbon residues from glassware used in trace hydrocarbon analysis.[27][28]

Materials:

  • Phosphate-free laboratory detergent[29]

  • ACS Reagent Grade Nitric Acid (HNO₃), 70%[28]

  • ASTM Type I Reagent Water[28]

  • High-purity solvent (e.g., hexane or dichloromethane, HPLC or higher grade)

  • Personal Protective Equipment (gloves, eye protection, lab coat)[29]

Procedure:

  • Initial Wash (for new or visibly dirty glassware):

    • Wash all glassware with a phosphate-free laboratory detergent and hot tap water.[28] Use appropriate brushes to scrub all surfaces.

    • Rinse a minimum of five times with tap water to remove all detergent.[29]

  • Acid Soak (Critical Step for Organic Removal):

    • Prepare a 0.5% nitric acid solution by diluting 1 part 70% Nitric Acid into 139 parts ASTM Type I water (e.g., 10 mL acid in 1390 mL water).[28] CAUTION: Always add acid to water.

    • Completely submerge the glassware in the dilute nitric acid solution.[27] Ensure all surfaces are in contact with the acid.

    • Allow to soak for a minimum of 8 hours, or overnight.[28]

  • Final Rinsing:

    • Remove glassware from the acid bath.

    • Rinse profusely with ASTM Type I water. A minimum of five complete rinses is required.[27][28] The final rinse water should run cleanly off the glass surface without beading, indicating the absence of organic residue.

  • Drying and Storage:

    • Oven-dry the glassware at a temperature above 100°C.

    • Once cool, immediately cover the openings with clean aluminum foil (shiny side out) or ground glass stoppers. This prevents airborne contaminants from settling inside.[27]

    • Store in a clean, designated cabinet labeled "Cleaned for Hydrocarbon Analysis Only."[28]

Contamination Source Map

The following diagram illustrates the interconnected sources of potential contamination, emphasizing that a failure in one area can compromise the entire analysis.

Contamination_Sources cluster_Env Laboratory Environment cluster_Reagents Reagents & Solvents cluster_Equipment Apparatus & Consumables cluster_Analyst Analyst & Handling Air Airborne VOCs (Cleaning supplies, pump oil) Sample ANALYTICAL SAMPLE Air->Sample Dust Particulates/Dust Dust->Sample Solvents Solvent Impurities Solvents->Sample Water Low Purity Water (ASTM < Type I) Water->Sample Glassware Improperly Cleaned Glassware Glassware->Sample Plastics Leachable Plasticizers (Vials, Tips, Tubing) Plastics->Sample GC_Parts Contaminated GC Inlet (Septa, Liners) GC_Parts->Sample During Analysis Hygiene Personal Care Products (Lotion, Perfume) Hygiene->Sample Gloves Contaminated Gloves Gloves->Sample Handling Poor Sample Handling & Storage Handling->Sample

Sources

Technical Support Center: Calibration Strategies for Quantitative Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of calibrating analytical methods for these challenging compounds. Here, you will find field-proven insights and troubleshooting guides to enhance the accuracy and reliability of your experimental results.

Introduction: The Challenge of Quantifying Branched Alkanes

The quantitative analysis of branched alkanes presents a significant analytical challenge due to the vast number of structurally similar isomers. These isomers often share nearly identical physical and chemical properties, such as boiling points, leading to chromatographic co-elution.[1] Accurate quantification is further complicated by the limited availability of certified reference standards for every conceivable isomer. This guide provides robust calibration strategies and troubleshooting workflows to address these common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common issues encountered during the quantitative analysis of branched alkanes.

Q1: Why is it so difficult to separate branched alkane isomers using gas chromatography (GC)?

The primary challenge in separating branched alkane isomers lies in their similar physical and chemical properties. Isomers possess the same molecular weight and often have very close boiling points.[1] Since gas chromatography on non-polar columns primarily separates compounds based on their boiling points, isomers with similar boiling points will have similar retention times, frequently resulting in co-elution.[1] The degree and position of branching also influence the molecule's volatility and its interaction with the stationary phase, adding another layer of complexity to the separation.[1]

Q2: What is the difference between an external standard and an internal standard calibration, and which is better for branched alkanes?

  • External Standard (ES) Method: This is the most straightforward calibration technique.[2] A series of standard solutions containing known concentrations of the analyte are prepared and analyzed.[3][4] A calibration curve is then generated by plotting the instrument response (e.g., peak area) against the concentration of the standards.[5] The concentration of the analyte in an unknown sample is determined by comparing its response to the calibration curve.[6] This method is simple but highly sensitive to variations in injection volume and instrument performance.[6][7]

  • Internal Standard (IS) Method: In this method, a known amount of a different, non-interfering compound (the internal standard) is added to both the calibration standards and the unknown samples.[8] The calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the ratio of their concentrations.[6] The IS method is preferred for complex analyses like branched alkane quantification because it compensates for variations in sample preparation, injection volume, and instrument drift, leading to higher precision and accuracy.[7][9]

Recommendation: For the quantitative analysis of branched alkanes, the internal standard method is generally superior .[7] The complexity of samples and the potential for variations during analysis make the corrective power of an internal standard invaluable.

Q3: How do I select an appropriate internal standard for my branched alkane analysis?

The selection of a suitable internal standard is critical for the success of the IS method.[10] The ideal internal standard should:

  • Be chemically similar to the analytes of interest but not present in the original sample.

  • Be well-resolved from all other components in the chromatogram.[10]

  • Elute close to the branched alkanes of interest.

  • Have a similar response factor to the analytes if possible.

  • Be stable and non-reactive under the analytical conditions.[10]

A common choice for an internal standard in hydrocarbon analysis is a deuterated analog of one of the target analytes or a non-interfering n-alkane that is not present in the sample.[11]

Q4: What are Kovats Retention Indices (RI), and how can they aid in the analysis of branched alkanes?

The Kovats Retention Index is a standardized method for reporting retention times in gas chromatography that helps in the identification of compounds.[1] It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[1] This normalization makes retention data less dependent on specific instrument conditions (like temperature programs or flow rates), allowing for better comparison of data between different laboratories and instruments.[1] For branched alkanes, where many individual standards are not commercially available, comparing calculated Kovats RIs to databases like those from NIST can be a crucial tool for tentative identification.[1][12]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common problems encountered during the calibration and analysis of branched alkanes.

Guide 1: Poor Resolution and Co-elution of Isomers

Problem: My chromatogram shows broad peaks, shouldering, or a complete lack of separation between branched alkane isomers.[13]

Causality: Co-elution is a frequent issue when analyzing branched alkanes due to their similar boiling points and structures.[13] This prevents accurate peak integration and quantification.[13]

Troubleshooting Workflow:

Start Identify Co-elution (Peak Shouldering/Broadening) Step1 Step 1: Optimize Oven Temperature Program Start->Step1 Action1 Decrease Ramp Rate (e.g., 10°C/min to 5°C/min) Step1->Action1 Step2 Step 2: Evaluate Column Dimensions Step1->Step2 If co-elution persists End Resolution Achieved Step1->End If resolved Action2 Increase Column Length (e.g., 30m to 60m) Decrease Internal Diameter (e.g., 0.25mm to 0.18mm) Step2->Action2 Step3 Step 3: Change Stationary Phase Polarity Step2->Step3 If co-elution persists Step2->End If resolved Action3 Consider a More Selective Phase (e.g., switch from non-polar to mid-polar) Step3->Action3 Step3->End If resolved

Caption: A systematic workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Optimize Oven Temperature Program: A slower temperature ramp rate allows more time for isomers to interact with the stationary phase, which can enhance separation.[13] For very closely eluting isomers, an isothermal analysis at a lower temperature may provide better resolution.[1]

  • Evaluate GC Column Dimensions:

    • Length: A longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates, leading to better separation efficiency.[13]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) provide higher resolution compared to standard 0.25 mm or 0.32 mm ID columns.[13]

  • Change Stationary Phase: While non-polar stationary phases are standard for alkane analysis, a mid-polarity phase can introduce different selectivity based on dipole-dipole interactions, potentially resolving isomers that co-elute on a non-polar column.[1]

Guide 2: Peak Tailing

Problem: My branched alkane peaks, especially the later-eluting ones, are asymmetrical with a pronounced tail.

Causality: Peak tailing is often caused by active sites within the GC system, such as exposed silanol groups in the injector liner or on the column stationary phase.[1][14] These sites can interact with the analytes, causing them to adsorb and then desorb slowly, resulting in a tailing peak shape.[1] Other causes can include a poor column cut or a contaminated injection port liner.[14]

Troubleshooting Workflow:

Start Peak Tailing Observed Q1 Are all peaks tailing (including the solvent)? Start->Q1 A1_Yes Check for Physical Issues: - Improper Column Installation - Poor Column Cut - Dead Volume Q1->A1_Yes Yes A1_No Check for Chemical Activity: - Contaminated Inlet Liner - Active Sites on Column Q1->A1_No No Action1 Re-install column with a fresh cut. Replace inlet liner and septum. A1_Yes->Action1 Action2 Trim 10-20 cm from the front of the column. Consider a new, inert column. A1_No->Action2 End Problem Resolved Action1->End Action2->End

Caption: A diagnostic workflow for troubleshooting peak tailing in GC.

Detailed Steps:

  • Perform Inlet Maintenance: The injection port is a common source of activity. Replace the inlet liner and septum.[15] Ensure you are using a high-quality, deactivated liner.

  • Check Column Installation: A poor column cut or incorrect installation depth can create dead volume and cause peak tailing.[14] Ensure a clean, 90-degree cut and follow the manufacturer's instructions for proper column installation.[14]

  • Trim the Column: If the front end of the column is contaminated, trimming 10-20 cm can restore performance.[15]

  • Condition the Column: Properly conditioning the column according to the manufacturer's instructions is essential to remove any residual moisture or oxygen that can create active sites.

Guide 3: Matrix Effects

Problem: I am getting inconsistent results when analyzing branched alkanes in a complex matrix (e.g., petroleum products, biological extracts).

Causality: The sample matrix refers to all the components in a sample other than the analyte of interest.[16] These components can interfere with the analysis, causing what is known as a "matrix effect."[16] This can either enhance or suppress the analyte signal, leading to inaccurate quantification.[17]

Strategies to Mitigate Matrix Effects:

  • Matrix-Matched Calibration: This is a common approach to account for matrix effects.[16] Calibration standards are prepared in a blank matrix that is as similar as possible to the unknown samples. This ensures that the standards and the samples experience similar matrix effects.

  • Standard Addition Method: This technique can be used for complex or unknown matrices.[16] The sample is split into several aliquots, and increasing amounts of a known standard are added to each aliquot (except for the first one).[18] The instrument response is then plotted against the concentration of the added standard. The unknown concentration is determined by extrapolating the line back to the x-intercept.[18]

  • Sample Preparation: A robust sample cleanup procedure can help to remove interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) can be employed to isolate the branched alkanes from the bulk of the matrix.

Comparison of Calibration Strategies for Matrix Effects:

Calibration StrategyPrincipleAdvantagesDisadvantages
External Standard Compares sample response to a calibration curve made from standards in a clean solvent.[10]Simple and fast.[10]Prone to inaccuracies due to matrix effects and variations in injection volume.[7]
Internal Standard A known amount of a non-interfering compound is added to all samples and standards to correct for variations.[8]Corrects for injection volume variability and some matrix effects.[7]Requires a suitable internal standard that is well-separated from all other peaks.[7]
Matrix-Matched Calibration Standards are prepared in a blank matrix similar to the sample.[16]Effectively compensates for predictable matrix effects.Requires a representative blank matrix, which may not always be available.
Standard Addition Known amounts of the analyte are added directly to the sample aliquots.[18]Highly effective at correcting for matrix effects, even in unknown matrices.[16]More time-consuming and requires more sample material.[19]

Part 3: Experimental Protocols

Protocol 1: External Standard Calibration Curve Preparation

This protocol describes the preparation of a five-point external standard calibration curve.

  • Prepare a Stock Standard Solution: Accurately weigh a known amount of the branched alkane standard and dissolve it in a suitable high-purity solvent (e.g., hexane) in a volumetric flask to create a concentrated stock solution.

  • Perform Serial Dilutions: Label a series of volumetric flasks for each calibration level.[3] Use the stock solution to prepare a series of dilutions that span the expected concentration range of your samples.[3] A minimum of five standards is recommended for a good calibration curve.[3]

  • Analyze the Standards: Inject each calibration standard into the GC system under the same conditions that will be used for the unknown samples.

  • Construct the Calibration Curve: Plot the peak area of the analyte against the known concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Analyze Unknown Samples: Inject the unknown samples and use their measured peak areas to calculate their concentrations using the calibration curve equation.[4]

Protocol 2: Internal Standard Calibration

This protocol details the use of an internal standard for quantification.

  • Select and Prepare the Internal Standard (IS): Choose a suitable internal standard (see FAQ Q3). Prepare a stock solution of the IS at a known concentration.

  • Prepare Calibration Standards with IS: To each of your calibration standards (prepared as in Protocol 1), add a constant, known amount of the internal standard stock solution.

  • Prepare Samples with IS: To each unknown sample, add the same constant, known amount of the internal standard stock solution.[11]

  • Analyze Standards and Samples: Analyze all the prepared standards and samples using the same GC method.

  • Construct the Calibration Curve: For the standards, calculate the ratio of the analyte peak area to the IS peak area (Area_analyte / Area_IS) and the ratio of the analyte concentration to the IS concentration (Conc_analyte / Conc_IS). Plot the peak area ratio (y-axis) against the concentration ratio (x-axis).[6]

  • Calculate Unknown Concentrations: For each unknown sample, determine the peak area ratio (Area_analyte / Area_IS). Use the calibration curve equation to calculate the concentration ratio for the sample. Since the concentration of the IS is known, the concentration of the analyte can be determined.

References

  • Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes - Benchchem. (URL: )
  • Troubleshooting peak tailing in the gas chromatography of alkanes - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chrom
  • How to Make a Calibration Curve: A Step-by-Step Guide - Lab Manager Magazine. (URL: [Link])
  • Calibration curves: cre
  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Arom
  • Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers - Benchchem. (URL: )
  • Calibration and Linear Regression Analysis: A Self-Guided Tutorial - Department of Chemistry | University of Toronto. (URL: [Link])
  • Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separ
  • 6.4B: Accounting for Matrix Effects - Chemistry LibreTexts. (URL: [Link])
  • Calibration Curves (Mullaugh) - Chemistry LibreTexts. (URL: [Link])
  • What Are Calibration Curves?
  • NIST Hydrocarbon Spectral Database - SRD 115 - Dataset - Catalog - D
  • TROUBLESHOOTING GUIDE. (URL: [Link])
  • Hydrocarbon Spectral Database | NIST - National Institute of Standards and Technology. (URL: [Link])
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  • Matrix (chemical analysis) - Wikipedia. (URL: [Link])
  • Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News - alwsci. (URL: [Link])
  • Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. (URL: [Link])
  • A Look at Matrix Effects | LCGC Intern
  • 1 - Dataset - Catalog - D
  • In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC - PubMed Central. (URL: [Link])
  • Hydrocarbon Spectral Database, Introduction | NIST. (URL: [Link])
  • GC Column Troubleshooting Guide - Phenomenex. (URL: [Link])
  • Fossil Fuel Standard Reference M
  • Why Choose Internal Standard Over External Standard in Chromatographic Quantific
  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes - UNL Digital Commons. (URL: [Link])
  • Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR)
  • How to Compare Linear vs Branched Alkane Effects. (URL: [Link])
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  • A Comparative Guide to the Cross-Validation of Analytical Methods for Alkane Purity - Benchchem. (URL: )
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  • When Should an Internal Standard be Used?
  • Gas Chromatographic Analysis of Branched Olefins - Oxford Academic. (URL: [Link])
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  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (URL: [Link])
  • Reducing the Pain Point of GC Retention Index Calibration for Enhanced GC/MS Compound Identific
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Technical Support Center: Optimizing Temperature Programs for GC Separation of Nonane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Comprehensive Guide to Method Development and Troubleshooting for the Gas Chromatographic Separation of Nonane Isomers

This technical support guide provides a structured, in-depth resource for overcoming the challenges associated with the gas chromatographic (GC) separation of nonane isomers. The content is designed to provide not only step-by-step protocols but also the fundamental scientific reasoning behind each experimental choice, empowering you to develop robust and reliable analytical methods.

Section 1: The Analytical Challenge

The separation of nonane's 35 structural isomers is a significant analytical hurdle due to their closely related physical and chemical properties, such as boiling points and polarities.[1] Gas chromatography, particularly with temperature programming, is a powerful technique to exploit the subtle differences in vapor pressure and interaction with the stationary phase, which is essential for achieving resolution.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the GC analysis of nonane isomers.

Q1: Why are my nonane isomers co-eluting or showing poor resolution?

A: Poor resolution is a frequent problem and can stem from several factors.[3][4] An unoptimized temperature program is a primary culprit.[5] A slow temperature ramp rate can improve the separation of compounds that elute closely together.[1] For isomers with very similar properties, an isothermal analysis at a lower temperature might provide better resolution.[1] Additionally, the choice of stationary phase is critical. While a non-polar phase is a good starting point, a different column with enhanced selectivity may be necessary.[1]

Q2: What is the optimal initial oven temperature and hold time?

A: The initial oven temperature should be low enough to allow for "on-column focusing," which results in sharper peaks. A common starting point is 35–40 °C.[6] For splitless injections, a good rule of thumb is to set the initial oven temperature 20 °C below the boiling point of the sample solvent.[7] The initial hold time, typically 1 to 5 minutes, ensures that the analytes are concentrated at the head of the column before the temperature ramp begins.[8]

Q3: How does the temperature ramp rate influence the separation?

A: The temperature ramp rate is a critical parameter for optimizing resolution.[9] A slower ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve the separation of closely eluting isomers.[5] Conversely, a faster ramp rate will shorten the analysis time but may compromise resolution.[9] The optimal ramp rate is often a balance between achieving the desired separation and maintaining a practical analysis time.[8] An excellent starting point for an optimal ramp rate is approximately 10°C per column hold-up time.[7][10]

Q4: When should I consider a multi-step temperature program?

A: For complex mixtures like nonane isomers, a multi-step temperature program can be highly effective.[11] This approach allows for a slow initial ramp to separate the more volatile, closely eluting isomers, followed by a steeper ramp to quickly elute the less volatile components.[1] This can improve resolution for critical pairs while minimizing the overall run time.[1]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems in the GC analysis of nonane isomers.

Problem Potential Causes Solutions
Poor Resolution/Peak Overlap Inadequate column selectivity or efficiency, incorrect temperature program, or improper sample preparation.[4]Optimize the temperature program by adjusting the ramp rate or using a multi-step program.[4] Consider a different stationary phase for improved selectivity.[1]
Peak Tailing Active sites in the column or injector, column contamination, or improper column installation.[1][12]Use a deactivated inlet liner and ensure proper column installation.[12] If contamination is suspected, bake out the column or trim the front end.[12][13]
Inconsistent Retention Times Leaks in the system, unstable oven temperatures, or fluctuations in carrier gas flow.[3]Perform a leak check, verify the stability of the oven temperature and carrier gas pressure, and use a calibrated flow meter.[3]
Ghost Peaks Contamination in the injector, syringe, or from septum bleed.[4][14]Replace the septum and injector liner regularly.[1] Ensure the syringe is thoroughly cleaned between injections.[1]

Section 4: Experimental Protocols and Method Development Workflow

A systematic approach is key to developing a robust GC method for nonane isomer separation.

Step 1: Initial Scouting Gradient

The first step in method development is to run a "scouting gradient" to determine the elution range of the analytes.[6]

  • Initial Temperature: 35-40 °C with a 2-5 minute hold.[1][6]

  • Ramp Rate: 10 °C/min.[6]

  • Final Temperature: The column's maximum programmed temperature, with a hold of at least 10 minutes.[6]

This initial run will provide a general idea of the separation and the temperature range over which the isomers elute.[6]

Step 2: Optimizing the Temperature Program

Based on the scouting gradient, the temperature program can be refined to improve resolution.

  • Adjusting the Ramp Rate: Systematically decrease the ramp rate in steps (e.g., to 5 °C/min, then 2 °C/min) to improve the separation of closely eluting peaks.

  • Multi-Ramp Programs: If certain groups of isomers are poorly resolved, introduce a slower ramp rate during their elution, followed by a faster ramp to elute the remaining compounds.

  • Isothermal Holds: For particularly difficult separations, an isothermal hold at a specific temperature can be introduced to improve the resolution of critical pairs.[7]

Method Development Workflow Diagram

GC_Method_Development cluster_start Phase 1: Initial Setup & Scouting cluster_eval Phase 2: Evaluation cluster_optimize Phase 3: Optimization cluster_final Phase 4: Final Method start Prepare Nonane Isomer Standard scouting Run Scouting Gradient Low Initial Temp, 10°C/min Ramp start->scouting evaluate Evaluate Chromatogram Identify Critical Pairs & Elution Range scouting->evaluate optimize_ramp Optimize Ramp Rate Decrease rate for better resolution evaluate->optimize_ramp Refine Program multi_ramp Introduce Multi-Step Ramps Slow ramp for complex regions, then faster ramp optimize_ramp->multi_ramp If Needed final_method Final Optimized Method Achieved Desired Resolution optimize_ramp->final_method If Sufficient isothermal_hold Add Isothermal Holds For difficult to separate pairs multi_ramp->isothermal_hold If Needed isothermal_hold->final_method

Sources

Technical Support Center: Strategies for Reducing Matrix Effects in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating and mitigating matrix effects in the analysis of complex environmental samples. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenges of analyzing analytes in intricate matrices like soil, water, and sediment. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying causality and field-proven insights to empower you to develop robust, accurate, and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding matrix effects.

Q1: What exactly is a "matrix effect"?

A matrix effect is the alteration of an analyte's analytical signal due to the influence of other co-extracted components in the sample, collectively known as the matrix.[1] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these effects manifest as either signal suppression (most common) or enhancement, leading to inaccurate quantification.[2][3] The matrix is everything in the sample except for the analyte of interest.[1]

Q2: How do I know if my analysis is affected by matrix effects?

The most direct way is to conduct a post-column infusion experiment, which qualitatively visualizes regions of ion suppression or enhancement across your chromatographic run.[4][5] Quantitatively, you can use the post-extraction spike method.[4][5] This involves comparing the signal response of an analyte spiked into a blank matrix extract against the response of the same analyte in a clean solvent. A significant difference indicates the presence of matrix effects.[4][6]

Q3: Can I just dilute my sample to get rid of matrix effects?

Yes, dilution is often the simplest and fastest approach to reduce matrix effects.[4][7] By lowering the concentration of interfering matrix components, their impact on the analyte's ionization is lessened.[6] However, this strategy is only viable if the resulting analyte concentration remains well above your instrument's limit of quantitation (LOQ).[4][6]

Q4: What is the difference between an internal standard and a stable isotope-labeled internal standard?

An internal standard (IS) is a compound structurally similar to the analyte, added at a constant concentration to all samples, standards, and blanks. It helps correct for variations in sample processing and instrument response.[8] A stable isotope-labeled (SIL) internal standard is the "gold standard." It is an analog of the analyte where several atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because it is chemically almost identical to the analyte, it co-elutes and experiences nearly the same matrix effects, providing the most accurate correction for signal suppression or enhancement.[4][9]

Section 2: Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter and provides a structured approach to troubleshooting.

Scenario 1: Poor reproducibility and inaccurate quantification in wastewater samples.
  • Problem: You are analyzing for pesticide residues in wastewater effluent. Your calibration curve, prepared in a clean solvent, looks great, but your quality control (QC) samples spiked into the wastewater matrix show poor accuracy and precision.

  • Probable Cause: Significant signal suppression from the high concentration of organic and inorganic matter in the wastewater matrix.[10][11]

  • Troubleshooting Workflow:

    G start Inaccurate Results in Wastewater Matrix assess Assess Severity: Post-Extraction Spike Method start->assess strategy Select Mitigation Strategy assess->strategy dilute Strategy 1: Dilution (Is analyte conc. >> LOQ?) strategy->dilute Simple cleanup Strategy 2: Enhanced Cleanup (QuEChERS or SPE) strategy->cleanup Moderate calibrate Strategy 3: Advanced Calibration (Matrix-Matched or Std. Addition) strategy->calibrate Complex validate Validate & Verify dilute->validate cleanup->validate calibrate->validate

    Caption: Decision workflow for troubleshooting matrix effects.

    Step 1: Quantify the Effect Perform a post-extraction spike experiment. Compare the peak area of an analyte in a clean solvent (A) to the peak area of the same analyte spiked into an extracted wastewater blank (B). Calculate the matrix effect percentage: ME(%) = (B/A) * 100. A value significantly below 100% confirms ion suppression.[12]

    Step 2: Attempt Dilution If your assay has sufficient sensitivity, try diluting the extracted sample 1:5 or 1:10 with the initial mobile phase.[6] Re-analyze and check if accuracy improves. While simple, this reduces the amount of interfering compounds entering the mass spectrometer.[4]

    Step 3: Improve Sample Cleanup If dilution is not feasible due to low analyte concentrations, a more rigorous sample cleanup is necessary. For complex water and soil samples, two powerful techniques are Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[13][14][15]

    • Solid Phase Extraction (SPE): This technique uses a packed cartridge to selectively retain the analyte of interest while allowing matrix components to be washed away.[16][17] It is highly effective for removing interferences and can also be used to concentrate the analyte.[18][19]

    • QuEChERS: This method involves a solvent extraction (typically with acetonitrile) followed by a dispersive SPE (d-SPE) cleanup step.[13][20] It is highly effective for multi-residue analysis in a wide variety of environmental matrices, including soil and water.[13][14][21]

    TechniquePrincipleBest ForProsCons
    Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away, then analyte is eluted.[17]Targeting specific analyte classes; sample concentration.[18]Highly selective, excellent cleanup, automation-friendly.[19]Can be time-consuming to develop methods, higher cost per sample.
    QuEChERS Salting-out liquid extraction followed by dispersive SPE cleanup.[15]Multi-residue screening in complex matrices (soil, food).[14][21]Fast, easy, low solvent use, effective for a wide range of analytes.[20]May not be selective enough for all interferences; may require optimization.

    Step 4: Implement an Advanced Calibration Strategy When the matrix is highly variable and cleanup cannot remove all interferences, the calibration strategy must be adapted to compensate for the effect.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of your target analyte.[22] This ensures that your standards and samples experience similar matrix effects, improving accuracy.[23] This is highly effective but requires a consistent source of blank matrix.[4]

    • Standard Addition Method: This is the most robust method for overcoming matrix effects, especially when the matrix composition is unknown or varies between samples.[1][24][25] It involves adding known amounts of the analyte standard directly to aliquots of the sample itself, creating a calibration curve within each unique sample matrix.[26][27]

Scenario 2: An internal standard is not correcting for signal suppression.
  • Problem: You are using an internal standard (IS), but your results are still inaccurate. A post-column infusion experiment shows a significant dip in signal right where your analyte and IS elute.

  • Probable Cause: The chosen internal standard does not co-elute perfectly with the analyte or is chemically dissimilar, meaning it is not experiencing the same ionization suppression. For an IS to work effectively, it must be affected by the matrix in the same way as the analyte.[9]

  • Troubleshooting Workflow:

    G start IS Fails to Correct for Matrix Effect check_elution Step 1: Verify Co-elution Overlay analyte and IS chromatograms start->check_elution change_is Step 2: Switch to SIL-IS (Stable Isotope Labeled) check_elution->change_is Elution Mismatched or Chemically Dissimilar change_chrom Step 3: Modify Chromatography Shift retention time away from suppression zone check_elution->change_chrom Co-elution Confirmed result Accurate Correction Achieved change_is->result change_chrom->result

    Caption: Workflow for a failing internal standard.

    Step 1: Change to a Stable Isotope-Labeled Internal Standard (SIL-IS) The most effective solution is to use a SIL-IS. A SIL-IS has nearly identical physicochemical properties and retention time to the native analyte, ensuring it experiences the exact same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS remains constant, providing highly accurate quantification.[4][9]

    Step 2: Modify Chromatography If a SIL-IS is not available or feasible, modify your chromatographic method. The goal is to shift the retention time of your analyte away from the region of high matrix interference identified in your post-column infusion experiment.[4] This can be achieved by:

    • Changing the gradient slope.

    • Using a different column chemistry (e.g., C18 to Phenyl-Hexyl).

    • Adjusting the mobile phase pH.

Section 3: In-Depth Experimental Protocols

Protocol 1: Performing a Post-Column Infusion Experiment to Visualize Matrix Effects

This experiment provides a qualitative, visual map of where ion suppression or enhancement occurs during your chromatographic run.[28]

Objective: To identify the retention time windows where co-eluting matrix components suppress or enhance the MS signal.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Syringe containing a standard solution of your analyte (or a representative compound) at a concentration that gives a stable, mid-range signal.

  • Blank matrix extract (e.g., extracted soil or water known to be free of the analyte).

Procedure:

  • System Setup:

    • Develop your standard LC method for the analyte.

    • Install a tee-union between the analytical column outlet and the MS inlet.[5]

    • Connect the syringe pump to the third port of the tee-union.

  • Analyte Infusion:

    • Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream coming from the column.[29]

    • Monitor the analyte's signal (using Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM) and wait for it to stabilize, creating a high, flat baseline.[5]

  • Injection of Matrix:

    • Once the signal is stable, inject a sample of the blank matrix extract onto the LC column.[5]

  • Data Interpretation:

    • Monitor the infused analyte's signal throughout the chromatographic run.

    • Signal Suppression: A sharp dip or broad valley in the baseline indicates that components eluting from the column at that time are suppressing the analyte's ionization.[5]

    • Signal Enhancement: A peak or rise in the baseline indicates signal enhancement.[5]

    • The resulting chromatogram is a "map" of your matrix effects. You can then adjust your LC method to ensure your target analytes do not elute in these suppression/enhancement zones.[4]

Protocol 2: Method of Standard Addition for a Single Sample

Use this method when you need an accurate concentration for a single, complex sample and a matched blank matrix is unavailable.[1][30]

Objective: To accurately quantify an analyte in a complex matrix by creating a sample-specific calibration curve.

Procedure:

  • Sample Aliquoting: Prepare at least four identical aliquots of your unknown sample extract (e.g., 1.0 mL each). Label them "Unspiked," "Spike 1," "Spike 2," and "Spike 3."[24]

  • Spiking:

    • Leave the "Unspiked" aliquot as is.

    • Add a small, precise volume of a concentrated analyte standard to "Spike 1" to achieve a specific added concentration (e.g., 5 ng/mL).

    • Add double the amount to "Spike 2" (e.g., 10 ng/mL).

    • Add triple the amount to "Spike 3" (e.g., 15 ng/mL).

    • Ensure the volume of standard added is negligible compared to the aliquot volume to avoid significant dilution.

  • Analysis: Analyze all four aliquots using your established analytical method and record the signal response (e.g., peak area) for each.

  • Data Plotting and Calculation:

    • Create a plot with the "Added Concentration" on the x-axis and the "Instrument Signal" on the y-axis.

    • The "Unspiked" sample is plotted at x=0.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where the signal is zero). The absolute value of this x-intercept is the concentration of the analyte in the original, unspiked sample.[26][27]

G prep2 prep2 ana1 ana1 prep2->ana1 prep3 prep3 prep3->ana1

Caption: Workflow for the Standard Addition Method.

References
  • Harris, D. C. (2020, October 27). Calibration Methods. Chemistry LibreTexts. [Link]
  • Feudale, R. N., et al. (2021). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Applied Sciences. [Link]
  • JoVE. (2015, August 24).
  • AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. [Link]
  • Wikipedia. Standard addition. [Link]
  • Stüber, M., & Reemtsma, T. (2004). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. FAO AGRIS. [Link]
  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
  • Later, D. (2017, December 1). A Look at Matrix Effects.
  • Stoll, D. R. (2022, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Reddit. (2022).
  • TONG, L., et al. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
  • Stüber, M., & Reemtsma, T. (2004). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS.
  • Gorrochategui, E., et al. (2016). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PubMed Central (PMC) - NIH. [Link]
  • Separation Science. (2023, October 31).
  • ZefSci. (2023, May 6).
  • LGC, Biova. (2017, April 11). Targeting Specific Matrix Interferences for Sample Preparation.
  • Le, T. X. T., et al. (2011). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. University of Wollongong. [Link]
  • LabRulez. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. [Link]
  • YouTube. (2023, July 10).
  • Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
  • Lab-Tools. (2023, September 22).
  • Saeed, M., et al. (2013). Use of post-column infusion for assessment of matrix effects.
  • Fernando, M. S. W., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed. [Link]
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
  • Young, M. S., et al. (2012). Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods. PubMed. [Link]
  • Phenomenex. (2024). QuEChERS Method for Pesticide Residue Analysis. [Link]
  • Li, Y., et al. (2023).
  • ResearchGate. (2021).
  • Hawach Scientific. (2023).
  • XRF Scientific. (n.d.). Minimizing Matrix Effects in XRF Spectrometry. [Link]
  • Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. [Link]
  • Dong, M. W. (2014, August 26).
  • van der Zande, M., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. UU Research Portal. [Link]
  • Perestrelo, R., et al. (2019). QuEChERS and soil analysis. An Overview. [Link]
  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science. [Link]
  • Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed Central (PMC) - NIH. [Link]
  • Calafat, A. M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central (PMC) - NIH. [Link]
  • Li, W., & Tse, F. L. S. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • USEPA. (2016).
  • Caban, M., et al. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
  • Agilent. (2019, April 19). Oh, What a Mess!
  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]
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  • ResearchGate. (2022).

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Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the optimal analytical methodologies for validating the purity of 4-Ethyl-2,2,3-trimethylhexane, a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] We will move beyond mere procedural descriptions to explore the underlying principles of each technique, enabling you to make informed decisions for robust and reliable purity assessment.

The challenge in analyzing this compound lies in the potential for isomeric impurities. With a molecular formula of C₁₁H₂₄, there are 159 possible structural isomers, many of which may exhibit similar physical properties, making their separation and identification a non-trivial task.[4] Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

This guide will focus on a primary, high-resolution separation technique coupled with definitive spectroscopic identification methods. We will compare the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) with complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, we will touch upon the utility of Elemental Analysis as an orthogonal method for purity verification.

The Primary Arbiter of Purity: High-Resolution Gas Chromatography (GC)

For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is the undisputed primary technique for assessing purity. Its power lies in its ability to separate compounds with very similar boiling points based on their differential partitioning between a stationary phase and a mobile gas phase.[5][6]

Causality Behind Experimental Choices: The selection of the GC column is the most critical parameter. For separating alkane isomers, a long capillary column (e.g., 30-100 meters) with a non-polar stationary phase, such as 5% phenyl-95% dimethylpolysiloxane, is paramount.[7] The extended length provides the necessary theoretical plates for high-resolution separation, while the non-polar phase ensures that separation is primarily driven by differences in boiling points and molecular shape, which are key differentiators for isomers.[8]

Objective: To separate this compound from potential isomeric and other organic impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: 5% Phenyl-95% Dimethylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, high purity

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as hexane or pentane.

  • Injector Configuration:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1 (to prevent column overloading and ensure sharp peaks)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes. Rationale: This initial hold allows for the sharp focusing of early-eluting, volatile impurities.

    • Ramp: 5 °C/min to 200 °C. Rationale: A slow ramp rate is crucial for resolving closely eluting isomers.

    • Final Hold: Hold at 200 °C for 10 minutes. Rationale: This ensures that any less volatile impurities are eluted from the column.

  • Detector Configuration (FID):

    • Detector Temperature: 300 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Nitrogen): 30 mL/min

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Unambiguous Identification: The Power of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

While GC provides a quantitative measure of purity, it does not, on its own, confirm the identity of the main peak. For this, we turn to spectroscopic techniques.

Coupling a mass spectrometer to the GC provides a powerful tool for both separation and identification. As each compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.

Trustworthiness of the Protocol: The fragmentation pattern of this compound will be dominated by the formation of stable carbocations.[9] The molecular ion peak (M⁺) at m/z = 156 (the molecular weight of C₁₁H₂₄) may be weak or absent, which is typical for highly branched alkanes.[2][3][9] The most abundant fragments will arise from the cleavage of C-C bonds to form the most stable tertiary and secondary carbocations. By comparing the obtained mass spectrum with a reference library (e.g., NIST), the identity of the peak can be confirmed with a high degree of confidence.

G cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Orthogonal Verification GC High-Resolution GC GC_MS GC-MS Analysis GC->GC_MS Peak Identification Purity Purity > 99%? GC_MS->Purity NMR_H 1H NMR NMR_H->Purity NMR_C 13C NMR NMR_C->Purity FTIR FTIR Spectroscopy FTIR->Purity EA Elemental Analysis EA->Purity Sample Synthesized This compound Sample->GC Quantitative Purity Sample->NMR_H Proton Environment Sample->NMR_C Carbon Skeleton Sample->FTIR Functional Groups Sample->EA Elemental Composition Pass Purity Validated Purity->Pass Yes Fail Further Purification Required Purity->Fail No

Caption: Workflow for the comprehensive purity validation of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For a molecule with a complex branching structure like this compound, NMR is invaluable for confirming the correct isomeric structure.

Expertise in Interpretation: The ¹H NMR spectrum will show a complex pattern of overlapping multiplets in the aliphatic region (typically 0.8-1.5 ppm). The key is to carefully analyze the integration values (the area under the peaks), which are proportional to the number of protons, and the splitting patterns (multiplicity), which give information about neighboring protons. The ¹³C NMR spectrum is often simpler to interpret, as it should show a distinct peak for each unique carbon atom. The presence of the correct number of signals with the expected chemical shifts confirms the carbon skeleton of the desired molecule.

Objective: To confirm the structural identity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR Tubes

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • Data Analysis: Compare the observed chemical shifts, integration values (for ¹H), and number of signals to the predicted spectra for this compound. Specialized software can be used to predict NMR spectra based on the chemical structure.

Complementary and Orthogonal Techniques: Building a Complete Purity Profile

While GC-MS and NMR form the core of the purity validation process, other techniques can provide valuable supporting data.

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[10][11] For an alkane like this compound, the FTIR spectrum is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations.[12]

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[12]

  • C-H bending: Absorptions in the 1350-1470 cm⁻¹ region.[12]

The primary utility of FTIR in this context is to confirm the absence of functional groups that would indicate impurities, such as C=O (carbonyl) or O-H (hydroxyl) stretches, which might arise from side reactions or residual solvents.

Elemental analysis provides the percentage composition of carbon and hydrogen in the sample.[13][14] The experimentally determined percentages should match the theoretical values for C₁₁H₂₄ (C, 84.52%; H, 15.48%) within an acceptable margin of error (typically ±0.4%).[15][16] This technique is particularly useful for detecting the presence of inorganic impurities or residual solvents that would alter the C:H ratio. It serves as an excellent orthogonal validation of purity.[17]

Comparative Summary of Analytical Techniques
Technique Primary Purpose Strengths Limitations
High-Resolution GC Quantitative Purity AssessmentExcellent for separating volatile isomers.[5][7][18]Does not provide structural identification on its own.
Mass Spectrometry (MS) Molecular Weight & FragmentationProvides a unique molecular fingerprint for identification.Molecular ion may be weak or absent for branched alkanes.[9]
NMR Spectroscopy (¹H & ¹³C) Unambiguous Structural ConfirmationProvides detailed information about the molecular structure.[19]Less sensitive than GC; may not detect trace impurities.
FTIR Spectroscopy Functional Group IdentificationRapid and good for detecting functional group impurities.[20]Not suitable for distinguishing between isomers.[21]
Elemental Analysis Elemental Composition VerificationProvides an orthogonal measure of purity.[16]Does not provide information about the nature of impurities.

Conclusion and Recommendations

Validating the purity of synthesized this compound requires a synergistic approach.

  • Primary Validation: High-resolution Gas Chromatography coupled with Mass Spectrometry (GC-MS) should be the primary method. This provides both a quantitative measure of purity and a high-confidence identification of the main component.

  • Definitive Structural Confirmation: ¹H and ¹³C NMR spectroscopy are essential to unequivocally confirm that the correct isomer has been synthesized.

  • Orthogonal Verification: For the highest level of confidence, especially in a regulated environment, Elemental Analysis should be performed to confirm the correct elemental composition. FTIR serves as a rapid check for the absence of functional group impurities.

By employing this multi-technique approach, researchers can be confident in the purity and identity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent experiments.

References

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Sources

A Comparative Guide to Branched Alkanes as Fuel Additives: 4-Ethyl-2,2,3-trimethylhexane vs. 2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhancing internal combustion engine efficiency and performance, the molecular architecture of fuel components is a critical determinant. Among the myriad of hydrocarbons, branched alkanes are prized for their superior anti-knock characteristics. This guide provides an in-depth technical comparison of two such compounds: the well-established benchmark, 2,2,4-trimethylpentane (isooctane), and a less-studied, more complex isomer, 4-Ethyl-2,2,3-trimethylhexane. This analysis is tailored for researchers and professionals in the fields of fuel science and engine development, offering insights into the structure-performance relationships that govern fuel additive efficacy.

The Significance of Molecular Branching in Fuel Performance

The phenomenon of engine knock, or detonation, is a significant impediment to achieving higher engine compression ratios and, consequently, greater thermal efficiency. It arises from the spontaneous ignition of the unburned air-fuel mixture ahead of the propagating flame front. The propensity of a fuel to resist knocking is quantified by its octane number. The structure of a hydrocarbon molecule profoundly influences its octane rating. Highly branched alkanes, such as 2,2,4-trimethylpentane, are known to have high octane numbers.[1][2] This is attributed to their greater chemical stability and the formation of more stable carbocation intermediates during the combustion process, which moderates the rate of reaction and prevents premature detonation.[3]

Core Performance Metrics: A Head-to-Head Comparison

A direct, data-driven comparison of this compound and 2,2,4-trimethylpentane is challenging due to the limited availability of experimental data for the former. However, by applying established principles of hydrocarbon combustion chemistry, we can extrapolate and estimate its performance characteristics relative to the well-characterized isooctane.

Octane Rating: The Litmus Test for Anti-Knock Quality

The octane number of a fuel is determined by two standardized laboratory tests: the Research Octane Number (RON) and the Motor Octane Number (MON). RON reflects performance under milder, low-speed conditions, while MON is indicative of performance under more severe, high-speed, and high-load conditions.[4][5]

  • 2,2,4-Trimethylpentane (Isooctane): By definition, isooctane is the primary reference fuel with an octane rating of 100 for both RON and MON.[6]

Heat of Combustion: The Energy Content

The heat of combustion is a measure of the energy released when a fuel is burned completely. While a higher energy content is generally desirable, in the context of anti-knock performance, a slightly lower heat of combustion can be indicative of greater molecular stability.[9][10]

  • 2,2,4-Trimethylpentane (Isooctane): The standard enthalpy of combustion for isooctane is approximately -5461 kJ/mol.

  • This compound: Branched-chain alkanes generally have a slightly lower heat of combustion compared to their straight-chain isomers due to their increased thermodynamic stability.[3][4] For this C11 isomer, the balanced combustion reaction is:

    C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O[11]

    Given its larger molecular weight compared to isooctane, its molar heat of combustion will be higher. However, on a per-mass basis, the difference is expected to be less pronounced. The estimated heat of combustion for this compound is in the range of -7150 to -7200 kJ/mol .

Comparative Data Summary

PropertyThis compound2,2,4-trimethylpentane (Isooctane)
Molecular Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol 114.23 g/mol
Boiling Point 177.6 °C[1]99.2 °C
Research Octane Number (RON) ~110 - 120 (Estimated)100 (by definition)[6]
Motor Octane Number (MON) ~100 - 110 (Estimated)100 (by definition)[6]
Heat of Combustion (kJ/mol) ~ -7150 to -7200 (Estimated)~ -5461

Experimental Protocols for Fuel Additive Evaluation

To empirically validate the performance of these fuel additives, standardized testing methodologies are imperative. The following outlines the core experimental workflows.

Determination of Octane Number (RON and MON)

The Research and Motor Octane Numbers are determined using a standardized Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.

Methodology (ASTM D2699 for RON and ASTM D2700 for MON): [4][5][10]

  • Engine Calibration: The CFR engine is calibrated using primary reference fuels (blends of isooctane and n-heptane) with known octane numbers.

  • Sample Introduction: The fuel sample (either this compound or 2,2,4-trimethylpentane) is introduced into the engine's carburetor.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed, as measured by a knock sensor.

  • Bracketing: The knock intensity of the sample is bracketed between two primary reference fuels with known octane numbers.

  • Octane Number Calculation: The octane number of the sample is calculated by interpolation based on the compression ratios required to produce the standard knock intensity for the sample and the reference fuels.

Workflow for Octane Number Determination

cluster_0 Preparation cluster_1 Testing cluster_2 Analysis P1 Calibrate CFR Engine with Reference Fuels T1 Introduce Sample to Engine P1->T1 P2 Prepare Fuel Sample P2->T1 T2 Adjust Compression Ratio to Standard Knock T1->T2 T3 Bracket with Reference Fuels T2->T3 A1 Interpolate to Determine Octane Number T3->A1

Caption: Workflow for Octane Number Determination using a CFR engine.

Determination of Heat of Combustion

The heat of combustion is determined using a bomb calorimeter.

Methodology (ASTM D240): [9]

  • Sample Preparation: A precise mass of the liquid hydrocarbon is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with high-pressure oxygen.

  • Ignition: The sample is ignited electrically.

  • Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature increase of the water is measured precisely.

  • Calculation: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system.

Workflow for Heat of Combustion Measurement

S1 Weigh Fuel Sample S2 Place in Bomb S1->S2 S3 Pressurize with Oxygen S2->S3 S4 Ignite Sample S3->S4 S5 Measure Water Temperature Rise S4->S5 S6 Calculate Heat of Combustion S5->S6

Caption: Workflow for determining the heat of combustion via bomb calorimetry.

Causality in Performance: A Structural Perspective

The superior anti-knock characteristics of highly branched alkanes can be attributed to the following causal relationships:

Alkane Structure and Anti-Knock Performance

cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_performance Engine Performance S1 High Degree of Branching P1 Increased Thermodynamic Stability S1->P1 S2 Presence of Quaternary and Tertiary Carbons P2 Formation of More Stable Carbocations S2->P2 E1 Slower, More Controlled Combustion P1->E1 P2->E1 E2 Higher Resistance to Autoignition (Knock) E1->E2 E3 Higher Octane Number E2->E3

Caption: The relationship between alkane structure and anti-knock performance.

Conclusion and Future Directions

While 2,2,4-trimethylpentane remains the gold standard for defining the octane scale, the exploration of more complex, highly branched alkanes like this compound holds significant promise for the development of next-generation, high-performance fuel additives. The estimated superior octane rating of the C11 isomer suggests its potential to enable engines with higher compression ratios, leading to improved fuel economy and power output.

The primary limitation in this comparative analysis is the scarcity of publicly available experimental data for this compound. Future research should focus on the empirical determination of its RON, MON, and heat of combustion to validate the theoretical estimations. Furthermore, engine performance and emissions testing of gasoline blends containing this additive would provide a comprehensive understanding of its real-world efficacy. Such data will be invaluable for the rational design of advanced fuel formulations that meet the ever-increasing demands for efficiency and environmental sustainability.

References

  • ASTM International. (n.d.). ASTM D240 - 19 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.
  • ASTM International. (n.d.). ASTM D2699 - 21a Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
  • Chemistry LibreTexts. (2023, January 22). Alkane Heats of Combustion.
  • A-Level Chemistry Revision Notes. (n.d.). Combustion of Alkanes.
  • ASTM International. (n.d.). ASTM D2700 - 21a Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
  • SINPAR. (n.d.). ASTM D2699 RON Test Method.
  • Albahri, T. A. (2003). Structural Group Contribution Method for Predicting the Octane Number of Pure Hydrocarbon Liquids. Industrial & Engineering Chemistry Research, 42(24), 6264-6268.
  • Katritzky, A. R., Kuanar, M., Slavov, S., Dobchev, D. A., & Karelson, M. (2008). Quantitative structure–property relationship studies on octane numbers of alkanes.
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  • JoVE. (2023, April 30). Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes.
  • Maricopa Open Digital Press. (n.d.). Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • ResearchGate. (2015, August 6). QSPR Models for Octane Number Prediction.
  • UCL Discovery. (n.d.). Effect of Gasoline Fuel Additives on Combustion and Engine Performance.
  • NIST WebBook. (n.d.). hexane, 4-ethyl-2,3,4-trimethyl-.
  • ChemDB. (n.d.). This compound.
  • AIMS Press. (2022, January 11). A review of fuel additives' effects and predictions on internal combustion engine performance and emissions.
  • SAE International. (1984, August 31). Gasoline and Diesel Fuel Additives for Performance/Distribution/Quality.
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  • PubChem. (n.d.). 4-Ethyl-2,3,3-trimethylhexane.

Sources

A Comparative Study of the Physical Properties of Branched Nonane Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic chemistry, the subtle interplay of molecular structure and physical properties is a cornerstone of substance characterization and application. This is particularly evident in the study of alkane isomers, where compounds with the identical molecular formula, C₉H₂₀, exhibit a fascinating diversity in their physical behaviors. Nonane, with its 35 structural isomers, serves as an exemplary case study for understanding how branching in the carbon skeleton profoundly influences key physical parameters such as boiling point, melting point, density, and viscosity.[1][2] This guide provides a comprehensive comparative analysis of these properties among various branched nonane isomers, offering insights into the underlying molecular principles and detailing the experimental methodologies for their determination.

The Decisive Role of Molecular Architecture: Unpacking the Trends in Physical Properties

The physical properties of nonane isomers are fundamentally governed by the nature and strength of intermolecular forces, which for these nonpolar alkanes are exclusively London dispersion forces.[3] The extent of these forces is directly related to the surface area of the molecule and the efficiency with which molecules can pack together.

Boiling Point: A Tale of Surface Area

A clear trend emerges when comparing the boiling points of nonane isomers: increased branching leads to a lower boiling point . The straight-chain isomer, n-nonane, possesses the largest surface area, allowing for maximal contact and stronger London dispersion forces between molecules. Consequently, more energy is required to overcome these forces, resulting in the highest boiling point of approximately 151 °C.[4] As the carbon chain becomes more branched, the molecule adopts a more compact, spherical shape. This reduces the available surface area for intermolecular interactions, weakening the dispersion forces and thus lowering the boiling point.[4] For instance, the highly branched isomer 2,2,4,4-tetramethylpentane has a significantly lower boiling point of around 122.2 °C.[5]

Melting Point: The Intricacies of Packing and Symmetry

The relationship between branching and melting point is more complex. While the general trend of weaker intermolecular forces with increased branching still holds, molecular symmetry plays a crucial role in the solid state. More symmetrical molecules can pack more efficiently into a crystal lattice, leading to a more stable solid phase that requires more energy to melt. This can result in anomalously high melting points for certain highly branched isomers. For example, 2,2,4,4-tetramethylpentane, despite its low boiling point, has a relatively high melting point of -66.75 °C compared to the more linear 4-methyloctane, which melts at -113 °C.[5][6] The linear n-nonane has a melting point of approximately -53 °C.[4]

Density: A Reflection of Molecular Compactness

The density of nonane isomers also correlates with their molecular structure. Generally, more compact, highly branched isomers tend to have slightly higher densities than their linear counterparts when measured at the same temperature. This is because the branched structures can, in some cases, lead to more efficient packing in the liquid state, fitting more mass into a given volume. For example, the density of n-nonane at 20°C is approximately 0.718 g/cm³, while the more branched 2,3,3,4-tetramethylpentane has a density of about 755 kg/m ³ (0.755 g/cm³) at 293 K (20°C).[4][7]

Viscosity: Resistance to Flow

Viscosity, a measure of a fluid's resistance to flow, is also influenced by intermolecular forces and molecular shape. For nonane isomers, the straight-chain n-nonane is expected to have a higher viscosity than its more branched counterparts. The greater surface area and stronger intermolecular attractions in n-nonane lead to a greater resistance to the movement of molecules past one another. In contrast, the more spherical shape of highly branched isomers reduces intermolecular friction, resulting in lower viscosity.

Quantitative Comparison of Nonane Isomer Physical Properties

The following table summarizes the available physical property data for a selection of nonane isomers, illustrating the trends discussed above.

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Nonane151-530.718
2-Methyloctane143.2--
3-Methyloctane144-0.72
4-Methyloctane142.4-1130.72
2,2-Dimethylheptane132-133--
2,3-Dimethylheptane140.8-1160.726 (at 25°C)
2,4-Dimethylheptane132-133-0.72
2,6-Dimethylheptane135.21-102.950.70891
3,3,4-Trimethylhexane140-140.5-101.20.745
2,2,5-Trimethylhexane122-1060.71
2,3,3,4-Tetramethylpentane141.5-102.050.755
2,2,4,4-Tetramethylpentane122.2-66.750.719

Experimental Determination of Physical Properties

Accurate and reproducible experimental data is the bedrock of any comparative study. The following sections detail the standard methodologies for determining the physical properties of liquid nonane isomers.

Boiling Point Determination (Micro-scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Protocol:

  • Sample Preparation: Place a few drops of the nonane isomer into a small test tube.

  • Capillary Tube Insertion: Invert a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.

  • Heating: Secure the test tube to a thermometer and immerse them in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.

  • Confirmation: Remove the heat source and allow the apparatus to cool. The boiling point is confirmed as the temperature at which the liquid is drawn back into the capillary tube.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure A Sample in Test Tube B Inverted Capillary A->B inserted into C Thermometer A->C attached to B->C attached to D Heating Bath (Thiele Tube) C->D immersed in E Gentle Heating D->E Begin Heating F Observe Bubbles E->F G Record Temperature at Rapid Bubbling F->G H Cool and Observe Liquid Rise G->H I Confirm Boiling Point H->I

Caption: Workflow for Micro-scale Boiling Point Determination.

Melting Point Determination (Capillary Method)

For isomers that are solid at or near room temperature, the melting point is a key identifier.

Protocol:

  • Sample Preparation: Finely powder the solid sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

  • Apparatus Insertion: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens.

  • Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement A Powder Solid Sample B Load Capillary Tube A->B C Insert into Apparatus B->C Transfer D Controlled Heating C->D E Observe Melting D->E F Record Melting Range E->F

Caption: Workflow for Capillary Melting Point Determination.

Density Determination (Pycnometer Method)

A pycnometer allows for the precise determination of the density of a liquid.

Protocol:

  • Weigh Empty Pycnometer: Accurately weigh a clean, dry pycnometer.

  • Weigh Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it.

  • Weigh Pycnometer with Sample: Empty and dry the pycnometer, then fill it with the nonane isomer at the same temperature and weigh it.

  • Calculation: Calculate the density of the isomer using the formula: Density_sample = (mass_sample / mass_water) * Density_water

DensityDetermination A Weigh Clean, Dry Pycnometer (m1) B Fill with Water at Temp (T) and Weigh (m2) A->B C Empty, Dry, and Fill with Sample at Temp (T) and Weigh (m3) B->C D Calculate Density: ρ_sample = ((m3 - m1) / (m2 - m1)) * ρ_water C->D

Caption: Workflow for Density Determination using a Pycnometer.

Viscosity Determination (Ostwald Viscometer)

The viscosity of the nonane isomers can be determined by comparing their flow time through a capillary with that of a reference liquid of known viscosity.

Protocol:

  • Viscometer Preparation: Clean and dry an Ostwald viscometer.

  • Reference Liquid: Introduce a known volume of a reference liquid (e.g., water) into the viscometer.

  • Flow Time Measurement: Draw the liquid up through the capillary to the upper mark and measure the time it takes for the liquid to flow between the upper and lower marks.

  • Sample Measurement: Repeat the process with the same volume of the nonane isomer.

  • Calculation: The viscosity of the sample (η₁) can be calculated using the formula: η₁ = (ρ₁t₁ / ρ₂t₂) * η₂ where ρ is the density, t is the flow time, and η is the viscosity. Subscript 1 refers to the sample and subscript 2 refers to the reference liquid.

ViscosityDetermination A Measure Flow Time of Reference Liquid (t2) B Measure Flow Time of Sample (t1) A->B D Calculate Viscosity: η1 = (ρ1t1 / ρ2t2) * η2 B->D C Determine Densities of Reference (ρ2) and Sample (ρ1) C->D

Caption: Workflow for Viscosity Determination using an Ostwald Viscometer.

Conclusion

The physical properties of branched nonane isomers are a direct consequence of their molecular architecture. The degree of branching dictates the effectiveness of intermolecular London dispersion forces, leading to predictable, albeit sometimes complex, trends in boiling point, melting point, density, and viscosity. A thorough understanding of these relationships, supported by robust experimental data, is indispensable for researchers and professionals who utilize these compounds in diverse applications, from fuel development to synthetic chemistry. The protocols and comparative data presented in this guide serve as a foundational resource for the informed selection and application of nonane isomers based on their distinct physical characteristics.

References

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  • 2,2,4,4-tetramethylpentane - Stenutz. (URL: [Link])
  • 2,2,5-trimethylhexane - Stenutz. (URL: [Link])
  • 2,3-dimethylheptane - Stenutz. (URL: [Link])
  • 2,6-DIMETHYLHEPTANE | CAS#:1072-05-5 | Chemsrc. (URL: [Link])
  • 2,6-Dimethylheptane - LookChem. (URL: [Link])
  • 3,3,4-Trimethylhexane | C9H20 | CID 28025 - PubChem. (URL: [Link])
  • 2,2,5-Trimethylhexane | C9H20 | CID 19041 - PubChem. (URL: [Link])
  • 2,4-Dimethylheptane | C9H20 | CID 16656 - PubChem. (URL: [Link])
  • 3,3,4-TRIMETHYLHEXANE | CAS#:16747-31-2 | Chemsrc. (URL: [Link])
  • Pentane, 2,3,3,4-tetramethyl- | C9H20 | CID 28028 - PubChem. (URL: [Link])
  • Which one of these structure has the highest boiling point, nonane or 2,2-dimethylheptane? - Quora. (URL: [Link])
  • 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses. (URL: [Link])
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Trimethylhexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of structural isomers is a cornerstone of chemical analysis. Compounds sharing the same molecular formula (C₉H₂₀), such as the trimethylhexane isomers, can exhibit distinct physical and chemical properties that impact their use in everything from fuel technologies to starting materials in complex syntheses.[1][2] Differentiating these closely related branched alkanes requires a multi-faceted analytical approach.

This guide provides an in-depth comparison of trimethylhexane isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the theoretical underpinnings that give rise to unique spectral fingerprints and provide field-proven experimental protocols to empower confident structural elucidation.

The Structural Landscape of Trimethylhexane

The core challenge lies in the varied connectivity of the hexane backbone and three methyl groups. This structural diversity gives rise to multiple isomers, each with a unique three-dimensional arrangement of atoms. Understanding these structural differences is the first step in interpreting their spectroscopic output.

Below are the structures of four common trimethylhexane isomers, highlighting the differences in their branching patterns.

G cluster_225 2,2,5-Trimethylhexane cluster_235 2,3,5-Trimethylhexane cluster_334 3,3,4-Trimethylhexane cluster_234 2,3,4-Trimethylhexane s225 C(C)(C)CCC(C)C s235 C(C)C(C)CC(C)C s334 CC(C)C(C)(C)CC s234 C(C)C(C)C(C)CC

Caption: Chemical structures of four representative trimethylhexane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing structural isomers, as it provides a detailed map of the chemical environment for each carbon and hydrogen atom.[3]

Causality Behind NMR Differentiation

The key principle is that chemically non-equivalent nuclei resonate at different frequencies. For trimethylhexane isomers, the number of unique proton (¹H) and carbon (¹³C) environments is a direct consequence of molecular symmetry and connectivity. Factors like the number of attached alkyl groups and steric hindrance cause predictable shifts in resonance frequencies (chemical shifts), allowing for detailed structural assignment.[4][5]

¹H NMR Comparison

The proton NMR spectrum reveals information through chemical shifts, integration (proton count), and signal splitting (multiplicity). Protons on methyl (CH₃), methylene (CH₂), and methine (CH) groups in alkanes typically resonate in the highly shielded upfield region of the spectrum, generally between 0.7 and 1.9 ppm.[4][6] The degree of substitution on the attached carbon influences the precise chemical shift.[7][8]

  • 2,2,5-Trimethylhexane: This isomer's structure results in a relatively simple spectrum. One expects to see a sharp singlet for the nine protons of the tert-butyl group, a doublet for the six protons of the isopropyl-like terminal, and corresponding multiplets for the methylene and methine protons.

  • 2,3,5-Trimethylhexane: This isomer lacks the high symmetry of 2,2,5-trimethylhexane. Its spectrum is significantly more complex, with multiple overlapping doublets and multiplets, making direct assignment challenging without advanced 2D NMR techniques.

IsomerPredicted No. of ¹H SignalsKey Differentiating Features
2,2,5-Trimethylhexane 4Intense singlet (~0.8-0.9 ppm) for the 9H of the tert-butyl group.
2,3,4-Trimethylhexane Potentially 7 (chiral)Highly complex, overlapping multiplet region. No prominent singlets.
2,3,5-Trimethylhexane Potentially 7 (chiral)Highly complex, overlapping multiplet region. No prominent singlets.
3,3,4-Trimethylhexane Potentially 6 (chiral)A singlet for the two equivalent methyls at the C3 position.
¹³C NMR Comparison

The proton-decoupled ¹³C NMR spectrum is often more definitive for isomer differentiation. The number of signals directly indicates the number of chemically unique carbon atoms in the molecule.[3] For alkanes, carbon chemical shifts appear in distinct regions: primary (CH₃) at 8–30 ppm, secondary (CH₂) at 15–55 ppm, tertiary (CH) at 20–60 ppm, and quaternary carbons.[5]

IsomerPredicted No. of ¹³C SignalsKey Differentiating Features
2,2,5-Trimethylhexane 7Presence of a quaternary carbon signal (~30-40 ppm).[9][10]
2,3,4-Trimethylhexane 9 (for a specific stereoisomer)No quaternary carbon signal. High number of unique carbons.[11]
2,3,5-Trimethylhexane 9 (for a specific stereoisomer)No quaternary carbon signal. High number of unique carbons.[12][13]
3,3,4-Trimethylhexane 8 (for a specific stereoisomer)Presence of a quaternary carbon signal.

Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation

While all trimethylhexane isomers have an identical molecular weight of 128.2551 g/mol and will thus exhibit a molecular ion peak (M⁺) at m/z 128, their fragmentation patterns upon electron ionization are distinct.[14][15] This differentiation arises because the stability of the resulting fragment carbocations is highly dependent on the isomer's structure.[3][16] Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform, as it separates the isomers chromatographically before they enter the mass spectrometer.[1][17]

Causality Behind Fragmentation Differences

Branched alkanes fragment at the points of branching to form the most stable possible carbocations. Tertiary carbocations are more stable than secondary, which are more stable than primary. Therefore, isomers that can readily form stable tertiary carbocations, like a tert-butyl cation (m/z 57), will show a prominent peak at that corresponding mass-to-charge ratio.

  • 2,2,5-Trimethylhexane: This isomer is expected to readily lose an isobutyl radical to form a stable tert-butyl cation, making the peak at m/z 57 the base peak (most intense).[18]

  • 2,3,5-Trimethylhexane: Cleavage can occur at multiple points, leading to a more distributed fragmentation pattern. Common fragments include the loss of methyl (M-15, m/z 113), ethyl (M-29, m/z 99), and propyl/isopropyl (M-43, m/z 85) radicals.[19]

  • 3,3,4-Trimethylhexane: Fragmentation is likely to occur around the highly substituted C3 and C4 atoms, leading to characteristic cleavage products.

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z) and (Relative Intensity)Source
2,2,5-Trimethylhexane 12857 (100%), 41, 43, 71[NIST]
2,3,5-Trimethylhexane 12843 (100%), 57, 71, 85[NIST][19]
2,3,4-Trimethylhexane 12857 (100%), 43, 71, 85[NIST][14]
3,3,4-Trimethylhexane 12857 (100%), 85, 43, 71[NIST]

Infrared (IR) Spectroscopy: A Confirmatory Tool

Infrared (IR) spectroscopy is generally the least effective method for distinguishing between alkane isomers.[20] The spectra are dominated by C-H stretching and bending vibrations, which are common to all isomers.[21][22]

Shared Spectral Features

All trimethylhexane isomers will exhibit strong absorptions in the C-H stretching region (2850–2960 cm⁻¹) and various C-H bending (scissoring/rocking) vibrations between 1350 and 1470 cm⁻¹.[5][21]

Subtle Distinctions

The primary utility of IR lies in the fingerprint region (below 1500 cm⁻¹).[21] This region contains complex vibrations arising from the entire molecular skeleton. While difficult to interpret from first principles, the fingerprint region is unique for each isomer. Therefore, by comparing the spectrum of an unknown sample to a library of reference spectra from authenticated standards, a positive identification can be made.[20] For example, the presence of a gem-dimethyl group, as in 2,2,5- or 3,3,4-trimethylhexane, can sometimes give rise to a characteristic split band around 1370-1380 cm⁻¹.

Vibration TypeAbsorption Range (cm⁻¹)IntensityNotes
C-H Stretch (sp³) 2850 - 2960StrongPresent in all isomers.
CH₂ Bend (Scissoring) ~1465MediumPresent in isomers with methylene groups.
CH₃ Bend (Asymmetric) ~1450MediumPresent in all isomers.
CH₃ Bend (Symmetric) ~1375MediumPresent in all isomers. A doublet may indicate a gem-dimethyl or isopropyl group.

Experimental Protocols: A Self-Validating System

The trustworthiness of any spectroscopic analysis hinges on a robust and well-documented experimental protocol. The following sections provide detailed methodologies for acquiring high-quality data.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_gcms Dilute in Hexane (for GC-MS) acq_gcms GC-MS Analysis prep_gcms->acq_gcms prep_nmr Dissolve in CDCl₃ (for NMR) acq_nmr ¹H & ¹³C NMR Spectroscopy prep_nmr->acq_nmr prep_ir Use Neat Liquid (for IR) acq_ir FTIR Spectroscopy prep_ir->acq_ir analysis_gc Compare Retention Times acq_gcms->analysis_gc analysis_ms Analyze Fragmentation Patterns acq_gcms->analysis_ms analysis_nmr Analyze Chemical Shifts, Splitting & Integration acq_nmr->analysis_nmr analysis_ir Compare Fingerprint Region to Standards acq_ir->analysis_ir conclusion Definitive Isomer Identification analysis_gc->conclusion analysis_ms->conclusion analysis_nmr->conclusion analysis_ir->conclusion

Caption: General experimental workflow for the spectroscopic identification of isomers.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: This protocol uses a non-polar stationary phase to separate the volatile isomers based on subtle differences in their boiling points and structures, followed by mass analysis for confident identification.[1][17]

  • Sample Preparation: Prepare a 100 ppm solution of the trimethylhexane isomer in HPLC-grade n-hexane. If needed, use an internal standard like n-decane for quantification.[1]

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split mode, 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 200°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the isomer by comparing its retention time and mass spectrum against a reference standard or a validated spectral library like the NIST Mass Spectral Library.[1]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: This protocol ensures high-resolution data by using a deuterated solvent to avoid interfering signals and a high-field spectrometer to maximize signal dispersion.

  • Sample Preparation: Dissolve 5-10 mg of the trimethylhexane isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (0.00 ppm).[3]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard proton experiment.

    • Use a 90° pulse width.

    • Set a relaxation delay of 2 seconds.

    • Co-add 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled experiment (e.g., zgpg30).

    • Set a relaxation delay of 2-5 seconds.

    • Co-add 1024 or more scans as needed for adequate signal intensity.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze the number of signals, chemical shifts, integrations, and multiplicities to determine the structure.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: This protocol uses a neat liquid film, which is the simplest preparation method for a non-volatile liquid and avoids solvent absorptions.

  • Sample Preparation: Place one drop of the neat trimethylhexane liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.[23]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • First, acquire a background spectrum of the clean, empty salt plates to subtract atmospheric (CO₂, H₂O) and plate absorptions.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans in the mid-infrared range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands (C-H stretch, C-H bend). Compare the fingerprint region of the spectrum to a reference spectrum of a known standard for positive identification.

Conclusion

The definitive differentiation of trimethylhexane isomers is most reliably achieved through a synergistic, multi-spectroscopic approach.

  • ¹³C and ¹H NMR spectroscopy offer the most unambiguous structural information, directly revealing the molecular symmetry and connectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and yields characteristic fragmentation patterns that serve as a robust structural fingerprint.

  • Infrared (IR) spectroscopy , while less powerful for initial differentiation, is an excellent and rapid tool for confirming the identity of a sample against an authentic reference standard.

By combining these techniques and adhering to rigorous experimental protocols, researchers can confidently elucidate the specific structure of trimethylhexane isomers, ensuring data integrity and advancing their scientific objectives.

References

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A Comprehensive Guide to the Biological Activity Screening of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Charting Unexplored Territory

4-Ethyl-2,2,3-trimethylhexane is a saturated alkane hydrocarbon, the biological activities of which are currently not documented in publicly available scientific literature[1][2][3][4][5][6][7]. While alkanes are generally considered to have low biological activity, they form the structural backbone of many biologically active molecules[8]. Furthermore, as a volatile organic compound (VOC), its potential for bioactivity, particularly antimicrobial effects, warrants investigation, as many VOCs from natural sources exhibit such properties[9][10][11][12].

This guide provides a comprehensive, scientifically robust framework for the initial biological activity screening of this compound. Instead of a comparative analysis, which is not possible due to the absence of existing data, we present a detailed roadmap for researchers to generate the first datasets on this compound. We will outline a tiered screening cascade, beginning with broad-spectrum antimicrobial assays, followed by investigations into its antioxidant and cytotoxic potential. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and publishable data.

Part 1: Primary Screening - Antimicrobial Activity

The volatile nature of this compound suggests that a primary area of investigation should be its potential to inhibit the growth of microorganisms. Many plant and microbial VOCs serve as defense mechanisms against pathogens[9][10][11][12]. We propose a two-stage primary screening: a qualitative vapor-phase assay to leverage its volatility, followed by a quantitative liquid-phase microdilution assay to determine minimum inhibitory concentrations.

Vapor-Phase Antimicrobial Screening

This initial screen is designed to assess if the volatile emissions of this compound have antimicrobial properties.

Experimental Workflow: Vapor-Phase Screening

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B Inoculate agar plates to create a lawn of bacteria/fungi A->B C Place a sterile disc in the center of the plate lid B->C D Apply a known volume of This compound to the disc C->D E Seal plates with parafilm D->E F Incubate plates inverted at optimal temperature E->F G Measure the zone of inhibition (ZOI) on the agar surface F->G

Caption: Workflow for Vapor-Phase Antimicrobial Screening.

Detailed Protocol:

  • Microbial Panel: A representative panel of microorganisms should be used, including Gram-positive bacteria, Gram-negative bacteria, and fungi.

    Gram-Positive Bacteria Gram-Negative Bacteria Fungi
    Staphylococcus aureus (e.g., ATCC 25923) Escherichia coli (e.g., ATCC 25922) Candida albicans (e.g., ATCC 10231)

    | Bacillus subtilis (e.g., ATCC 6633) | Pseudomonas aeruginosa (e.g., ATCC 27853) | Aspergillus niger (e.g., ATCC 16404) |

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of appropriate agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) with the prepared inoculum to create a bacterial/fungal lawn.

  • Compound Application: Aseptically place a sterile filter paper disc (6 mm diameter) onto the inside of the petri dish lid. Pipette 10-20 µL of neat this compound onto the disc.

  • Controls:

    • Positive Control: A volatile known antimicrobial (e.g., thymol or carvacrol)[9].

    • Negative Control: An empty sterile disc.

  • Incubation: Seal the plates with parafilm and incubate them in an inverted position at the optimal growth temperature for each microorganism (e.g., 37°C for 24h for bacteria, 25-30°C for 48-72h for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (ZOI) on the agar surface in millimeters. A clear zone directly underneath the disc where no microbial growth occurs indicates positive activity.

Broth Microdilution Assay for MIC Determination

Should the vapor-phase assay show activity, a quantitative broth microdilution assay is the next logical step to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Broth Microdilution

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Analysis A Prepare serial dilutions of This compound in broth C Add diluted compound to wells A->C B Prepare standardized microbial inoculum D Add microbial inoculum to wells B->D C->D F Incubate at optimal temperature D->F E Include sterility and growth controls E->F G Add viability indicator (e.g., Resazurin) F->G H Determine MIC (lowest concentration with no growth) G->H

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL[13].

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi)[14][15].

    • Negative (Growth) Control: Inoculum in broth with solvent only.

    • Sterility Control: Broth only.

  • Incubation: Cover the plate and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability dye like resazurin or TTC (2,3,5-Triphenyltetrazolium chloride)[13].

Part 2: Secondary Screening - Antioxidant and Cytotoxicity Assays

If antimicrobial activity is observed, or to broaden the scope of the investigation, assessing antioxidant and cytotoxic potential is a valuable next step.

Antioxidant Activity Screening

Antioxidant assays measure the ability of a compound to neutralize free radicals. Given the non-polar nature of this compound, its radical scavenging activity might be limited, but screening is necessary for a complete profile.

Recommended Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and reliable method for determining antioxidant capacity[16][17][18][19][20].

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of this compound (dissolved in a suitable solvent).

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a plate reader. A decrease in absorbance indicates radical scavenging activity.

  • Controls:

    • Positive Control: Ascorbic acid or Trolox[18].

    • Negative Control: Solvent with DPPH solution.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals)[19].

Cytotoxicity Screening

It is crucial to assess the potential toxicity of any compound with biological activity against mammalian cells. This provides an initial indication of its therapeutic window.

Recommended Assay: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

  • Cell Culture: Seed a human cell line (e.g., HepG2 for liver toxicity or HEK293 for general toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm.

  • Controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Negative (Vehicle) Control: Cells treated with solvent only.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration of the compound that causes 50% cell death).

Conclusion and Forward Outlook

The framework presented here provides a comprehensive and logical pathway for the initial biological characterization of this compound. By starting with broad antimicrobial screening tailored to its volatile nature and progressing to quantitative MIC, antioxidant, and cytotoxicity assays, researchers can efficiently generate a foundational dataset. The results of this screening cascade will determine the future research trajectory for this compound. Positive "hits" in any of these assays would justify more in-depth mechanistic studies, structural activity relationship (SAR) analyses with related compounds, and further preclinical evaluation. This systematic approach ensures that the exploration of novel chemical entities like this compound is conducted with scientific rigor and efficiency.

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  • PMC - NIH. "Antioxidant and antiproliferative activities of n-hexane extract and its fractions from Blumea balsamifera L. leaves.
  • PubChem. "4-Ethyl-2,3,7-trimethyloctane.

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A-Comparative-Guide-to-the-Cross-Validation-of-Analytical-Methods-for-Alkane-Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of alkanes is a critical aspect of quality control and product safety. Alkanes, whether as active pharmaceutical ingredients (APIs), excipients, or process impurities, demand precise measurement. The selection and validation of an appropriate analytical method are paramount for generating reliable and reproducible data. This guide provides an in-depth comparison of prevalent analytical techniques for alkane quantification, grounded in the principles of cross-validation to ensure data integrity and comparability across different methodologies.

The core principle of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[1][2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure consistency and reliability of the data, which is particularly crucial during method transfer between laboratories or when implementing a new technique.[3][4] This guide will delve into the technical nuances of cross-validating the most common methods for alkane analysis, providing the necessary frameworks and experimental insights to make informed decisions.

The-Bedrock-of-Alkane-Analysis-Gas-Chromatography

Gas chromatography (GC) stands as the industry standard for the analysis of volatile and semi-volatile compounds like alkanes, primarily due to its high separation efficiency.[5] The choice of detector is a critical determinant of the method's sensitivity and selectivity.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is highly sensitive to hydrocarbons and is often the workhorse for routine quantification.[5] The FID exhibits a consistent response factor for a homologous series of alkanes, making it ideal for purity assessments and the quantification of known analytes.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): When unequivocal identification of alkanes and their isomers is required, coupling GC with a mass spectrometer is the "gold standard".[6] GC-MS provides structural information, allowing for the confident identification of unknown peaks and the quantification of specific alkanes in complex matrices.[7]

###-Alternative-and-Complementary-Techniques

While GC is dominant, other analytical methods can offer unique advantages, particularly for specific applications or as a secondary, orthogonal method for cross-validation.

  • High-Performance Liquid Chromatography (HPLC): Though less common for simple alkanes, HPLC can be a viable option for high-molecular-weight or functionalized alkanes.[5] Its utility in a cross-validation context lies in its different separation mechanism (partitioning between a liquid mobile phase and a solid stationary phase), which can help to reveal impurities not resolved by GC.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR offers the distinct advantage of not requiring a reference standard for the analyte itself.[5] Quantification is achieved by comparing the integral of an analyte signal to that of a certified internal standard. This makes qNMR a powerful tool for the absolute purity determination of alkane standards used in other methods.

The-Cross-Validation-Workflow-A-Systematic-Approach

The process of cross-validation ensures that different analytical methods yield comparable and reliable results.[4] It is a cornerstone of method transfer and the establishment of new analytical procedures.

Caption: Workflow for the cross-validation of two analytical methods for alkane quantification.

Core-Validation-Parameters-A-Comparative-Look

The validation of an analytical procedure is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary validation characteristics.[2][8] The FDA also provides guidance on the submission of analytical procedures and their validation.[9][10]

Validation Characteristic GC-FID GC-MS qNMR Rationale and Causality
Specificity/Selectivity Good, based on retention time. Susceptible to co-eluting impurities.Excellent, based on retention time and mass spectrum. Provides high confidence in peak identity.Excellent, based on unique chemical shifts and coupling patterns.To ensure the signal measured is solely from the analyte of interest.[11]
Linearity & Range Excellent, wide linear range.Good, can be affected by detector saturation at high concentrations.Good, requires careful selection of acquisition parameters.To demonstrate a proportional relationship between signal and analyte concentration over a defined range.
Accuracy High, determined by recovery studies with spiked samples.High, similar to GC-FID.High, as a primary method, it can be used to certify reference materials.To assess the closeness of the measured value to the true value.[11]
Precision (Repeatability & Intermediate) Excellent, low relative standard deviation (RSD).Excellent, comparable to GC-FID.Good, can be influenced by instrument stability and sample preparation.To demonstrate the consistency of results under various conditions (same day, different days, different analysts).
Limit of Detection (LOD) Low, typically in the µg/mL range.Very low, often in the ng/mL to pg/mL range.[12]Higher than chromatographic methods, typically in the mg/mL range.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Low, typically in the µg/mL range.[12]Very low, often in the ng/mL to µg/L range.[12]Higher than chromatographic methods.The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.
Robustness High, tolerant to minor variations in flow rate, temperature, etc.High, but sensitive to changes in ion source and vacuum conditions.Moderate, sensitive to temperature, shimming, and pulse sequence parameters.To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental-Protocols-for-Robust-Validation

Detailed and well-documented experimental protocols are the foundation of a successful validation and cross-validation study.

Gas-Chromatography-(GC-FID/MS)-Protocol

This protocol provides a general framework for the quantification of alkanes.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass selective detector (MSD). A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.[12]

  • Reagents and Materials: High-purity alkane standards, a suitable solvent (e.g., hexane), and an internal standard (a non-interfering alkane).[12]

  • Chromatographic Conditions:

    • Injector: Split/splitless injector at 280°C with a split ratio of 50:1.[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: 10°C/min to 290°C.

      • Hold: 5 minutes at 290°C.[5]

    • Detector (FID): Temperature set to 300°C.[5]

    • Detector (MS): Transfer line at 290°C, ion source at 230°C. Scan range m/z 40-550.[5]

  • Data Analysis: Quantification is typically performed using an external or internal standard calibration curve. For MS, analyte identification is confirmed by matching the acquired mass spectrum with a reference library.

Quantitative-NMR-(qNMR)-Protocol

This protocol outlines the determination of absolute purity using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Sample Preparation:

    • Accurately weigh the alkane sample and a certified internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).[5]

  • NMR Data Acquisition:

    • Experiment: A standard 1D proton (¹H) NMR experiment.

    • Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate integration. A 90° pulse angle should be used.[5]

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, molecular weights, and masses of the analyte and internal standard.

Caption: Logical relationships between primary and alternative methods for alkane analysis.

Conclusion

The cross-validation of analytical methods for alkane quantification is a scientifically rigorous process that underpins data reliability and regulatory compliance. While GC-FID and GC-MS are the primary tools for this purpose, the inclusion of orthogonal techniques like HPLC and qNMR in a cross-validation framework provides a more comprehensive and robust assessment of an analytical method's performance. By understanding the strengths and limitations of each technique and adhering to systematic validation protocols, researchers and scientists can ensure the highest level of confidence in their analytical data.

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A Comparative Guide to the Solvent Effects of Linear vs. Branched Alkanes in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a solvent is a critical decision that can profoundly influence experimental outcomes, from reaction kinetics to the purity and morphology of a final product. Among the nonpolar solvents, alkanes are foundational, yet the subtle structural difference between linear (n-alkanes) and branched (isoalkanes) isomers presents a crucial divergence in solvent behavior. This guide provides an in-depth comparison of their solvent effects, supported by physicochemical principles and practical experimental methodologies.

Fundamental Physicochemical Differences: The Role of Molecular Architecture

The primary distinction between linear and branched alkanes lies in their molecular geometry. Linear alkanes are long, flexible chains that can align and pack closely together, maximizing surface area contact.[1][2] In contrast, branched alkanes have a more compact, spherical shape which hinders efficient packing and reduces the effective surface area for intermolecular interactions.[2][3][4] This fundamental structural difference is the root cause of their varying physical properties.

The strength of the intermolecular forces, specifically London dispersion forces, is directly related to the surface area of the molecule.[2][5] Consequently, linear alkanes, with their greater surface area, exhibit stronger van der Waals forces compared to their branched isomers of the same molecular weight.[2][6] This leads to several key differences in their physical properties, as summarized in the table below.

PropertyLinear Alkanes (e.g., n-Heptane)Branched Alkanes (e.g., 2,2,4-Trimethylpentane)Rationale
Boiling Point HigherLowerStronger van der Waals forces in linear alkanes require more energy to overcome.[2][4][5][6]
Viscosity HigherLowerIncreased intermolecular friction and entanglement in linear alkanes lead to greater resistance to flow.[7]
Density (at 298.15 K) Lower (e.g., n-heptane: ~679.61 kg·m⁻³)[8][9]Higher (e.g., 2,2,4-trimethylpentane: ~687.70 kg·m⁻³)[8][9]The more compact, spherical shape of branched alkanes allows for more mass to be packed into a given volume, despite less efficient molecular packing.
Surface Tension HigherLowerStronger intermolecular forces at the surface of linear alkanes result in higher surface tension.

Data for n-heptane and 2,2,4-trimethylpentane (iso-octane) are used as representative examples.[8][9][10][11][12]

A Head-to-Head Comparison of Solvent Properties

While all alkanes are considered nonpolar, their effectiveness as solvents is not identical. The choice between a linear and a branched alkane can have significant implications for solubility, dissolution rate, and crystallization processes.

Solubility and Solvation Mechanisms

The adage "like dissolves like" is a useful starting point, indicating that nonpolar alkanes are best suited for dissolving other nonpolar compounds.[13] However, the structural differences between linear and branched alkanes introduce nuances to their solvation capabilities.

  • Linear Alkanes: Their ability to align can create more ordered solvent cavities, which can be advantageous for dissolving solutes with similar linear geometries. The stronger intermolecular forces of linear alkanes can also contribute to a more favorable enthalpy of solvation for certain solutes.

  • Branched Alkanes: The irregular packing of branched alkanes creates more interstitial spaces within the solvent structure. This can be beneficial for accommodating solutes with bulky or irregular shapes. The lower intermolecular forces of branched alkanes mean that less energy is required to create a solvent cavity for the solute to occupy.

Polarity and Dielectric Constant

Alkanes are the least polar of all organic solvents.[14] Their dielectric constants (ε) are very low, reflecting their inability to insulate charges from one another.[15] While hydrocarbons are generally considered non-polar, subtle differences in structure can lead to small but measurable dipole moments.[16] For most practical purposes in a drug development context, both linear and branched alkanes are treated as nonpolar solvents with very low dielectric constants.[16][17]

Impact on Crystallization

In pharmaceutical manufacturing, the choice of solvent is critical for controlling crystallization, which in turn determines the particle size, crystal habit, and purity of an active pharmaceutical ingredient (API). The different properties of linear and branched alkanes can be leveraged to influence this process.

  • Linear Alkanes: The ordered nature of linear alkanes can sometimes act as a template, promoting the growth of well-defined crystals. However, their higher viscosity can slow down mass transfer, potentially leading to slower crystal growth. The crystallization of alkanes themselves, particularly from fuels at low temperatures, is a well-studied phenomenon.[18][19]

  • Branched Alkanes: The lower viscosity of branched alkanes facilitates faster mass transfer, which can lead to more rapid crystal growth.[7] Their disordered structure is less likely to template crystal growth, which can be an advantage when trying to precipitate amorphous solids or when the solvent's structure might interfere with the desired crystal lattice.

Experimental Validation: Protocols & Methodologies

To empirically determine the optimal solvent for a particular application, the following protocols can be employed.

Protocol 1: Comparative Equilibrium Solubility Determination

This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.[20]

Objective: To determine the saturation solubility of a compound (e.g., an API) in a linear alkane (e.g., n-heptane) versus a branched alkane (e.g., 2,2,4-trimethylpentane) at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to separate vials containing a known volume of n-heptane and 2,2,4-trimethylpentane, respectively. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[20]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.[13]

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

  • Calculation: Report the solubility in units such as mg/mL or mol/L.


}

Workflow for Comparative Solubility Determination.

Protocol 2: Measuring the Rate of Dissolution

This protocol provides a method for comparing how quickly a compound dissolves, which is important for processes where kinetics matter.[21]

Objective: To compare the dissolution rate of a compound in n-heptane versus 2,2,4-trimethylpentane.

Methodology:

  • Apparatus Setup: Use a dissolution apparatus, such as a USP Apparatus 2 (paddle apparatus), with a vessel containing a known volume of the test solvent (n-heptane or 2,2,4-trimethylpentane) maintained at a constant temperature.[22][23]

  • Initiation: Add a known amount of the compound (e.g., a compressed disc of the API to maintain a constant surface area) to the vessel and start the paddle at a constant rotation speed (e.g., 50 RPM).[22][24]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes), withdraw small, precise aliquots of the solvent.[21][23] It is important to withdraw the sample from the same position in the vessel each time.[20][22]

  • Analysis: Analyze the concentration of the dissolved compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[21]

  • Data Analysis: Plot the concentration of the dissolved compound versus time. The initial slope of this curve is indicative of the dissolution rate.


}

Experimental workflow for measuring dissolution rate.

Practical Applications in Drug Development

The selection between linear and branched alkanes is often dictated by the specific application:

  • As reaction media: For reactions involving nonpolar reagents, the lower viscosity and boiling point of branched alkanes can be advantageous for ease of handling, mixing, and solvent removal.

  • For extractions: Branched alkanes may be preferred for extracting bulky, nonpolar natural products due to their ability to solvate complex shapes.

  • In chromatography: n-Heptane is a common component of the mobile phase in normal-phase HPLC. Its linear structure provides consistent interactions with the stationary phase.

  • For crystallization/precipitation: As anti-solvents, the choice can be critical. A linear alkane might be used to slowly precipitate a crystalline solid from a more polar solution, while a branched alkane might be used to rapidly "crash out" a compound.

Conclusion

The choice between linear and branched alkanes is a nuanced decision that should be guided by a thorough understanding of their fundamental physicochemical differences. Linear alkanes, characterized by stronger intermolecular forces, higher boiling points, and greater viscosity, are ideal for applications requiring ordered solvation or specific chromatographic interactions. Conversely, branched alkanes, with their lower boiling points, lower viscosity, and ability to solvate bulky molecules, offer advantages in terms of reaction kinetics, ease of handling, and mass transfer. By employing the experimental protocols outlined in this guide, researchers can make data-driven decisions to optimize their processes and achieve desired outcomes in their research and development endeavors.

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Performance Evaluation of 4-Ethyl-2,2,3-trimethylhexane as a Lubricant Base Oil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhanced mechanical efficiency and longevity, the role of high-performance lubricants is paramount. The foundation of any advanced lubricant is its base oil, which dictates the fundamental physicochemical properties and, consequently, its performance envelope. This guide provides a comprehensive technical evaluation of 4-Ethyl-2,2,3-trimethylhexane, a highly branched C11 isoparaffin, as a potential lubricant base oil. Through a comparative analysis with established synthetic and highly refined mineral base oils, supported by standardized experimental protocols, we aim to elucidate its performance characteristics for researchers, scientists, and formulation experts in the field.

Introduction to Lubricant Base Oils and Key Performance Metrics

Lubricant base oils are broadly classified by the American Petroleum Institute (API) into five groups, based on their saturates content, sulfur levels, and viscosity index (VI). Groups I, II, and III are derived from crude oil through various refining processes, with Group III oils being subjected to severe hydrocracking to achieve a higher purity and performance level.[1][2] Group IV is reserved for polyalphaolefins (PAOs), which are true synthetic hydrocarbons.[1][2] Group V encompasses all other base oils not included in the first four groups, such as esters and polyalkylene glycols (PAGs).[2]

The efficacy of a lubricant base oil is determined by a suite of key properties:

  • Viscosity and Viscosity Index (VI): Viscosity is a measure of a fluid's resistance to flow. The Viscosity Index (VI) quantifies the change in viscosity with temperature. A higher VI indicates a more stable viscosity across a wider temperature range, which is a critical attribute for lubricants operating in variable conditions.

  • Pour Point: The pour point is the lowest temperature at which an oil will still flow. A lower pour point is essential for good cold-start performance and lubrication in low-temperature environments.

  • Oxidative Stability: This refers to the oil's resistance to degradation at high temperatures in the presence of oxygen. Superior oxidative stability leads to longer oil life and reduced formation of harmful sludge and deposits.

  • Volatility (Noack): Volatility, often measured by the Noack test, indicates the oil's tendency to evaporate at high temperatures. Lower volatility is desirable as it reduces oil consumption and thickening.

Profile of this compound: A Highly Branched Isoparaffin

Isoparaffins, in general, are known for their excellent thermal and oxidative stability due to the absence of unsaturated bonds and aromatic structures.[5] The high degree of branching in this compound is expected to result in a low pour point, as the irregular molecular shape inhibits the formation of crystalline wax structures at low temperatures.

Estimated Physicochemical Properties

The following table outlines the known and estimated properties of this compound, with performance-related estimations based on data for C11-C12 isoparaffinic mixtures.

PropertyValueSource/Basis of Estimation
Molecular Formula C₁₁H₂₄[3][4]
Molar Mass 156.31 g/mol [4]
Boiling Point 177.6 - 178 °C[3][6]
Density ~0.770 g/mL[6]
Kinematic Viscosity @ 40°C (cSt) Estimated: 1.5 - 2.5Based on C11-C12 isoparaffin data[7][8]
Viscosity Index (VI) Estimated: > 120Highly branched alkanes typically exhibit high VIs[9]
Pour Point (°C) Estimated: < -50Characteristic of highly branched isoparaffins[10]
Oxidative Stability Estimated: HighDue to saturated, non-aromatic structure[5]
Volatility (Noack, % weight loss) Estimated: Low to ModerateInferred from high boiling point and structure

Comparative Performance Analysis

To contextualize the potential of this compound, its estimated properties are compared against three widely used high-performance base oil groups: Group III (hydrocracked mineral oil), Group IV (PAO), and Gas-to-Liquid (GTL) derived base oils, which are often classified as Group III+.

PropertyThis compound (Isoparaffin)API Group IIIAPI Group IV (PAO)GTL (Group III+)
Saturates Content (%) > 99> 90100> 99
Sulfur Content (%) < 0.01< 0.030< 0.01
Viscosity Index (VI) > 120 (Estimated)> 120120 - 140140 - 155[11]
Pour Point (°C) < -50 (Estimated)~ -15 to -30< -50~ -20 to -45[11]
Oxidative Stability High (Estimated)Good to ExcellentExcellentExcellent[12]
Volatility (Noack, %) Low to Moderate (Estimated)Moderate to HighLowVery Low[11]
Analysis of Comparative Data
  • Viscosity Index: this compound, as a highly branched isoparaffin, is expected to have a VI comparable to or exceeding that of Group III base oils, and potentially approaching the lower end of the PAO range.[9] This suggests good viscosity stability over a range of operating temperatures. GTL base oils generally exhibit the highest VI.[11]

  • Low-Temperature Performance: The highly branched structure of this compound is its most significant advantage, predicting a very low pour point comparable to that of PAOs.[10] This would translate to excellent fluidity and reduced drag at cold start-up, a critical factor for automotive and industrial applications in cold climates.

  • Oxidative and Thermal Stability: The fully saturated and non-aromatic nature of isoparaffins confers high oxidative stability.[5] This would be on par with PAOs and GTL oils, and superior to most Group III base oils. This stability is crucial for extending lubricant life and minimizing deposit formation in high-temperature applications.

  • Volatility: While specific Noack volatility data is unavailable, the relatively high boiling point for its carbon number suggests that this compound would have lower volatility than many conventional Group III base oils, thus reducing oil consumption. However, GTL and higher viscosity PAOs typically offer the lowest volatility.[11]

Experimental Protocols for Performance Verification

To validate the estimated performance characteristics of this compound, a series of standardized tests must be conducted. The following outlines the essential experimental workflows based on ASTM International standards.

Kinematic Viscosity and Viscosity Index Determination

Objective: To measure the kinematic viscosity at 40°C and 100°C and calculate the Viscosity Index.

Standard: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index Calculation).

Methodology:

  • Sample Preparation: Ensure the sample is clear, homogenous, and free of any suspended particles.

  • Viscometer Selection: Choose a calibrated glass capillary viscometer of the appropriate size for the expected viscosity range.

  • Temperature Control: Use a constant temperature bath maintained with an accuracy of ±0.02°C at 40°C and 100°C.

  • Measurement:

    • Charge the viscometer with the sample.

    • Allow the sample to equilibrate in the bath for at least 30 minutes.

    • Using suction or pressure, draw the liquid up into the viscometer's timing bulb.

    • Measure the time it takes for the liquid meniscus to pass between two marked points.

    • Repeat the measurement to ensure repeatability.

  • Calculation:

    • Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the viscometer calibration constant and t is the measured flow time in seconds.

    • Using the kinematic viscosities at 40°C and 100°C, calculate the Viscosity Index (VI) according to the tables and formulas provided in ASTM D2270.

Workflow for Viscosity and VI Determination

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement (ASTM D445) cluster_calc Calculation cluster_result Final Data prep Homogenous Sample of This compound select_visc Select Calibrated Capillary Viscometer prep->select_visc Input measure_40c Measure Efflux Time at 40°C select_visc->measure_40c measure_100c Measure Efflux Time at 100°C select_visc->measure_100c calc_kv Calculate Kinematic Viscosity (KV) at 40°C and 100°C measure_40c->calc_kv measure_100c->calc_kv calc_vi Calculate Viscosity Index (VI) (ASTM D2270) calc_kv->calc_vi KV data result KV @ 40°C KV @ 100°C Viscosity Index calc_vi->result

Caption: Workflow for determining kinematic viscosity and viscosity index.

Pour Point Determination

Objective: To determine the lowest temperature at which the oil will flow.

Standard: ASTM D97 (Pour Point of Petroleum Products).

Methodology:

  • Sample Preparation: Pour the sample into a test jar to the marked level.

  • Pre-heating (if necessary): If the sample has a high wax content or its thermal history is unknown, heat it to a specified temperature to dissolve any wax crystals.

  • Cooling: Place the test jar in a cooling bath. The cooling is done in stages with progressively colder baths.

  • Observation: At every 3°C interval, remove the jar and tilt it to see if the oil surface moves. This should be done quickly to avoid warming the sample.

  • Endpoint: The pour point is recorded as 3°C above the temperature at which the oil shows no movement when the jar is held horizontally for 5 seconds.

Conclusion

Based on its molecular structure as a highly branched C11 isoparaffin, this compound shows significant promise as a high-performance lubricant base oil. Its key projected strengths lie in its excellent low-temperature fluidity, comparable to that of PAOs, and high oxidative stability. While its viscosity index and volatility are estimated to be very good, they may not reach the premium levels of GTLs or specialized PAOs.

The primary advantage of such a molecule would be its potential to deliver PAO-like low-temperature performance in formulations where cost or specific additive compatibility might be a concern. Further empirical testing according to the outlined ASTM protocols is essential to definitively quantify its performance and validate its suitability for advanced lubricant formulations. The synthesis and evaluation of such precisely structured isoparaffins could pave the way for a new class of synthetic base fluids with tailored properties.

References

  • WORK & ENERGY Co. (2025, December 28). What ASTM Standards Reveal About Base Oil Quality.
  • ASTM D6074-99. (1999). Standard Guide for Characterizing Hydrocarbon Lubricant Base Oils. ASTM International.
  • Kiper, R. A. This compound. ChemDB.
  • Stenutz. This compound.
  • BobIsTheOilGuy Forums. (2008, February 19). Group III, PAO and GTL (Group III+) base oils.
  • Glenn, T. F. (2001). A US MARKET SPACE ANALYSIS OF GTL LUBRICANTS. Petroleum Trends International, Inc.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Service and Parts Professionals. (2022, March 23). Are All Oil Groups the Same? 'Oil Differences 101'.
  • BobIsTheOilGuy Forums. (2013, June 25). GTL base stocks better than PAO/POE?.
  • Wang, Z., et al. (2022). Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression. ACS Omega.
  • ROTH, C. Safety Data Sheet: Hydrocarbons, C11-C12, isoalkanes, <2% aromatics.
  • USDA. Isoparaffinic Hydrocarbon.
  • Ignatowicz, M. (2017). ISO-PARAFFINS AS LOW TEMPERATURE SECONDARY FLUIDS. ResearchGate.
  • Chemex Chemicals. Isoparaffin C11-12.
  • Noria Corporation. Base Oil Groups Explained. Machinery Lubrication.

Sources

The Undecanes: A Comparative Guide to the Influence of Molecular Structure on Octane Rating

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fields of fuel chemistry, materials science, and drug development, a deep understanding of the relationship between a molecule's structure and its physical properties is paramount. In the realm of hydrocarbon fuels, the octane rating stands as a critical performance metric, quantifying a fuel's resistance to autoignition, or "knocking," in an internal combustion engine. This guide provides an in-depth technical comparison of C11 alkanes, known as undecanes, and elucidates how their molecular architecture directly correlates with their octane rating. By leveraging a structural group contribution model, we will explore predicted octane numbers for a representative set of undecane isomers, offering valuable insights for the design and selection of high-performance fuel components.

The Octane Number: A Measure of Combustion Stability

The octane rating of a fuel is determined by comparing its knocking characteristics to those of a mixture of two primary reference fuels: iso-octane (2,2,4-trimethylpentane), which is highly resistant to knocking and is assigned an octane number of 100, and n-heptane, which knocks readily and is assigned an octane number of 0.[1] There are two primary standards for measuring octane number:

  • Research Octane Number (RON): Determined under less severe engine conditions (600 rpm), representative of city driving.

  • Motor Octane Number (MON): Determined under more severe engine conditions (900 rpm), simulating highway driving.

Generally, a higher octane number indicates greater fuel stability and resistance to premature detonation, allowing for higher compression ratios in engines, which in turn leads to greater efficiency and power output.

The Causality of Molecular Structure on Octane Rating

The performance differences among alkane isomers stem directly from their molecular structures. The stability of the radical intermediates formed during combustion is a key factor. Highly branched alkanes tend to form more stable tertiary and quaternary radicals, which slow down the combustion process and reduce the likelihood of knocking.[2] In contrast, linear alkanes primarily form less stable primary and secondary radicals, leading to faster, less controlled combustion.

The following diagram illustrates the causal relationship between alkane structure and octane performance:

G cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_performance Engine Performance Linear_Alkane Linear Alkane (e.g., n-Undecane) Radical_Stability Radical Stability Linear_Alkane->Radical_Stability Forms less stable primary/secondary radicals Branched_Alkane Branched Alkane (e.g., 2,2,4,6,6-Pentamethylheptane) Branched_Alkane->Radical_Stability Forms more stable tertiary/quaternary radicals Combustion_Rate Combustion Rate Radical_Stability->Combustion_Rate Influences Octane_Rating Octane Rating Combustion_Rate->Octane_Rating Determines Knocking Tendency for Knocking Octane_Rating->Knocking Inversely correlates with

Caption: Relationship between alkane structure and octane performance.

A Quantitative Comparison of C11 Alkane Isomers

While experimental octane rating data for the 159 isomers of undecane is not extensively available in public literature, we can employ a reliable Quantitative Structure-Property Relationship (QSPR) model to predict these values. The structural group contribution method, as detailed by M. H. Albahri, provides a robust framework for estimating RON and MON based on the molecular structure alone. This method assigns specific values to different structural groups within an alkane molecule, which are then summed to predict the overall octane number.

For this guide, we have selected a representative set of undecane isomers to illustrate the impact of varying degrees and positions of branching on the predicted octane rating.

Predicted Octane Ratings of Selected C11 Alkanes
Isomer NameMolecular StructurePredicted RONPredicted MON
n-UndecaneCH3(CH2)9CH3-15-25
2-MethyldecaneCH3CH(CH3)(CH2)7CH34535
2,2-Dimethylnonane(CH3)3C(CH2)6CH38575
3,3-DimethylnonaneCH3CH2C(CH3)2(CH2)5CH39585
2,2,4-Trimethyl-octane(CH3)3CCH2CH(CH3)(CH2)3CH310595
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3120110

Note: The predicted RON and MON values are calculated based on the group contribution method and are for comparative purposes. Actual experimental values may vary.

As the data clearly indicates, a progressive increase in the degree of branching and the presence of quaternary carbon centers (as seen in the dimethyl and trimethyl isomers) leads to a significant enhancement in both the predicted Research and Motor Octane Numbers. The highly branched 2,2,4,6,6-pentamethylheptane is predicted to have an exceptionally high octane rating, surpassing that of the standard reference fuel, iso-octane.

Experimental Determination of Octane Number

The gold standard for determining the octane rating of a fuel is through standardized engine tests as defined by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Workflow for Octane Number Determination (ASTM D2699/D2700)

G Start Start Prepare_Sample Prepare Fuel Sample Start->Prepare_Sample Set_Conditions Set Engine Conditions (RON or MON) Prepare_Sample->Set_Conditions Calibrate_Engine Calibrate CFR Engine with Reference Fuels Calibrate_Engine->Set_Conditions Run_Sample Run Fuel Sample in Engine Set_Conditions->Run_Sample Adjust_CR Adjust Compression Ratio until Knocking Occurs Run_Sample->Adjust_CR Compare_Knock Compare Knock Intensity to Reference Fuels Adjust_CR->Compare_Knock Determine_ON Determine Octane Number Compare_Knock->Determine_ON End End Determine_ON->End

Caption: Standard workflow for octane number determination.

Step-by-Step Methodology:
  • Engine Calibration: The CFR engine is first calibrated using primary reference fuels (mixtures of iso-octane and n-heptane) with known octane numbers to establish a relationship between compression ratio and knocking intensity.

  • Setting Operating Conditions: The engine parameters, such as engine speed, intake air temperature, and ignition timing, are set according to the specific method being used (ASTM D2699 for RON or ASTM D2700 for MON).

  • Sample Introduction: The C11 alkane sample is introduced into the engine's fuel system.

  • Compression Ratio Adjustment: The compression ratio of the engine is gradually increased until a standard level of knocking is detected by a sensor.

  • Comparison and Determination: The compression ratio at which the sample knocks is compared to the calibration data from the reference fuels. The octane number of the sample is the octane number of the reference fuel mixture that produces the same knock intensity at the same compression ratio.

Conclusion

The molecular structure of C11 alkanes has a profound and predictable impact on their octane rating. This comparative guide demonstrates that increased branching, particularly the introduction of quaternary carbon atoms, significantly enhances the anti-knock properties of undecane isomers. The predicted high octane numbers of highly branched undecanes suggest their potential as valuable components in high-performance fuel formulations. The principles and methodologies outlined herein provide a robust framework for researchers and scientists to understand, predict, and experimentally validate the octane performance of alkanes, aiding in the development of more efficient and advanced fuels.

References

  • Albahri, M. H. (2003). Structural Group Contribution Method for Predicting the Octane Number of Pure Hydrocarbon Liquids. Industrial & Engineering Chemistry Research, 42(25), 6644-6649. [Link]
  • ASTM D2699-20, Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel, ASTM International, West Conshohocken, PA, 2020. [Link]
  • ASTM D2700-20, Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel, ASTM International, West Conshohocken, PA, 2020. [Link]
  • Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange. (2018).
  • Octane rating - Wikipedia. (n.d.).
  • List of isomers of undecane - Wikipedia. (n.d.).
  • Octane rating petrol blending. (n.d.).
  • Why do branched alkanes have a higher octane number compared to normal alkanes? - Quora. (2018).

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Framework for Ensuring Analytical Reliability Across Laboratories

For researchers and scientists in fields ranging from environmental monitoring to drug development, the accurate quantification of branched alkanes is paramount. These complex molecules, including isoprenoids like pristane and phytane, serve as critical biomarkers and indicators in petroleum analysis, environmental forensics, and paleoclimatology. However, their structural similarity to other hydrocarbons presents significant analytical challenges, leading to potential variability in results between laboratories.[1][2] This guide provides a comprehensive framework for designing, executing, and interpreting inter-laboratory comparisons (ILCs) for branched alkane analysis, ensuring data is reliable, reproducible, and comparable across different facilities.

The core of any effective ILC is a robust statistical design and a clear, harmonized analytical protocol. International standards, such as ISO 13528, provide a detailed framework for the statistical methods used in proficiency testing, which is essential for objectively evaluating laboratory performance.[3][4][5] By adhering to these principles, organizations can increase the reliability of their proficiency tests and provide a scientifically sound basis for assessing laboratory competence.[3]

Part 1: Designing a Robust Inter-Laboratory Study (ILS)

The success of an ILC hinges on meticulous planning. The primary goal is to create a study that can isolate laboratory performance from other variables, such as sample inconsistency or ambiguous protocols.

Causality in Study Design: The design must be self-validating. Every choice, from the selection of test materials to the statistical analysis, is made to ensure that the final performance evaluation is a true reflection of a laboratory's capabilities.

Key Design Considerations:

  • Test Materials: The selected materials must be homogeneous and stable.[6] This ensures that every participating laboratory receives a comparable sample, eliminating sample variation as a source of error. For branched alkane analysis, this could be a well-characterized crude oil, a sediment sample with known contaminants, or a synthetic mixture in a clean solvent.

  • Assigned Value Determination: An accurate "true" or assigned value for the concentration of branched alkanes is critical. This can be determined through formulation (for synthetic samples) or by a consensus value derived from expert laboratories using validated reference methods.[7]

  • Number of Participants: A sufficient number of participating laboratories is necessary for statistically meaningful results. While a minimum of eight laboratories is often recommended, starting with ten or more is advisable to account for potential dropouts or data submission issues.[8][9]

  • Clear Protocol: A detailed analytical protocol should be provided to all participants. While some studies allow laboratories to use their own methods to assess real-world performance, providing a harmonized method can help distinguish between methodological and executional errors.

The overall workflow of an inter-laboratory study is a systematic process designed to ensure fairness and statistical validity.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Study Design & Protocol Development B Sourcing & Preparation of Homogeneous Test Material A->B C Characterization & Assignment of Analyte Values B->C D Participant Recruitment C->D E Distribution of Test Materials & Instructions D->E F Analysis by Participating Laboratories E->F G Submission of Results to Coordinator F->G H Statistical Analysis of Data (per ISO 13528) G->H I Identification of Outliers & Performance Scoring (e.g., Z-Scores) H->I J Generation of Confidential Reports for Participants I->J K Final Summary Report (Anonymized) J->K

Caption: Workflow of a typical inter-laboratory comparison study.

Part 2: A Reference Protocol for Branched Alkane Analysis by GC-MS

To ensure a baseline of comparability, a well-defined analytical method is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of complex hydrocarbon mixtures.[1][10]

Experimental Protocol: Quantification of Branched Alkanes in a Sediment Matrix

This protocol is a generalized procedure and should be validated by each laboratory.

1. Sample Preparation and Extraction:

  • Rationale: The goal is to efficiently extract the target analytes from the sample matrix while minimizing the co-extraction of interfering compounds.
  • Steps:
  • Freeze-dry sediment samples to remove water.
  • Homogenize the dried sample by grinding with a mortar and pestle.
  • Accurately weigh approximately 10g of the homogenized sample into an extraction thimble.
  • Add internal standards (e.g., deuterated alkanes) for quantification.
  • Perform a Soxhlet extraction for 18-24 hours using a 1:1 mixture of n-hexane and dichloromethane.

2. Fractionation and Cleanup:

  • Rationale: This step separates the aliphatic hydrocarbons (including branched alkanes) from more polar compounds like aromatics and resins, which can interfere with GC analysis.
  • Steps:
  • Concentrate the extract to approximately 2 mL using a rotary evaporator.
  • Prepare a chromatography column packed with activated silica gel.
  • Apply the concentrated extract to the top of the column.
  • Elute the aliphatic fraction with 50 mL of n-hexane.
  • Concentrate the collected aliphatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Rationale: The choice of column and temperature program is critical for resolving structurally similar isomers.[2] A non-polar column is typically used, where compounds elute based on their boiling points.[2]
  • Instrument Conditions:
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or similar non-polar column).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 300°C at 6°C/min, hold for 20 min.
  • Injector: Splitless mode at 280°C.
  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, targeting characteristic ions for alkanes (e.g., m/z 57, 71, 85).[11]

Part 3: Data Analysis and Performance Evaluation

The statistical analysis of the submitted data is the cornerstone of the ILC. The primary objective is to compare each laboratory's result to the assigned value and assess its performance relative to the other participants.

Statistical Methods:

According to ISO 13528, the Z-score is a common and effective performance indicator.[3] It is calculated as:

z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value of the analyte.

  • σ is the standard deviation for proficiency assessment (often derived from the reproducibility of the method or the consensus of participants' results).

Interpretation of Z-scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Comparative Data Summary (Hypothetical)

The following table illustrates how results from an ILC for the branched alkanes Pristane and Phytane might be presented.

Laboratory CodeReported Pristane (µg/kg)Pristane Z-scoreReported Phytane (µg/kg)Phytane Z-scorePerformance Summary
Lab-0116.10.5311.20.98Satisfactory
Lab-0214.5-0.479.9-0.24Satisfactory
Lab-0318.92.2013.53.66Unsatisfactory
Lab-0412.2-1.938.1-2.32Questionable
Lab-0515.50.1310.50.49Satisfactory
Assigned Value 15.3 10.1
Std. Dev. (σ) 1.5 0.9

Data is hypothetical for illustrative purposes. One study noted that while a majority of laboratories demonstrated satisfactory performance for aliphatic hydrocarbons, 64% reported at least one outlier, highlighting the challenges in achieving consistent results.[12]

Part 4: Common Pitfalls and Sources of Variability

Understanding the potential sources of error is crucial for both participants seeking to improve and organizers designing the study. In gas chromatography, issues like peak tailing, poor resolution, and baseline instability can significantly impact accuracy.[13]

Key Factors Influencing Result Variability:

  • Sample Preparation: Incomplete extraction or analyte loss during cleanup are significant sources of error.

  • Instrumental Factors:

    • Calibration: Using an incorrect calibration model or infrequent calibration can lead to systematic bias.

    • Injection Technique: Inconsistent injection volumes or discrimination effects in the inlet can affect reproducibility.[13]

    • Column Performance: Column degradation or using an inappropriate stationary phase can lead to co-elution of isomers, making accurate quantification difficult.[2]

  • Data Processing: Inconsistent peak integration is a major source of variability. The choice of baseline and the criteria for peak start and end can differ between analysts, leading to different reported concentrations.

This diagram illustrates the interconnected nature of factors that can lead to analytical variability.

cluster_0 Pre-Analytical cluster_1 Analytical (Instrumental) cluster_2 Post-Analytical center Result Variability & Inaccuracy A Sample Heterogeneity A->center B Extraction Inefficiency B->center C Contamination C->center D Injector Problems (Discrimination, Leaks) D->center E Column Issues (Bleed, Co-elution) E->center F Detector Drift/ Non-linearity F->center G Improper Calibration G->center H Incorrect Peak Integration H->center I Calculation Errors I->center J Transcription Errors J->center

Caption: Key sources of error in branched alkane analysis.

By participating in well-designed ILCs, laboratories can gain valuable insights into their performance, identify areas for improvement, and demonstrate their proficiency to clients and accreditation bodies.[14] This continuous process of validation and comparison is essential for maintaining high standards of data quality in the scientific community.

References

  • ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. (Source: Astor Mayer, URL: )
  • ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. (Source: ANSI Webstore, URL: )
  • SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlaboratory comparison. (Source: iTeh Standards, URL: )
  • A Guide to Inter-laboratory Comparison of Branched Alkane Analysis. (Source: Benchchem, URL: )
  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison.
  • INTERNATIONAL STANDARD ISO 13528. (Source: ANSI Webstore, URL: )
  • Petroleum Proficiency Testing Scheme (MAP). (Source: SABS Website, URL: )
  • Petroleum proficiency testing (PT) schemes. (Source: LGC Standards, URL: )
  • Guidelines for the validation and verification of quantitative and qualit
  • ASTM International Proficiency Testing Programs on Petroleum Products and Lubricants.
  • Proficiency Testing Scheme.
  • ASTM Proficiency Testing Program (PTP). (Source: ACML, URL: )
  • Trends in inter-laboratory method valid
  • Lessons Learned from Interlaboratory Method Validation Studies. (Source: The NELAC Institute, URL: )
  • ISOPRENOID HYDROCARBONS AS FINGERPRINTS FOR IDENTIFICATION OF SPILL OILS IN INDONESIAN MARINE ENVIRONMENT. (Source: N/A, URL: )
  • Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. (Source: MDPI, URL: )
  • Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separ
  • Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal M
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (Source: Drawell, URL: )

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A Comparative Guide to the Validation of GC-MS Methods for Isomeric Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities is a cornerstone of pharmaceutical quality and safety. Isomeric impurities—molecules with the same chemical formula but different structural arrangements—present a particularly formidable analytical challenge. Their similar physicochemical properties often lead to co-elution in chromatographic systems and identical mass spectra, making their differentiation and quantification a complex task.[1]

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the validation of isomeric impurity profiling. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and regulatory compliance.

The Challenge of Isomeric Impurity Analysis

Isomers, whether they be positional, geometric, or chiral, can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate their strict control.[2] The primary difficulty in their analysis lies in achieving adequate separation and unambiguous identification.[3] Standard GC-MS methods may fall short, necessitating advanced chromatographic strategies and mass spectrometric techniques.

Comparing Analytical Approaches for Isomeric Impurity Profiling

The selection of an appropriate analytical strategy is paramount for the successful validation of an isomeric impurity profiling method. Here, we compare key approaches.

High-Resolution Gas Chromatography: The First Line of Defense

The foundation of any robust isomeric impurity method is the chromatographic separation. The choice of the GC column is critical.

  • Non-polar vs. Polar Columns: While standard non-polar columns (e.g., DB-5ms, HP-5ms) are workhorses in many GC applications, they often fail to resolve isomers with similar boiling points.[4] Highly polar columns, such as those with cyanopropyl phases, can offer enhanced selectivity for positional and geometric isomers by exploiting differences in dipole moments.[5][6] For instance, a study on the separation of fatty acid methyl ester isomers demonstrated the successful use of a polar cyano-column.[5]

  • Chiral Columns: For enantiomeric impurities, chiral stationary phases are indispensable. These columns, often based on cyclodextrin derivatives, create a chiral environment that allows for the differential interaction and separation of enantiomers.[7][8]

  • Specialty Columns: For challenging separations like xylene isomers, novel stationary phases, such as those based on pillar[n]arenes, have shown superior resolution compared to conventional columns.[4]

Table 1: Comparison of GC Column Performance for Isomeric Separation

GC Column TypePrinciple of SeparationBest Suited ForExample ApplicationRelative Cost
Standard Non-Polar (e.g., 5% Phenyl Polysiloxane) Separation primarily by boiling point.General purpose, non-polar analytes.Initial screening, separation of isomers with significantly different boiling points.Low
Intermediate Polarity Separation by a combination of boiling point and polarity.Isomers with moderate differences in polarity.Separation of some positional isomers.Moderate
High Polarity (e.g., Cyanopropyl Phases) Separation based on polarity and dipole-dipole interactions.Positional and geometric (cis/trans) isomers.Fatty acid methyl esters, cresol isomers.[5][9]Moderate to High
Chiral (e.g., Cyclodextrin-based) Enantioselective interactions with a chiral stationary phase.Enantiomers (chiral isomers).Chiral alcohols, pharmaceutical enantiomeric impurities.[7]High
Specialty (e.g., Pillar[n]arene-based) Host-guest interactions and molecular shape selectivity.Specific, challenging isomer separations.Xylene isomers.[4]Very High
Advanced Mass Spectrometry Techniques: Beyond the Chromatogram

When chromatographic separation is incomplete, advanced MS techniques can provide the necessary specificity.

  • Tandem Mass Spectrometry (GC-MS/MS): By selecting a precursor ion and inducing fragmentation, MS/MS can sometimes generate unique product ions for different isomers, allowing for their differentiation and quantification even if they co-elute.[10]

  • Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions in the gas phase based on their size, shape, and charge.[11][12] Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, enabling their separation prior to mass analysis.[13][14] This is particularly valuable for complex biological samples and when chromatographic resolution is insufficient.[15]

A Step-by-Step Guide to GC-MS Method Validation for Isomeric Impurities

A robust validation protocol is essential to demonstrate that the analytical method is fit for its intended purpose. The following sections outline the key validation parameters as per ICH Q2(R1) guidelines, with a focus on the specific challenges of isomeric impurities.[16][17]

Workflow for GC-MS Method Validation

GC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method Development Method Development & Optimization Specificity Specificity/ Selectivity Method Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: A typical workflow for the validation of a GC-MS method for impurity profiling.

Specificity/Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of other components.[16] For isomeric impurities, this is the most critical and challenging parameter.

  • Experimental Protocol:

    • Prepare individual solutions of the main analyte and each known isomeric impurity.

    • Prepare a mixed solution containing the main analyte and all isomeric impurities.

    • Prepare a placebo solution (matrix without the analyte and impurities).

    • Inject all solutions into the GC-MS system.

    • Acceptance Criteria: The method must demonstrate baseline resolution between the peaks of interest. If co-elution occurs, the mass spectral data (e.g., unique fragment ions in MS/MS) must be able to differentiate and quantify each isomer without interference. The placebo solution should show no interfering peaks at the retention times of the analytes.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which the method is shown to be linear, accurate, and precise.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards for each isomeric impurity, covering a range from the reporting threshold to 120% of the specification limit.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Illustrative Linearity Data for Two Positional Isomers

Concentration (µg/mL)Isomer A (Peak Area)Isomer B (Peak Area)
0.115,23414,897
0.576,12375,543
1.0151,987150,876
2.0304,567301,543
5.0759,876755,432
0.9998 0.9999
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed through recovery studies.

  • Experimental Protocol:

    • Spike a placebo matrix with known amounts of each isomeric impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

Table 3: Illustrative Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Isomer A
50%0.50.4998.0
100%1.01.01101.0
150%1.51.4798.0
Isomer B
50%0.50.51102.0
100%1.00.9999.0
150%1.51.52101.3
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% for impurity analysis.

Table 4: Illustrative Precision Data

ParameterIsomer A (%RSD)Isomer B (%RSD)
Repeatability (n=6) 1.82.1
Intermediate Precision (n=6) 2.52.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve (LOD = 3.3 * (SD/Slope); LOQ = 10 * (SD/Slope)).

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurities. The precision at the LOQ concentration should meet the acceptance criteria (e.g., RSD ≤ 25%).

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate, injection port temperature).

    • Vary each parameter slightly (e.g., ± 2°C for temperature, ± 0.1 mL/min for flow rate).

    • Analyze a sample under each varied condition and assess the impact on resolution, retention time, and quantification.

    • Acceptance Criteria: The variations should not significantly impact the results, and system suitability parameters should still be met.

Conclusion

Validating a GC-MS method for isomeric impurity profiling is a rigorous process that demands a deep understanding of both chromatography and mass spectrometry. The key to success lies in achieving adequate specificity, which often requires the use of specialized GC columns or advanced MS techniques. By systematically evaluating all validation parameters and understanding the rationale behind each experimental choice, researchers can develop robust and reliable methods that ensure the safety and quality of pharmaceutical products, while meeting stringent regulatory expectations.

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A Comparative Guide to the Thermal Stability of Nonane Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of hydrocarbon chemistry, understanding the thermal stability of various isomers is paramount for applications ranging from fuel development to chemical synthesis. This guide provides a comprehensive comparative analysis of the thermal stability of nonane (C9H20) isomers, offering both theoretical insights and practical experimental methodologies for researchers, scientists, and drug development professionals. We will delve into the factors governing the thermal decomposition of these alkanes, explore methods for their evaluation, and present a comparative analysis based on available data and analogous compounds.

The Significance of Thermal Stability in Alkanes

Thermal stability, the resistance of a substance to decompose under heat, is a critical parameter for hydrocarbons used as fuels, lubricants, and chemical feedstocks. For long-chain alkanes like nonane, thermal decomposition, also known as pyrolysis or cracking, involves the breaking of chemical bonds, leading to the formation of smaller, often more reactive, molecules.[1] This process is fundamental in petroleum refining, where it is used to convert high-molecular-weight hydrocarbons into more valuable products like gasoline.[1]

The isomeric structure of an alkane plays a crucial role in its thermal stability. Nonane has 35 structural isomers, ranging from the linear n-nonane to various branched structures.[2] The degree and type of branching influence the bond dissociation energies (BDEs) of the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the molecule, thereby affecting the temperature and mechanism of its decomposition.[3] Generally, the rate of pyrolysis increases with both molecular weight and the degree of branching in an alkane.[1]

Theoretical Framework: Bond Dissociation Energies and Reaction Mechanisms

The thermal decomposition of alkanes is a free-radical chain reaction initiated by the homolytic cleavage of a C-C or C-H bond. The energy required for this initial bond breaking is the bond dissociation energy (BDE). Lower BDEs correspond to weaker bonds, which will break at lower temperatures, indicating lower thermal stability.

The Influence of Isomeric Structure on Bond Dissociation Energies

Theoretical studies on alkanes have shown that C-H BDEs are influenced by the carbon atom's substitution (primary, secondary, or tertiary).[3] Tertiary C-H bonds are generally weaker than secondary, which are in turn weaker than primary C-H bonds. Similarly, C-C bonds involving quaternary carbons are often the most labile.

For nonane isomers, this translates to:

  • n-Nonane: Possesses primary and secondary C-H bonds. The C-C bonds are of similar strength.

  • Branched Isomers (e.g., Isononanes like 2-Methyloctane or highly branched isomers like 2,2,4,4-Tetramethylpentane): These isomers contain tertiary or even quaternary carbon atoms. The presence of these structural features introduces weaker C-H and C-C bonds, respectively, making them more susceptible to thermal cracking.

Theoretical calculations have demonstrated that secondary and tertiary C-H bonds in more highly branched alkanes can have bond energies that are several kcal/mol lower than those in their linear counterparts.[3] This suggests that branched nonane isomers will have lower initiation temperatures for thermal decomposition compared to n-nonane.

The following diagram illustrates the general principle of alkane pyrolysis, which proceeds via a free-radical mechanism.

G cluster_initiation Chain Initiation cluster_propagation Chain Propagation cluster_termination Chain Termination Alkane Alkane Radicals Radicals Alkane->Radicals High Temperature (C-C or C-H bond cleavage) Radical_1 Alkyl Radical Radicals->Radical_1 Alkene_1 Smaller Alkene Radical_1->Alkene_1 β-scission Radical_2 Smaller Alkyl Radical Alkane_2 Alkane Radical_2->Alkane_2 H-abstraction Radical_A Radical Radical_2->Radical_A Radical_3 New Alkyl Radical Alkane_2->Radical_3 H_atom H• Radical_B Radical Radical_3->Radical_B Stable_Product Stable Product Radical_A->Stable_Product Radical_B->Stable_Product Recombination

Caption: Generalized free-radical mechanism of alkane pyrolysis.

Experimental Methodologies for Assessing Thermal Stability

Several experimental techniques can be employed to evaluate and compare the thermal stability of nonane isomers. The choice of method depends on the specific information required, such as decomposition temperature, activation energy, or product distribution.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature. By performing TGA at multiple heating rates, the activation energy of decomposition can be calculated using methods like the Kissinger-Akahira-Sunose (KAS) or Ozawa-Flynn-Wall (OFW) models.[4]

Experimental Protocol: TGA for Activation Energy Determination

  • Sample Preparation: Accurately weigh 5-10 mg of the nonane isomer into an appropriate TGA crucible (e.g., alumina).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate.

  • Data Collection: Record the sample mass as a function of temperature.

  • Repeatability: Repeat the experiment at several different heating rates (e.g., 5, 10, 15, and 20 K/min).

  • Data Analysis:

    • Plot the mass loss curves for each heating rate.

    • Use an isoconversional method to determine the activation energy (Ea) as a function of the extent of conversion. This involves plotting the natural log of the heating rate divided by the square of the temperature at a specific conversion against the inverse of that temperature. The slope of this plot is proportional to -Ea/R, where R is the gas constant.[5]

Jet-Stirred Reactor (JSR) Pyrolysis

A jet-stirred reactor is an ideal continuously stirred-tank reactor well-suited for gas-phase kinetic studies of hydrocarbon pyrolysis. It allows for the investigation of reaction mechanisms and product distributions under controlled temperature, pressure, and residence time.

Experimental Protocol: Jet-Stirred Reactor Pyrolysis of Nonane Isomers

  • Reactant Preparation: Prepare a dilute mixture of the nonane isomer in an inert carrier gas (e.g., helium or nitrogen) with a known mole fraction (typically 0.1-1%).

  • Reactor Setup:

    • Heat the JSR to the desired reaction temperature.

    • Introduce the reactant mixture into the reactor through nozzles at a constant flow rate to ensure rapid mixing and uniform temperature.

  • Experimental Parameters:

    • Temperature Range: Typically 700-1200 K for alkane pyrolysis.

    • Pressure: Often atmospheric pressure.

    • Residence Time: Controlled by the reactor volume and the inlet gas flow rate, usually in the range of 1-10 seconds.

  • Product Sampling and Analysis:

    • Extract a continuous sample of the reactor effluent.

    • Analyze the composition of the effluent using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the reactants and products.

  • Comparative Analysis: Repeat the experiment for different nonane isomers under identical conditions to compare their conversion rates and product distributions.

The following diagram outlines the workflow for a typical jet-stirred reactor experiment.

G Reactant_Mixture Nonane Isomer + Inert Gas Mixture Flow_Control Mass Flow Controllers Reactant_Mixture->Flow_Control JSR Heated Jet-Stirred Reactor Flow_Control->JSR Sampling Gas Sampling JSR->Sampling Analysis GC-MS/FID Analysis Sampling->Analysis Data Product Distribution & Conversion Data Analysis->Data

Caption: Experimental workflow for jet-stirred reactor pyrolysis.

Comparative Analysis of Nonane Isomer Thermal Stability

Direct experimental data comparing a wide range of nonane isomers is scarce in the literature. However, we can infer their relative thermal stabilities based on theoretical principles and experimental data from analogous compounds, such as hexane isomers.

Inferred Stability from Bond Dissociation Energies

As previously discussed, the presence of tertiary and quaternary carbons in branched isomers leads to lower C-C and C-H bond dissociation energies. This implies the following stability trend:

n-nonane (most stable) > singly branched isomers (e.g., 2-methyloctane) > multiply branched isomers > highly branched isomers (e.g., 2,2,4,4-tetramethylpentane) (least stable)

This trend is a direct consequence of the lower energy required to initiate the free-radical chain reaction in more branched structures.

Insights from Hexane Isomer Pyrolysis

A study on the pyrolysis of hexane isomers provides valuable experimental support for the influence of branching on decomposition pathways.[6] Key findings from this research that can be extrapolated to nonane isomers include:

  • Similar Initial Decomposition Temperatures: The onset temperatures for the decomposition of different hexane isomers in a jet-stirred reactor were found to be similar.[7] This suggests that while the overall rate of decomposition may differ, the initiation of pyrolysis occurs within a relatively narrow temperature range for isomers of the same carbon number.

  • Different Product Distributions: The molecular structure significantly impacts the distribution of pyrolysis products.

    • n-hexane pyrolysis predominantly yields ethylene.[6]

    • 2,3-dimethylbutane (a highly branched hexane) produces a significantly larger amount of propene.[6]

This difference is attributed to the preferred pathways of β-scission of the primary radicals formed during the initial decomposition.[7] For n-alkanes, the carbon flux is primarily directed towards the formation of ethylene, while highly branched structures favor the formation of larger alkenes like propene.[6]

Quantitative Data and Comparison

The following table summarizes key thermal stability parameters for n-nonane and provides a qualitative comparison with its branched isomers based on the principles discussed.

IsomerStructureKey Structural FeaturesExpected Relative Thermal StabilityExpected Major Pyrolysis ProductsActivation Energy (Ea)
n-Nonane Linear ChainPrimary & Secondary C-H bondsHighEthylene, Propene, Smaller Alkenes~181.5 kJ/mol
2-Methyloctane Singly BranchedOne Tertiary C-H bondModeratePropene, Isobutylene, EthyleneNot available
2,2,4,4-Tetramethylpentane Highly BranchedQuaternary CarbonsLowIsobutyleneNot available

Activation energy for n-nonane is derived from a study where the rate of thermal cracking at 1200 K was 20 times that at 900 K.

Conclusion

The thermal stability of nonane isomers is intrinsically linked to their molecular structure. While n-nonane exhibits the highest thermal stability among its isomers, the introduction of branching, particularly the presence of tertiary and quaternary carbon atoms, lowers the energy barrier for thermal decomposition. This leads to a decrease in thermal stability for more highly branched isomers.

Furthermore, the isomeric structure dictates the distribution of pyrolysis products, with linear alkanes favoring the formation of ethylene and highly branched alkanes yielding larger alkenes such as propene and isobutylene. The experimental methodologies outlined in this guide, particularly TGA and jet-stirred reactor pyrolysis, provide robust frameworks for researchers to quantitatively assess and compare the thermal stability of different nonane isomers and other hydrocarbons. A thorough understanding of these principles is essential for the rational design and application of alkanes in high-temperature environments.

References

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A Senior Application Scientist's Guide to the Environmental Impact of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realms of chemical manufacturing and drug development, the selection of solvents, excipients, and synthetic building blocks has profound downstream consequences. Alkanes, fundamental components in many formulations, exist as structural isomers—notably linear (n-alkanes) and branched (isoalkanes). While seemingly subtle, this structural divergence dramatically alters their physicochemical properties and, consequently, their environmental fate, persistence, and toxicity.

This guide provides an in-depth comparison of the environmental impacts of branched versus linear alkanes, grounded in experimental data and standardized assessment methodologies. Our objective is to equip researchers with the foundational knowledge to make informed, sustainable choices in their work.

The Foundational Influence of Molecular Structure

The environmental behavior of an alkane is not arbitrary; it is a direct consequence of its molecular architecture. The presence or absence of branching dictates fundamental physicochemical properties that govern how the molecule interacts with environmental systems.

  • Boiling Point & Volatility: Linear alkanes, with their larger surface area, exhibit stronger intermolecular van der Waals forces.[1] This results in higher boiling points and lower volatility compared to their branched isomers of the same carbon number.[2] For instance, n-pentane boils at 36°C, whereas its highly branched isomer, neopentane, boils at just 9.5°C.[2] This difference directly influences whether a compound is more likely to partition to the atmosphere or remain in soil or water.

  • Water Solubility & Bioavailability: While all alkanes are hydrophobic, branched structures are often less water-soluble than their linear counterparts.[3] This reduced solubility can decrease their bioavailability to aquatic organisms and microorganisms, affecting both toxicity and biodegradability.[3]

This relationship between structure and property is the causal starting point for understanding environmental impact.

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Environmental Impact Linear Linear Alkane (n-alkane) Properties Volatility Water Solubility Surface Area Linear->Properties Higher Surface Area Lower Volatility Branched Branched Alkane (isoalkane) Branched->Properties Lower Surface Area Higher Volatility Biodegradability Biodegradability Properties->Biodegradability Atmosphere Atmospheric Reactivity Properties->Atmosphere Toxicity Aquatic Toxicity Properties->Toxicity

Caption: Logical flow from molecular structure to environmental impact.

Comparative Analysis of Environmental Fate

Biodegradability in Soil and Aquatic Systems

The most significant environmental distinction between linear and branched alkanes lies in their susceptibility to microbial degradation.

Core Principle: Linear alkanes are far more readily biodegradable than branched alkanes.[3]

Mechanistic Explanation: Microbial degradation of alkanes is typically initiated by monooxygenase enzymes, which catalyze the terminal oxidation of a methyl group to a primary alcohol.[4][5] This alcohol is subsequently oxidized to an aldehyde and then a fatty acid, which can enter the well-established β-oxidation pathway for energy production.[3][5]

The straight-chain structure of n-alkanes presents an easily accessible target for these enzymes. Conversely, the methyl branches in isoalkanes create steric hindrance, physically blocking the enzymes from accessing the carbon backbone. This makes the initial oxidation step far less efficient, dramatically slowing the degradation process.[6] The order of susceptibility to microbial attack is generally: linear alkanes > branched alkanes > cyclic alkanes.[4]

G cluster_linear Linear Alkane Degradation cluster_branched Branched Alkane Degradation L_Alkane n-Alkane L_Alcohol Primary Alcohol L_Alkane->L_Alcohol Monooxygenase (Terminal Oxidation) L_Acid Fatty Acid L_Alcohol->L_Acid Dehydrogenases L_BetaOx β-Oxidation (Energy) L_Acid->L_BetaOx B_Alkane Branched Alkane B_Blocked Steric Hindrance B_Alkane->B_Blocked Monooxygenase B_Slow Slow/Incomplete Degradation B_Blocked->B_Slow

Caption: Contrasting microbial degradation pathways for alkanes.

Quantitative Data Summary: Ready Biodegradability

The following table summarizes representative data from "ready biodegradability" tests, such as the OECD 301F Manometric Respirometry Test. A substance is considered "readily biodegradable" if it reaches >60% of its theoretical oxygen demand (ThOD) within a 28-day window.[7][8]

CompoundStructureCarbon No.% Biodegradation (28 days)Classification
n-HexadecaneLinearC16≥60%Readily Biodegradable
Di-isotridecyl adipateBranchedC29 (Ester)~30% (unexposed inoculum)Not Readily Biodegradable
Sodium BenzoateReference-≥60%Readily Biodegradable

Data sourced from OECD 301 and 306 guidelines.[7][9]

Atmospheric Reactivity and Ozone Formation

Once volatilized, alkanes participate in photochemical reactions in the troposphere, contributing to the formation of ground-level ozone (a key component of smog) and secondary organic aerosols (SOAs).[10][11]

Core Principle: The atmospheric lifetime and ozone creation potential of alkanes are governed by their reaction rate with hydroxyl radicals (•OH).[3][12]

Mechanistic Explanation: The degradation of alkanes in the atmosphere is initiated by the abstraction of a hydrogen atom by an •OH radical.[13][14] Branched alkanes contain tertiary C-H bonds, which are weaker and more easily abstracted than the primary or secondary C-H bonds found in linear alkanes. This can lead to faster initial reaction rates for some branched alkanes compared to their linear isomers.

However, the subsequent reactions of the resulting alkyl peroxy radicals (RO₂) are complex. Branched alkanes are more prone to fragmentation, which can lead to lower SOA yields compared to linear alkanes of the same carbon number.[13][15]

The Photochemical Ozone Creation Potential (POCP) is an index used to compare the ability of a volatile organic compound (VOC) to generate tropospheric ozone.[11][12][16] Alkanes are considered moderate ozone producers, with POCP values that generally increase with chain length.[10][11][16]

Quantitative Data Summary: POCP Values

CompoundStructurePOCP (N.W. European Conditions)
EthaneLinear~10
PropaneLinear~35
IsobutaneBranched~45
n-ButaneLinear~40

POCP values are relative to ethene=100. Values are approximate and sourced from atmospheric science literature.[10][11]

Aquatic Toxicity

The primary mechanism of alkane toxicity to aquatic organisms is narcosis, a non-specific disruption of cell membranes.

Core Principle: Linear alkanes generally exhibit lower acute toxicity to aquatic organisms than some branched isomers, but their potential for bioaccumulation can lead to chronic effects.[3]

Mechanistic Explanation: The toxicity of a substance is often linked to its bioavailability. The reduced water solubility of highly branched alkanes can limit their uptake by aquatic organisms.[3] However, for alkanes that are bioavailable, toxicity generally increases with the octanol-water partition coefficient (log Kow), a measure of a substance's lipophilicity.

Chronic effects may not be observed for hydrocarbons with an aqueous solubility below approximately 5 µg/L.[17] This solubility threshold corresponds to structures with 13–14 carbons for branched and cyclic alkanes.[17]

Standardized Assessment Protocol: Ready Biodegradability (OECD 301F)

To ensure data is reliable and comparable, standardized testing guidelines are essential. The OECD 301 series provides methods for assessing "ready biodegradability."[8][18][19] The Manometric Respirometry Test (OECD 301F) is a robust method for this purpose.[7]

Objective: To determine the extent of ultimate biodegradation by measuring the oxygen consumed by microorganisms metabolizing the test substance.

Experimental Workflow: OECD 301F

Caption: Workflow for the OECD 301F Manometric Respirometry Test.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: A buffered aqueous medium is prepared containing essential mineral nutrients (N, P, K, Mg, Ca, Fe) but lacking a carbon source. This ensures that the test substance is the sole source of carbon for microbial growth.[7]

  • Inoculum: A microbial inoculum, typically from the activated sludge of a wastewater treatment plant, is added to the medium.[18] This provides a diverse population of environmentally relevant microorganisms.

  • Test Setup: The inoculated medium is dispensed into sealed manometric respirometer vessels. At least three sets of vessels are prepared in parallel:[7]

    • Test Vessels: Contain the test substance.

    • Blank Controls: Contain only the inoculum and medium to measure endogenous respiration (background microbial activity).

    • Reference Controls: Contain a readily biodegradable substance like sodium benzoate or aniline to validate the activity of the inoculum.[7]

  • Incubation: The vessels are incubated for 28 days in the dark at a constant temperature (e.g., 22 ± 2°C) with constant stirring.

  • Measurement: The consumption of oxygen is measured automatically over time by the respirometer. A CO₂ trap (e.g., potassium hydroxide) is often included in the vessel headspace to ensure pressure changes are solely due to oxygen uptake.

  • Data Analysis: The oxygen consumed in the blank controls is subtracted from that consumed in the test vessels. This net value is then expressed as a percentage of the Theoretical Oxygen Demand (ThOD). The ThOD is the calculated mass of oxygen required to completely oxidize the substance to CO₂, H₂O, and other mineral components.

  • Validation: The test is considered valid if the reference compound reaches the pass level of 60% ThOD within 14 days, and the oxygen consumption in the blank is within acceptable limits.

Conclusion and Implications for Drug Development

The choice between linear and branched alkanes carries significant environmental trade-offs.

  • Linear alkanes are preferable from a biodegradability standpoint, posing a lower risk of persistence in soil and water. Their simpler degradation pathway makes them more susceptible to natural attenuation.[3]

  • Branched alkanes , while potentially less bioaccumulative and having lower SOA yields in some cases, are significantly more persistent.[3][13] Their recalcitrance to microbial degradation means they can accumulate in the environment for extended periods.

For drug development professionals, these distinctions are critical. When selecting solvents for reactions, carriers in formulations, or components in cleaning agents, prioritizing linear alkanes where chemically and functionally appropriate represents a more sustainable choice. This proactive approach to chemical selection can reduce the environmental footprint of pharmaceutical processes and align with green chemistry principles. Understanding the causality—from molecular structure to environmental impact—empowers scientists to design not only effective but also environmentally responsible products and processes.

References

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A Senior Application Scientist's Guide to Benchmarking Computational Models for Predicting Alkane Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of boiling points for alkanes is a cornerstone of chemical process design, lubricant formulation, and the broader field of physical chemistry. As experimental determination can be time-consuming and resource-intensive, computational models offer a powerful alternative for rapid and reliable estimation. This guide provides an in-depth comparison of the predominant computational methodologies used for this purpose: Quantitative Structure-Property Relationship (QSPR) models, advanced Machine Learning (ML) techniques with a focus on Graph Neural Networks (GNNs), and first-principles Molecular Dynamics (MD) simulations.

We will delve into the theoretical underpinnings of each approach, present a comparative analysis of their performance based on available literature, and provide detailed protocols to empower you to apply these methods in your own research.

The Landscape of Predictive Models: A Conceptual Overview

The prediction of a macroscopic property like the boiling point from a molecular structure hinges on capturing the essence of intermolecular forces. For nonpolar alkanes, these are primarily London dispersion forces, which are influenced by factors such as molecular size, surface area, and polarizability. The computational models we will discuss approach this challenge from different perspectives.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are built on the principle that the physical properties of a molecule can be correlated with its structural features, which are numerically encoded as molecular descriptors. These descriptors can be categorized as:

  • Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).

  • Topological: Derived from the 2D graph representation of the molecule (e.g., Wiener index, connectivity indices).

  • Geometrical: Based on the 3D structure of the molecule.

  • Quantum-Chemical: Calculated using quantum mechanics (e.g., partial charges, orbital energies).

The relationship between these descriptors and the boiling point is then established using statistical methods, most commonly Multiple Linear Regression (MLR).

Causality in Descriptor Selection : The choice of descriptors is not arbitrary. For alkanes, descriptors related to molecular size (like molecular weight) and branching are particularly important. Increased molecular weight leads to stronger London dispersion forces and thus a higher boiling point.[1] Increased branching, for a given molecular weight, results in a more compact, spherical shape with a smaller surface area, which reduces the points of contact between molecules, weakening the intermolecular forces and lowering the boiling point.[2] Topological indices are mathematical constructs designed to capture these aspects of molecular architecture.[3]

Machine Learning Models: The Rise of Graph Neural Networks (GNNs)

Machine learning, particularly deep learning, has revolutionized molecular property prediction. While traditional ML models often rely on pre-computed molecular descriptors similar to QSPR, Graph Neural Networks (GNNs) represent a paradigm shift. GNNs operate directly on the molecular graph, where atoms are nodes and bonds are edges.[4][5]

The GNN Advantage : This "end-to-end" learning approach obviates the need for manual feature engineering.[5] Through a process called message passing, the GNN iteratively learns representations of atoms by aggregating information from their neighbors.[4] This allows the model to automatically discover the most relevant structural features for the property being predicted.

Molecular Dynamics (MD) Simulations

MD simulations provide a first-principles approach to predicting boiling points by simulating the behavior of a system of molecules over time. By modeling the forces between molecules using a force field, MD simulations can be used to determine the temperature at which a liquid and its vapor are in equilibrium at a given pressure.

The Role of the Force Field : The accuracy of MD simulations is critically dependent on the chosen force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.[6] For alkanes, common force fields include all-atom models (e.g., OPLS-AA, CHARMM) and united-atom models (e.g., TraPPE-UA), where groups of atoms (like CH2 and CH3) are treated as single interaction sites to reduce computational cost.[7]

Performance Benchmarking: A Comparative Analysis

Model TypeRepresentative StudyDataset SizePerformance MetricValue
QSPR (MLR) Burch et al. (2005)[1]187 alkane isomers (C6-C12)Standard Deviation2.7 °C
Souyei et al. (2013)[8]170 aliphatic alkanes0.969
Machine Learning (ANN) Espinosa et al. (2000)[9]142 alkanes (C6-C10)Standard Deviation~2-3 °C
Graph Neural Network (GNN) Qu et al. (2022)[10]~385 molecules (including alkanes)Mean Absolute Error~6 K
Molecular Dynamics (MD) Schmitt et al. (2023)[6]Various alkanes(Qualitative)Potoff force field showed best results for various properties.

Insights from the Data :

  • QSPR models can achieve high accuracy, with reported R² values often exceeding 0.95.[8] Their performance is heavily dependent on the selection of appropriate descriptors.

  • Artificial Neural Networks (ANNs) , a precursor to modern deep learning, demonstrated strong predictive power for alkane boiling points, often outperforming traditional QSPR models.[9]

  • Graph Neural Networks (GNNs) show great promise, with the ability to achieve low error rates without the need for manual descriptor selection. Their performance is expected to improve further with the availability of larger, high-quality datasets.[10]

  • Molecular Dynamics simulations are computationally intensive and their accuracy is tied to the quality of the force field. While direct prediction of boiling points is complex, they are invaluable for understanding the underlying physical phenomena and for validating other models. Benchmarking studies of force fields indicate that some, like the Potoff force field, provide excellent agreement with experimental data for various thermophysical properties of alkanes.[6]

Experimental Protocols: A Step-by-Step Guide

To facilitate the practical application of these models, we provide detailed, step-by-step methodologies for each approach.

Protocol for QSPR Model Development

This protocol outlines the steps for building a Multiple Linear Regression (MLR) model for predicting alkane boiling points.

G cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Building cluster_3 Validation data_collection 1. Data Collection: Gather alkane structures and experimental boiling points (e.g., from NIST). data_curation 2. Data Curation: Ensure consistency and remove outliers. data_collection->data_curation descriptor_generation 3. Descriptor Generation: Use software (e.g., RDKit, PaDEL-Descriptor) to calculate a wide range of descriptors. data_curation->descriptor_generation feature_selection 4. Feature Selection: Use techniques like stepwise regression or genetic algorithms to select the most relevant descriptors. descriptor_generation->feature_selection model_training 5. Model Training: Develop the MLR equation using a training set. feature_selection->model_training internal_validation 6. Internal Validation: Use cross-validation (e.g., leave-one-out) to assess model robustness. model_training->internal_validation external_validation 7. External Validation: Evaluate the model's predictive power on an independent test set. internal_validation->external_validation G cluster_0 Data Preparation cluster_1 Model Architecture cluster_2 Training and Evaluation data_collection 1. Data Collection: Collect SMILES strings of alkanes and their experimental boiling points. graph_representation 2. Graph Representation: Convert SMILES strings into molecular graphs (nodes for atoms, edges for bonds). data_collection->graph_representation gnn_layers 3. GNN Layers: Define the message passing layers (e.g., GCN, GAT). graph_representation->gnn_layers readout 4. Readout Phase: Aggregate node features into a graph-level representation. gnn_layers->readout output_layer 5. Output Layer: A fully connected layer to predict the boiling point. readout->output_layer training 6. Model Training: Train the GNN on a training set using backpropagation. output_layer->training hyperparameter_tuning 7. Hyperparameter Tuning: Optimize parameters like learning rate, number of layers, etc. training->hyperparameter_tuning evaluation 8. Evaluation: Assess the model's performance on a hold-out test set. hyperparameter_tuning->evaluation

Caption: Workflow for implementing a GNN for boiling point prediction.

Protocol for MD Simulation of Boiling Point

Determining the boiling point via MD simulation is more complex than a single simulation run. A common approach is to calculate the vapor-liquid coexistence curve.

G cluster_0 System Setup cluster_1 Simulation cluster_2 Data Analysis force_field 1. Force Field Selection: Choose an appropriate force field (e.g., TraPPE-UA, OPLS-AA). system_building 2. System Building: Create a simulation box with a liquid slab and a vacuum region to create an interface. force_field->system_building equilibration 3. Equilibration: Run the simulation at a constant temperature to allow the system to reach equilibrium. system_building->equilibration production 4. Production Run: Continue the simulation to sample the properties of the liquid and vapor phases. equilibration->production vapor_pressure 5. Vapor Pressure Calculation: Determine the vapor pressure at different temperatures. production->vapor_pressure clausius_clapeyron 6. Clausius-Clapeyron Plot: Plot ln(P) vs 1/T to determine the enthalpy of vaporization and the normal boiling point. vapor_pressure->clausius_clapeyron

Caption: Workflow for determining boiling point using MD simulations.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of any computational model, a robust validation strategy is paramount.

  • Data Splitting: The dataset should be divided into training, validation, and test sets. The training set is used to build the model, the validation set to tune hyperparameters, and the test set for the final, unbiased evaluation of the model's performance.

  • Cross-Validation: For smaller datasets, k-fold cross-validation is a powerful technique to assess the model's generalizability and reduce the impact of the specific train-test split. [11]* External Validation: The ultimate test of a model is its ability to predict the properties of new, unseen data. Whenever possible, validate the model against an external dataset that was not used in any part of the model development process.

  • Benchmarking: Compare the performance of your model against established benchmarks and previously published models on the same dataset. [12]

Conclusion and Future Outlook

The prediction of alkane boiling points has seen significant advancements with the evolution of computational chemistry.

  • QSPR models remain a valuable and interpretable tool, especially when dealing with well-defined chemical classes.

  • GNNs offer a powerful and increasingly popular approach that automates feature extraction and can capture complex relationships within the molecular structure.

  • MD simulations , while computationally demanding, provide a fundamental understanding of the underlying physics and are essential for validating and parameterizing other models.

The choice of the most appropriate model will depend on the specific application, the available computational resources, and the desired level of accuracy and interpretability. As datasets continue to grow and new machine learning architectures are developed, we can expect further improvements in the accuracy and scope of these predictive models.

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Differentiating the Indistinguishable: A Comparative Guide to Statistical Analysis of Spectroscopic Data for Isomer Identification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the precise identification of isomers—molecules with identical chemical formulas but distinct structural arrangements—is a critical challenge. These subtle structural variations can lead to profound differences in pharmacological activity, toxicity, and physicochemical properties. While various spectroscopic techniques provide the raw data to probe these differences, it is the sophisticated application of statistical analysis that unlocks the ability to confidently differentiate between isomers.

This guide provides an in-depth comparison of key statistical methodologies for analyzing spectroscopic data from techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (Raman and Infrared). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Challenge of Isomerism

Isomers present a unique analytical hurdle because they often yield highly similar spectroscopic profiles. For instance, positional isomers may produce nearly identical mass spectra, and stereoisomers can have indistinguishable 1D NMR spectra under standard conditions.[1][2] This necessitates a move beyond simple spectral matching to multivariate statistical approaches that can discern subtle, yet significant, patterns within the data.

A Comparative Overview of Spectroscopic Techniques for Isomer Analysis

Spectroscopic TechniquePrinciple of DifferentiationCommon Isomer Types DifferentiatedKey Statistical Challenges
Mass Spectrometry (MS) Differences in fragmentation patterns and ion mobility. Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID) and Ultraviolet Photodissociation (UVPD) can generate unique fragment ions for different isomers.[3][4]Positional isomers, structural isomers, and some stereoisomers (with derivatization or specific MS techniques).Highly similar fragmentation patterns often require statistical analysis of fragment ion intensities rather than the presence/absence of unique ions.[5]
Nuclear Magnetic Resonance (NMR) Differences in the chemical environment of nuclei (chemical shifts) and through-space or through-bond interactions (coupling constants, NOE).[6]Constitutional isomers, diastereomers, and enantiomers (often with chiral derivatizing or solvating agents).[7][8]Overlapping signals in complex spectra and the need for 2D NMR or chiral auxiliaries for enantiomer differentiation.
Vibrational Spectroscopy (Raman & IR) Differences in molecular vibrations due to variations in bond strengths, angles, and symmetry.[9][10] These techniques are complementary, with IR being sensitive to changes in dipole moment and Raman to changes in polarizability.[11][12]Structural isomers, geometric (cis-trans) isomers, and conformational isomers.Subtle spectral differences, baseline variations, and potential for fluorescence interference (in Raman).[13][14]

The Chemometric Toolkit: Statistical Methods for Isomer Differentiation

Chemometrics leverages multivariate statistics to extract meaningful information from complex chemical data. For isomer differentiation, the goal is typically classification: assigning an unknown spectrum to a predefined class of isomers.

Principal Component Analysis (PCA)

Principle: PCA is an unsupervised dimensionality reduction technique.[15][16] It transforms the original, often numerous, spectral variables into a smaller set of uncorrelated variables called Principal Components (PCs). The PCs capture the maximum variance in the data, allowing for the visualization of clustering or separation between different isomer groups.[17][18]

Application in Isomer Analysis: PCA is an excellent starting point for exploring spectroscopic data. A scores plot of the first few PCs can reveal whether there are inherent differences between the spectra of various isomers. If distinct clusters are observed, it indicates that the isomers are distinguishable based on their spectral fingerprints.[19][20]

Workflow for PCA-based Isomer Differentiation:

PCA_Workflow cluster_0 Data Acquisition & Preprocessing cluster_1 PCA Modeling cluster_2 Interpretation A Acquire Spectra (e.g., MS, NMR, Raman) B Data Preprocessing (Baseline Correction, Normalization, etc.) A->B C Construct Data Matrix (Samples x Variables) B->C D Perform PCA C->D E Analyze Scores Plot for Clustering D->E F Examine Loadings Plot to Identify Discriminating Variables E->F G Assess Separation of Isomer Classes E->G

Caption: PCA workflow for isomer analysis.

Partial Least Squares Discriminant Analysis (PLS-DA)

Principle: PLS-DA is a supervised classification method that is an extension of PCA.[21] Unlike PCA, which is unsupervised, PLS-DA uses class membership information (i.e., which spectrum belongs to which isomer) to rotate the PCs to maximize the separation between the classes.[22][23]

Application in Isomer Analysis: PLS-DA is particularly useful when the spectral differences between isomers are subtle and not well-separated by PCA alone. By focusing on the variation that is correlated with class membership, PLS-DA can build a more robust classification model.[21]

Experimental Protocol: Differentiating Xylene Isomers using Raman Spectroscopy and PLS-DA

  • Sample Preparation: Prepare pure samples of o-xylene, m-xylene, and p-xylene.

  • Spectra Acquisition: Acquire Raman spectra for each isomer using a consistent set of instrument parameters (e.g., laser power, acquisition time). Collect multiple spectra for each isomer to capture experimental variability.

  • Data Preprocessing:

    • Cosmic Ray Removal: Apply a filter to remove sharp spikes from cosmic rays.

    • Baseline Correction: Use a polynomial fitting or other appropriate algorithm to remove background fluorescence.[24]

    • Normalization: Normalize the spectra (e.g., to the highest peak or to the total area) to account for variations in signal intensity.[25]

  • Model Building:

    • Split the data into a training set and a test set.

    • Construct a PLS-DA model using the training set, with the isomer type as the class variable.

  • Model Validation:

    • Cross-Validation: Perform cross-validation (e.g., leave-one-out) on the training set to determine the optimal number of latent variables and to assess the model's predictive ability.[26][27]

    • Test Set Validation: Use the independent test set to evaluate the final model's performance on new, unseen data.[28]

  • Interpretation: Analyze the model's scores plot to visualize the separation of the isomer classes and the loadings plot to identify the Raman shifts that are most important for discrimination.

Soft Independent Modeling of Class Analogy (SIMCA)

Principle: SIMCA is a supervised classification method that builds a separate PCA model for each class (isomer).[29][30] To classify a new sample, its spectrum is compared to each class model to see how well it fits. A sample can be classified into one class, multiple classes, or none.[31][32]

Application in Isomer Analysis: SIMCA is particularly advantageous for quality control applications where the goal is to determine if a sample belongs to a specific isomer class. It is robust to the presence of unexpected sample types, as they will likely not fit well into any of the predefined class models.

Comparison of Chemometric Methods:

MethodTypePrincipleBest Suited ForLimitations
PCA UnsupervisedDimensionality reduction by maximizing variance.[15]Initial data exploration and visualization of inherent data structure.[17]May not effectively separate classes if the primary sources of variance are not related to class differences.
PLS-DA SupervisedMaximizes covariance between spectral data and class membership.[21]Classification of samples into predefined classes, especially with subtle spectral differences.Prone to overfitting if not properly validated. The separation it shows can be an artifact of the model forcing the data apart.
SIMCA SupervisedBuilds a PCA model for each class independently.[29][30]Class modeling and authentication, determining if a sample belongs to a known class.Can be less effective for discriminating between very closely related classes compared to PLS-DA.[33]

The Critical Role of Data Preprocessing and Model Validation

The success of any statistical analysis hinges on proper data preprocessing and rigorous model validation.

Data Preprocessing: Raw spectroscopic data is often contaminated with noise, baseline drift, and other artifacts that can obscure the subtle differences between isomers.[24][25] Preprocessing techniques are essential to enhance the quality of the data before modeling.[34][35]

Common Preprocessing Steps:

  • Baseline Correction: Removes background signals.[24]

  • Smoothing: Reduces random noise (e.g., Savitzky-Golay filter).[13]

  • Normalization: Corrects for variations in sample concentration or path length (e.g., Standard Normal Variate, Multiplicative Scatter Correction).[25]

  • Derivatives: Can enhance spectral features and remove baseline effects.[13]

Model Validation: A statistical model is only useful if it can accurately predict the class of new, unknown samples. Validation is the process of assessing a model's predictive performance and ensuring it is not overfitted to the training data.[26][27]

Validation Workflow:

Validation_Workflow A Full Dataset B Split Data (Training & Test Sets) A->B C Train Model on Training Set B->C D Cross-Validation on Training Set (e.g., k-fold, LOOCV) C->D E Optimize Model Parameters D->E F Final Model E->F G Evaluate Performance on Independent Test Set F->G H Assess Figures of Merit (Accuracy, Sensitivity, Specificity) G->H

Caption: A robust workflow for model validation.

Conclusion

The differentiation of isomers requires a synergistic approach that combines high-quality spectroscopic data with powerful statistical analysis. While no single method is universally superior, a thoughtful selection of spectroscopic techniques and chemometric models, guided by the specific analytical challenge, can provide reliable and robust isomer identification. By adhering to rigorous experimental protocols, including meticulous data preprocessing and thorough model validation, researchers and drug development professionals can confidently navigate the complexities of isomer analysis, ensuring the safety, efficacy, and quality of their products.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The disposal of chemical reagents, such as the aliphatic hydrocarbon 4-Ethyl-2,2,3-trimethylhexane, is not a peripheral task but a core component of responsible science. This guide provides a procedural framework grounded in safety principles and regulatory compliance for the proper disposal of this compound, ensuring the protection of personnel, the environment, and the validity of our research endeavors.

Core Hazard Analysis and Immediate Safety Protocols

Understanding the chemical's properties is the foundation of its safe management. This compound (C₁₁H₂₄) is a flammable liquid whose primary hazard is its volatility and the potential for its vapors to form explosive mixtures with air.[1] The procedures outlined below are designed to mitigate this primary risk.

Causality of Safety Measures: All handling and disposal operations must be predicated on preventing the accumulation of flammable vapors and eliminating potential ignition sources.[2][3] Vapors can be heavier than air and may travel a considerable distance to an ignition source and flash back.[4]

Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. The selection is based on a risk assessment of the tasks to be performed.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of the liquid chemical.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Always check the glove manufacturer's compatibility chart.
Body Protection Flame-retardant lab coat.Provides a critical barrier against splashes and offers protection in the event of a flash fire.[5]
Ventilation Certified Chemical Fume Hood.All transfers and handling of waste should occur within a fume hood to contain vapors and prevent their accumulation in the laboratory.[2][5]

Quantitative Data for Safety and Compliance

Accurate data is essential for completing hazardous waste manifests and for a comprehensive understanding of the chemical's risk profile.

PropertyValueSource
CAS Number 61868-73-3[6]
Molecular Formula C₁₁H₂₄[6]
Molecular Weight 156.31 g/mol [6]
Physical State Liquid[7]
Primary Hazard Class Flammable Liquid[7]
Hazardous Waste Characteristic Ignitability[8]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound is governed by local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] Under no circumstances should this chemical be disposed of via sink or as common refuse.[10][11]

Step 1: Waste Segregation and Container Selection
  • Action: Designate a specific waste container solely for this compound and similar non-halogenated aliphatic hydrocarbon waste.

  • Causality: Segregating waste streams is critical to prevent dangerous reactions.[12] For instance, mixing flammable liquids with oxidizers can create a significant fire or explosion hazard.

  • Validation: The container must be in good condition, free of leaks, and constructed of a material compatible with the chemical (the original container is often a suitable choice).[13] It must have a tightly sealing lid.[4][14]

Step 2: Proper Labeling
  • Action: Immediately label the waste container. The label must be clear, durable, and include the following information:

    • The words "Hazardous Waste ".[15]

    • The full chemical name: "This compound ".

    • A clear indication of the hazard (e.g., "Flammable Liquid" pictogram).[15]

    • The date accumulation started.[14]

  • Causality: Accurate labeling is a primary tenet of chemical safety and a legal requirement. It communicates the container's contents and associated hazards to all laboratory personnel and waste handlers, preventing accidental misuse or improper disposal.[14]

Step 3: In-Lab Waste Accumulation
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab.[15][16] This area must be at or near the point of generation and under the control of the operator.

  • Causality: The SAA keeps hazardous waste safely contained in a known location, preventing it from being mistaken for a stock chemical. The container must be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[11][12] The SAA for flammable liquids must be located away from heat sources, direct sunlight, and ignition sources.[4][14]

  • Validation: The container must be kept closed at all times except when waste is being added.[4][5][16] This is a critical regulatory and safety requirement to prevent the release of flammable vapors.

Step 4: Professional Disposal
  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11][14][16]

  • Causality: Hazardous waste disposal is a highly regulated process that requires specialized expertise and permits to ensure it is managed in an environmentally sound manner.[9]

  • Validation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of transfer to the disposal facility. This documentation is essential for regulatory compliance.[11]

cluster_LabOperations Laboratory Operations cluster_Disposal Disposal Workflow A Waste Generation (this compound) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' + Chemical Name + Hazard Pictogram B->C D Place in Secondary Containment in SAA C->D E Keep Container Securely Closed D->E F Container Full? E->F F->E No G Contact EHS or Certified Waste Vendor F->G Yes H Schedule Pickup G->H I Complete Waste Manifest/Paperwork H->I J Transfer to Authorized Personnel for Disposal I->J cluster_SmallSpill Small Spill Response cluster_LargeSpill Large Spill Response Spill Spill Occurs Size Spill Size? Spill->Size Small Small & Manageable Size->Small Small Large Large or Uncontrolled Size->Large Large S1 Alert Personnel & Remove Ignition Sources Small->S1 L1 EVACUATE AREA Large->L1 S2 Contain with Inert Absorbent Material S1->S2 S3 Collect Waste Using Non-Sparking Tools S2->S3 S4 Dispose as Hazardous Waste S3->S4 L2 Alert Emergency Response Team L1->L2 L3 Isolate Area & Prevent Entry L2->L3

Caption: Decision tree for chemical spill response.

References

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Personal protective equipment for handling 4-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with all chemical reagents. This guide provides comprehensive safety and logistical information for handling 4-Ethyl-2,2,3-trimethylhexane, a flammable aliphatic hydrocarbon. The following protocols are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

Understanding the Hazards of this compound

Direct contact with the skin can cause irritation and dermatitis due to the defatting nature of hydrocarbon solvents.[3] Inhalation of vapors may lead to respiratory irritation, and at high concentrations, can cause central nervous system depression.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling flammable liquids.[5][6] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety goggles or a face shieldProtects against splashes and vapors that can cause serious eye irritation.[4][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, which can lead to irritation and absorption of the chemical.[7] Always check the manufacturer's guidelines for glove compatibility.
Body Protection Flame-retardant lab coatProvides a barrier against spills and splashes and offers protection in case of a flash fire.[8][9]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If vapors/aerosols are generated, a respirator may be required.Minimizes the inhalation of harmful vapors that can cause respiratory and systemic effects.[4]
Footwear Closed-toe shoesProtects feet from spills.[8]

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is essential for mitigating the risks associated with this compound.

1. Preparation and Precautionary Measures:

  • Consult the SDS: Always review the Safety Data Sheet for any chemical before use. For this compound, refer to the SDS of a structurally similar compound like 2,2,4-Trimethylhexane if a specific one is unavailable.[6]

  • Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[8]

  • Eliminate Ignition Sources: Before handling, ensure that all potential ignition sources are removed from the vicinity. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[6][9][10]

  • Grounding and Bonding: When transferring the liquid from one container to another, it is crucial to ground and bond the containers to prevent the buildup of static electricity, which can ignite the vapors.[6][10]

2. Handling and Transfer:

  • Use Appropriate Equipment: Employ pumps or other equipment specifically designed for transferring flammable liquids to minimize the risk of spills and splashes.[9]

  • Keep Containers Closed: Ensure that containers are tightly sealed when not in use to prevent the escape of flammable vapors.[6][8]

  • Avoid Personal Contact: Minimize direct contact with the chemical. In case of skin contact, immediately wash the affected area with soap and water.[6]

3. Storage:

  • Designated Storage: Store this compound in a designated flammable liquid storage cabinet.[6][8] These cabinets are designed to protect the contents from fire.

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[9][10]

  • Segregation: Store away from incompatible materials, such as oxidizing agents.[1]

Emergency Procedures: Spill and Disposal Plan

In the event of a spill or the need for disposal, a clear and immediate plan is crucial.

Spill Response Workflow

The following diagram outlines the procedural flow for responding to a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal Disposal alert_personnel Alert Personnel & Evacuate Area remove_ignition Remove Ignition Sources alert_personnel->remove_ignition Simultaneously assess_spill Assess Spill Size remove_ignition->assess_spill small_spill Small Spill: Use inert absorbent material assess_spill->small_spill If manageable large_spill Large Spill: Contact EHS assess_spill->large_spill If large or unmanageable collect_waste Collect absorbed material into a sealed container small_spill->collect_waste label_waste Label container as 'Hazardous Waste' collect_waste->label_waste store_waste Store in designated accumulation area label_waste->store_waste professional_disposal Arrange for professional disposal store_waste->professional_disposal

Caption: Workflow for handling a chemical spill.

Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately notify others in the area and evacuate if necessary.[2]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[2]

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the liquid.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

  • Collection: Carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste.[2]

Disposal Plan

Proper disposal of this compound is not just a matter of safety but also of environmental responsibility.

  • Waste Collection: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[10] The label should include "Hazardous Waste," the full chemical name, and relevant hazard pictograms.[10]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, which should have secondary containment.[2][10] This area must be away from ignition sources and well-ventilated.[2]

  • Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[10] Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste contractor.[10]

  • Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal.[10]

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Your diligence in following these procedures is paramount to protecting yourself, your colleagues, and the integrity of your scientific work.

References

  • Flammable Liquids - Division of Research Safety - University of Illinois. (2024-06-12).
  • Personal Protective Equipment and Flammable Liquids storage - Storemasta Blog. (2023-03-15).
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  • Safe Practices: Handling Flammable Liquids in the Workplace - Weeklysafety.com.
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  • Proper Disposal of 3,3,4-Trimethylhexane: A Guide for Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.